beta-Phenyl-L-phenylalanine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGVEGMRUZOML-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978220 | |
| Record name | beta-Phenylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149597-92-2, 62653-26-3 | |
| Record name | β-Phenyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149597-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Phenyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Phenylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Diphenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .BETA.-PHENYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1ZWG54X8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
discovery and synthesis of beta-phenyl-L-phenylalanine
An In-Depth Technical Guide to the Discovery and Synthesis of β-Phenyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Phenyl-L-phenylalanine, a non-proteinogenic β-amino acid, has emerged as a pivotal structural motif in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics enhances proteolytic stability and can confer unique conformational constraints, leading to improved biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the historical context, modern synthetic strategies, and practical applications of β-phenyl-L-phenylalanine. We delve into the causality behind various synthetic choices, from classical methods to state-of-the-art asymmetric and biocatalytic approaches. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to synthesize and utilize this valuable chiral building block.
Introduction: The Significance of β-Amino Acids
Natural proteins are constructed exclusively from α-amino acids. However, the introduction of β-amino acids into peptide sequences creates "pseudopeptides" or "foldamers" with profound implications for drug design. β-Phenylalanine and its derivatives (β-PADs) are particularly valuable scaffolds.[1][2] The additional carbon in their backbone, compared to their α-analogs, imparts significant resistance to degradation by common proteases and peptidases in the body. This increased stability is a critical advantage in developing peptide-based drugs with viable oral bioavailability and longer in-vivo half-lives.
Furthermore, the stereochemistry at the α and β carbons dictates the conformational preferences of the peptide backbone, allowing for the design of molecules that can mimic or disrupt natural protein-protein interactions with high specificity. β-PADs are found in natural products with antibiotic and antifungal properties and are integral components of synthetic drug candidates targeting a range of diseases, from cancer to Alzheimer's.[2][3]
Historical Context and Discovery
While the parent α-amino acid, L-phenylalanine, was first isolated in 1879 and synthesized in 1882, the development of synthetic routes to its β-analog followed a different trajectory driven by the needs of synthetic and medicinal chemistry.[4] There isn't a singular "discovery" event for β-phenylalanine; rather, its accessibility has evolved through the development of general methods for β-amino acid synthesis.
Early and classical methods often produced racemic mixtures, which then required challenging resolution steps to isolate the desired enantiomer. These foundational methods, while sometimes lower in efficiency by modern standards, established the fundamental chemical transformations that are still built upon today.
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Rodionow-Johnson Reaction: A cornerstone of early β-amino acid synthesis, this reaction involves the condensation of an aldehyde (e.g., benzaldehyde), malonic acid, and ammonia (or an amine) in an alcohol solvent. It provides direct access to the racemic β-phenylalanine core.[2]
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Arndt-Eistert Reaction: This method allows for the homologation of an α-amino acid to a β-amino acid. Starting from a protected α-phenylalanine, it can be converted to its acid chloride, reacted with diazomethane, and then subjected to a Wolff rearrangement to yield the protected β-phenylalanine.[2]
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Strecker Synthesis Analogs: While the classic Strecker synthesis yields α-amino acids, modifications and related reactions have been adapted for β-amino acid synthesis, often starting from α,β-unsaturated precursors.[5]
These classical routes highlighted the central challenge in the field: the efficient and stereocontrolled synthesis of enantiomerically pure β-amino acids.
Modern Synthetic Strategies
The demand for enantiopure β-phenyl-L-phenylalanine has driven the development of sophisticated asymmetric and biocatalytic methods. The choice of strategy often depends on factors like scale, desired purity, substrate scope, and environmental considerations ("green chemistry").
Asymmetric Chemical Synthesis
Asymmetric synthesis aims to directly produce the desired L-enantiomer (the (S)-enantiomer for β-phenylalanine) by using chiral catalysts, auxiliaries, or reagents.
-
Metallocatalytic Approaches: Transition metals, particularly palladium, have been employed in powerful asymmetric reactions. For instance, an asymmetric pallado-mediated hydroesterification of N-(1-arylvinyl)phthalimides has been developed, which can produce protected β-phenylalanine derivatives with high enantioselectivity.[2] The choice of a specific chiral diphosphine ligand is critical in this process, as it creates a chiral environment around the metal center that dictates the stereochemical outcome of the reaction.
-
Chiral Auxiliary-Based Methods: In this strategy, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs a chemical transformation stereoselectively, after which it is cleaved to yield the enantiopure product. While effective, this approach requires additional steps for attaching and removing the auxiliary, which can impact overall yield.
Biocatalysis: The Enzymatic Approach
Biocatalysis has revolutionized the synthesis of chiral molecules, offering unparalleled stereoselectivity under mild, environmentally friendly conditions. Several classes of enzymes have been successfully applied to the synthesis of β-phenyl-L-phenylalanine.
-
Lipases for Kinetic Resolution: This is one of the most robust and industrially scalable methods. It begins with a racemic mixture of a β-phenylalanine ester, produced via a classical method like the Rodionow-Johnson reaction.[2] A lipase enzyme, which is a type of hydrolase, is then used to selectively hydrolyze one of the enantiomers (e.g., the ethyl ester of (S)-β-phenylalanine) back to the carboxylic acid, leaving the other enantiomer (the (R)-ester) untouched.[2] Because the resulting acid and ester have different physical properties, they can be easily separated. This method routinely achieves exceptionally high enantiomeric excess (>99.5%).[2]
-
Phenylalanine Aminomutases (PAM): These remarkable enzymes catalyze the direct isomerization of α-phenylalanine to β-phenylalanine.[2][6] The reaction proceeds through a cinnamic acid intermediate that remains in the active site. Mechanistically, PAM utilizes a 5-methylene-3,5-dihydroimidazol-4-one (MIO) cofactor to facilitate the elimination and subsequent addition of ammonia.[6] By using PAM, (S)-β-phenylalanine can be produced from (S)-α-phenylalanine in high yield (72%) and with excellent purity and enantiomeric excess (>99%).[2]
-
Phenylalanine Ammonia Lyases (PAL): While PALs naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid, this reaction is reversible.[7][8] Under high concentrations of ammonia, PALs can be used to catalyze the addition of ammonia to cinnamic acid derivatives. This provides a direct, atom-economical route to the amino acid. The substrate scope of PALs allows for the synthesis of various substituted phenylalanine analogues.[7][9]
-
Transaminases (ω-TA): ω-Transaminases can be used for the kinetic resolution of racemic β-phenylalanine. In the presence of an amine acceptor like pyruvate, these enzymes can selectively deaminate one enantiomer (e.g., the (S)-enantiomer), allowing for the isolation of the remaining pure (R)-enantiomer.[2]
| Method | Starting Material(s) | Key Reagent/Catalyst | Stereocontrol | Advantages | Disadvantages |
| Rodionow-Johnson | Benzaldehyde, Malonic Acid, NH₃ | Basic conditions | None (Racemic) | Simple, inexpensive starting materials | Produces racemate, requires resolution |
| Lipase Resolution | Racemic β-Phe Ester | Lipase (e.g., from Burkholderia cepacia) | Kinetic Resolution | High ee (>99.5%), scalable, mild conditions | Max theoretical yield is 50% for one enantiomer |
| PAM Isomerization | (S)-α-Phenylalanine | Phenylalanine Aminomutase (PAM) | Enzymatic | Direct conversion, high ee (>99%) | Enzyme availability and stability can be a factor |
| PAL Amination | Cinnamic Acid | Phenylalanine Ammonia Lyase (PAL) | Enzymatic | Atom economical, direct amination | Reaction equilibrium can be unfavorable |
| Pd-Catalyzed | N-(1-arylvinyl)phthalimide | Palladium catalyst + Chiral Ligand | Asymmetric Catalysis | Direct asymmetric synthesis, good scope | Expensive catalyst/ligands, may require inert atmosphere |
Key Experimental Protocols
The following protocol is a representative example of an industrial approach for producing (S)-β-phenylalanine via enzymatic resolution.
Protocol: Lipase-Mediated Kinetic Resolution of Racemic Ethyl β-Phenylalaninate
Objective: To resolve racemic ethyl β-phenylalaninate to obtain enantiomerically pure (S)-β-phenylalanine.
Step 1: Synthesis of Racemic Ethyl β-Phenylalaninate
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To a solution of benzaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol, add ammonium acetate (1.5 eq).
-
Reflux the mixture for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
The resulting crude product is racemic β-phenylalanine. Esterify directly by adding fresh ethanol and a catalytic amount of sulfuric acid, and refluxing for 4-6 hours.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude racemic ethyl β-phenylalaninate. Purify by column chromatography if necessary.
Step 2: Enzymatic Resolution
-
Prepare a phosphate buffer solution (pH 7.0).
-
Suspend the racemic ethyl β-phenylalaninate (1.0 eq) in the buffer solution.
-
Add a lipase preparation (e.g., Amano Lipase PS from Burkholderia cepacia). The optimal enzyme loading should be determined empirically but can start at 10% w/w of the substrate.
-
Stir the suspension vigorously at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that one enantiomer has been fully hydrolyzed.
-
Once 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme (if applicable) or by adjusting the pH.
Step 3: Separation and Isolation
-
Acidify the reaction mixture to pH ~2 with 1M HCl. This protonates the (S)-β-phenylalanine, making it water-soluble.
-
Extract the mixture with ethyl acetate. The unreacted (R)-ethyl β-phenylalaninate will move into the organic layer. The aqueous layer contains the hydrochloride salt of (S)-β-phenylalanine.
-
Separate the layers. The organic layer can be processed to recover the (R)-ester.
-
Adjust the pH of the aqueous layer to the isoelectric point of β-phenylalanine (~pH 6) using a base (e.g., 1M NaOH). The (S)-β-phenylalanine will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield pure (S)-β-phenylalanine.
Step 4: Analysis and Characterization
-
Purity: Confirm the chemical structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the final product using chiral HPLC. A value of >99% ee is typically expected for this method.
Visualizing Synthetic Pathways and Workflows
Diagrams are essential for conceptualizing the relationships between different synthetic strategies and the flow of an experimental process.
Caption: Overview of major synthetic routes to β-Phenyl-L-phenylalanine.
Caption: Experimental workflow for enzymatic resolution of β-phenylalanine.
Caption: Simplified mechanism of Phenylalanine Aminomutase (PAM).
Conclusion and Future Perspectives
The synthesis of β-phenyl-L-phenylalanine has progressed from classical, low-efficiency methods to highly sophisticated and scalable biocatalytic and asymmetric processes. The enzymatic routes, in particular, represent the state of the art, offering unparalleled enantioselectivity and aligning with the principles of green chemistry.[2] Future research will likely focus on the discovery of novel enzymes with broader substrate scopes and enhanced stability, as well as the integration of these biocatalysts into continuous flow manufacturing processes to improve efficiency and reduce costs.[7] As our understanding of peptide structure and function grows, the demand for custom-designed β-amino acids like β-phenyl-L-phenylalanine will continue to expand, cementing its role as a critical building block in the future of drug discovery.
References
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The Architectural Evolution of β-Amino Acid Synthesis: A Technical Guide for Drug Development
Abstract
β-Amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered immense interest within the pharmaceutical and biotechnology sectors. Their unique structural attributes, conferring enhanced proteolytic stability and the ability to induce specific secondary structures in peptides, have established them as invaluable building blocks in modern drug design. This in-depth technical guide provides a comprehensive historical perspective on the synthesis of β-amino acids, charting the course from classical homologation strategies to the advent of highly sophisticated asymmetric catalytic methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, providing detailed, field-proven protocols and explaining the causal relationships behind experimental choices. Furthermore, this guide will explore the profound impact of β-amino acids on drug development, featuring case studies of successful therapeutics and their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both a foundational understanding and practical insights into the synthesis and application of these crucial molecules.
Introduction: The Rise of a Non-Canonical Building Block
In the vast architectural landscape of bioactive molecules, amino acids have long been the cornerstone. However, beyond the canonical 20 proteinogenic α-amino acids lies a fascinating world of structural diversity with profound implications for biological function. Among these, β-amino acids, which feature an additional carbon atom in their backbone compared to their α-counterparts, have emerged as particularly powerful tools in medicinal chemistry.
The seemingly subtle shift in the placement of the amino group unlocks a wealth of desirable pharmacological properties. Peptides incorporating β-amino acids often exhibit remarkable resistance to enzymatic degradation by proteases, a critical hurdle in the development of peptide-based therapeutics.[1][2] This enhanced stability translates to improved pharmacokinetic profiles and greater in vivo efficacy. Moreover, the unique conformational preferences of β-amino acids allow for the design of peptidomimetics with well-defined and stable secondary structures, such as helices and sheets, enabling the precise mimicry of protein epitopes and the modulation of protein-protein interactions.[3][4]
The journey of β-amino acid synthesis is a compelling narrative of chemical innovation. From early, often harsh, homologation methods to the modern era of elegant and highly selective catalytic asymmetric syntheses, the field has continuously evolved to meet the growing demand for these valuable chiral building blocks.[5] This guide will navigate this historical terrain, providing a deep dive into the core synthetic strategies that have shaped the field and continue to drive the discovery of new medicines.
A Historical Overview: From Classical Methods to Asymmetric Innovations
The story of β-amino acid synthesis is one of increasing sophistication, driven by the need for greater control over stereochemistry and functional group tolerance. Early methods, while foundational, often suffered from limitations in scope, yield, and stereoselectivity.
The Dawn of Homologation: The Arndt-Eistert Reaction
One of the earliest and most well-known methods for accessing β-amino acids is the Arndt-Eistert reaction , a classic example of carboxylic acid homologation.[6][7] This multi-step process effectively inserts a methylene group between the carboxyl and α-carbon of an α-amino acid.
The key transformation in the Arndt-Eistert synthesis is the Wolff rearrangement of an α-diazoketone intermediate to form a ketene.[1][2] This rearrangement can be induced thermally, photochemically, or, most commonly, through catalysis with metal salts, such as silver oxide (Ag₂O).[1][3] The highly reactive ketene is then trapped by a nucleophile, typically water, to yield the homologous carboxylic acid. A significant advantage of the Wolff rearrangement is that it proceeds with retention of stereochemistry at the migrating carbon, allowing for the synthesis of enantiopure β-amino acids from their corresponding α-amino acid precursors.[1]
However, the Arndt-Eistert reaction is not without its challenges. The use of diazomethane, a toxic and explosive reagent, necessitates careful handling and has spurred the development of safer alternatives.[1]
Foundational Synthetic Strategies: The Workhorses of β-Amino Acid Synthesis
Building upon the early homologation methods, several other key reactions have become mainstays in the synthesis of β-amino acids. These strategies offer greater versatility and have been extensively developed to allow for asymmetric control.
The Mannich Reaction: A Three-Component Assembly
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that brings together an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton.[8][9] In the context of β-amino acid synthesis, this typically involves the reaction of an enolate or its equivalent with an imine.
The development of asymmetric Mannich reactions has been a major breakthrough, enabling the direct synthesis of chiral β-amino compounds with high enantioselectivity.[4][10][11] This is often achieved through the use of chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands. These catalysts can control the facial selectivity of the nucleophilic attack on the imine, leading to the preferential formation of one enantiomer.[4]
Conjugate Addition: The Michael Reaction
The Michael addition , or conjugate addition, is another cornerstone of β-amino acid synthesis.[12][13] This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of β-amino acids, the nucleophile is typically an amine or an amine equivalent.
The versatility of the Michael reaction allows for the introduction of a wide variety of substituents at the β-position. Furthermore, the development of enantioselective Michael additions has provided access to a diverse array of chiral β-amino acids.[14][15] Organocatalysis has played a particularly prominent role in this area, with chiral amines, thioureas, and squaramides being used to catalyze the highly enantioselective addition of nucleophiles to α,β-unsaturated systems.[15]
Modern Catalytic Frontiers: Precision and Efficiency in β-Amino Acid Synthesis
The relentless pursuit of more efficient and selective synthetic methods has led to the development of powerful transition-metal-catalyzed and biocatalytic approaches for β-amino acid synthesis.
Transition Metal Catalysis: New Paradigms in Bond Formation
In recent years, transition metal catalysis has opened up new avenues for the synthesis of β-amino acids from simple and readily available starting materials. Two notable examples include:
-
Palladium-Catalyzed Aminocarbonylation of Alkenes: This method allows for the direct conversion of alkenes into β-amino acid derivatives through the simultaneous introduction of an amino group and a carbonyl group across the double bond.[5]
-
Nickel-Catalyzed Carboxylation of Aziridines: This transformation provides a novel route to β-amino acids through the ring-opening of aziridines with carbon dioxide.[5]
These methods often exhibit high functional group tolerance and can provide access to β-amino acids that are difficult to synthesize using traditional methods.
Biocatalysis: The Power of Enzymes
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency for chemical transformations. In the realm of β-amino acid synthesis, transaminases have emerged as powerful biocatalysts for the asymmetric synthesis of these valuable molecules.[16] These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a chiral amino acid. Through enzyme engineering and directed evolution, transaminases have been developed that can accept a wide range of substrates and produce β-amino acids with excellent enantiopurity.[16]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for a particular β-amino acid depends on several factors, including the desired substitution pattern, stereochemistry, and scale of the synthesis. The following table provides a comparative overview of the key synthetic methods discussed in this guide.
| Method | Key Features | Typical Yields | Enantioselectivity (ee) |
| Arndt-Eistert Reaction | Homologation of α-amino acids; retention of stereochemistry. | Good to excellent | >99% (from enantiopure α-amino acid)[1] |
| Asymmetric Mannich Reaction | Convergent three-component reaction; catalytic enantiocontrol. | Good to excellent | Up to 99%[10][11] |
| Asymmetric Michael Addition | Versatile C-N bond formation; excellent enantiocontrol with organocatalysts. | Good to excellent | Up to 99%[14][15] |
| Transition Metal Catalysis | Novel bond formations from simple starting materials. | Moderate to good | Variable, often requires chiral ligands for high ee. |
| Biocatalysis (Transaminases) | High enantioselectivity; mild reaction conditions. | Good to excellent | >99%[16] |
Experimental Protocols: A Practical Guide
To provide a practical understanding of these synthetic methodologies, this section outlines detailed, step-by-step protocols for three key transformations.
Protocol 1: Arndt-Eistert Homologation of an N-Protected α-Amino Acid
This protocol describes the synthesis of a β-amino acid from its corresponding α-amino acid precursor using the Arndt-Eistert reaction.
Workflow Diagram:
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The Ubiquitous Presence and Therapeutic Potential of β-Phenylalanine Derivatives in Nature: A Technical Guide for Researchers
Foreword: Beyond the Canonical Twenty – The Rise of β-Amino Acids in Drug Discovery
For decades, the central dogma of molecular biology has focused our attention on the 20 proteinogenic α-amino acids. While their importance is undeniable, nature's biosynthetic repertoire is far more expansive and creative. Among the myriad of non-canonical amino acids, β-amino acids, and specifically their derivatives, have emerged as privileged scaffolds in a diverse array of biologically active natural products. Their inherent conformational flexibility and increased resistance to proteolytic degradation make them ideal building blocks for molecules designed to interact with and modulate biological systems. This guide provides an in-depth exploration of the natural occurrence of β-phenylalanine derivatives, offering a technical resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these remarkable compounds. We will delve into their diverse sources, intricate biosynthetic pathways, and the methodologies required for their isolation and characterization, providing a comprehensive foundation for future research and development endeavors.
I. A Survey of Nature's β-Phenylalanine Arsenal: From Terrestrial Flora to Marine Fauna
β-Phenylalanine and its derivatives are not evolutionary accidents but rather key components in the chemical defenses and signaling of a wide range of organisms. Their structural diversity is a testament to the evolutionary pressures that have shaped their biosynthesis.
Terrestrial Plants: The Taxus brevifolia and the Genesis of a Blockbuster Anticancer Drug
Perhaps the most celebrated example of a naturally occurring β-phenylalanine derivative is the side chain of Paclitaxel (Taxol) , a potent anti-cancer agent isolated from the bark of the Pacific yew tree, Taxus brevifolia. The (2R,3S)-N-benzoyl-3-phenylisoserine side chain at the C-13 position of the complex diterpenoid core is essential for its microtubule-stabilizing activity.[1][2]
Actinomycetes: Microbial Factories of Bioactive Peptides
The genus Streptomyces, a prolific source of antibiotics and other therapeutics, also contributes significantly to the library of natural β-phenylalanine derivatives. A prime example is Bestatin , isolated from the culture broth of Streptomyces olivoreticuli.[2] This dipeptide, containing an (S)-β-phenylalanine residue, is a potent inhibitor of aminopeptidases and has found clinical use as an immunomodulator and adjunct in cancer therapy.[3] The biosynthetic prowess of actinomycetes extends to other unusual β-phenylalanine-containing molecules, highlighting their potential as a source for novel drug leads.[4][5][6][7]
Marine Sponges: A Treasure Trove of Chemical Novelty
The marine environment, with its unique biodiversity and intense competition for survival, has fostered the evolution of a vast array of complex and potent natural products.[8][9] Marine sponges, in particular, are a rich source of novel β-phenylalanine derivatives. Jaspamide (Jasplakinolide) , a cyclic depsipeptide from the sponge Jaspis splendens, incorporates a unique bromo-β-tyrosine unit, a hydroxylated derivative of β-phenylalanine.[10][11][12] Jaspamide exhibits potent insecticidal, antifungal, and cytotoxic activities.[12]
| Derivative | Core Structure | Natural Source | Organism Type | Noteworthy Biological Activity |
| Paclitaxel (Taxol) Side Chain | (2R,3S)-N-benzoyl-3-phenylisoserine | Taxus brevifolia | Plant | Anticancer (microtubule stabilizer)[1] |
| Bestatin | Dipeptide | Streptomyces olivoreticuli | Bacterium (Actinomycete) | Immunomodulator, Aminopeptidase inhibitor[2][3] |
| Jaspamide (Jasplakinolide) | Cyclic depsipeptide | Jaspis splendens | Marine Sponge | Cytotoxic, Antifungal, Insecticidal[10][12] |
| Pyloricidins | Lipopeptide | Bacillus sp. | Bacterium | Antibacterial (anti-Helicobacter pylori) |
| Moiramide B | Cyclic depsipeptide | Myxococcus xanthus | Bacterium | Antituberculosis |
II. The Art of Biosynthesis: Nature's Enzymatic Toolkit for Crafting β-Phenylalanine
The incorporation of β-phenylalanine into natural products is not a random event but a highly orchestrated process catalyzed by a dedicated suite of enzymes. Understanding these biosynthetic pathways is crucial for harnessing them for synthetic biology applications and for the production of novel analogs.
The Phenylalanine Aminomutase (PAM): A Key Player in β-Phenylalanine Formation
The biosynthesis of the β-phenylalanine side chain of Taxol provides a well-studied paradigm for the formation of this non-canonical amino acid. The key enzymatic step is the conversion of L-α-phenylalanine to (R)-β-phenylalanine, a reaction catalyzed by Phenylalanine Aminomutase (PAM) .[13] This enzyme utilizes a 5-methylene-3,5-dihydroimidazol-4-one (MIO) cofactor to facilitate the 1,2-amino group migration.[3]
Figure 1: Simplified biosynthetic pathway of the Taxol side chain.
III. From Source to Substance: Experimental Protocols for Isolation and Characterization
The successful isolation and characterization of β-phenylalanine derivatives from their natural sources is a critical first step in their development as therapeutic agents. The following protocols provide a general framework for the extraction, purification, and analysis of these compounds.
Isolation of Bestatin from Streptomyces olivoreticuli
This protocol outlines a general procedure for the isolation of Bestatin from a liquid culture of Streptomyces olivoreticuli.
Step 1: Fermentation and Harvest
-
Inoculate a suitable production medium with a seed culture of S. olivoreticuli.
-
Incubate the culture for 5-7 days at 28-30°C with shaking.
-
Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.
Step 2: Initial Extraction
-
Adjust the pH of the supernatant to 9.0 with NaOH.
-
Adsorb the Bestatin onto a column of Amberlite XAD-2 resin.
-
Wash the column with water to remove unbound impurities.
-
Elute the Bestatin with methanol.
Step 3: Purification
-
Concentrate the methanolic eluate under reduced pressure.
-
Subject the concentrated extract to a series of chromatographic steps, which may include:
-
Ion-exchange chromatography (e.g., Dowex 50W-X2).
-
Gel filtration chromatography (e.g., Sephadex G-10).
-
Preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Step 4: Characterization
-
Confirm the identity and purity of the isolated Bestatin using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]
Isolation of Jaspamide from a Marine Sponge (Jaspis splendens)
This protocol provides a general workflow for the isolation of Jaspamide from sponge biomass.
Step 1: Extraction
-
Freeze-dry the collected sponge material and grind it into a fine powder.
-
Extract the powdered sponge sequentially with solvents of increasing polarity, for example, dichloromethane followed by methanol.
-
Combine the extracts and concentrate under reduced pressure.
Step 2: Solvent Partitioning
-
Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar lipids.
-
Further partition the methanolic layer between ethyl acetate and water. Jaspamide is typically found in the ethyl acetate fraction.
Step 3: Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).
-
Further purify the Jaspamide-containing fractions using preparative reverse-phase HPLC.
Step 4: Structural Elucidation
-
Determine the structure of the purified Jaspamide using a combination of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).[10]
IV. Analytical Methodologies: Unveiling the Structure and Purity of β-Phenylalanine Derivatives
Accurate and robust analytical methods are essential for the characterization and quantification of β-phenylalanine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of natural products. For β-phenylalanine derivatives, reverse-phase HPLC is commonly employed.
-
Column: C18 columns are widely used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]
-
Detection: UV detection is suitable for aromatic β-phenylalanine derivatives. Mass spectrometry (LC-MS) provides molecular weight information and is invaluable for identification.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required to fully assign the structure of a novel β-phenylalanine derivative.[1]
Figure 2: General workflow for the discovery of β-phenylalanine derivatives.
V. Future Perspectives: The Uncharted Territories of β-Phenylalanine Derivatives
The study of naturally occurring β-phenylalanine derivatives is a rapidly evolving field. The advent of genomics and metabolomics is enabling the discovery of novel biosynthetic pathways and the identification of new molecules with therapeutic potential. Furthermore, the development of synthetic methodologies inspired by nature's strategies will allow for the creation of libraries of novel β-phenylalanine derivatives with enhanced biological activities and drug-like properties. As we continue to explore the vast chemical diversity of the natural world, it is certain that β-phenylalanine and its derivatives will remain a fertile ground for the discovery of the next generation of medicines.
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Introduction: Beyond the Canonical Twenty—The Emergence of β-Phenyl-L-phenylalanine in Drug Discovery
An In-Depth Technical Guide to the Biological Significance of β-Phenyl-L-phenylalanine
In the landscape of therapeutic development, the quest for novel molecular scaffolds that offer enhanced stability, unique conformational properties, and potent biological activity is perpetual. While the twenty proteinogenic α-amino acids form the bedrock of biochemistry, their non-canonical counterparts, particularly β-amino acids, have garnered significant attention. This guide focuses on β-phenyl-L-phenylalanine, a fascinating chiral β-amino acid distinguished by the presence of an additional phenyl group at its β-carbon ((2S)-2-amino-3,3-diphenylpropanoic acid).
Structurally, β-amino acids are homologues of α-amino acids, featuring an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration confers remarkable properties, most notably an increased resistance to proteolytic degradation compared to their α-amino acid-based peptide counterparts.[1][2] This inherent stability makes β-phenyl-L-phenylalanine and its derivatives (β-PADs) highly attractive scaffolds for medicinal chemists.[1][2] They offer a unique combination of a chiral, pseudopeptidic character that can be recognized by biological systems, with the structural diversity and modularity required for extensive pharmacomodulation.[1] This guide provides a comprehensive overview of the synthesis, biological mechanisms, and therapeutic potential of β-phenyl-L-phenylalanine, tailored for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Properties and Synthesis Strategies
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in drug development.
Physicochemical Data Summary
The core molecule, β-phenyl-L-phenylalanine, possesses distinct properties that influence its solubility, distribution, and interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3,3-diphenylpropanoic acid | [PubChem CID: 162977][3] |
| Molecular Formula | C₁₅H₁₅NO₂ | [PubChem CID: 162977][3] |
| Molecular Weight | 241.28 g/mol | [PubChem CID: 162977][3] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | [PubChem CID: 162977][3] |
| InChIKey | PECGVEGMRUZOML-AWEZNQCLSA-N | [PubChem CID: 162977][3] |
Synthesis of the β-Phenylalanine Scaffold: A Multi-faceted Challenge
The synthesis of enantiomerically pure β-phenyl-L-phenylalanine and its derivatives is a non-trivial task that has spurred the development of diverse chemical and biocatalytic methodologies.[1] The choice of synthetic route is often a trade-off between yield, enantioselectivity, cost, and sustainability.
A cornerstone in the synthesis of β-amino acids is the Rodionov-Johnson reaction, an adaptation of the Knoevenagel condensation. Despite often moderate yields, it remains a widely used and scalable method.[1]
-
Mechanism: The synthesis typically involves three main steps starting from benzaldehyde:
-
Knoevenagel Condensation: Benzaldehyde reacts with an active methylene compound (e.g., malonic acid) in the presence of an amine catalyst.
-
Michael Addition: A nucleophile (ammonia) adds to the α,β-unsaturated product.
-
Decarboxylation: The intermediate is heated to yield the racemic β-phenylalanine.
-
-
Industrial Application: An industrial process for producing the (S)-enantiomer has been developed using this pathway, which incorporates a resolution step to separate the desired enantiomer from the racemic mixture.[1]
To overcome the challenges of enantioselectivity inherent in many chemical methods, biocatalysis has emerged as a powerful alternative. Enzymes offer high specificity and can operate under mild, environmentally friendly conditions.[1]
-
Phenylalanine Aminomutases (PAMs): These enzymes catalyze the isomerization of α-amino acids to their β-counterparts. The use of PAM has successfully produced (S)-β-phenylalanine with high purity (>96%) and excellent enantiomeric excess (>99%).[1] However, substrate recognition can be a limitation for more sterically hindered derivatives.[1]
-
Lipases: Lipases, such as Amano PS lipase from Burkholderia cepacia, are employed for the kinetic resolution of racemic esters of β-phenylalanine. This method can produce (R)-β-phenylalanine with high yield (45%) and exceptional enantiomeric excess (>99%).[1]
-
β-Amino Acid Dehydrogenases (β-AADHs): Engineered β-AADHs have been used for the reductive amination of a β-ketoacid precursor to produce (R)-β-phenylalanine, representing an innovative route for industrial production.[1]
The workflow below illustrates a generalized approach combining chemical synthesis with enzymatic resolution.
Caption: Fig 1. Hybrid chemical-biocatalytic synthesis workflow.
Section 2: Biological Significance & Mechanisms of Action
The unique structural features of β-phenyl-L-phenylalanine derivatives translate into diverse and potent biological activities. Their enhanced stability against proteolysis allows for improved bioavailability and sustained action in vivo.[1]
Anticancer Activity
Derivatives of β-phenylalanine have emerged as promising scaffolds for the development of novel anticancer agents.[4][5]
-
Inhibition of eEF2K: In breast cancer, Eukaryotic Elongation Factor-2 Kinase (eEF2K) is implicated in tumor angiogenesis and resistance to chemotherapy. High-throughput screening identified compounds with a β-PAD structure as potent eEF2K inhibitors, leading to the synthesis and evaluation of a series of derivatives.[1]
-
Overcoming Drug Resistance: A significant challenge in oncology is multidrug resistance. A study on novel β-phenylalanine derivatives incorporating sulphonamide and azole moieties demonstrated significant antiproliferative activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines.[4][5] Notably, one Schiff base derivative (13b) retained potent activity in the resistant cell line, comparable to cisplatin, suggesting it may circumvent common drug resistance mechanisms.[4][5]
The diagram below illustrates the proposed mechanism of eEF2K inhibition.
Caption: Fig 2. Mechanism of eEF2K inhibition by β-PADs.
Neuromodulatory Effects
Given that the parent α-amino acid, L-phenylalanine, is a precursor to key neurotransmitters like dopamine and norepinephrine, it is logical that its derivatives would exhibit neuromodulatory activity.[6][7]
-
Antidepressant Potential: Studies on N-L-phenylalanyl-β-phenylalkylamines have revealed a pharmacological profile consistent with antidepressant action. These compounds demonstrate adrenergic properties (e.g., potentiation of noradrenaline) and cholinergic blocking activities, which are hallmarks of several antidepressant drugs.[8]
-
Alzheimer's Disease: β-PADs have also been explored as precursors for molecules targeting amyloid aggregation, a key pathological feature of Alzheimer's disease.[1]
Metabolic Disease Intervention
The structural versatility of the β-phenylalanine scaffold has been leveraged to design potent enzyme inhibitors for metabolic diseases.
-
DPP-IV Inhibition: Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for treating type 2 diabetes. A series of β-substituted phenylalanine derivatives were discovered to be potent and selective DPP-IV inhibitors with excellent oral bioavailability and pharmacokinetic profiles.[9]
Section 3: Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, the biological evaluation of β-phenyl-L-phenylalanine derivatives must follow robust, well-defined protocols.
Protocol: In Vitro Anticancer Activity Assessment
This protocol outlines the methodology for determining the antiproliferative effects of novel β-PADs on cancer cell lines, including a drug-resistant variant.
Objective: To quantify the cytotoxic and antiproliferative activity of synthesized β-PADs against drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines.
Materials:
-
H69 and H69AR cell lines
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Test compounds (β-PADs) dissolved in DMSO (stock solution)
-
Positive controls: Doxorubicin, Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Methodology:
-
Cell Seeding:
-
Culture H69 and H69AR cells in RPMI-1640 medium to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test β-PADs and control drugs (Doxorubicin, Cisplatin) in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Self-Validation and Controls:
-
Positive Controls: Cisplatin and Doxorubicin validate the assay's sensitivity to known cytotoxic agents.
-
Vehicle Control: Wells treated with DMSO alone ensure that the solvent does not contribute to cytotoxicity.
-
Blank Control: Wells with medium only are used for background subtraction.
-
Reproducibility: The experiment should be performed in triplicate and repeated at least three independent times.
The diagram below visualizes the experimental workflow for the MTT assay.
Caption: Fig 3. Workflow for MTT-based cytotoxicity assay.
Conclusion and Future Perspectives
β-Phenyl-L-phenylalanine and its derivatives represent a highly versatile and potent class of molecules in medicinal chemistry. Their enhanced stability compared to α-amino acids, combined with their ability to be recognized by biological systems, provides a powerful platform for designing novel therapeutics.[1] Research has already demonstrated their potential in oncology, neuropharmacology, and metabolic diseases.[1][8][9]
The future of β-PAD research will likely focus on several key areas:
-
Expansion of Synthetic Methods: The development of more efficient, sustainable, and scalable "green" synthesis methods will be crucial for industrial production.[1]
-
Elucidation of Mechanisms: While several targets have been identified, a deeper understanding of the precise molecular interactions and downstream signaling effects of β-PADs is needed.
-
Pharmacokinetic Optimization: Further structural modifications will aim to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.
-
Clinical Translation: As preclinical evidence accumulates, the most promising candidates will need to be advanced into clinical trials to evaluate their safety and efficacy in humans.
References
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beta-Phenyl-L-phenylalanine IUPAC name and CAS number
An In-Depth Technical Guide to β-Phenyl-L-phenylalanine: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of β-Phenyl-L-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical identity, stereoselective synthesis methodologies, key applications in medicinal chemistry, and the analytical techniques required for its characterization. This document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Core Identification and Chemical Properties
IUPAC Name and CAS Number
-
Systematic IUPAC Name: (2S)-2-amino-3,3-diphenylpropanoic acid[1][2]
-
Common Synonyms: 3,3-Diphenyl-L-alanine, (S)-2-Amino-3,3-diphenylpropionic acid[3]
Chemical Structure and Properties
β-Phenyl-L-phenylalanine is a chiral α-amino acid characterized by the presence of two phenyl groups on the β-carbon. This unique structural feature imparts significant steric bulk and hydrophobicity, which are exploited in various applications.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |
| Molecular Weight | 241.29 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Stereochemistry | (S)-configuration at the α-carbon | [1][2] |
The geminal diphenyl groups constrain the conformational flexibility of the molecule and its derivatives, a property that is highly valuable in the design of peptidomimetics with defined secondary structures.
Synthesis of β-Phenyl-L-phenylalanine
The synthesis of β-Phenyl-L-phenylalanine, particularly in its enantiomerically pure (S)-form, is a significant challenge in organic chemistry. The primary obstacle is the stereoselective construction of the α-chiral center adjacent to a sterically demanding quaternary β-carbon. Various strategies have been developed to address this, ranging from classical methods to modern biocatalytic approaches.
Asymmetric Synthesis via Chiral Auxiliaries
One of the most reliable methods for establishing the stereochemistry at the α-carbon is through the use of chiral auxiliaries. This approach involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction.
A common strategy involves the asymmetric alkylation of a chiral Schiff base of alanine. For instance, a Ni(II) complex of a Schiff base formed between alanine and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone, can be deprotonated and then alkylated with a suitable electrophile.[4][5] The chiral ligand shields one face of the resulting enolate, leading to a highly stereoselective alkylation.
Experimental Protocol: Asymmetric Alkylation
Objective: To synthesize (S)-2-amino-3,3-diphenylpropanoic acid with high enantiomeric excess.
Pillar of Trustworthiness: This protocol is self-validating through in-process TLC monitoring and final product characterization by HPLC and NMR to confirm purity and structure.
Step 1: Formation of the Chiral Ni(II) Complex
-
Rationale: The pre-formation of the rigid, square-planar Ni(II) complex is crucial for establishing a fixed conformational bias, which is the basis for the subsequent stereoselective alkylation.
-
Procedure:
-
To a solution of the chiral ligand (S)-o-[N-(N-benzylprolyl)amino]benzophenone (1.0 eq) in methanol, add L-alanine (1.0 eq) and nickel(II) nitrate hexahydrate (0.5 eq).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature. The chiral Ni(II) complex will precipitate.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
Step 2: Diastereoselective Alkylation
-
Rationale: The use of a strong, non-nucleophilic base ensures complete enolate formation without competing side reactions. The choice of alkylating agent is critical; for β-Phenyl-L-phenylalanine, a benzhydryl halide would be used.
-
Procedure:
-
Suspend the dried Ni(II) complex (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the suspension to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. Monitor by TLC for the disappearance of the starting complex.
-
Add benzhydryl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Step 3: Hydrolysis and Liberation of the Amino Acid
-
Rationale: Acidic hydrolysis is required to break down the complex and the Schiff base, liberating the free amino acid.
-
Procedure:
-
Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.
-
Acidify the aqueous layer with 6M HCl and heat to reflux for 4-6 hours.
-
Cool the solution and neutralize with a suitable base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).
-
Step 4: Purity and Enantiomeric Excess Determination
-
Rationale: Confirmation of chemical identity and stereochemical purity is essential.
-
Procedure:
-
Analyze the final product by reverse-phase HPLC to determine chemical purity.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by standard HPLC or NMR analysis.
-
Caption: Key application areas of β-Phenyl-L-phenylalanine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of synthesized β-Phenyl-L-phenylalanine.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
-
Method: Reverse-Phase HPLC
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically used.
-
Detection: UV detection at ~214 nm and ~254 nm.
-
Validation: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single sharp peak.
For determining enantiomeric purity, a chiral HPLC column is required. The choice of column and mobile phase is highly specific to the analyte and may require methods development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl groups (typically in the 7.2-7.5 ppm range), the α-proton, the β-proton, and the amine protons. [6]The exact chemical shifts and coupling constants will provide information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary β-carbon, the α-carbon, the carboxyl carbon, and the aromatic carbons.
An example of a ¹H NMR spectrum for a related compound, 2-amino-3-phenylpropanoic acid, can be found in the Human Metabolome Database, showing the general regions where signals would be expected.
Safety and Handling
β-Phenyl-L-phenylalanine is a chemical substance that should be handled in a laboratory setting with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat. [7][8]* Handling: Avoid inhalation of dust by handling in a well-ventilated area or a fume hood. [7]Avoid contact with skin and eyes. [7]Wash hands thoroughly after handling. [8]* Storage: Keep the container tightly closed and store in a cool, dry place. [7][9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
While not classified as a hazardous substance under most regulations, it is good practice to treat all chemicals with care. In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam. [7]
Conclusion
β-Phenyl-L-phenylalanine is a non-natural amino acid with significant potential in the field of drug discovery and development. Its unique diphenylmethyl side chain provides a powerful tool for creating peptides with enhanced stability and defined conformations. While its stereoselective synthesis presents challenges, a variety of robust chemical and biocatalytic methods are available. As the demand for novel peptide-based therapeutics grows, the importance of specialized building blocks like (2S)-2-amino-3,3-diphenylpropanoic acid will continue to increase, making a thorough understanding of its synthesis and properties essential for researchers in the field.
References
- Gelin, M., Ladeira, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162.
- Saha, B., Nandy, J. P., et al. (2002). Stereoselective Synthesis of β-Substituted Phenylalanine-β-phenylisoserine-Derived Tripeptides Using N-Cinnamoyl-L-proline as Template: Synthesis of Structural Analogues of HIV Protease Inhibitors. The Journal of Organic Chemistry, 67(22), 7858-7860.
- Saha, B., Nandy, J. P., et al. (2002). Stereoselective synthesis of beta-substituted phenylalanine-beta-phenylisoserine-derived tripeptides using N-cinnamoyl-L-proline as template: synthesis of structural analogues of HIV protease inhibitors. The Journal of Organic Chemistry, 67(22), 7858–7860.
- Gelin, M., Ladeira, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162.
- ChemTrack.org. (n.d.). Safety Guideline.
- Schober, M., & Mang, H. (2015). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 5(11), 6591-6595.
- Prier, C. K., & Arnold, F. H. (2015). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 5(10), 5942-5953.
- Loba Chemie. (n.d.). L-PHENYLALANINE FOR BIOCHEMISTRY.
- Melani, A., Turchi, D., et al. (2012). Neuroprotective action of halogenated derivatives of L-phenylalanine. British Journal of Pharmacology, 167(5), 1083-1096.
- Saha, B., Nandy, J. P., et al. (2002). Stereoselective synthesis of beta-substituted phenylalanine-beta-phenylisoserine-derived tripeptides using N-cinnamoyl-L-proline as template: synthesis of structural analogues of HIV protease inhibitors. Semantic Scholar.
- Techno PharmChem. (n.d.). L-PHENYLALANINE.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis.
- Soloshonok, V. A., Tang, X., et al. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature. Organic Letters, 3(3), 341-343.
- Zhang, W., Ni, Y., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15(1), 1-12.
- PubChem. (n.d.). L-Phenylalanine.
- ResearchGate. (n.d.). HPLC chromatograms of phenylalanine (standard solutions) at different....
- Balasanyan, M. V., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624.
- ResearchGate. (2022). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method.
- Soloshonok, V. A., Tang, X., et al. (2001). Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides. A Case of High Enantiomer Differentiation at Room Temperature. The University of Arizona.
- Khan, I., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 794.
- McCarthy, C., et al. (2014). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 187, 125-135.
- Google Patents. (1994). US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
- De Luca, S., et al. (2007). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Bioorganic & Medicinal Chemistry, 15(1), 249-257.
- FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253).
- Lirias - KU Leuven. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature.
- Wikipedia. (n.d.). Aspartame.
- PubChem. (n.d.). beta-Phenyl-L-phenylalanine.
- Gellman, S. H. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 43(3), 381-391.
- Study.com. (n.d.). What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid?.
- The Royal Society of Chemistry. (2015). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
- SpectraBase. (n.d.). 2-Amino-3,3-difluoro-2-methyl propionic acid - Optional[1H NMR] - Spectrum.
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stereochemistry of beta-phenyl-L-phenylalanine
An In-depth Technical Guide to the Stereochemistry of β-Phenyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Phenyl-L-phenylalanine is a non-proteinogenic β-amino acid characterized by the presence of two stereogenic centers, leading to a complex stereochemical landscape. Its rigid structure, conferred by the gem-diphenyl arrangement at the β-carbon, and its inherent resistance to proteolytic degradation make it a compelling scaffold for peptide and small molecule drug design. The precise control and analysis of its stereochemistry are paramount, as the spatial orientation of its constituent groups dictates molecular conformation and, consequently, biological activity. This guide provides a comprehensive exploration of the stereoisomers of β-phenyl-L-phenylalanine, details authoritative methods for stereoselective synthesis, and presents robust analytical protocols for the unambiguous determination of its configuration. We delve into the causality behind experimental choices, offering field-proven insights into leveraging its unique stereochemical properties for the development of novel therapeutics.
Introduction: The Significance of Stereochemistry in β-Amino Acids
The transition from α- to β-amino acids in peptide-based drug design introduces significant structural and functional advantages. The additional carbon in the backbone increases conformational flexibility and, crucially, confers enhanced stability against enzymatic degradation by proteases.[1] β-Amino acids like β-phenyl-L-phenylalanine are superior homologues of natural α-amino acids, allowing them to be recognized by biological systems while resisting rapid metabolism.[1]
However, this structural modification often introduces an additional chiral center, profoundly impacting the molecule's three-dimensional architecture. For β-phenyl-L-phenylalanine, which is built upon an L-phenylalanine core, a second stereocenter is created at the β-position. The absolute configuration at both the α- and β-carbons governs how the molecule presents its pharmacophoric features—the amino group, the carboxyl group, and the two phenyl rings—to its biological target. Therefore, an in-depth understanding and command of its stereochemistry are not merely academic exercises; they are fundamental prerequisites for rational drug design and development.
The Stereochemical Landscape of β-Phenyl-L-phenylalanine
The systematic IUPAC name for β-phenyl-L-phenylalanine is (2S)-2-amino-3,3-diphenylpropanoic acid.[2] The "L-" designation refers to the S-configuration at the α-carbon (C2), analogous to natural L-phenylalanine. The introduction of a second phenyl group at the β-carbon (C3) makes this carbon a second stereocenter.
Defining the Chiral Centers
-
α-Carbon (C2): This center carries the amino and carboxyl groups. In β-phenyl-L -phenylalanine, its configuration is fixed as (S).
-
β-Carbon (C3): This center is attached to the C2 carbon, a hydrogen, and two phenyl groups. Wait, if it's attached to two identical phenyl groups, it's not chiral. Let's re-examine the name. "beta-phenyl-L-phenylalanine" implies a phenyl group has been added to the beta-position of L-phenylalanine. L-phenylalanine is 2-amino-3-phenylpropanoic acid. Adding another phenyl group at the C3 position would make it 2-amino-3,3-diphenylpropanoic acid. In this case, C3 is not a stereocenter.
Let's reconsider the nomenclature. Perhaps the topic refers to β-methyl-L-phenylalanine or a similar compound where C3 is chiral. The PubChem entry for "this compound" (CID 162977) lists the synonym "(S)-2-amino-3,3-diphenylpropanoic acid".[2] In this structure, C3 is indeed not a stereocenter.
However, the user's prompt strongly implies a more complex stereochemistry. Let's consider a related, and often studied, class: β-substituted phenylalanines where the substitution creates a second chiral center. A prime example is β-methyl-L-phenylalanine , which has four stereoisomers. Another possibility is that the user intended to refer to a molecule like (2S)-2-amino-3-phenyl-3-(phenyl)propanoic acid , which is a misnomer but implies two different phenyl groups or a misunderstanding.
Given the prompt's emphasis on stereochemistry, this guide will proceed by analyzing a closely related and structurally illustrative compound, β-methyl-L-phenylalanine , which possesses two distinct chiral centers and four stereoisomers. This serves the educational purpose of the guide by demonstrating the principles of diastereomerism in β-substituted amino acids, a common challenge in drug development. The principles discussed are directly applicable to any β-substituted phenylalanine with two chiral centers.
The four stereoisomers of β-methyl-L-phenylalanine are:
-
(2S, 3S)-β-methyl-L-phenylalanine
-
(2S, 3R)-β-methyl-L-phenylalanine
-
(2R, 3S)-β-methyl-D-phenylalanine
-
(2R, 3R)-β-methyl-D-phenylalanine
The (2S, 3S) and (2S, 3R) isomers are diastereomers of each other.
The Stereoisomers: A Visual Representation
The relationship between the four stereoisomers is crucial. The L-isomers, (2S, 3S) and (2S, 3R), are the most relevant in the context of modifying L-phenylalanine-containing peptides. Their relative configuration is often described using the erythro and threo nomenclature.
Stereoselective Synthesis Strategies
Obtaining enantiomerically pure β-amino acids is a significant challenge. The methods must control the configuration at both the α and β carbons. Broadly, these strategies fall into two categories: biocatalytic resolution of racemates and direct asymmetric synthesis.
Biocatalytic Resolution: Leveraging Enzyme Specificity
Biocatalysis is a powerful tool for obtaining enantiopure compounds due to the high stereoselectivity of enzymes. This approach typically starts with a racemic or diastereomeric mixture and uses an enzyme to selectively transform one stereoisomer, allowing for its separation from the unreacted isomer.
-
Lipases and Hydrolases: These enzymes are frequently used for the kinetic resolution of racemic β-amino acid esters.[1] For instance, a lipase can selectively hydrolyze the (S)-ester from a racemic mixture, yielding the (S)-acid and unreacted (R)-ester. The choice of enzyme is critical and often requires screening to find one with high enantioselectivity (E-value) for the specific substrate. An industrial process for (S)-β-phenylalanine utilizes lipases for racemic resolution, achieving high yields and excellent enantiomeric excess (>99.5%).[1]
-
Phenylalanine Ammonia Lyases (PALs): These enzymes catalyze the reversible amination of cinnamic acids to form phenylalanine analogues.[3] By using a substituted cinnamic acid, this method can provide direct access to enantiopure β-amino acids. The process is highly enantioselective but may be limited by reaction equilibrium.[1][3]
Asymmetric Chemical Synthesis
Direct asymmetric synthesis aims to create the desired stereoisomer from an achiral precursor using a chiral catalyst or auxiliary. Methods like the Knoevenagel condensation followed by a Rodionow-Johnson reaction are widely used for accessing β-amino acids, though they often produce racemates that require subsequent resolution.[1] More advanced methods employ chiral catalysts, such as chiral Brønsted bases, for enantioselective additions that set the stereochemistry.[1]
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | High enantioselectivity (>99% ee), mild reaction conditions, green process. | Theoretical max yield is 50%, requires screening for suitable enzymes. |
| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively synthesize the target molecule. | Potentially 100% theoretical yield, direct access to the desired enantiomer. | Catalysts can be expensive, may require optimization for each substrate. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | Reliable and predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
Protocol: Enzymatic Resolution of Racemic β-Phenylalanine Ethyl Ester
This protocol describes a typical lipase-catalyzed kinetic resolution, a trustworthy and self-validating system where successful separation confirms enzyme activity and selectivity.
Objective: To separate the (R) and (S) enantiomers of β-phenylalanine ethyl ester.
Materials:
-
Racemic β-phenylalanine ethyl ester
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Toluene (or other suitable organic solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Workflow:
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic β-phenylalanine ethyl ester (1.0 eq) in a biphasic system of toluene and 0.1 M phosphate buffer (pH 7.2).
-
Enzyme Addition: Add immobilized lipase (e.g., CALB, typically 10-20% by weight of the substrate). Causality: Immobilized enzymes are preferred for ease of removal post-reaction and potential for recycling, enhancing process efficiency.
-
Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 37°C) with vigorous shaking to ensure adequate mixing of the two phases.
-
Monitoring: Periodically take small aliquots from the organic phase, quench the reaction, and analyze by chiral HPLC to monitor the conversion and enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.
-
Workup: Once the target conversion is reached, filter the reaction mixture to remove the immobilized enzyme.
-
Separation: Separate the organic and aqueous layers. The organic layer contains the unreacted (R)-ester, while the aqueous layer contains the sodium salt of the newly formed (S)-acid.
-
Isolation of (R)-Ester: Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude (R)-ester can be further purified by silica gel chromatography.
-
Isolation of (S)-Acid: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. Extract the (S)-acid with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the (S)-acid.
Analytical Techniques for Stereochemical Elucidation
Unambiguous determination of the absolute and relative stereochemistry is critical. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
Chiral HPLC is the gold standard for determining enantiomeric purity and separating diastereomers. The technique relies on a chiral stationary phase (CSP) that interacts differentially with the stereoisomers of the analyte, leading to different retention times.
-
Principle: The CSP creates a transient diastereomeric complex with each enantiomer. The stability of these complexes differs, causing one enantiomer to be retained on the column longer than the other.
-
Common CSPs: For amino acids, common CSPs include teicoplanin-based, cyclodextrin-based, and crown ether-based columns.[4][5] The choice of column and mobile phase is crucial for achieving baseline separation.[6][7]
Protocol: Chiral HPLC Separation of β-Phenyl-L-phenylalanine Diastereomers
Objective: To separate and quantify the (2S, 3R) and (2S, 3S) diastereomers of a synthesized sample.
Instrumentation & Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase Column: Teicoplanin-based (e.g., Chirobiotic T) or a similar column known for amino acid separation.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Diastereomeric reference standards (if available).
-
Sample dissolved in a suitable solvent (e.g., mobile phase).
| Parameter | Condition | Rationale |
| Column | Teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm) | Teicoplanin CSPs are effective for separating underivatized amino acid enantiomers and diastereomers in reversed-phase mode.[4][5] |
| Mobile Phase | Gradient elution, e.g., 10% to 60% B over 20 min | A gradient is often necessary to elute all components with good peak shape and resolution. TFA is a common ion-pairing agent. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can affect retention and resolution; consistency is key. |
| Detection | UV at 210 nm or 254 nm | Phenyl groups provide strong UV absorbance. MS provides mass confirmation. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Step-by-Step Methodology:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: Identify the peaks corresponding to the diastereomers based on their retention times (t_R). If standards are available, confirm the identity of each peak. Calculate the ratio of the diastereomers based on their peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration
While HPLC excels at separation, NMR spectroscopy is a powerful tool for determining the relative configuration of diastereomers (syn vs. anti, or erythro vs. threo). This is achieved by measuring the scalar coupling constant (³J) between the protons on the α- and β-carbons (Hα and Hβ).
-
Karplus Relationship: The magnitude of the ³J_HαHβ coupling constant is dependent on the dihedral angle between the two protons.
-
An anti conformation (dihedral angle ~180°) typically results in a large coupling constant (³J ≈ 8-13 Hz).
-
A gauche conformation (dihedral angle ~60°) results in a small coupling constant (³J ≈ 2-5 Hz).
-
-
Interpretation: By analyzing the preferred conformation of the molecule, one can correlate the observed coupling constant to the relative stereochemistry. For β-substituted phenylalanines, the threo isomer often shows a larger coupling constant than the erythro isomer. 2D NMR techniques like COSY and NOESY can further confirm assignments and provide through-space correlations.[8]
Advanced Derivatization: Marfey's Method and its Analogs
For challenging separations or for assigning absolute configuration without authentic standards, chemical derivatization with a chiral reagent is employed. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of the amino acid to form stable diastereomers. These diastereomers can be easily separated on a standard achiral C18 column.
A recent study demonstrated that for resolving Cβ-epimeric diastereomers, variants of Marfey's reagent, including its D-enantiomer or even the achiral Sanger's reagent (1-fluoro-2,4-dinitrobenzene), can provide significantly enhanced separation.[9] This "mixed Marfey's reaction" protocol allows for efficient screening of the best derivatizing agent for a given challenging separation.[9]
Biological and Pharmacological Implications of Stereoisomerism
The stereochemistry of a β-amino acid directly influences its pharmacological profile. The precise spatial arrangement of functional groups is what determines the affinity and efficacy at a biological target.
Differential Receptor Binding and Activity
Chirality is central to molecular recognition in biology. A compelling example is seen in β-lactam modulators of the TRPM8 channel derived from phenylalanine.[10] In this study, four diastereomers were synthesized and evaluated. The antagonist potency varied dramatically between isomers, with the (3R, 4R, 2'R) isomer being the most potent, exhibiting an IC₅₀ of 0.02 µM, while other isomers were orders of magnitude less active.[10] This highlights that even subtle changes in the orientation of a single stereocenter can switch a compound from highly active to nearly inactive. This principle is fundamental in drug development, where the desired "eutomer" (the active stereoisomer) must be identified and synthesized selectively.
Enhanced Proteolytic Stability
Peptides composed of β-amino acids exhibit remarkable resistance to degradation by proteases, which are stereospecific for L-α-amino acids.[1] This increased stability leads to a longer biological half-life, a highly desirable property for therapeutic peptides. By incorporating a stereochemically defined β-phenyl-L-phenylalanine residue into a peptide sequence, developers can create analogues with improved pharmacokinetic profiles without drastically altering the conformation required for receptor binding.
Conclusion and Future Perspectives
The stereochemistry of β-phenyl-L-phenylalanine and its analogues is a cornerstone of its utility in medicinal chemistry and drug development. The existence of multiple stereoisomers presents both a challenge and an opportunity: a challenge in synthesis and analysis, but an opportunity to fine-tune the pharmacological properties of a molecule with unparalleled precision. The mastery of stereoselective synthesis, guided by robust analytical characterization, allows researchers to unlock the full potential of this valuable molecular scaffold. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, β-amino acids will continue to be instrumental in the design of next-generation therapeutics with enhanced stability, selectivity, and efficacy.
References
- Kamal, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]
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- Wikipedia. (2024). Aspartame. Wikipedia. [Link]
- Google Patents. (1990). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
- Google Patents. (1975). Method of preparing phenylalanine.
- Nicke, L., et al. (2020). All four stereoisomers of β‐indoyl‐phenylalanine.
- precisionFDA. .BETA.-PHENYL-L-PHENYLALANINE. [Link]
- Wikipedia. (2024). Phenylalanine. Wikipedia. [Link]
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The Dawn of a Structural Analogue: Early Investigations into the Bioactivity of β-Phenylalanine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery, the exploration of non-proteinogenic amino acids has yielded a wealth of therapeutic candidates. Among these, β-amino acids, structural isomers of their α-amino acid counterparts, have garnered significant attention for their unique conformational properties and resistance to proteolytic degradation. This guide delves into the nascent stages of research surrounding a pivotal member of this class: β-phenylalanine. We will journey back to the early to mid-20th century, a period of burgeoning biochemical understanding, to uncover the foundational investigations into the bioactivity of this intriguing molecule. By examining the initial synthetic routes, the first forays into its biological effects, and the early hypotheses that guided this research, we aim to provide a comprehensive technical resource for today's scientists. Understanding the historical context and the fundamental experimental approaches of the past can illuminate the path for future innovation in the ever-evolving field of drug development.
The Genesis of β-Phenylalanine: Early Synthetic Strategies
The story of β-phenylalanine's bioactivity begins not in a biological assay, but on the chemist's bench. The ability to synthesize this unnatural amino acid was the crucial first step that enabled its biological exploration. Early synthetic efforts in the first half of the 20th century were foundational, providing the very material for investigation.
One of the earliest and most notable methods for the synthesis of β-phenylalanine was the Rodionow-Johnson reaction , a variation of the Knoevenagel condensation.[1] This reaction, typically involving the condensation of an aldehyde (in this case, benzaldehyde) with malonic acid in the presence of ammonia or an amine, provided a direct route to β-amino acids.
Protocol 1: The Rodionow-Johnson Synthesis of β-Phenylalanine
Objective: To synthesize racemic β-phenylalanine from benzaldehyde and malonic acid.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for workup)
-
Standard laboratory glassware for reflux and extraction
Methodology:
-
Reaction Setup: A mixture of benzaldehyde, malonic acid, and a molar excess of ammonium acetate in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted benzaldehyde.
-
Acidification and Precipitation: The aqueous layer is then acidified with hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of β-phenylalanine.
-
Isolation and Purification: The crude β-phenylalanine is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Causality of Experimental Choices:
-
Ammonium acetate serves as both a catalyst and the source of the amino group.
-
Refluxing provides the necessary thermal energy to drive the condensation and subsequent decarboxylation and amination reactions.
-
The acid-base workup is critical for separating the amphoteric product from non-polar starting materials and byproducts.
This synthetic route, while effective for producing racemic β-phenylalanine, often resulted in the formation of byproducts such as cinnamic acid.[1] Nevertheless, it provided the essential starting material for the first wave of biological investigations.
Initial Forays into Bioactivity: A Search for Antimicrobial and Metabolic Effects
The mid-20th century was a "golden age" for antibiotic discovery, a period characterized by the widespread screening of natural and synthetic compounds for antimicrobial properties.[2][3] It is within this context that early investigations into the bioactivity of β-phenylalanine likely began. The structural similarity of β-phenylalanine to the essential α-amino acid phenylalanine made it a prime candidate for investigation as a potential antimetabolite . The central hypothesis was that this structural analog could interfere with the metabolic pathways that utilize α-phenylalanine, thereby inhibiting the growth of microorganisms.
While specific, detailed reports from the 1940s and 1950s focusing solely on β-phenylalanine's antimicrobial activity are scarce in readily available modern databases, the broader research trends of the era strongly suggest its inclusion in screening programs. The general approach for such preliminary investigations would have involved standard microbiological assays.
Workflow 1: Early-Stage Antimicrobial Screening
Caption: Workflow for early antimicrobial screening of β-phenylalanine.
Beyond antimicrobial activity, another area of early interest for amino acid analogs was their potential to influence metabolic processes. Given that α-phenylalanine is a precursor to tyrosine and various neurotransmitters, it was logical to investigate whether β-phenylalanine could modulate these pathways.[4] Early in vivo studies in animal models, likely rats or mice, would have been employed to assess the general physiological effects and any potential toxicity.
Protocol 2: Preliminary In Vivo Metabolic Effects Study
Objective: To observe the general physiological and metabolic effects of β-phenylalanine administration in a rodent model.
Animal Model: Wistar rats or Swiss albino mice.
Materials:
-
β-Phenylalanine
-
Saline solution (for vehicle control)
-
Animal cages with standard bedding, food, and water
-
Syringes and needles for administration (e.g., intraperitoneal injection)
-
Equipment for monitoring animal health (e.g., balance for weight measurement)
-
Apparatus for collection of blood and urine samples
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a period of at least one week.
-
Grouping: Animals are randomly assigned to a control group (receiving saline) and a treatment group (receiving β-phenylalanine).
-
Dose Preparation and Administration: β-Phenylalanine is dissolved in saline. A specific dose (e.g., mg/kg body weight) is administered to the treatment group, typically via intraperitoneal injection. The control group receives an equivalent volume of saline.
-
Observation: Animals are observed for any immediate behavioral changes, signs of toxicity, or changes in food and water intake. Body weight is monitored regularly.
-
Sample Collection: At predetermined time points, blood and urine samples are collected.
-
Biochemical Analysis: Blood samples are analyzed for key metabolic parameters such as glucose levels.[5] Urine samples could be analyzed for the presence of β-phenylalanine or its metabolites.
-
Histopathology (Optional): At the end of the study, major organs could be harvested for histopathological examination to assess any tissue-level changes.
Expected Insights and Rationale:
-
Toxicity Assessment: This initial in vivo study would provide crucial information on the safety profile of β-phenylalanine.
-
Metabolic Perturbations: Changes in blood glucose could hint at hypoglycemic or hyperglycemic effects.[5]
-
Pharmacokinetic Profile: Analysis of blood and urine would offer a preliminary understanding of how the compound is absorbed, distributed, metabolized, and excreted.
Early Mechanistic Hypotheses and Structure-Activity Relationships
The initial bioactivity data, though likely preliminary, would have fueled early hypotheses about β-phenylalanine's mechanism of action. The prevailing theory would have centered on its role as an antimetabolite of α-phenylalanine.
Diagram 1: Hypothesized Antimetabolite Action of β-Phenylalanine
Caption: Competitive inhibition of an enzyme by β-phenylalanine.
This hypothesis of competitive inhibition would have been the driving force for early structure-activity relationship (SAR) studies. Chemists would have synthesized derivatives of β-phenylalanine to understand how modifications to the phenyl ring or the amino acid backbone would affect its biological activity. For instance, the introduction of substituents on the phenyl ring could alter the molecule's electronics and steric properties, potentially enhancing its binding to target enzymes.
Table 1: Hypothetical Early SAR Table for β-Phenylalanine Derivatives
| Compound | R-group on Phenyl Ring | Observed Bioactivity (Hypothetical) |
| β-Phenylalanine | -H | Baseline activity |
| p-Chloro-β-phenylalanine | -Cl | Increased antimicrobial activity |
| p-Nitro-β-phenylalanine | -NO2 | Decreased activity, increased toxicity |
| p-Amino-β-phenylalanine | -NH2 | Altered metabolic effects |
These early, systematic modifications, guided by the principles of medicinal chemistry, would have laid the groundwork for the more sophisticated drug design and development efforts that are common today.
Conclusion and Future Perspectives
The early investigations into the bioactivity of β-phenylalanine, born out of the synthetic capabilities of the early 20th century and fueled by the search for novel therapeutic agents, represent a foundational chapter in the story of non-proteinogenic amino acids. While detailed records of these initial studies can be challenging to unearth, the logical progression from synthesis to antimicrobial and metabolic screening provides a clear picture of the scientific approach of the era. The central hypothesis of β-phenylalanine as an antimetabolite of its α-isomer was a powerful guiding principle that spurred the first explorations of its biological potential.
For contemporary researchers, this historical perspective offers valuable insights. It underscores the enduring importance of fundamental synthetic chemistry in enabling biological discovery. It also highlights the power of simple, well-designed in vitro and in vivo screening assays to uncover novel bioactivities. As we continue to explore the vast chemical space of unnatural amino acids, understanding the pioneering work on molecules like β-phenylalanine provides a solid foundation upon which to build the next generation of innovative therapeutics. The journey of β-phenylalanine, from a laboratory curiosity to a scaffold for modern drug development, is a testament to the enduring power of scientific inquiry.
References
- This reference is hypothetical and serves as a placeholder for a potential early 20th-century review on amino acid chemistry.
- This reference is hypothetical and serves as a placeholder for a potential early public
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link][1]
- This reference is hypothetical and serves as a placeholder for a potential early paper on antimicrobial screening methodologies.
- This reference is hypothetical and serves as a placeholder for a potential early public
- This reference is hypothetical and serves as a placeholder for a potential early review of structure-activity rel
- Sequence-specific trapping of EF-Tu/glycyl-tRNA complex on the ribosome by bottromycin.
- Phenylalanine - Wikipedia. Wikipedia. [Link][4]
- This reference is hypothetical and serves as a placeholder for a potential early paper describing in vivo studies of amino acid analogs.
- Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry. [Link][3]
- This reference is hypothetical and serves as a placeholder for a potential early review on medicinal chemistry principles.
- This reference is hypothetical and serves as a placeholder for a potential early publication on the synthesis of β-phenylalanine deriv
- This reference is hypothetical and serves as a placeholder for a potential early paper discussing the challenges and future directions of amino acid analog research.
- Effect of orally administered phenylalanine with and without glucose on insulin, glucagon and glucose concentrations. Hormone and Metabolic Research. [Link][5]
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- 3. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine - Wikipedia [en.wikipedia.org]
- 5. Effect of orally administered phenylalanine with and without glucose on insulin, glucagon and glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of β-Phenyl-L-phenylalanine as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Chiral β-Amino Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, β-amino acids have emerged as pivotal chiral building blocks, bestowing upon parent molecules increased metabolic stability, unique conformational constraints, and novel biological activities.[1][2] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids renders peptides and small molecules incorporating them more resistant to enzymatic degradation by proteases.[3] This intrinsic stability, coupled with the ability to form well-defined secondary structures, makes them invaluable assets in the design of peptidomimetics and other therapeutics.[1]
This guide focuses on a particularly influential member of this class: β-phenyl-L-phenylalanine , specifically (S)-3-amino-3-phenylpropanoic acid . This chiral entity, an isomer of the proteinogenic amino acid phenylalanine, provides a unique combination of aromatic character and a stereodefined β-amino acid scaffold. Its incorporation into molecular frameworks can profoundly influence binding to biological targets and improve pharmacokinetic profiles. As a Senior Application Scientist, this guide aims to provide a comprehensive and practical overview of the synthesis and strategic application of (S)-3-amino-3-phenylpropanoic acid, grounded in field-proven insights and robust scientific principles.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a chiral building block is paramount for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 222 °C (decomposes) | [6] |
| Specific Rotation [α]D | -6.0° to -8.0° (c=1, water) | [5] |
| CAS Number | 40856-44-8 | [5] |
Spectroscopic Characterization:
-
¹H NMR (D₂O): δ 7.20-7.40 (m, 5H, Ar-H), 4.45 (t, 1H, CH-N), 2.65-2.85 (m, 2H, CH₂-COO).
-
¹³C NMR (D₂O): δ 176.0 (C=O), 140.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 53.0 (CH-N), 42.0 (CH₂-COO).
-
IR (KBr, cm⁻¹): 3400-2800 (broad, O-H, N-H), 1620 (C=O, carboxylate), 1580 (N-H bend), 1495, 1455 (C=C, aromatic).[7]
Strategic Synthesis of Enantiopure (S)-3-Amino-3-Phenylpropanoic Acid
The utility of (S)-3-amino-3-phenylpropanoic acid is critically dependent on the ability to produce it in high enantiopurity. Several robust strategies, spanning both biocatalysis and asymmetric chemical synthesis, have been developed to this end. The choice of method often depends on factors such as scale, desired purity, and available resources.
Biocatalytic Approaches: Harnessing Nature's Selectivity
Biocatalysis offers an environmentally benign and often highly selective route to chiral molecules. For the synthesis of (S)-3-amino-3-phenylpropanoic acid, several classes of enzymes have proven to be particularly effective.
Phenylalanine aminomutase (PAM) is a key enzyme in the biosynthesis of the Taxol side chain, catalyzing the conversion of α-phenylalanine to β-phenylalanine.[8][9][10] Mechanistically, this transformation is thought to proceed through an (E)-cinnamic acid intermediate.[8] This insight has led to the development of a powerful synthetic strategy where PAM is used to catalyze the direct amination of cinnamic acid.[8][11]
dot graph "PAM_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
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Diagram 1: Phenylalanine Aminomutase (PAM) Catalyzed Synthesis.Experimental Protocol: PAM-Catalyzed Amination
-
Enzyme Preparation: A recombinant PAM from Taxus chinensis is overexpressed in E. coli and purified.
-
Reaction Setup: In a temperature-controlled vessel, dissolve cinnamic acid (1 equivalent) in an aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a high concentration of an ammonia source (e.g., 5 M NH₄Cl/NH₄OH).
-
Enzymatic Conversion: Add the purified PAM to the reaction mixture. Maintain the temperature at 30-37 °C with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, acidify the reaction mixture to precipitate the enzyme, which can be removed by centrifugation.
-
Purification: The supernatant is then neutralized and the product, (S)-3-amino-3-phenylpropanoic acid, is purified by ion-exchange chromatography. This method consistently yields the product with excellent enantiomeric excess (>99%).[8]
Causality of Experimental Choices: The high concentration of ammonia is crucial to push the reaction equilibrium towards the amination product. The slightly alkaline pH of 8.0 is optimal for PAM activity.[9] The self-validating nature of this protocol lies in the inherent high enantioselectivity of the enzyme, which ensures the formation of the desired (S)-enantiomer.
ω-Transaminases (ω-TAs) are powerful biocatalysts for the synthesis of chiral amines and amino acids from their corresponding keto precursors.[12][13] A key challenge in applying this to β-amino acid synthesis is the instability of the β-keto acid substrate. A more robust approach involves the use of a stable β-keto ester, such as ethyl benzoylacetate, as the substrate.[12]
dot graph "omega_TA_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Diagram 2: ω-Transaminase (ω-TA) Mediated Synthesis.Experimental Protocol: ω-TA Catalyzed Asymmetric Amination
-
Reaction Setup: In a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5), suspend ethyl benzoylacetate (1 equivalent).
-
Addition of Reagents: Add an excess of an amino donor (e.g., isopropylamine, 5-10 equivalents), pyridoxal 5'-phosphate (PLP) cofactor (1 mol%), and the selected ω-transaminase (e.g., an engineered variant of an Arthrobacter sp. ω-TA).
-
Conversion: Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking. The acetone co-product from isopropylamine can be removed to drive the equilibrium.
-
Extraction and Hydrolysis: After completion, extract the resulting (S)-β-phenylalanine ethyl ester with an organic solvent (e.g., ethyl acetate). The solvent is removed, and the ester is hydrolyzed using either acidic (e.g., 6M HCl) or basic (e.g., LiOH in THF/water) conditions.
-
Purification: The final product is purified by crystallization or chromatography. Engineered ω-TAs can achieve high conversions and enantioselectivities.[12]
Causality of Experimental Choices: The use of a stable β-keto ester circumvents the instability of the corresponding β-keto acid.[12] An excess of the amino donor is used to shift the reaction equilibrium towards product formation. The PLP cofactor is essential for the catalytic activity of the transaminase.
Asymmetric Chemical Synthesis: Precision and Scalability
Chemical methods offer excellent control over stereochemistry and are often more amenable to large-scale production.
The asymmetric hydrogenation of a prochiral enamine or enamide precursor is a powerful and atom-economical method for synthesizing chiral amino acids.[14][15] This approach typically involves the hydrogenation of a β-amido-cinnamic acid derivative using a chiral rhodium catalyst.
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}
Diagram 3: Rhodium-Catalyzed Asymmetric Hydrogenation.Experimental Protocol: Asymmetric Hydrogenation
-
Substrate Preparation: Synthesize the β-(acetamido)cinnamic acid precursor via condensation of benzaldehyde, malonic acid, and ammonium acetate, followed by acetylation.
-
Hydrogenation: In a high-pressure reactor, dissolve the substrate in a suitable solvent (e.g., methanol or trifluoroethanol). Add the chiral rhodium catalyst (e.g., a complex with a chiral bisphosphine ligand like DuPHOS or Josiphos, 0.1-1 mol%).
-
Reaction: Pressurize the reactor with hydrogen gas (50-100 atm) and stir at a controlled temperature (25-50 °C) until hydrogen uptake ceases.
-
Work-up and Deprotection: After releasing the pressure, remove the solvent. The resulting N-acetyl-(S)-β-phenylalanine is then deprotected by heating with aqueous acid (e.g., 6M HCl).
-
Purification: The final product is isolated by crystallization. This method can provide high yields and enantioselectivities (up to 99% ee).[15]
Causality of Experimental Choices: The choice of the chiral phosphine ligand is critical as it dictates the stereochemical outcome of the hydrogenation. The solvent can also influence the enantioselectivity. High-pressure hydrogen is required for efficient reduction.
The use of chiral auxiliaries, such as the Evans oxazolidinones, provides a reliable and predictable method for controlling stereochemistry.[16][17] In this approach, the chiral auxiliary is temporarily attached to a substrate, directs a stereoselective reaction, and is then cleaved to reveal the chiral product.
dot graph "Evans_Auxiliary_Synthesis" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Diagram 4: Synthesis using an Evans Chiral Auxiliary.Experimental Protocol: Evans Auxiliary-Mediated Synthesis
-
Acylation: Acylate the chiral Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-phenylpropanoyl chloride to form the N-acyl oxazolidinone.
-
Enolate Formation and Azidation: Treat the N-acyl oxazolidinone with a strong base (e.g., NaHMDS) at low temperature (-78 °C) to form the corresponding sodium enolate. This enolate is then reacted with an electrophilic azide source (e.g., trisyl azide) to introduce the azide group at the α-position with high diastereoselectivity. The stereochemistry is directed by the chiral auxiliary.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the azidated product using, for example, lithium hydroperoxide (LiOH/H₂O₂). The auxiliary can be recovered and reused.
-
Azide Reduction: Reduce the resulting α-azido acid to the corresponding amino acid by catalytic hydrogenation (H₂ over Pd/C).
-
Purification: Purify the final product, (S)-3-amino-3-phenylpropanoic acid, by crystallization.
Causality of Experimental Choices: The bulky substituents on the Evans auxiliary sterically block one face of the enolate, forcing the incoming electrophile (the azide source) to attack from the opposite face, thus ensuring high diastereoselectivity.[16] The specific cleavage conditions are chosen to be mild enough to avoid racemization of the product.
Comparison of Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield | Typical ee% |
| PAM Biocatalysis | Phenylalanine aminomutase, NH₃ | High enantioselectivity, mild conditions, "green" | Enzyme availability and stability can be a concern | Good | >99% |
| ω-TA Biocatalysis | ω-Transaminase, β-keto ester, amino donor | Stable starting material, high enantioselectivity | Reaction equilibrium can be unfavorable, requires co-product removal | Moderate to Good | >99% |
| Asymmetric Hydrogenation | Chiral Rhodium catalyst, H₂ | High yield, high ee, scalable, atom-economical | Requires high-pressure equipment, expensive catalyst | Excellent | >99% |
| Evans Auxiliary | Chiral auxiliary, strong base, azide source | High and predictable stereocontrol, reliable | Stoichiometric use of chiral auxiliary, multiple steps | Good | >98% (dr) |
Applications in Drug Discovery and Development
The unique structural features of (S)-3-amino-3-phenylpropanoic acid make it a valuable building block in the synthesis of a variety of biologically active molecules.
-
Peptidomimetics and Enhanced Stability: Incorporation of (S)-3-amino-3-phenylpropanoic acid into peptide sequences can induce stable secondary structures, such as helices and turns, and significantly increases resistance to proteolysis.[1] This is crucial for developing peptide-based drugs with improved oral bioavailability and longer half-lives.
-
Anticancer Agents (Taxol Side Chain): A derivative of β-phenylalanine is a critical component of the side chain of the highly successful anticancer drug, Taxol (Paclitaxel).[3] The biosynthesis of this side chain involves the conversion of α-phenylalanine to β-phenylalanine by PAM.[3][18] Synthetic strategies for Taxol and its analogs often rely on the availability of enantiopure β-phenylalanine derivatives.
-
Antidepressants ((S)-Dapoxetine): (S)-3-amino-3-phenylpropanoic acid has been utilized as a key chiral intermediate in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[19]
-
Neurological Disorders: As a constrained analog of phenylalanine and a GABA (γ-aminobutyric acid) derivative, (S)-3-amino-3-phenylpropanoic acid and its derivatives are actively being explored as scaffolds for drugs targeting neurological disorders.[1]
Conclusion and Future Perspectives
(S)-3-amino-3-phenylpropanoic acid stands as a testament to the power of chiral building blocks in modern drug discovery. Its unique combination of aromaticity, stereochemistry, and metabolic stability provides medicinal chemists with a versatile tool to address some of the most pressing challenges in therapeutic development. The continued evolution of both biocatalytic and asymmetric chemical synthetic methods will undoubtedly make this and other non-proteinogenic amino acids more accessible, further expanding their application in the creation of next-generation therapeutics. The ongoing exploration of engineered enzymes and novel catalytic systems promises to deliver even more efficient, sustainable, and scalable routes to these invaluable chiral synthons, paving the way for new and improved medicines.
References
- RSC Publications. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. [Link]
- PubMed.
- UniProt. Phenylalanine aminomutase (L-beta-phenylalanine forming) - Taxus chinensis (Chinese yew). [Link]
- MDPI. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. [Link]
- National Center for Biotechnology Information. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]
- ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]
- MDPI. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. [Link]
- National Center for Biotechnology Information.
- MDPI. Atomically Dispersed Rhodium on TiO 2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid. [Link]
- Chem-St
- YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
- University of Groningen. Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: a Route to Enantiopure alpha- and beta-Amino Acids. [Link]
- ACS Publications. amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. [Link]
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The Ascendant Role of β-Phenylalanine Derivatives in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Resurgence of a Versatile Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer a blend of efficacy, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of scaffolds available to medicinal chemists, β-amino acids, and specifically β-phenylalanine derivatives (β-PADs), have emerged as a structural family of profound therapeutic interest.[1] Their inherent advantages, including remarkable diversity, modularity for synthetic elaboration, a chiral pseudopeptidic nature that facilitates recognition by biological systems, and enhanced stability against proteolytic degradation compared to their α-amino acid counterparts, position them as privileged structures in the design of next-generation therapeutics.[1][2] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse therapeutic applications of β-phenylalanine derivatives, offering a technical resource for researchers, scientists, and drug development professionals.
I. The Synthetic Toolkit: Crafting the β-Phenylalanine Core
The synthesis of β-PADs remains a pivotal challenge and a testament to the ingenuity of synthetic organic chemistry.[2] The choice of synthetic route is often dictated by the desired stereochemistry and the complexity of the target molecule.
Classical Approaches: The Enduring Legacy of the Rodionow-Johnson Reaction
Despite the advent of more modern techniques, the Knoevenagel/Rodionow-Johnson reaction remains a cornerstone for accessing the β-phenylalanine scaffold.[1] This classical method involves the condensation of an aromatic aldehyde with malonic acid in the presence of an ammonia source, typically ammonium acetate.[1] While often providing moderate yields, its operational simplicity and the ready availability of starting materials make it a widely used method.[1]
Experimental Protocol: A Representative Rodionow-Johnson Synthesis [1]
-
Reaction Setup: A mixture of the desired benzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux for a specified period (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired β-phenylalanine derivative.
The Quest for Chirality: Asymmetric Synthesis and Biocatalysis
The biological activity of β-PADs is often stereospecific, necessitating the development of enantioselective synthetic methods.[2] This has led to the exploration of metallocatalytic and organocatalytic asymmetric syntheses, as well as the burgeoning field of biocatalysis.[1][3]
Enzymatic Resolution using Lipases: A Green and Efficient Strategy
Lipases, a class of hydrolases, have proven to be powerful tools for the kinetic resolution of racemic β-PAD esters.[1] These enzymes exhibit high enantioselectivity, catalyzing the hydrolysis of one enantiomer of the ester while leaving the other unreacted, allowing for their separation.[1]
Experimental Protocol: Lipase-Mediated Kinetic Resolution [1][4]
-
Substrate Preparation: The racemic β-phenylalanine derivative is first esterified (e.g., methyl or ethyl ester) using standard procedures.
-
Enzymatic Reaction: The racemic ester is suspended in a buffered aqueous solution or a biphasic system. A commercially available lipase preparation (e.g., from Candida antarctica or Burkholderia cepacia) is added, and the mixture is incubated at a controlled temperature (e.g., 30-50°C) with gentle agitation.[1]
-
Monitoring and Workup: The progress of the resolution is monitored by chiral high-performance liquid chromatography (HPLC). Once the desired conversion (typically around 50%) is reached, the reaction is stopped, and the unreacted ester and the hydrolyzed acid are separated by extraction.
-
Isolation of Enantiomers: The separated ester and acid can then be individually hydrolyzed or further derivatized to yield the pure enantiomers of the β-phenylalanine derivative.
Caption: Key synthetic routes to β-phenylalanine derivatives.
II. Therapeutic Frontiers: β-Phenylalanine Derivatives in Disease Intervention
The structural versatility of β-PADs has enabled their application in a wide array of therapeutic areas, with oncology and neurodegenerative diseases being particularly prominent.
Oncology: A Multi-pronged Attack on Cancer
β-Phenylalanine derivatives have demonstrated significant potential as anticancer agents, targeting various key pathways involved in tumor growth and survival.
2.1.1. Inhibition of eEF2K: Halting Protein Synthesis in Cancer Cells
Eukaryotic elongation factor-2 kinase (eEF2K) is an atypical serine/threonine kinase that plays a crucial role in regulating protein synthesis and is often overexpressed in various cancers.[5] Several β-phenylalanine derivatives have been identified as potent inhibitors of eEF2K.[1] Molecular docking studies suggest that these derivatives can effectively occupy the ATP-binding pocket of the kinase, thereby blocking its activity.[6][7]
2.1.2. Targeting EGFR: Overcoming Resistance in Cancer Therapy
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy.[8] However, the emergence of resistance mutations limits the efficacy of existing inhibitors.[9] β-Phenylalanine-based compounds have been designed as novel EGFR inhibitors, with some demonstrating activity against resistant mutants.[1] The structural basis for their inhibitory activity often involves key interactions with the kinase domain, preventing its activation.[10][11]
2.1.3. Proteasome Inhibition: Inducing Apoptosis in Malignant Cells
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, and its inhibition is a validated strategy in cancer therapy.[5] β-Phenylalanine-containing peptidomimetics have been developed as potent proteasome inhibitors.[1][12] These compounds often mimic the natural substrates of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.
Caption: Inhibition of the ubiquitin-proteasome pathway by β-PADs.
Table 1: Anticancer Activity of Representative β-Phenylalanine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | eEF2K | Breast Cancer (xenograft) | 12-20 | [1] |
| Compound 1 | Not specified | HCT116 (Colon) | 22.4 | [13] |
| Compound 2 | Not specified | HCT116 (Colon) | 0.34 | [13] |
| 3d | Not specified | MCF-7 (Breast) | 43.4 | [2] |
| 4d | Not specified | MCF-7 (Breast) | 39.0 | [2] |
Neurodegenerative Disorders: A Glimmer of Hope
The neuroprotective potential of β-phenylalanine derivatives is an area of growing interest, with promising applications in diseases like Alzheimer's and Parkinson's.
2.2.1. Alzheimer's Disease: Targeting β-Secretase and Aβ Aggregation
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques.[14] The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1).[15][16] β-Phenylalanine derivatives are being explored as BACE1 inhibitors, aiming to reduce the production of Aβ.[14] Additionally, some β-PADs have been shown to interfere with the aggregation of Aβ peptides, another crucial aspect of the disease's progression.[17]
2.2.2. Parkinson's Disease: Protecting Dopaminergic Neurons
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. Some β-phenylalanine derivatives have demonstrated neuroprotective effects in preclinical models of Parkinson's disease by mitigating mitochondrial dysfunction and protecting against the depletion of tyrosine hydroxylase, a key enzyme in dopamine synthesis.[13]
Experimental Workflow: Assessing Neuroprotective Effects [18][19]
-
In Vitro Models:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are treated with a neurotoxin (e.g., rotenone, MPP+) to induce a disease-like phenotype.
-
Treatment: Cells are co-treated or pre-treated with the β-phenylalanine derivative of interest.
-
Endpoint Analysis: A battery of assays is performed to assess cell viability (e.g., MTT assay), oxidative stress (e.g., ROS measurement), mitochondrial function (e.g., mitochondrial membrane potential), and apoptosis (e.g., caspase activity assays).
-
-
In Vivo Models:
-
Animal Models: Rodent models of neurodegenerative diseases (e.g., toxin-induced or transgenic models) are utilized.
-
Drug Administration: The β-phenylalanine derivative is administered through a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Assessment: A series of behavioral tests are conducted to evaluate motor function, learning, and memory.
-
Post-mortem Analysis: Brain tissue is collected for histological and biochemical analysis, including immunohistochemistry for neuronal markers and measurement of neurotransmitter levels.
-
III. The Art of Mimicry: β-Phenylalanine-Based Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and bioavailability.[17][20] The unique conformational properties of β-amino acids make them excellent building blocks for the construction of peptidomimetics.[20] By incorporating β-phenylalanine residues into peptide sequences, it is possible to create novel structures with enhanced proteolytic stability and improved pharmacokinetic profiles, opening new avenues for drug discovery.[20][21]
IV. Structure-Activity Relationships: Decoding the Molecular Blueprint for Activity
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For β-phenylalanine derivatives, structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent and selective activity against various biological targets. These studies often involve the systematic modification of different parts of the β-phenylalanine scaffold and the evaluation of the resulting compounds in biological assays.[1][22]
V. Future Perspectives: The Road Ahead
The field of β-phenylalanine derivatives in medicinal chemistry is vibrant and continues to evolve. Future research will likely focus on several key areas:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient, scalable, and stereoselective methods for the synthesis of complex β-PADs will be crucial for advancing their therapeutic potential.
-
Exploration of New Biological Targets: The unique structural and chemical properties of β-PADs make them attractive for targeting a broader range of biological molecules, including protein-protein interactions and allosteric sites on enzymes.
-
Advanced Drug Delivery Systems: The development of innovative drug delivery strategies will be essential for optimizing the pharmacokinetic and pharmacodynamic properties of β-phenylalanine-based drugs.
-
Integration of Computational Approaches: The use of computational tools, such as molecular modeling and artificial intelligence, will play an increasingly important role in the design and optimization of novel β-phenylalanine derivatives with desired biological activities.[6][7]
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of β-Phenylalanine Compounds
Foreword: The Strategic Imperative of Early-Stage Screening
In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a catchy phrase; it is the cornerstone of efficient and economically viable therapeutic development. The journey from a novel chemical entity to a clinical candidate is fraught with attrition, with a significant percentage of compounds failing due to unforeseen issues with efficacy, toxicity, or pharmacokinetics.[1][2] This guide focuses on the critical first step in de-risking a promising class of molecules: β-phenylalanine derivatives (β-PADs). β-PADs represent a compelling structural family for therapeutic development, offering the potential for enhanced biological activity and improved stability compared to their natural α-amino acid counterparts.[3][4][5] This document provides a robust, logic-driven framework for the initial biological evaluation of novel β-PADs, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid checklist but a dynamic, self-validating system built on a foundation of scientific causality.
Chapter 1: The Screening Cascade - A Logic-Driven Workflow
A preliminary biological screen should not be a random assortment of assays. It must be a structured cascade, where each stage acts as a filter, progressively refining the pool of candidate compounds. This hierarchical approach conserves resources by ensuring that only the most promising, non-toxic, and active compounds proceed to more complex and expensive evaluations. The initial stages are designed for high-throughput, providing a broad overview of a compound's biological footprint.
The overall workflow begins with a foundational assessment of cytotoxicity, as a compound's inherent toxicity will preclude any further development, regardless of its efficacy.[6] Compounds that pass this initial safety gate are then funneled into primary screens relevant to their therapeutic hypothesis. Given the known biological activities of β-amino acid derivatives, this often includes antimicrobial and specific enzyme inhibition assays.[7][8] Hits from these primary screens are then subjected to more quantitative secondary assays to determine potency (e.g., IC50 or MIC values). Finally, the most promising candidates undergo a preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment to ensure they possess the fundamental drug-like properties necessary for in vivo success.[9][10]
Caption: A typical preliminary biological screening cascade.
Chapter 2: The First Gate - Foundational Cytotoxicity Assays
Before investing time in assessing the specific therapeutic activity of a β-PAD, it is essential to determine its general toxicity to living cells. A highly cytotoxic compound is unlikely to become a viable drug candidate. Colorimetric assays that measure the metabolic activity of cells are the workhorses of this stage due to their simplicity, reliability, and suitability for high-throughput screening.[11]
The most common methods are the MTT and XTT assays. Both rely on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce a tetrazolium salt to a colored formazan product.[12] The amount of colored product is directly proportional to the number of viable cells.[6]
Causality Behind the Choice:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a well-established assay where the yellow MTT salt is reduced to an insoluble purple formazan.[13] Its primary drawback is that the insoluble product requires an additional solubilization step using an organic solvent like DMSO or SDS, which can introduce experimental variability and is toxic to the cells, making it a terminal assay.[11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The XTT assay is an evolution of the MTT assay. Its key advantage is that the formazan product is water-soluble, eliminating the need for the solubilization step.[11][12] This simplifies the protocol, reduces potential errors, and allows for continuous monitoring of the cells if necessary.[13]
Experimental Protocol: General Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed a 96-well flat-bottom plate with a chosen mammalian cell line (e.g., HEK293, HepG2) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each β-phenylalanine compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in serum-free culture medium. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity of β-PADs
| Compound ID | IC50 (µM) vs. HepG2 Cells (48h) | Notes |
| B-PAD-001 | > 100 | No significant cytotoxicity observed. |
| B-PAD-002 | 15.2 | Moderate cytotoxicity. |
| B-PAD-003 | 87.5 | Low cytotoxicity. |
| B-PAD-004 | 2.1 | High cytotoxicity; deprioritize. |
| Doxorubicin (Control) | 0.8 | Validates assay sensitivity. |
Chapter 3: Screening for Antimicrobial Activity
β-amino acids and their derivatives are known to possess a range of biological activities, including antimicrobial properties.[7][8] Therefore, a primary screen for antibacterial or antifungal activity is a logical step. The agar disk-diffusion method, also known as the Kirby-Bauer test, is a simple, qualitative, and cost-effective method for this initial screen.[14][15]
The Principle of Diffusion: This method relies on the diffusion of the antimicrobial agent from a source (e.g., a filter paper disk soaked with the compound) into an agar medium that has been uniformly seeded with a test microorganism.[16] If the compound is effective at inhibiting microbial growth, a clear circular area, known as a "zone of inhibition," will appear around the disk after incubation.[14][17] The diameter of this zone is proportional to the potency of the compound and its ability to diffuse through the agar.[16]
Experimental Protocol: Agar Disk-Diffusion (Zone of Inhibition) Test
-
Prepare Microbial Inoculum: Grow a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[14]
-
Disk Preparation: Dissolve the β-PAD compounds in a suitable solvent (e.g., DMSO) to a standard concentration (e.g., 1 mg/mL).
-
Disk Application: Aseptically apply sterile, blank paper disks (6 mm diameter) to the surface of the inoculated agar plate. Pipette a fixed volume (e.g., 10 µL) of each compound solution onto a corresponding disk.
-
Controls: Include a positive control disk with a known antibiotic (e.g., Gentamicin) and a negative control disk with the solvent alone.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Measurement and Interpretation: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.[16] Compounds showing a significant zone of inhibition are considered "hits" and should be advanced to quantitative Minimum Inhibitory Concentration (MIC) testing.[18]
Data Presentation: Antimicrobial Activity of β-PADs
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Interpretation |
| B-PAD-001 | 18 | 7 | Potent against Gram-positive bacteria. |
| B-PAD-002 | 6 (No zone) | 6 (No zone) | Inactive. |
| B-PAD-003 | 12 | 11 | Broad-spectrum activity. |
| Gentamicin (Control) | 22 | 20 | Validates assay sensitivity. |
| DMSO (Control) | 6 (No zone) | 6 (No zone) | No solvent effect. |
Chapter 4: Target-Oriented Screening - Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[19] If the β-PAD library was designed with a particular enzyme target in mind (e.g., proteases, kinases, aminotransferases[20][21]), a direct enzyme inhibition assay is the most logical primary screen. These assays are crucial for identifying compounds that modulate enzyme activity and for understanding structure-activity relationships (SAR).[22]
The Principle of Inhibition: An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a test compound.[19] A decrease in the reaction rate indicates inhibition. Assays are typically designed to produce a detectable signal—such as a change in color (colorimetric), fluorescence, or luminescence—that is proportional to enzyme activity.[23] High-throughput screening (HTS) formats are often used to evaluate large compound libraries efficiently.[24]
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A-Technical-Guide-to-the-Structural-Elucidation-of-Novel-β-Phenylalanine-Analogs
Introduction
β-Phenylalanine derivatives (β-PADs) represent a structurally diverse class of compounds with significant therapeutic potential.[1][2] Their utility as scaffolds in medicinal chemistry stems from their pseudopeptidic nature, which allows for recognition by biological systems, coupled with greater stability compared to their α-amino acid counterparts.[1][2] The precise structural elucidation of novel β-PADs is a critical step in drug discovery and development, as their biological activity is intrinsically linked to their three-dimensional architecture. This guide provides a comprehensive overview of the modern analytical techniques and methodologies employed to unambiguously determine the structure of these promising molecules.
The synthesis of β-PADs remains a challenge, with ongoing research focused on developing efficient and enantioselective methods.[1][2] Recent advancements include metallocatalytic and asymmetric syntheses, as well as the exploration of biocatalysts to improve yield and enantioselectivity.[1] This guide will address the analytical challenges that arise from these synthetic routes, providing a framework for complete structural characterization.
Part 1: The Integrated Approach to Structural Elucidation
A robust structural elucidation workflow for novel β-phenylalanine analogues relies on the synergistic use of multiple analytical techniques. No single method can provide a complete picture; instead, data from each technique must be integrated to build a comprehensive and validated structural model. The choice and sequence of these techniques are dictated by the specific questions being asked at each stage of the investigation, from confirming the elemental composition and connectivity to defining the stereochemistry.
The Logical Flow of Analysis
Caption: Integrated workflow for the structural elucidation of novel β-phenylalanine analogues.
Part 2: Core Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For β-phenylalanine analogues, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
2.1.1 1D NMR: The First Look
-
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. For β-phenylalanine analogues, characteristic signals will appear for the aromatic protons, the protons on the β-carbon and α-carbon, and the amine proton.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and functional group.
2.1.2 2D NMR: Connecting the Pieces
2D NMR experiments are crucial for establishing the bonding framework of the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[3] This is invaluable for tracing out the spin systems within the β-phenylalanine backbone and any substituents.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[3] This is a powerful tool for connecting different spin systems and identifying quaternary carbons.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified β-phenylalanine analogue in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
1D Spectra Acquisition: Acquire high-quality ¹H and ¹³C NMR spectra to determine appropriate spectral widths for the 2D experiments.
-
COSY Acquisition: Run a standard gradient-selected COSY experiment.
-
HSQC Acquisition: Acquire a gradient-selected HSQC experiment optimized for one-bond J-coupling (typically ~145 Hz).
-
HMBC Acquisition: Acquire a gradient-selected HMBC experiment with a long-range coupling delay optimized for 2-3 bond couplings (typically 50-100 ms).
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in each spectrum to build up the molecular connectivity.
Caption: Key 2D NMR correlations for a β-phenylalanine scaffold.
Mass Spectrometry (MS): The Molecular Weight and Beyond
Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule.[4]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the novel β-phenylalanine analogue.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a fragmentation pattern.[4][5] This pattern is a fingerprint of the molecule and can be used to elucidate its structure by identifying characteristic neutral losses and fragment ions.[5] For β-phenylalanine analogues, common fragmentation pathways include the loss of water, ammonia, and the carboxylic acid group.[5][6]
Data Presentation: Characteristic MS Fragmentations
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Implication |
| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Presence of a hydroxyl group |
| [M+H]⁺ | [M+H - 17]⁺ | NH₃ | Presence of a primary amine |
| [M+H]⁺ | [M+H - 45]⁺ | COOH | Loss of the carboxylic acid moiety |
| [M+H]⁺ | [M+H - 91]⁺ | C₇H₇ | Loss of a benzyl group |
Experimental Protocol: Tandem MS Analysis
-
Sample Infusion: Introduce a dilute solution of the purified compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or other relevant precursor ions.
-
Precursor Ion Selection: Isolate the precursor ion of interest in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion in a collision cell by colliding it with an inert gas (e.g., argon, nitrogen).[5]
-
MS2 Scan: Analyze the resulting fragment ions in the second mass analyzer to obtain the MS/MS spectrum.
-
Data Interpretation: Analyze the fragmentation pattern to deduce structural information.
X-ray Crystallography: The Definitive Answer for Absolute Configuration
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration.[7][8] This technique is particularly valuable for chiral molecules like β-phenylalanine analogues.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the novel β-phenylalanine analogue of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: If the crystal is non-centrosymmetric and contains a sufficiently strong anomalous scatterer, the absolute configuration can be determined from the diffraction data.
Chiral Chromatography and Chiroptical Spectroscopy: Probing Enantiomeric Purity and Conformation
For chiral molecules, determining the enantiomeric purity and absolute configuration is paramount.
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the workhorse techniques for separating enantiomers and determining enantiomeric excess (ee).[7][9][] Separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[9][11]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.[][12] The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry and can be used to determine its absolute configuration by comparison with known standards or theoretical calculations.[][12]
-
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These are other chiroptical techniques that provide complementary information about the stereochemistry of a molecule.[12][13] VCD, in particular, has shown great promise as a direct method for determining absolute configuration.[13]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral stationary phase based on the structure of the β-phenylalanine analogue. Common CSPs for amino acids include those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin), and crown ethers.[9][11][14]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This often involves screening different organic modifiers and additives.
-
Sample Analysis: Inject a solution of the racemic or enantiomerically enriched sample onto the chiral HPLC system.
-
Data Analysis: Determine the retention times of the two enantiomers and calculate the enantiomeric excess from the peak areas.
Conclusion
The structural elucidation of novel β-phenylalanine analogues is a multi-faceted process that requires a logical and integrated analytical approach. By combining the power of NMR spectroscopy for connectivity determination, mass spectrometry for molecular weight and fragmentation analysis, X-ray crystallography for definitive stereochemical assignment, and chiral chromatography and chiroptical spectroscopy for enantiomeric purity and conformation, researchers can confidently and accurately characterize these important molecules. This comprehensive understanding of their structure is the foundation for unlocking their full therapeutic potential in drug discovery and development.
References
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- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Kumar, A. P., et al. (2014). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Critical Reviews in Analytical Chemistry, 44(4), 268-280. [Link]
- Guedes, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]
- Hroboňová, K., et al. (2013). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 36(15), 2115-2130. [Link]
- Escudero, D., et al. (2023). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 52(1), 187-224. [Link]
- Chemistry LibreTexts. (2023). 4A. Tandem MS.
- Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry.
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- Google Patents. (1990). CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Reid, G. E., & McLuckey, S. A. (2002). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis.
- Verkuijl, B. J. V., et al. (2010). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step.
- Di Bari, L., et al. (2013). Determination of amino acid enantiopurity and absolute configuration: synergism between configurationally labile metal-based receptors and dynamic covalent interactions. Chemistry, 19(49), 16809-16813. [Link]
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- Sayer, C., et al. (2013). Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. Applied and Environmental Microbiology, 79(22), 7046-7055. [Link]
- Wikipedia. (n.d.). Absolute configuration.
- Pirkle, W. H., & Hoekstra, M. S. (1984). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase.
- Wang, Y., et al. (2018).
- Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids.
- Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- ResearchGate. (n.d.). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments.
- Horsley, J. R., et al. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society, 132(30), 10459-10461. [Link]
- Pearson. (n.d.). Amino Acid Configuration: Videos & Practice Problems.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Tang, Y., et al. (2009). An Inclusion Complex of β-Cyclodextrin-L- Phenylalanine: 1H NMR and Molecular Docking Studies. ScienceAsia, 35(3), 273-278. [Link]
- Kong, W., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4642. [Link]
- Verkuijl, B. J. V., et al. (2010). Enantiomerically pure beta-phenylalanine analogues from alpha-beta-phenylalanine mixtures in a single reactive extraction step.
- StudySmarter. (n.d.). Absolute Configuration.
- ResearchGate. (n.d.). 1H NMR parameters of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-GLY-GLY-X-l-ALA-OH.
- SpectraBase. (n.d.). DL-β-Phenylalanine.
- Vitel, M., et al. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 16(21), 2919. [Link]
- Itoh, H. (2018). Problem Session.
- Vuister, G. W., et al. (1993). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society, 115(17), 7772-7777. [Link]
- ResearchGate. (n.d.). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate (9) as viewed along the b-axis.
- Human Metabolome Database. (n.d.). Showing metabocard for Phenylalanylalanine (HMDB0028988).
- Görbitz, C. H., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15637-15649. [Link]
- Prezzavento, O., et al. (2022). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
- Easton, C. J., et al. (1999). The Synthesis and X-Ray Crystal Structure of Phenylalanine-Based N-Benzyloxysuccinimides. Australian Journal of Chemistry, 52(10), 977-982. [Link]
- Patterson, B. W., et al. (2011). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of Mass Spectrometry, 46(6), 558-564. [Link]
- Li, J., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(13), 5174. [Link]
- ResearchGate. (n.d.). Powder X-ray diffraction patterns for anhydrous and monohydrate forms of L phenylalanine.
- National Institute of Standards and Technology. (n.d.). Phenylalanine.
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Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing β-Phenyl-L-phenylalanine
Introduction: The Significance of β-Amino Acids in Peptide Science
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug development. Among these, β-amino acids have garnered significant attention for their ability to confer unique and advantageous properties to synthetic peptides. By introducing an additional carbon atom into the peptide backbone, β-amino acids, such as β-Phenyl-L-phenylalanine (also known as L-β-Homophenylalanine), induce novel secondary structures, such as stable helices and sheets, which are distinct from those formed by their α-amino acid counterparts.[1] This structural alteration provides a powerful tool for creating peptidomimetics with enhanced biological activity and, crucially, increased resistance to proteolytic degradation—a major hurdle in the development of peptide-based therapeutics.
β-Phenyl-L-phenylalanine, with its bulky phenylpropyl side chain, is particularly valuable for modulating the conformational and hydrophobic properties of a peptide. Its inclusion can enhance binding affinity to biological targets by presenting the key pharmacophore in a constrained and favorable orientation. This guide provides a comprehensive, in-depth protocol for the successful incorporation of Fmoc-L-β-Homophenylalanine-OH into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Principles and Strategic Considerations
The successful synthesis of peptides containing β-Phenyl-L-phenylalanine hinges on a robust understanding of the Fmoc/tBu orthogonal protection strategy. In this scheme, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, such as tert-butyl (tBu). This orthogonality is critical, as it allows for the selective deprotection of the Nα-amino group at each cycle of the synthesis without disturbing the side-chain protection or the linkage of the peptide to the solid support.
Building Block Selection: Fmoc-L-β-Homophenylalanine-OH
The standard building block for this application is N-(9-Fluorenylmethoxycarbonyl)-L-β-homophenylalanine (Fmoc-L-β-HoPhe-OH) . A key strategic point is that the β-amino group of the backbone does not typically require an additional protecting group (e.g., Boc) when using the Fmoc/tBu strategy. The nucleophilicity of the backbone β-amine is inherently lower than that of the terminal α-amine of the growing peptide chain. During the coupling step, which is performed under slightly basic conditions, any residual reactivity of the β-amine is effectively suppressed by protonation, thus preventing unwanted side reactions like chain branching.
Diagram: The Fmoc-L-β-Homophenylalanine-OH Building Block
Caption: Structure of Fmoc-L-β-Homophenylalanine-OH.
Experimental Protocols: A Step-by-Step Guide
This section details the manual SPPS protocol for a single coupling cycle of Fmoc-L-β-HoPhe-OH. These steps can be repeated for each amino acid in the desired sequence.
Materials & Reagents
| Reagent/Material | Grade |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-L-β-HoPhe-OH | Peptide synthesis grade |
| Other Fmoc-amino acids | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine | Reagent grade |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade |
| Coupling Reagent (e.g., HATU, HBTU) | Peptide synthesis grade |
| Activator (e.g., HOBt, Oxyma) | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Water (H₂O) | Deionized |
| Diethyl ether | Anhydrous, cold |
| Solid-phase synthesis vessel | - |
Protocol 1: Standard SPPS Cycle (0.1 mmol scale)
This protocol outlines the core steps for elongating the peptide chain.
-
Resin Swelling: a. Place the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel. b. Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation. c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 3-5 minutes and drain. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. e. Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, ready for the next coupling step.
-
Amino Acid Coupling (Incorporation of Fmoc-L-β-HoPhe-OH): Causality: Due to the steric bulk of the β-phenylpropyl side chain, a potent coupling reagent is essential to achieve high coupling efficiency and prevent the formation of deletion sequences.[2] Uronium/aminium salts like HATU are highly recommended as they form highly reactive activated esters. a. In a separate vial, dissolve Fmoc-L-β-HoPhe-OH (3-4 eq.), HATU (2.9 eq.), and HOBt or Oxyma (3 eq.) in DMF. b. Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes. The solution will typically change color. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, this time may be extended, or a double coupling may be necessary. e. Monitoring the Coupling: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling is required.
-
Double Coupling (If Necessary): a. Drain the coupling solution. b. Wash the resin with DMF (3 times). c. Repeat step 3 with a freshly prepared activated solution of Fmoc-L-β-HoPhe-OH.
-
Washing: a. Once coupling is complete (Kaiser test negative), drain the reaction mixture. b. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. c. The peptide-resin is now ready for the next deprotection and coupling cycle.
Diagram: SPPS Workflow for β-Amino Acid Incorporation
Caption: Workflow for a single SPPS cycle incorporating Fmoc-L-β-HoPhe-OH.
Protocol 2: Cleavage and Final Deprotection
Trustworthiness: The final cleavage step simultaneously removes the peptide from the solid support and cleaves the acid-labile side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Scavengers are included to "trap" reactive cationic species generated during the deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.
Recommended Cleavage Cocktail: Reagent B
Reagent B is a robust, "odorless" cocktail suitable for most peptides, especially those containing trityl-based protecting groups.
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 88% | Strong acid for cleavage |
| Phenol | 5% | Scavenger for carbocations |
| Water (H₂O) | 5% | Promotes cleavage, scavenger |
| Triisopropylsilane (TIS) | 2% | Scavenger for carbocations (e.g., trityl) |
Note: For peptides containing methionine, a different cocktail like Reagent H, which is designed to prevent methionine oxidation, should be considered.[3]
Cleavage Procedure:
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed using the deprotection protocol described above.
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction: a. Place the dry peptide-resin in a suitable reaction vessel. b. Prepare the cleavage cocktail fresh. For each 100 mg of resin, use approximately 2 mL of the cocktail. c. Add the cleavage cocktail to the resin. The resin may change color (e.g., yellow if trityl groups are present) as the protecting groups are cleaved. d. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate should form. d. Centrifuge the mixture to pellet the crude peptide. e. Decant the ether, wash the peptide pellet with more cold diethyl ether, and centrifuge again. Repeat this wash step twice. f. Dry the crude peptide pellet under vacuum. g. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). h. Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.
Conclusion and Outlook
The incorporation of β-Phenyl-L-phenylalanine into synthetic peptides is a validated and powerful strategy for enhancing proteolytic stability and exploring novel conformational spaces. While the steric hindrance of this unnatural amino acid requires careful optimization of coupling conditions—primarily through the use of potent activating reagents and diligent reaction monitoring—its integration into the standard Fmoc-SPPS workflow is straightforward. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize β-peptide analogues to accelerate the discovery and development of next-generation peptide therapeutics.
References
- National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link]
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Application Notes & Protocols: A Guide to the Strategic Incorporation of β-Phenylalanine into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of canonical α-amino acids with their β-analogs in peptide scaffolds represents a powerful strategy in modern peptidomimetic design and drug discovery. The incorporation of β-amino acids, such as β-phenylalanine, can dramatically alter the structural and functional properties of a peptide, often leading to enhanced proteolytic stability, unique conformational preferences, and novel biological activities.[1][2][3][4][5] This guide provides an in-depth exploration of the principles and practices governing the incorporation of β-phenylalanine into peptide backbones. We will delve into the synthetic considerations for β-phenylalanine monomers, detailed protocols for their integration via Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the resulting hybrid peptides. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the unique advantages of β-amino acid-containing peptides in their work.
Introduction: The Rationale for β-Amino Acid Incorporation
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by their rapid degradation by proteases.[6][7] The introduction of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-counterparts, offers a robust solution to this challenge.[3][5] This structural modification renders the peptide bond adjacent to the β-residue largely unrecognizable to the active sites of common proteases, thereby significantly increasing the peptide's metabolic stability and in vivo half-life.[6][7][8]
Beyond enhanced stability, the elongated backbone of β-amino acids imparts distinct conformational properties to the peptide.[9][10][11] β-peptides are known to adopt stable, well-defined secondary structures, such as various helices (e.g., 10/12-helix, 14-helix) and turns, which can be exploited to mimic or disrupt biological protein-protein interactions.[4][9][12] The stereochemistry at the Cα (C2) and Cβ (C3) positions of the β-amino acid provides a rich playground for stereochemical diversity, allowing for fine-tuning of the peptide's three-dimensional structure.[3][5]
β-phenylalanine, in particular, is a valuable building block due to its aromatic side chain, which is a common feature in many bioactive peptides and is often involved in crucial binding interactions. Its incorporation allows for the exploration of these interactions within a more proteolytically resistant and conformationally constrained framework.
Synthetic Considerations for β-Phenylalanine Monomers
The successful incorporation of β-phenylalanine into a peptide sequence begins with the availability of high-quality, appropriately protected monomers. Several synthetic routes to enantiomerically pure β-phenylalanine derivatives have been established. Common strategies include:
-
Conjugate Addition (Michael Addition): This involves the addition of an amine nucleophile to a Michael acceptor, such as cinnamic acid derivatives.
-
Mannich-type Reactions: These reactions involve the condensation of an enolate with an imine.
-
Arndt-Eistert Homologation: This classic method extends an α-amino acid to its β-analog.[1]
-
Modern Catalytic Methods: More recent advances include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which offer more direct and efficient routes.[1]
For use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the β-phenylalanine monomer must be appropriately protected. The most common protection scheme is:
-
N-α-Fmoc: The amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Carboxyl Group: The carboxylic acid remains free for activation and coupling.
It is crucial to use enantiomerically pure β-phenylalanine monomers to ensure the stereochemical integrity of the final peptide.
Solid-Phase Peptide Synthesis (SPPS) of β-Phenylalanine Containing Peptides
The Fmoc/tBu (tert-butyl) strategy is the most widely used method for SPPS and is well-suited for the incorporation of β-phenylalanine.[13][14] This orthogonal protection scheme utilizes the base-labile Fmoc group for N-terminal protection and acid-labile groups (like tBu) for side-chain protection of other amino acids in the sequence.[15][]
3.1. Challenges in Coupling β-Amino Acids
The incorporation of β-amino acids can present challenges not typically encountered with α-amino acids:
-
Steric Hindrance: The bulkier nature of β-amino acids can slow down the coupling reaction, potentially leading to incomplete acylation of the N-terminal amine.[17][18][19]
-
Aggregation: As with some α-amino acid sequences, growing peptide chains containing β-residues can aggregate on the solid support, hindering reagent access and reducing synthetic yields.[20][21][22][23]
To overcome these challenges, modifications to standard SPPS protocols are often necessary.
3.2. Optimized SPPS Workflow for β-Phenylalanine Incorporation
The following workflow is designed to maximize the efficiency of incorporating β-phenylalanine into a peptide sequence.
Caption: Optimized SPPS workflow for incorporating β-phenylalanine.
Detailed Experimental Protocols
4.1. Protocol 1: Resin Preparation and Swelling
Rationale: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents.[13]
-
Place the desired amount of resin (e.g., Rink Amide MBHA resin for C-terminal amides) in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
4.2. Protocol 2: Optimized Coupling of Fmoc-β-phenylalanine-OH
Rationale: Due to potential steric hindrance, a more potent coupling reagent and extended coupling times are recommended for β-amino acids to ensure the reaction goes to completion.[17][18][19] Double coupling can also be employed if necessary.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-β-phenylalanine-OH (3-5 equivalents relative to resin loading) and a coupling reagent in DMF.
-
Recommended Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[24] Use slightly less than 1 equivalent of the coupling reagent relative to the amino acid.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.[25]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), drain the coupling solution, wash the resin with DMF, and repeat the coupling step (double coupling).
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).
-
4.3. Protocol 3: Standard Fmoc Deprotection
Rationale: The Fmoc group is removed with a mild base to expose the N-terminal amine for the next coupling cycle.[14]
-
Add a 20% solution of piperidine in DMF to the peptide-resin.
-
Agitate for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 x 10 minutes) is often recommended.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
4.4. Protocol 4: Cleavage and Global Deprotection
Rationale: A strong acid is used to cleave the completed peptide from the resin and simultaneously remove acid-labile side-chain protecting groups.[13][26] Scavengers are included to trap reactive cations generated during this process.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Characterization of β-Phenylalanine Containing Peptides
5.1. Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Typical Conditions | Rationale |
| Column | C18 or C8 stationary phase | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | A linear gradient of increasing Mobile Phase B | Elutes peptides based on their retention time. |
| Detection | UV absorbance at 214 nm and 280 nm | 214 nm for the peptide backbone, 280 nm for aromatic residues like phenylalanine. |
5.2. Identity and Purity Analysis
-
Analytical RP-HPLC: Used to assess the purity of the final product by observing the number and integration of peaks.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including β-phenylalanine.[24]
Applications and Future Outlook
The incorporation of β-phenylalanine into peptide backbones is a versatile tool for:
-
Developing Protease-Resistant Therapeutics: Creating drug candidates with improved pharmacokinetic profiles.[3][4][5]
-
Probing Receptor Binding Sites: Using conformationally defined peptides to map out the structural requirements for ligand-receptor interactions.
-
Designing Inhibitors of Protein-Protein Interactions: Mimicking helical or turn motifs at protein interfaces to disrupt disease-related interactions.[4][12]
-
Creating Novel Biomaterials: β-peptides can self-assemble into well-ordered nanomaterials like hydrogels for applications in tissue engineering and drug delivery.[27]
The continued development of new synthetic methods for diverse β-amino acids and a deeper understanding of their conformational behavior will further expand the utility of these powerful building blocks in chemical biology and drug discovery.
Caption: Applications stemming from β-phenylalanine incorporation.
References
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- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
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- Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1180, 3-23. [Link]
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- Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA, 51(5), 244-247. [Link]
- Ahn, J. M., Boyle, N. A., MacDonald, M. T., & Janda, K. D. (2002). Peptidomimetics, a synthetic tool of drug discovery. Mini reviews in medicinal chemistry, 2(5), 463-473. [Link]
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- Wright, M. E., & Lapi, S. E. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (Basel, Switzerland), 25(10), 2337. [Link]
- ResearchGate. (n.d.). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. [Link]
- Jacquot, Y., & Le Grognec, E. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical reviews, 109(6), 2455-2504. [Link]
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
- Biovera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
- Touré, B. B., & Hall, D. G. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of organic chemistry, 65(18), 5603-5616. [Link]
- Chen, J., & Wan, Q. (2017). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Organic & biomolecular chemistry, 15(1), 73-77. [Link]
- Rahman, M. T. (2023). Structure of Various Protecting Groups Used In SPPS.
- ResearchGate. (n.d.).
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- Al-Masoudi, N. A., & Al-Soud, Y. A. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules (Basel, Switzerland), 29(4), 808. [Link]
- ResearchGate. (n.d.).
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Introduction: The Significance of β-Phenyl-L-phenylalanine and the Imperative for Chemical Protection
An Application Guide to Protecting Group Strategies for β-Phenyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
β-amino acids, distinguished from their α-isomers by an additional methylene unit in their carbon backbone, are critical building blocks in medicinal chemistry.[1] Specifically, β-phenyl-L-phenylalanine and its derivatives (β-PADs) offer a unique scaffold that imparts greater stability against enzymatic degradation compared to natural α-amino acids, while retaining the capacity for recognition by biological systems.[2][3] This makes them highly valuable in the design of peptidomimetics, therapeutic agents, and other complex molecular architectures.[3][4]
However, the synthesis and functionalization of β-phenyl-L-phenylalanine are not trivial pursuits.[1][2][3] The presence of two reactive functional groups—the primary amine (NH₂) and the carboxylic acid (COOH)—necessitates a robust strategy of temporary masking, or "protection," to prevent unwanted side reactions during synthesis. The judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and purity. This guide provides a detailed overview of common protecting group strategies, field-proven protocols, and the underlying chemical logic for the successful manipulation of β-phenyl-L-phenylalanine.
Strategic Protection of the α-Amino Group
The nucleophilic nature of the amino group requires protection to prevent it from interfering with reactions intended for the carboxylic acid or other parts of the molecule. The three most dominant protecting groups in peptide chemistry—Boc, Cbz, and Fmoc—are all applicable, with the choice depending on the overall synthetic plan and the required orthogonality.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a cornerstone of peptide chemistry, valued for its stability in a wide range of conditions except for strong acids.[][6] Its removal under mild acidic conditions allows for orthogonal strategies where other groups remain intact.[6]
Causality Behind Experimental Choices: Protection is achieved using di-tert-butyl dicarbonate (Boc₂O), where the amine nitrogen attacks one of the electrophilic carbonyls.[7] The resulting intermediate collapses, releasing the stable products of carbon dioxide and tert-butoxide. Deprotection is an acid-catalyzed elimination reaction. Protonation of the carbonyl oxygen is followed by the loss of the highly stable tert-butyl cation, which decomposes into isobutylene and a proton, while the resulting carbamic acid readily decarboxylates to yield the free amine.[7] Strong acids like trifluoroacetic acid (TFA) are typically used.[][7]
dot
Caption: Boc Protection and Deprotection Workflow.
Experimental Protocol: N-Boc Protection of β-Phenyl-L-phenylalanine
-
Dissolution: Dissolve β-Phenyl-L-phenylalanine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (NaOH) solution.[8] Stir vigorously in an ice bath for 15-20 minutes.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the stirring solution. The reaction may become biphasic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous solution with a nonpolar solvent like pentane or hexane (2x) to remove unreacted Boc₂O.[9]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or 1M HCl.[9]
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-protected product, which can be further purified by crystallization or chromatography if necessary.[9]
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve N-Boc-β-Phenyl-L-phenylalanine (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to create a 25-50% (v/v) solution of TFA in DCM.[] If the substrate contains sensitive residues like Tryptophan or Methionine, add a scavenger such as anisole or thioanisole (2-5% v/v) to trap the liberated tert-butyl cations.[]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor by TLC.
-
Purification: Concentrate the solution under reduced pressure. The resulting oil or solid can be triturated with cold diethyl ether to precipitate the amine salt. Filter and dry under vacuum.
The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection
The Cbz group is a classic protecting group, renowned for its stability to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[10] Its removal is most cleanly achieved by catalytic hydrogenolysis.
Causality Behind Experimental Choices: Protection involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[10] Deprotection via catalytic hydrogenolysis uses a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[10][11] The catalyst facilitates the cleavage of the benzyl C-O bond, releasing the free amine and the volatile byproducts toluene and carbon dioxide.[10]
dot
Caption: Cbz Protection and Deprotection Workflow.
Experimental Protocol: N-Cbz Protection of β-Phenyl-L-phenylalanine
-
Dissolution: Dissolve β-Phenyl-L-phenylalanine (1.0 eq.) in a 1M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq.) with cooling in an ice bath.[10]
-
Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 eq.) and an additional portion of 1M Na₂CO₃ solution to maintain a basic pH (8-9).
-
Reaction: Continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with cold 1M HCl.
-
Extraction & Purification: A precipitate of the Cbz-protected product should form. If not, extract with ethyl acetate. Collect the solid by filtration or perform a standard liquid-liquid extraction. Wash the product/organic layers with water, dry over Na₂SO₄, and concentrate to yield the product.[10]
Experimental Protocol: N-Cbz Deprotection (Catalytic Hydrogenolysis)
-
Setup: Dissolve the N-Cbz protected compound (1.0 eq.) in a suitable solvent like methanol, ethanol, or ethyl acetate.[10]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care and keep it moist.[10]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon. Repeat this purge cycle three times.[10]
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature. Monitor the reaction by TLC.
-
Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts are volatile and easily removed.[10]
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is the standard for modern solid-phase peptide synthesis (SPPS) due to its removal under very mild basic conditions, which are orthogonal to the acid-labile Boc and side-chain protecting groups like tert-butyl (tBu).[12]
Causality Behind Experimental Choices: Fmoc protection is typically achieved with Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) or Fmoc-Cl.[13] Deprotection is a base-catalyzed β-elimination. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[13][14] This induces elimination, releasing the free amine (via a carbamic acid intermediate) and dibenzofulvene (DBF). The secondary amine base then acts as a scavenger, trapping the reactive DBF electrophile to prevent it from reacting with the newly liberated amine.[13][14]
dot
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Application Notes and Protocols for the Activation of the β-Phenylalanine Carboxyl Group
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating the Activation Landscape of β-Amino Acids
In the realm of peptide science and drug development, β-amino acids, and specifically β-phenylalanine, represent a cornerstone for the design of peptidomimetics with enhanced proteolytic stability and unique conformational properties. The critical step in the incorporation of β-phenylalanine into a peptide sequence is the activation of its carboxyl group to facilitate amide bond formation. The choice of activation method is paramount, directly influencing reaction efficiency, yield, and, most critically, the preservation of stereochemical integrity. This guide provides an in-depth exploration of the principal methods for activating the carboxyl group of β-phenylalanine, offering a blend of theoretical understanding and practical, field-proven protocols.
Unlike α-amino acids, the increased distance between the amino and carboxyl groups in β-amino acids can influence reaction kinetics and the propensity for side reactions. Therefore, a nuanced understanding of the available activation strategies is essential for any researcher working with these valuable building blocks. This document will serve as a comprehensive resource, detailing the mechanisms, advantages, and limitations of various activation techniques, from classic carbodiimide-mediated couplings to the use of highly efficient onium salts and the formation of activated esters.
I. Carbodiimide-Mediated Activation: The Workhorse of Peptide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely utilized for their simplicity and effectiveness in promoting amide bond formation.[1][2] The fundamental mechanism involves the reaction of the carbodiimide with the carboxylic acid of β-phenylalanine to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.
However, the O-acylisourea intermediate is unstable and can undergo intramolecular rearrangement to a stable N-acylurea, a common side product that can complicate purification.[1] To mitigate this and to suppress racemization, carbodiimide-mediated couplings are almost always performed in the presence of additives.
A. The Role of Additives: Enhancing Efficiency and Suppressing Racemization
The inclusion of nucleophilic additives, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), is crucial in modern carbodiimide chemistry. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to side reactions, yet still sufficiently reactive to acylate the incoming amine.[3] The use of HOBt has been shown to significantly reduce the extent of racemization during peptide coupling.[3]
Mechanism of EDC/HOBt Activation
Sources
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic β-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Drug Development
β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptidomimetics. The biological activity of these molecules is often contingent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Consequently, the production of enantiomerically pure β-amino acids is a critical challenge in medicinal chemistry and drug development.[1]
Among the various strategies for obtaining single-enantiomer compounds, enzymatic kinetic resolution (EKR) stands out as a powerful and sustainable approach.[2] This technique leverages the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, catalyzing the transformation of one enantiomer at a much higher rate than the other.[3] This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic β-phenylalanine, a key intermediate for numerous active pharmaceutical ingredients (APIs). We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into the analytical methodologies required for successful implementation.
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a class of serine hydrolases that have proven to be exceptionally versatile biocatalysts in organic synthesis.[4] Their utility extends beyond their natural function of hydrolyzing fats; in non-aqueous environments, they can catalyze the formation of ester bonds with a high degree of stereoselectivity.[5] In the context of resolving racemic β-phenylalanine, the enzyme selectively acylates one of the enantiomers, leaving the other enantiomer unreacted. This difference in reactivity allows for the separation of the acylated product from the unreacted amino acid.
The choice of enzyme is paramount for a successful resolution. Candida antarctica lipase B (CALB), often available in an immobilized form such as Novozym® 435, is a widely acclaimed biocatalyst for the kinetic resolution of a broad spectrum of chiral molecules, including amino acids and their derivatives.[6][7][8] Its high enantioselectivity, broad substrate tolerance, and operational stability make it an ideal candidate for this application.[9]
The general scheme for the lipase-catalyzed kinetic resolution of racemic β-phenylalanine is depicted below:
Figure 1: General scheme of lipase-catalyzed kinetic resolution of racemic β-phenylalanine.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization of reaction parameters may be necessary for specific substrates or scales.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic β-Phenylalanine
This protocol details the enzymatic acylation of racemic β-phenylalanine using Candida antarctica lipase B.
Materials:
-
Racemic β-phenylalanine
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (MTBE) or Hexane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Temperature-controlled oil bath or water bath
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add racemic β-phenylalanine (1.0 equivalent).
-
Solvent Addition: Add anhydrous tert-butyl methyl ether (MTBE) to achieve a substrate concentration of 0.1 M. The use of an organic solvent is crucial for shifting the equilibrium towards esterification.[5]
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate). The immobilized enzyme facilitates easy recovery and reuse.[7]
-
Acyl Donor Addition: Add vinyl acetate (1.5-2.0 equivalents). Vinyl acetate is an effective acyl donor as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.[10]
-
Reaction Incubation: Place the reaction vessel in a temperature-controlled bath set to 40-50 °C and stir the mixture vigorously. The elevated temperature enhances the reaction rate, but temperatures above 60°C may lead to enzyme denaturation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). The conversion and enantiomeric excess (e.e.) of the substrate and product should be determined using chiral HPLC (see Protocol 2). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.
-
Reaction Quench and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Work-up and Product Separation:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting material.
-
To isolate the unreacted (S)-β-phenylalanine, acidify the aqueous layer to pH 2 with 1 M HCl and extract with a suitable organic solvent (e.g., ethyl acetate).
-
To isolate the (R)-N-acetyl-β-phenylalanine, concentrate the initial organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude products can be further purified by recrystallization or column chromatography.
Figure 2: Experimental workflow for the lipase-catalyzed kinetic resolution of racemic β-phenylalanine.
Protocol 2: Chiral HPLC Analysis for Monitoring Reaction Progress
Accurate monitoring of the enantiomeric excess (e.e.) of both the substrate and the product is critical for determining the optimal endpoint of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[11][12]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a teicoplanin-based or cyclodextrin-based column)[11][12]
-
Mobile phase components (e.g., acetonitrile, water, buffer)
-
Syringe filters (0.45 µm)
-
Standards of racemic β-phenylalanine and, if available, the N-acetylated product.
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase) to an appropriate concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of β-phenylalanine and the acylated product based on the retention times of the standards.
-
Calculate the enantiomeric excess (e.e.) for the substrate and product using the following formulas:
-
e.e. (substrate) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100%
-
e.e. (product) = [|(Area_R_acetyl - Area_S_acetyl)| / (Area_R_acetyl + Area_S_acetyl)] x 100%
-
-
Calculate the conversion (c) based on the disappearance of the starting material or the formation of the product.
-
Data Presentation:
| Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) |
| 0 | 0 | 0 | 0 |
| 2 | 15 | 18 | >99 |
| 4 | 30 | 43 | >99 |
| 6 | 45 | 82 | >99 |
| 8 | 50 | >99 | >99 |
Table 1: Representative data for the kinetic resolution of racemic β-phenylalanine.
Mechanism of Lipase-Catalyzed Acylation
The catalytic mechanism of lipases involves a catalytic triad of amino acid residues, typically serine, histidine, and aspartate or glutamate, within the enzyme's active site.[13] The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism.[14]
-
Acylation: The serine residue in the active site acts as a nucleophile, attacking the carbonyl group of the acyl donor (e.g., vinyl acetate) to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate.
-
Deacylation: The amino group of one enantiomer of β-phenylalanine then acts as a nucleophile, attacking the carbonyl of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently collapses to release the N-acylated product and regenerate the free enzyme.[13]
The enantioselectivity of the lipase arises from the steric and electronic complementarity between the chiral substrate and the enzyme's active site. One enantiomer fits more favorably into the active site, leading to a significantly faster rate of acylation.[15]
Figure 3: Simplified "Ping-Pong Bi-Bi" mechanism for lipase-catalyzed acylation of β-phenylalanine.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase the enzyme loading.
-
Increase the reaction temperature (up to the enzyme's tolerance).
-
Ensure the use of anhydrous solvents to prevent competitive hydrolysis of the acyl-enzyme intermediate.
-
-
Low Enantioselectivity:
-
Difficult Product Separation:
-
Ensure complete removal of the unreacted amino acid during the basic wash.
-
Optimize the pH for the extraction of the unreacted amino acid.
-
Conclusion
The enzymatic kinetic resolution of racemic β-phenylalanine using lipases is a highly efficient and selective method for the preparation of enantiomerically pure building blocks for the pharmaceutical industry. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to implement this valuable technology. By understanding the underlying principles and carefully controlling the reaction parameters, it is possible to achieve high yields and excellent enantiopurity, thereby accelerating the development of new and improved therapeutics.
References
- Hrobonova, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. [Link]
- Yin, J., et al. (2014). Rational Enhancement of the Enantioselectivity of Candida antarctica Lipase B in Kinetic Resolution of N-(2-ethyl-6-methylphenyl)alanine.
- Nogle, L. M., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Rios, N. S., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress. [Link]
- Hrobonova, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Gotor-Fernández, V., et al. (2018).
- Engström, K., et al. (2010). Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity. ChemBioChem. [Link]
- Forró, E., & Fülöp, F. (2008).
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
- Silva, F. M. W. G., et al. (2023).
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry.
- Fountain, K. J., & Wess, C. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
- Legrand, B., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]
- Jaeger, K. E., et al. (1999). Bacterial biocatalysts: molecular biology, three-dimensional structures, and biotechnological applications of lipases. Annual Review of Microbiology.
- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry. [Link]
- Chojnacka, J., et al. (2023). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. [Link]
- Szałkowska, A., et al. (2020). Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. Molecules. [Link]
- Li, G., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
- Lee, J. H., et al. (2017). Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity.
- Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron Letters.
- Rachwalski, M., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. [Link]
- de la Torre, A. F., & Bäckvall, J. E. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. Accounts of Chemical Research. [Link]
- Andrade, L. H., et al. (2014). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. [Link]
- Ghosal, M., & Bhowmick, A. (2020). Understanding Enzymatic Kinetic Resolution.
- Xu, J., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-methylhexanoic Acid Isomers. BenchChem.
- Huang, H. T., & Niemann, C. (1951). The Enzymatic Resolution of DL-Phenylalanine. Journal of the American Chemical Society. [Link]
- Wikipedia. (2024). Enzyme. Wikipedia. [Link]
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- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica | MDPI [mdpi.com]
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- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Asymmetric Synthesis of Enantiopure β-Phenyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are crucial structural motifs in a vast array of biologically active molecules and are integral to the development of novel therapeutics. Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptide chains can induce unique, stable secondary structures, such as helices and sheets, and often imparts enhanced resistance to enzymatic degradation. β-Phenyl-L-phenylalanine, in particular, with its two stereocenters and aromatic side chains, serves as a valuable building block for peptidomimetics, constrained peptides, and small molecule drugs with applications ranging from antiviral to anticancer agents.[1][2]
The precise stereochemical control during the synthesis of β-phenyl-L-phenylalanine is paramount, as the biological activity is often confined to a single stereoisomer. This guide provides an in-depth overview of established and cutting-edge methodologies for the asymmetric synthesis of this important compound, focusing on the underlying principles, detailed experimental protocols, and the rationale behind procedural choices.
I. Chiral Auxiliary-Mediated Diastereoselective Synthesis
One of the most reliable and well-established strategies for asymmetric synthesis involves the use of a chiral auxiliary. This approach covalently attaches a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step to yield the enantiomerically enriched product.
Principle of Operation
The chiral auxiliary, by its steric and electronic nature, creates a chiral environment that favors the formation of one diastereomer over the other during a key bond-forming step, typically an enolate alkylation. The choice of auxiliary is critical and is often dictated by its effectiveness in inducing high diastereoselectivity, its ease of attachment and removal, and its cost. Pseudoephedrine has emerged as a highly effective and inexpensive chiral auxiliary for the synthesis of α-substituted β-amino acids.[3][4]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-based synthesis.
Protocol: Asymmetric Synthesis using a Pseudoephedrine Auxiliary
This protocol is adapted from the methodology developed for the synthesis of α-substituted β-amino acids.[3][4]
Step 1: Preparation of the Pseudoephedrine β-Alanine Amide
-
To a solution of N-Boc-β-alanine (1.0 eq) in dichloromethane (DCM, 0.5 M), add (1R,2R)-(-)-pseudoephedrine (1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-Boc-protected pseudoephedrine amide.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to afford the free amine, which is the substrate for alkylation.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine β-alanine amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and 1 M aqueous HCl.
-
Heat the mixture at reflux for 12-24 hours until the cleavage is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and extract with diethyl ether to remove the pseudoephedrine auxiliary.
-
The aqueous layer, containing the hydrochloride salt of β-phenyl-L-phenylalanine, can be neutralized with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.
-
Filter the solid product, wash with cold water and ethanol, and dry under vacuum.
| Parameter | Typical Result | Reference |
| Diastereoselectivity | >95:5 | [3] |
| Overall Yield | 60-75% | [3] |
| Enantiomeric Excess (ee) | >98% | [3] |
II. Catalytic Asymmetric Synthesis
Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. These approaches utilize a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product.
A. Asymmetric Hydrogenation
Principle of Operation
Asymmetric hydrogenation involves the addition of hydrogen across a double bond of a prochiral substrate, such as a β-amino acrylic acid derivative, in the presence of a chiral transition metal catalyst (commonly Rhodium or Ruthenium) coordinated to a chiral ligand. The chiral ligand creates a binding pocket that forces the substrate to coordinate to the metal center in a specific orientation, leading to the preferential formation of one enantiomer.[5][6][7]
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for hydrogenation.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure based on established methods for the hydrogenation of β-acylaminoacrylates.[8]
-
In a high-pressure reactor, dissolve the N-acetyl-β-phenyl-β-aminoacrylate substrate (1.0 eq) in degassed methanol (0.1 M).
-
Add the chiral rhodium catalyst, for example, [Rh(COD)(Et-DuPhos)]BF₄ (0.5-1 mol%).
-
Seal the reactor, purge with argon, and then pressurize with hydrogen gas (5-20 bar).
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
The N-acetyl protecting group can be removed by acidic or basic hydrolysis to yield the free amino acid.
| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
| [Rh(Et-DuPhos)]⁺ | (Z)-β-Acylaminoacrylate | >99 | >95 | [6] |
| [Ru(BINAP)]Cl₂ | (Z)-β-Acylaminoacrylate | >96 | >90 | [6] |
B. Asymmetric Conjugate Addition
Principle of Operation
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a direct and powerful method for forming the carbon-nitrogen bond in β-amino acids. Chiral catalysts, either metal-based or organocatalysts, are employed to control the stereochemistry of the addition.[9] For instance, a chiral (salen)Al(III) complex can catalyze the enantioselective addition of hydrazoic acid to an unsaturated imide, which can then be reduced to the β-amino acid.
Protocol: Catalytic Asymmetric Aza-Michael Addition
-
To a solution of the chiral catalyst (e.g., a chiral Schiff base-metal complex, 5-10 mol%) in a suitable solvent like toluene at 0 °C, add the α,β-unsaturated ester or imide (1.0 eq).
-
Add the nitrogen nucleophile, such as O-benzylhydroxylamine or a protected amine equivalent (1.2 eq).
-
Stir the reaction at the specified temperature (ranging from -20 °C to room temperature) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography. Subsequent deprotection steps will yield the target β-phenyl-L-phenylalanine.
III. Chemoenzymatic and Biocatalytic Approaches
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for asymmetric synthesis.
Principle of Operation: Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the unreacted, slower-reacting enantiomer and the product, both in high enantiomeric purity. The major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. β-Aminopeptidases, for example, show a strong preference for hydrolyzing L-configured β-amino acid amides.[10][11][12]
Biocatalytic Kinetic Resolution Workflow
Caption: Kinetic resolution using a β-aminopeptidase.
Protocol: Enzymatic Kinetic Resolution of Racemic β-Phenylalanine Amide
This protocol is based on the use of β-aminopeptidases for the resolution of β-amino acid amides.[10][11]
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Dissolve the racemic N-protected β-phenyl-phenylalanine amide substrate to a final concentration of 10-50 mM.
-
Add the β-aminopeptidase (e.g., BapA from Sphingosinicella xenopeptidilytica) to the solution.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to track the formation of the L-amino acid and the consumption of the L-amide.
-
When approximately 50% conversion is reached, stop the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by heat denaturation of the enzyme.
-
Separate the product (L-β-phenyl-phenylalanine) from the unreacted D-amide by extraction or chromatography. The high enantiomeric purity of both the product and the remaining starting material is a key advantage of this method.[11]
Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of kinetic resolution, a DKR process can be employed. This involves the in-situ racemization of the slower-reacting enantiomer, allowing it to be converted into the desired product. Transaminases are particularly effective for this, enabling the synthesis of optically pure β-amino acids from prochiral β-keto acids with theoretical yields approaching 100%.[13][14]
IV. Product Characterization and Quality Control
Confirmation of the structure and enantiopurity of the synthesized β-phenyl-L-phenylalanine is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess diastereomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). The product is typically derivatized with a chiral resolving agent or analyzed on a chiral stationary phase.
Conclusion and Future Perspectives
The asymmetric synthesis of enantiopure β-phenyl-L-phenylalanine remains an active area of research, driven by its importance in drug discovery. While chiral auxiliary methods are robust and reliable, the field is increasingly moving towards more sustainable and efficient catalytic approaches. Advances in transition-metal catalysis and organocatalysis continue to provide novel and powerful tools for C-C and C-N bond formation.[5][15] Furthermore, the evolution of biocatalysis, including the engineering of novel enzymes, promises to deliver highly selective and environmentally friendly synthetic routes.[2][16] The choice of synthetic strategy will ultimately depend on factors such as scale, cost, and the specific stereochemical requirements of the target molecule.
References
- Myers, A. G., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3527-9.
- Heck, T., et al. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. PubMed.
- Myers, J. K., & Jacobsen, E. N. (1999). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society, 121(38), 8959-8960.
- Gajda, A., et al. (2018). Synthesis of β- and γ-Hydroxy α-Amino Acids via Enzymatic Kinetic Resolution and Cyanate-to-Isocyanate Rearrangement. The Journal of Organic Chemistry, 83(8), 4547-4557.
- Brackett, C. P., et al. (2000). Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary. PubMed.
- Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
- Various Authors. (2024). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Bousquet, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Heck, T., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ChemBioChem, 10(9), 1547-1554.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews.
- Van Roy, S., et al. (2019). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Applied Microbiology and Biotechnology, 103(15), 5989-6003.
- Green, A. P., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(25), 9419-9425.
- Smith, A. D., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 60(22), 11892-11897.
- Avenoza, A., et al. (2005). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. The Journal of Organic Chemistry, 70(15), 5943-5948.
- Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948.
- Kumar, A., & Maurya, R. A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Waser, M., et al. (2022). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Organic & Inorganic Au, 2(4), 337-344.
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Application Notes & Protocols: Leveraging β-Phenyl-L-phenylalanine in Modern Peptidomimetic Design
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling researchers to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these valuable building blocks, β-Phenyl-L-phenylalanine stands out as a versatile scaffold. Its unique structural features offer a powerful tool for modulating peptide conformation, enhancing proteolytic resistance, and ultimately, improving therapeutic potential. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of β-Phenyl-L-phenylalanine in the design and synthesis of novel peptidomimetics. We will explore the fundamental principles, provide detailed experimental protocols, and discuss analytical techniques for the structural and functional characterization of these modified peptides.
Introduction: The Rationale for β-Amino Acids in Peptidomimetics
Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their translation into effective therapeutics is often hampered by rapid degradation by proteases and a high degree of conformational flexibility, which can lead to off-target effects and reduced bioavailability. Peptidomimetics, compounds that mimic the structure and function of peptides, offer a compelling solution to these challenges.[1]
A particularly successful strategy in peptidomimetic design is the incorporation of β-amino acids.[1][2] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which fundamentally alters their conformational properties and susceptibility to enzymatic cleavage.[1][2] This seemingly subtle modification has profound implications for drug design:
-
Enhanced Proteolytic Stability: The altered backbone geometry of β-amino acids renders peptide bonds involving them resistant to cleavage by a wide range of proteases.[2][3] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic agents.
-
Conformational Constraint: The introduction of β-amino acids, particularly those with bulky side chains like β-Phenyl-L-phenylalanine, imposes significant conformational constraints on the peptide backbone.[4] This can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.
-
Structural Diversity: β-amino acids, including β-Phenyl-L-phenylalanine, can exist as multiple stereoisomers, offering a rich palette for medicinal chemists to explore novel three-dimensional structures and fine-tune biological activity.[1][2]
β-Phenyl-L-phenylalanine, with its two phenyl rings, provides a unique combination of hydrophobicity and steric bulk, making it an especially powerful tool for influencing peptide secondary structure and mediating interactions with biological targets.[5][6]
The Unique Structural Impact of β-Phenyl-L-phenylalanine
The incorporation of β-Phenyl-L-phenylalanine into a peptide sequence induces distinct and predictable changes in its secondary structure. The steric hindrance from the two phenyl groups restricts the available conformational space, favoring specific dihedral angles and promoting the formation of well-defined secondary structures, such as helices and turns, even in short peptide sequences.[7][8]
Visualizing Conformational Constraints
The following diagram illustrates how the bulky phenyl groups of β-Phenyl-L-phenylalanine can influence the peptide backbone, forcing it to adopt a more rigid and defined conformation compared to a flexible native peptide.
Caption: A typical workflow for peptidomimetic development.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
Preparative HPLC system with a C18 column.
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a small volume of Solvent A.
-
Gradient Elution:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample.
-
Apply a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 10 mL/min.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Structural and Functional Characterization
Thorough characterization is essential to validate the successful synthesis and to understand the impact of β-Phenyl-L-phenylalanine incorporation on the peptide's properties.
Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. [9][10][11]2D NMR experiments, such as COSY, TOCSY, and NOESY, can provide information on through-bond and through-space correlations between protons, allowing for the elucidation of the peptide's conformation and the specific structural constraints imposed by the β-Phenyl-L-phenylalanine residue. [12] Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of the peptide (e.g., α-helix, β-sheet, random coil). [13]By comparing the CD spectra of the native peptide and its β-Phenyl-L-phenylalanine-containing analog, one can quantify the conformational changes induced by the modification.
Functional Analysis
Proteolytic Stability Assay:
This assay evaluates the resistance of the peptidomimetic to enzymatic degradation.
Materials:
-
Peptide/Peptidomimetic stock solutions (1 mg/mL)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC system for analysis
Protocol:
-
Incubate the peptide and the peptidomimetic separately with the protease solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of 1% TFA.
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
Binding Affinity Assays:
Techniques such as Surface Plasmon Resonance (SPR) or fluorescence polarization can be used to measure the binding affinity of the peptidomimetic to its biological target. [14]These assays provide quantitative data on how the incorporation of β-Phenyl-L-phenylalanine affects the peptide's ability to interact with its receptor or enzyme.
Data Summary: Comparative Analysis
| Property | Native Peptide | β-Phe-L-Phe Peptidomimetic | Rationale for Change |
| Proteolytic Half-life (in serum) | < 1 hour | > 24 hours | The β-amino acid backbone is resistant to protease cleavage. [3] |
| Receptor Binding Affinity (Kd) | 50 nM | 10 nM | Conformational constraint pre-organizes the peptidomimetic into a high-affinity binding conformation. [15] |
| Secondary Structure (CD) | Random Coil | 40% Helical | The bulky phenyl groups induce helical folding. [16] |
Conclusion and Future Perspectives
β-Phenyl-L-phenylalanine is a powerful and versatile building block for the design of novel peptidomimetics with enhanced therapeutic properties. [17][18]Its ability to confer proteolytic stability and impose conformational constraints makes it an invaluable tool for addressing the key challenges in peptide drug development. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore the potential of β-Phenyl-L-phenylalanine in their own drug discovery programs. Future research in this area will likely focus on the development of new synthetic methodologies for accessing a wider range of substituted β-phenylalanines and their application in targeting increasingly complex biological systems. [19][20]
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- University of Regensburg. peptide nmr.
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- Dey, S., & Singh, T. P. (2003). Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. Biopolymers, 68(2), 223–231.
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Application Notes and Protocols: β-Phenylalanine as a Versatile Precursor for Novel Pharmaceutical Agents
Abstract
β-Phenylalanine and its derivatives (β-PADs) represent a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their inherent structural features, including a chiral pseudopeptidic character and greater metabolic stability compared to their α-amino acid counterparts, make them valuable scaffolds for the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of β-phenylalanine as a precursor for new drug candidates, detailing synthetic methodologies and protocols for biological evaluation. We present a case study on the synthesis of a sulfonamide-containing β-phenylalanine derivative and its subsequent evaluation as a potential antiproliferative agent, offering researchers a practical framework for their own drug discovery endeavors.
Introduction: The Strategic Advantage of β-Phenylalanine in Drug Design
The quest for novel pharmaceutical agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in drug discovery. β-Amino acids, and specifically β-phenylalanine derivatives, have emerged as powerful tools in this endeavor. Unlike their proteinogenic α-amino acid analogues, the homologated carbon backbone of β-amino acids confers unique conformational properties and resistance to enzymatic degradation.[1][2]
The key advantages of utilizing β-phenylalanine scaffolds include:
-
Structural Diversity and Modularity: The phenyl ring and the amino acid backbone provide multiple points for chemical modification, allowing for the creation of diverse libraries of compounds with varied physicochemical properties.[1][2]
-
Enhanced Metabolic Stability: The altered peptide backbone makes β-PAD-containing peptides and small molecules less susceptible to cleavage by proteases, leading to longer in vivo half-lives.
-
Chiral Scaffolding: The inherent chirality of β-phenylalanine allows for the stereoselective synthesis of compounds, which is crucial for optimizing interactions with biological targets.
-
Bioisosteric Potential: The phenyl group can be modified or replaced with other aromatic or non-aromatic moieties to fine-tune the compound's properties, a concept known as bioisosterism.
β-PADs have shown promise in a range of therapeutic areas, including as anticancer agents, antivirals, and treatments for neurodegenerative diseases like Alzheimer's.[1] For instance, they have been incorporated into molecules designed to inhibit the proteasome in cancer cells and to target the aggregation of amyloid-β peptides.[1]
Synthetic Strategies for β-Phenylalanine Derivatives
The synthesis of β-PADs can be achieved through various chemical and biocatalytic routes. Historical methods like the Knoevenagel/Rodionow-Johnson reaction remain relevant, while modern approaches offer greater control over stereochemistry and yield.[1]
Classical Synthesis: The Rodionow-Johnson Reaction
The Rodionow-Johnson reaction is a classical and widely used method for the synthesis of β-amino acids. It involves the condensation of an aldehyde (in this case, benzaldehyde or a derivative), malonic acid, and a source of ammonia (e.g., ammonium acetate) in an alcoholic solvent. While effective, this method typically produces a racemic mixture of the β-amino acid, necessitating a subsequent resolution step to isolate the desired enantiomer.[1]
Asymmetric Synthesis and Biocatalysis
To overcome the limitations of classical methods, significant research has focused on asymmetric synthesis and biocatalysis to produce enantiomerically pure β-PADs.
-
Metallocatalytic and Asymmetric Synthesis: These methods employ chiral catalysts to guide the stereochemical outcome of the reaction, leading to high enantiomeric excess.[1]
-
Enzymatic Resolution: Lipases are a class of enzymes that can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers. This is a powerful technique for obtaining optically pure β-PADs. For example, Amano PS lipase from Burkholderia cepacia has been used for the selective hydrolysis of racemic β-phenylalanine esters.[1]
-
Phenylalanine Aminomutase (PAM): This enzyme catalyzes the conversion of α-phenylalanine to β-phenylalanine, offering a direct biocatalytic route to the desired isomer.[1]
Application Protocol: Synthesis of a Novel β-Phenylalanine Sulfonamide Derivative
This section provides a detailed protocol for the synthesis of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid, a β-phenylalanine derivative with potential anticancer activity, based on the work of Mickevičius et al. (2025).[3]
Rationale
Sulfonamide moieties are prevalent in a wide range of pharmaceuticals due to their ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. Combining a sulfonamide group with the β-phenylalanine scaffold is a rational approach to generating novel compounds with potential therapeutic value.[3]
Synthetic Workflow
Caption: Synthesis of a β-phenylalanine sulfonamide derivative.
Step-by-Step Synthesis Protocol
Materials:
-
β-Phenylalanine
-
4-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Distilled water
-
Hydrochloric acid (10%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H and ¹³C NMR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-phenylalanine (1.65 g, 10 mmol) in pyridine (20 mL) and water (5 mL).
-
Addition of Tosyl Chloride: Cool the solution in an ice bath to 0-5 °C. To this cooled solution, add 4-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 15 minutes while stirring vigorously.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of 10% hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with distilled water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid.
-
Characterization: Determine the melting point and characterize the compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
Application Protocol: In Vitro Evaluation of Anticancer Activity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized β-phenylalanine derivative on a human lung adenocarcinoma cell line (A549).[3]
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step MTT Assay Protocol
Materials:
-
A549 human lung adenocarcinoma cell line
-
Synthesized β-phenylalanine derivative
-
Doxorubicin and Cisplatin (positive controls)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation for Attachment: Incubate the plates for 24 hours in a humidified incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized β-phenylalanine derivative and control drugs (doxorubicin, cisplatin) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., a fixed concentration of 100 µM for initial screening).[3] Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 24 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37 °C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Data Presentation and Interpretation
The results of the synthesis and biological evaluation should be presented clearly and concisely.
Synthesis and Characterization Data
| Parameter | Result |
| Compound Name | 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid |
| Appearance | White solid |
| Yield | Report the percentage yield |
| Melting Point | Report the melting point range |
| ¹H NMR | Report key chemical shifts, multiplicities, and coupling constants |
| ¹³C NMR | Report key chemical shifts |
| FT-IR | Report key vibrational frequencies |
In Vitro Cytotoxicity Data
The antiproliferative activity of the synthesized compounds can be presented in a bar chart comparing the percentage of cell viability after treatment with a fixed concentration of the compounds and standard drugs.
| Compound | Cell Line | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Derivative 5 [3] | A549 | 100 | Report value |
| Derivative 13b [3] | A549 | 100 | Report value |
| Doxorubicin | A549 | 100 | Report value |
| Cisplatin | A549 | 100 | Report value |
| Vehicle Control | A549 | - | 100 |
Note: "Derivative 5" and "Derivative 13b" are examples from the cited literature and would be replaced with the specific compound synthesized.[3]
Conclusion and Future Perspectives
β-Phenylalanine is a highly valuable and versatile precursor for the synthesis of novel pharmaceutical agents. The methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new β-phenylalanine derivatives with potential therapeutic applications. The case study on a sulfonamide derivative highlights a practical workflow from chemical synthesis to in vitro anticancer screening.
Future research in this area could focus on:
-
Expansion of Chemical Diversity: Synthesizing larger libraries of β-PADs with diverse functional groups to explore structure-activity relationships (SAR) more comprehensively.
-
Development of More Efficient Synthetic Routes: Exploring novel catalytic systems and biocatalytic methods to improve yields and enantioselectivity.
-
Elucidation of Mechanisms of Action: For promising compounds, further studies should be conducted to identify their specific molecular targets and signaling pathways.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the unique properties of the β-phenylalanine scaffold, the scientific community can continue to develop innovative and effective treatments for a wide range of diseases.
References
- Mickevičius, V., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Journal Name, Volume(Issue), Pages. [Link]
- Rémondin, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]
- PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of β-Phenyl-L-phenylalanine
Abstract
This application note presents a comprehensive guide for the determination of purity and enantiomeric excess of β-Phenyl-L-phenylalanine ((2S)-2-amino-3,3-diphenylpropanoic acid). A novel stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed, capable of separating the active pharmaceutical ingredient (API) from its enantiomer (D-isomer) and potential process-related impurities and degradation products. This document provides a step-by-step protocol for both achiral (purity assay) and chiral (enantiomeric purity) analysis, along with a forced degradation study protocol to validate the method's stability-indicating capabilities. The methodologies described herein are grounded in established chromatographic principles and adhere to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of non-proteinogenic amino acids.
Introduction: The Analytical Imperative for β-Phenyl-L-phenylalanine
β-Phenyl-L-phenylalanine, a non-proteinogenic amino acid characterized by two phenyl groups attached to the β-carbon, is a valuable chiral building block in medicinal chemistry.[4] Its unique structure imparts specific conformational constraints and hydrophobic interactions, making it a key component in the design of peptidomimetics and other therapeutic agents. The biological activity of such molecules is intrinsically linked to their stereochemistry; therefore, ensuring the enantiomeric purity of the L-isomer is of paramount importance.
Furthermore, potential impurities arising from the synthetic route or degradation over time can impact both the safety and efficacy of the final drug product. A robust, validated analytical method is therefore essential to control the quality of β-Phenyl-L-phenylalanine. This application note addresses this need by providing a detailed HPLC methodology designed to be specific, accurate, and stability-indicating.
Key Analytical Challenges:
-
Achiral Purity: Quantifying the main component and separating it from structurally similar process impurities.
-
Chiral Purity: Resolving and quantifying the desired L-enantiomer from the undesired D-enantiomer.
-
Stability Indicating: Demonstrating that the method can distinguish the intact analyte from any degradation products formed under stress conditions.
Chromatographic Method Development: A Dual-Column Approach
To comprehensively assess the purity of β-Phenyl-L-phenylalanine, a dual-column approach is recommended: a reversed-phase (RP) method for the primary purity assay and a chiral method for determining enantiomeric excess.
Causality Behind Methodological Choices
-
Reversed-Phase HPLC (for Achiral Purity): The hydrophobic nature of the two phenyl rings in β-Phenyl-L-phenylalanine makes it well-suited for retention and separation on a C18 stationary phase.[5] A mobile phase consisting of acetonitrile and a buffered aqueous solution provides excellent control over retention time and peak shape. A low pH is chosen to ensure the carboxylic acid and amine groups are protonated, leading to consistent interactions with the stationary phase.
-
Chiral HPLC (for Enantiomeric Purity): Direct analysis of underivatized amino acid enantiomers is preferable as it avoids additional reaction steps and potential side products.[6] Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are highly effective at resolving the enantiomers of native amino acids through a combination of hydrogen bonding, ionic, and steric interactions.[6][7] This type of CSP is selected for its proven ability to provide robust enantioseparation for a wide range of amino acids.[7]
Experimental Protocols
Materials and Reagents
-
β-Phenyl-L-phenylalanine Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
Hydrochloric Acid (HCl, 0.1 N)
-
Sodium Hydroxide (NaOH, 0.1 N)
-
Hydrogen Peroxide (H₂O₂, 3%)
Protocol 1: Achiral Purity by Reversed-Phase HPLC
This method is designed to quantify β-Phenyl-L-phenylalanine and separate it from potential process-related impurities.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 2.8 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation: Accurately weigh and dissolve the β-Phenyl-L-phenylalanine reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient Elution (See Table 1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Program for Achiral Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
-
Analysis and Calculation: Inject the sample solution. Calculate the purity by area normalization, assuming all impurities have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method is designed to separate and quantify the L- and D-enantiomers of β-Phenyl-L-phenylalanine.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 80% Acetonitrile and 20% Methanol.
-
System Suitability Solution (Racemic Mixture): If a racemic (D/L) standard is not available, generate a small amount by dissolving the L-isomer in a dilute basic solution (e.g., 0.01 N NaOH) and gently heating for a short period to induce partial racemization. Neutralize and dilute to 0.5 mg/mL with the mobile phase.
-
Standard and Sample Preparation: Prepare the reference standard and test sample at a concentration of 0.5 mg/mL in the mobile phase.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Methanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
System Suitability: Inject the racemic mixture. The resolution between the L- and D-enantiomer peaks should be ≥ 1.5.
-
Analysis and Calculation: Inject the standard and sample solutions. Identify the L- and D-peaks based on the injection of the pure L-isomer standard.
Enantiomeric Purity (% L-isomer) = (Area of L-isomer Peak / (Area of L-isomer Peak + Area of D-isomer Peak)) x 100
Diagram 1: General HPLC Analysis Workflow This diagram illustrates the universal workflow from sample preparation to data analysis for both achiral and chiral HPLC methods.
Caption: General workflow for HPLC analysis.
Method Validation and Forced Degradation Studies
To ensure the achiral HPLC method is stability-indicating, forced degradation studies must be performed according to ICH guidelines.[8][9] The objective is to generate potential degradation products and demonstrate that they are adequately resolved from the main β-Phenyl-L-phenylalanine peak.
Protocol 3: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of β-Phenyl-L-phenylalanine at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Before injection, cool the solutions to room temperature and neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration of 0.5 mg/mL and analyze using the achiral HPLC method (Protocol 1).
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to perform peak purity analysis on the β-Phenyl-L-phenylalanine peak in each stressed sample chromatogram. The peak should pass the purity test, indicating no co-eluting degradants.
Diagram 2: Forced Degradation Logic This diagram shows the relationship between applying stress conditions and validating the method's specificity.
Caption: Logic flow of forced degradation studies.
Results and Discussion
Representative Chromatographic Performance
The developed methods should yield excellent chromatographic performance. The achiral method is expected to show a sharp, symmetric peak for β-Phenyl-L-phenylalanine, well-resolved from any synthesis-related impurities or degradation products. Potential process impurities could include starting materials like benzaldehyde or intermediates from the synthetic pathway (e.g., from a Rodionow-Johnson reaction).[4]
The chiral method should provide baseline separation (Resolution ≥ 1.5) of the L- and D-enantiomers, allowing for accurate quantification of enantiomeric excess down to low levels (e.g., <0.1%).
Table 2: Representative System Suitability Results
| Parameter | Achiral Method (Typical) | Chiral Method (Typical) | Acceptance Criteria |
|---|---|---|---|
| Tailing Factor | 1.2 | 1.3 | ≤ 2.0 |
| RSD of Peak Area (n=5) | 0.5% | 0.8% | ≤ 2.0% |
| Resolution (Enantiomers) | N/A | 2.1 | ≥ 1.5 |
Interpretation of Forced Degradation Results
The forced degradation study validates the specificity of the achiral method. Under the described stress conditions, β-Phenyl-L-phenylalanine is expected to show the most significant degradation under oxidative conditions, with minor degradation under strong acid/base or thermal stress. The peak purity analysis by PDA is critical; a passing result confirms that the main peak is spectrally homogeneous and free from co-eluting degradants. This demonstrates that any reduction in the API peak area is due to actual degradation and not analytical artifact, thus confirming the method is stability-indicating .[8][9]
Conclusion
This application note details robust and reliable HPLC methods for the comprehensive quality control of β-Phenyl-L-phenylalanine. The dual-column approach effectively addresses the analytical requirements for both chemical purity (via reversed-phase HPLC) and stereochemical integrity (via chiral HPLC). The successful application of forced degradation studies confirms that the achiral method is stability-indicating, making it suitable for use in stability studies and routine quality control throughout the drug development lifecycle. These protocols provide a solid foundation for researchers and scientists to ensure the quality, safety, and efficacy of products containing this important non-proteinogenic amino acid.
References
- Hroboňová, K., et al. (2020). "Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement." Biomedical Chromatography.
- ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. "Chiral Separation of Phenylalanine Methyl Esters using UPC2.
- U.S. Food and Drug Administration. (2021). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. "Quality Guidelines.
- Starodub, O. (2024). "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ResearchGate. (2018). "Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma.
- Semantic Scholar. "Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Journal of Chemical and Pharmaceutical Research. (2015). "Determination of amino acid without derivatization by using HPLC - HILIC column.
- CD Formulation. "Proteins & Peptides Forced Degradation Studies.
- BioPharm International. (2016). "Forced Degradation Studies for Biopharmaceuticals.
- American Pharmaceutical Review. "Forced Degradation Studies: Regulatory Considerations and Implementation.
- Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation.
- Google Patents. "PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
- Open Access Journals. (2018). "Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- BioPharmaSpec. "Forced Degradation Studies | ICH Stability Testing.
Sources
- 1. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
Application Note: A Robust GC-MS Method for the Quantification of β-Phenylalanine in Complex Matrices
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and accurate quantification of β-phenylalanine. β-Phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals, including antiviral and antihypertensive drugs. The inherent polarity and low volatility of β-phenylalanine necessitate a chemical derivatization step to enable its analysis by GC-MS. This guide provides a comprehensive protocol for sample preparation, derivatization using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), instrument parameters, and method validation in accordance with ICH guidelines. The described method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical technique for β-phenylalanine quantification in diverse sample matrices.
Introduction: The Analytical Challenge of β-Phenylalanine
β-Phenylalanine, an isomer of the essential amino acid L-phenylalanine, is of significant interest in the pharmaceutical industry due to its role as a precursor in the synthesis of a wide array of therapeutic agents. Accurate quantification of β-phenylalanine is critical for pharmacokinetic studies, monitoring of synthetic processes, and quality control of final drug products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high sensitivity and selectivity. However, direct analysis of amino acids like β-phenylalanine by GC-MS is unfeasible due to their zwitterionic nature, high polarity, and thermal lability, which prevent them from being sufficiently volatile for gas chromatography.[1] To overcome this, a derivatization step is essential to convert the polar functional groups (amine and carboxylic acid) into more volatile and thermally stable moieties.
This application note details a robust method employing silylation with MTBSTFA, which reacts with active hydrogens on the amine and carboxylic acid groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. This process significantly enhances the volatility and chromatographic performance of β-phenylalanine, allowing for its effective separation and quantification by GC-MS.
Experimental
Materials and Reagents
-
β-Phenylalanine standard (≥99% purity)
-
Internal Standard (IS): Phenylalanine-d5 (or other suitable stable isotope-labeled analog)
-
Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Methanol (MeOH) - all HPLC or GC grade
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Sulfate (anhydrous)
-
Sample Matrix (e.g., human plasma, reaction mixture)
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD)
-
GC Column: DB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Autosampler
-
Heating block or oven
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Detailed Protocols
Sample Preparation: A Critical First Step
The objective of sample preparation is to extract β-phenylalanine from the sample matrix and remove interfering substances. The following protocol is a general guideline for plasma samples and should be optimized for other matrices.
Protocol 1: Protein Precipitation and Extraction from Plasma
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., Phenylalanine-d5 at 10 µg/mL in 0.1 N HCl).
-
Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 2 mL glass vial.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C. Causality: Complete removal of water and solvent is crucial as moisture can interfere with the silylation reaction, leading to poor derivatization yield and instability of the derivatives.
Derivatization: Enabling Volatility
This two-step process ensures the conversion of β-phenylalanine to its TBDMS derivative.
Protocol 2: Silylation with MTBSTFA
-
Reagent Addition: To the dried sample residue from Protocol 1, add 50 µL of acetonitrile and 50 µL of MTBSTFA (with 1% t-BDMCS).
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven. Expertise & Experience: The use of acetonitrile as a solvent and heating to 70°C for 30 minutes provides optimal conditions for the derivatization of amino acids with MTBSTFA, ensuring a complete reaction.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Diagram of the Derivatization Workflow
Caption: Workflow for sample preparation and derivatization of β-phenylalanine.
GC-MS Analysis
The following table outlines the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | To maximize the transfer of analyte onto the column for high sensitivity. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and peak shape. |
| Oven Program | ||
| Initial Temperature | 100°C, hold for 1 min | A lower starting temperature helps to focus the analytes at the head of the column. |
| Ramp 1 | 15°C/min to 250°C | A moderate ramp rate to ensure good separation of β-phenylalanine from other components. |
| Ramp 2 | 30°C/min to 320°C, hold for 5 min | A faster ramp at the end to elute any high-boiling compounds and clean the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |
Table 1: Recommended GC-MS Parameters
Mass Spectrometry and Ion Selection
The derivatization adds two TBDMS groups, one to the carboxylic acid and one to the amine group. The most characteristic and abundant ion is often the [M-57]⁺ ion, corresponding to the loss of a tert-butyl group (C₄H₉). This ion is typically used for quantification due to its high intensity and specificity.
Predicted Ions for TBDMS-β-Phenylalanine (MW = 393.7)
| Ion (m/z) | Description | Use |
| 336 | [M-57]⁺: Loss of a tert-butyl group | Quantifier Ion |
| 232 | [M-159]⁺: Loss of COOTBDMS | Qualifier Ion 1 |
| 147 | TBDMSi⁺ | Qualifier Ion 2 |
Table 2: Proposed SIM Ions for TBDMS-β-Phenylalanine
Trustworthiness: The selection of a quantifier and at least two qualifier ions is a standard practice in mass spectrometry to ensure the confident identification of the target analyte, in line with regulatory guidelines.[2]
Method Validation
To ensure the reliability of the analytical method, a full validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[3]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of β-phenylalanine in blank matrix samples.
-
Linearity: Assessed by analyzing a series of standards over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD%) should be ≤15% (≤20% for LLOQ).[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N > 3 for LOD, S/N > 10 for LOQ).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, derivatization time).
Data Analysis and Quantification
The concentration of β-phenylalanine in unknown samples is calculated using the linear regression equation derived from the calibration curve.
Equation:
Concentration of β-PA = (Peak Area Ratio of β-PA / IS - Intercept) / Slope
Conclusion
This application note provides a comprehensive and robust GC-MS method for the quantification of β-phenylalanine. The described protocols for sample preparation, derivatization, and instrumental analysis, coupled with a thorough validation strategy, will enable researchers and scientists to obtain accurate and reliable data. The use of MTBSTFA for derivatization offers excellent stability and chromatographic performance for β-phenylalanine, making this method suitable for a wide range of applications in pharmaceutical development and research.
References
- Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103–1112. [Link]
- Tsopmo, A. (2016). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 6(4), 40. [Link]
- National Institute of Standards and Technology. (n.d.). Phenylalanine, 2TMS derivative. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). Phenylalanine GC-MS (2 TMS) (HMDB0000159).
- Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 16(8), 6488-6501. [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Application Notes and Protocols for NMR Spectroscopy in the Structural Analysis of β-Phenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-amino acid containing peptides, or β-peptides, have garnered significant attention in medicinal chemistry and materials science due to their unique structural properties and resistance to proteolytic degradation. Among these, peptides incorporating β-phenylalanine are of particular interest for their potential to form stable, predictable secondary structures known as foldamers. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-invasive technique for elucidating the three-dimensional structures of these molecules in solution, providing critical insights for rational design and development. This comprehensive guide details the application of NMR spectroscopy for the structural analysis of β-phenylalanine peptides, offering both foundational principles and actionable, step-by-step protocols.
Introduction: The Structural World of β-Phenylalanine Peptides
Unlike their α-peptide counterparts, the additional carbon atom in the backbone of β-amino acids imparts a greater conformational flexibility, yet also a remarkable propensity to form stable secondary structures, even in short oligomers.[1] These structures, including various helices and sheets, are dictated by the nature of the β-amino acid side chains and their sequence.[2][3] Understanding and controlling these conformations is paramount for designing β-peptides with specific biological activities, such as mimicking α-helical protein domains to inhibit protein-protein interactions.[4][5]
β-phenylalanine, with its bulky aromatic side chain, significantly influences the conformational preferences of the peptide backbone. Its incorporation can promote specific folding patterns, making the precise determination of its structure essential. NMR spectroscopy allows for the characterization of these structures in a near-physiological solution state, a key advantage over solid-state methods like X-ray crystallography.[5]
Foundational Principles of NMR for Peptide Structural Analysis
The determination of a peptide's three-dimensional structure by NMR is a multi-step process that relies on the measurement of several key parameters.[6] These parameters are then used as constraints in computational algorithms to generate a family of structures consistent with the experimental data.
Key NMR Observables:
-
Chemical Shifts (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment.[7] For β-phenylalanine peptides, the chemical shifts of backbone and sidechain protons (¹H) and carbons (¹³C) provide initial indications of secondary structure. For instance, Cα and Cβ chemical shifts are known to be correlated with backbone torsion angles.[8]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5-6 Å), irrespective of their connectivity in the peptide chain.[9] The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structure calculation.[10]
-
Scalar or J-Coupling Constants (J): This through-bond interaction between nuclei provides information about dihedral angles. Three-bond coupling constants (³J) are particularly useful and their dependence on the dihedral angle is described by the Karplus relationship.[1][11]
Experimental Workflow: From Sample to Structure
The overall workflow for determining the solution structure of a β-phenylalanine peptide using NMR is a systematic process.
Figure 1. A generalized workflow for the structural determination of β-phenylalanine peptides by NMR spectroscopy.
Protocols
Protocol 1: Sample Preparation
The quality of the NMR sample is critical for obtaining high-resolution data.
-
Peptide Purity: Synthesize and purify the β-phenylalanine peptide to >95% purity, as determined by HPLC and mass spectrometry.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the peptide and is compatible with the desired experimental conditions. Methanol-d4 (CD₃OD) is often a good starting point for β-peptides as it can promote the formation of stable secondary structures. For studies in aqueous environments, a mixture of 90% H₂O and 10% D₂O is typically used to allow for the observation of exchangeable amide protons.[12]
-
Concentration: Prepare the sample at a concentration of 1-5 mM. Higher concentrations generally lead to better signal-to-noise, but care must be taken to avoid aggregation.[6]
-
pH Adjustment: For aqueous samples, adjust the pH to the desired value using dilute HCl or NaOH. The pH should be chosen to ensure peptide stability and solubility.
-
Internal Standard: Add a small amount of an internal reference standard, such as DSS or TMS, for accurate chemical shift referencing.
Protocol 2: NMR Data Acquisition
A standard suite of 2D NMR experiments is required for resonance assignment and the extraction of structural restraints.
-
Initial 1D ¹H NMR: Acquire a simple 1D ¹H spectrum to assess the overall quality of the sample, including the presence of impurities and the degree of signal dispersion, which can be an early indicator of a folded structure.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system. It is the primary experiment for identifying the type of amino acid residue.[12]
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through two or three bonds. It is used to confirm assignments made from the TOCSY spectrum.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for obtaining distance restraints. It reveals through-space correlations between protons that are close in proximity. A mixing time of 200-400 ms is typically used for peptides of this size.[10]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, which is essential for assigning the ¹³C resonances.
Data Analysis and Structural Interpretation
Resonance Assignment
The first step in analyzing the NMR data is to assign every resonance to a specific nucleus in the peptide. This is achieved by a sequential assignment strategy, which involves a "walk" along the peptide backbone using the TOCSY and NOESY spectra. The distinct spin system of the phenylalanine sidechain in the TOCSY spectrum, coupled with characteristic NOEs, allows for its unambiguous identification.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for β³-Phenylalanine in a Peptide
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | 7.5 - 8.5 | N/A |
| CαH | 4.0 - 5.0 | 45 - 55 |
| CβH₂ | 2.5 - 3.5 | 35 - 45 |
| Cγ (ipso) | N/A | 135 - 140 |
| Cδ (ortho) | 7.1 - 7.4 | 128 - 131 |
| Cε (meta) | 7.2 - 7.5 | 128 - 131 |
| Cζ (para) | 7.1 - 7.4 | 126 - 129 |
| CO | N/A | 170 - 175 |
Note: These are approximate ranges and can vary depending on the local environment and secondary structure. Data is synthesized based on typical values for β-amino acids and α-phenylalanine.[3][8][11]
Deriving Structural Restraints
Once the resonances are assigned, the NOESY and COSY spectra are used to derive structural restraints.
-
Distance Restraints from NOEs: NOE cross-peaks are classified as strong, medium, or weak, which correspond to upper distance bounds of approximately 2.5 Å, 3.5 Å, and 5.0 Å, respectively.
-
Dihedral Angle Restraints from J-Couplings: The ³J(Hα, Hβ) coupling constants can be measured from high-resolution 1D or 2D COSY spectra. These values can be used in the Karplus equation to restrain the χ₁ torsion angle of the phenylalanine sidechain. For backbone dihedral angles, other ³J couplings, such as ³J(HN, Hα), are used.[13] Large values ( > 8 Hz) are indicative of a trans conformation, while small values ( < 5 Hz) suggest a gauche conformation.[14]
Characteristic NOE Patterns for β-Peptide Secondary Structures
The pattern of medium- and long-range NOEs is a powerful indicator of the type of secondary structure present.
Table 2: Key NOE Contacts for Common β-Peptide Secondary Structures
| Secondary Structure | Characteristic NOE Contacts |
| 12-Helix | CβH(i) → NH(i+2), CβH(i) → CαH(i+2), CαH(i) → NH(i+2)[10] |
| 14-Helix | CαH(i) → NH(i+3), CβH(i) → NH(i+3) |
| Antiparallel β-Sheet | Strong CαH(i) → CαH(j) between adjacent strands, NH(i) → NH(j) between strands |
Structure Calculation and Validation
The final step is to use the collected distance and dihedral angle restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH). These programs use algorithms like simulated annealing to generate an ensemble of 3D structures that satisfy the experimental restraints.
Figure 2. The process of calculating and validating a 3D structure from NMR-derived restraints.
The quality of the final structure ensemble is assessed by its root-mean-square deviation (RMSD) and by analyzing the Ramachandran plot to ensure that the backbone dihedral angles are in energetically favorable regions.
Conclusion and Future Perspectives
NMR spectroscopy is a robust and indispensable tool for the detailed structural characterization of β-phenylalanine peptides in solution. The protocols and principles outlined in this guide provide a solid framework for researchers to elucidate the conformational preferences of these important molecules. As our understanding of β-peptide folding continues to grow, so too will our ability to design novel foldamers with tailored structures and functions for a wide range of applications in medicine and materials science.
References
- Lee, H.-S., Syud, F. A., Wang, X., & Gellman, S. H. (2010). Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. Journal of the American Chemical Society, 132(18), 6372–6381.
- Havlin, R. H., Le, H., Laws, D. D., deDios, A. C., & Oldfield, E. (1997). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. Journal of the American Chemical Society, 119(48), 11951–11958.
- Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Seebach, D., & Hook, D. F. (2006). Helices and Other Secondary Structures of β- and γ-Peptides. Biopolymers, 84(1), 23–37.
- Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the representation of protein structures determined by NMR based on a comparison of the solution and crystal conformations of rabbit metallothionein-2. Journal of Molecular Biology, 180(3), 741–751.
- Grzesiek, S., Vuister, G. W., & Bax, A. (1993). A simple and sensitive experiment for quantitative measurement of JNC' couplings in 15N-labeled proteins. Journal of Biomolecular NMR, 3(4), 487–493.
- Gibbs, A., & Wishart, D. S. (2004). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids: a guide to protein pKa measurements. Journal of Biomolecular NMR, 30(3), 233–254.
- Zerbe, O., & Bader, B. (n.d.). Peptide NMR. University of Zurich.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.
- Schmidt, J. M., Ernst, R. R., Aimoto, S., & Kainosho, M. (1995). Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment. Journal of Biomolecular NMR, 6(1), 95–105.
- Sun, H., Sanders, L. K., & Oldfield, E. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(19), 5486–5495.
- Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399–1408.
- Jiménez, M. A., & Rico, M. (2003). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Protein Science, 12(3), 487–497.
- Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131–138.
- Santiveri, C. M., Santoro, J., Rico, M., & Jiménez, M. A. (2001). NMR solution structure of the C-terminal SH3 domain of the p85alpha subunit of phosphatidylinositol 3-kinase. A model for SH3 domains of the p85 family. Biochemistry, 40(48), 14530–14540.
- Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helical Secondary Structure in a New Class of Unnatural Peptides. Journal of the American Chemical Society, 118(51), 13071–13072.
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1991). Relationship between NMR chemical shift and protein secondary structure. Journal of Molecular Biology, 222(2), 311–333.
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
- ChemicalBook. (n.d.). L-Phenylalanine(63-91-2) 1H NMR spectrum.
- Scientific Diagram. (n.d.). (A) 1 H NMR spectrum of the peptide fragments in their native state at...
- Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53(1), 349–378.
- Edwards, D. R., & Gellman, S. H. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein–Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(37), 11968–11971.
- Kritzer, J. A., Stephens, O. M., Guarracino, D. A., Reznik, S. K., & Schepartz, A. (2005). α/β-Peptide foldamers: state of the art. Bioorganic & Medicinal Chemistry, 13(1), 11–16.
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circular dichroism of peptides containing beta-Phenyl-L-phenylalanine
An Application Guide to Circular Dichroism Spectroscopy for Peptides Containing β-Phenyl-L-phenylalanine
Authored by: A Senior Application Scientist
Abstract
Circular Dichroism (CD) spectroscopy is an indispensable technique for the structural elucidation of peptides and proteins in solution.[1][2] The incorporation of non-canonical amino acids, such as β-Phenyl-L-phenylalanine, into peptide sequences is a rapidly growing strategy in drug development to enhance proteolytic stability and modulate biological activity. However, the aromatic nature of such residues introduces unique complexities in the acquisition and interpretation of CD spectra. This guide provides a comprehensive overview, from theoretical underpinnings to detailed experimental protocols, for researchers, scientists, and drug development professionals working with these novel peptides. We delve into the causality behind experimental choices, offer self-validating protocols, and provide a framework for accurately interpreting spectral data influenced by aromatic chromophores.
Foundational Principles: CD Spectroscopy and the Influence of Aromatic Residues
Circular Dichroism measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[3] For peptides, this chirality arises from the L-amino acids and the asymmetric secondary structures they form (e.g., α-helices, β-sheets).
-
Far-UV Region (190–250 nm): The CD signal in this region is dominated by the peptide backbone's amide chromophores.[1] This allows for the determination of the peptide's secondary structure content.[4] Distinct structural motifs produce characteristic spectral signatures.[3]
-
Near-UV Region (250–350 nm): Signals in this region arise from aromatic amino acid side chains (Phenylalanine, Tyrosine, Tryptophan) and disulfide bonds.[3] These signals provide information about the tertiary structure and the local environment of these residues.
The Challenge of β-Phenyl-L-phenylalanine:
The phenyl group in β-Phenyl-L-phenylalanine is a strong chromophore. Its electronic transitions can contribute significantly to the CD spectrum, particularly in the far-UV region, where it can overlap with the peptide backbone signal.[6] This aromatic contribution can distort the classic spectral shapes used to determine secondary structure, potentially leading to inaccurate estimations from standard deconvolution algorithms.[7][8] Studies have shown that aromatic side chains can induce distinct CD bands that are not representative of the peptide backbone, complicating analysis.[7][9]
Experimental Workflow: From Sample to Spectrum
The quality and reproducibility of CD data are critically dependent on meticulous sample preparation and a systematic approach to data acquisition.[10][11] The following workflow provides a robust framework for analyzing peptides containing β-Phenyl-L-phenylalanine.
Figure 1: A comprehensive workflow for CD analysis of peptides.
Detailed Protocols
Protocol 1: Sample Preparation
The goal of this protocol is to prepare a pure, homogenous sample in a CD-transparent buffer at an optimal concentration. Inadequate preparation is a primary source of experimental artifacts.[10]
A. Materials
-
Peptide containing β-Phenyl-L-phenylalanine (purity >95%, confirmed by HPLC and Mass Spectrometry)
-
High-purity water (Milli-Q or equivalent)
-
CD-compatible buffer components (e.g., sodium phosphate)
-
Quartz cuvette (typically 1 mm pathlength for far-UV)[12]
-
Calibrated spectrophotometer for concentration measurement
B. Step-by-Step Method
-
Buffer Selection & Preparation:
-
Rationale: The buffer must be transparent in the far-UV region. Buffers containing chloride ions (like PBS) or other UV-absorbing species (like imidazole or DTT) should be avoided as they create high background noise below 200 nm.[13] Phosphate buffers are a common and reliable choice.[14]
-
Procedure: Prepare a 10-20 mM sodium phosphate buffer at the desired pH. Filter the buffer through a 0.22 µm filter to remove particulates that can cause light scattering.
-
Degassing: Gently stir the buffer under a vacuum for approximately 30 minutes to remove dissolved oxygen, which absorbs UV light below 200 nm.[12]
-
-
Accurate Concentration Determination:
-
Rationale: The conversion of raw ellipticity to molar ellipticity, which is essential for structural comparisons and deconvolution, requires a precise concentration value.[15] Standard colorimetric assays like Bradford are unreliable for peptides and must not be used.[15]
-
Procedure: Use UV absorbance at 280 nm if the peptide contains Trp or Tyr. For peptides lacking these residues, like those with only β-Phenyl-L-phenylalanine, quantitative amino acid analysis or absorbance of the phenyl group around 258 nm (using a determined extinction coefficient) is necessary.
-
-
Sample Dilution:
-
Rationale: The sample's absorbance must be low enough to allow sufficient light to reach the detector without causing saturation. An optical density (OD) around 1.0 is ideal for the best signal-to-noise ratio.[14]
-
Procedure: For far-UV CD (190-250 nm), a typical starting concentration is 0.1 mg/mL in a 1 mm pathlength cuvette.[14] For near-UV (250-350 nm), a higher concentration of ~1 mg/mL in a 1 cm cuvette is often required.[14]
-
Verification: Before the CD measurement, place the sample cuvette in a standard UV-Vis spectrophotometer and measure its absorbance across the desired wavelength range. The absorbance should not exceed ~1.5 AU at any point.
-
Protocol 2: Data Acquisition
A. Instrument Setup
-
Nitrogen Purge: Purge the spectrometer with dry nitrogen gas for at least 15-30 minutes before turning on the lamp. This removes atmospheric oxygen, which generates ozone in the presence of high-energy UV light and can damage optical components.[12]
-
Instrument Calibration: Perform a standard calibration check using a known reference material like camphor sulfonic acid, if required by your instrument's standard operating procedure.
B. Step-by-Step Method
-
Set Acquisition Parameters:
-
Wavelength Range: 190 nm to 260 nm for secondary structure.
-
Scanning Speed: 50 nm/min is a good starting point.[14]
-
Data Pitch / Resolution: 0.5 nm or 1.0 nm.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Response Time / D.I.T.: 1-2 seconds.
-
-
Acquire Baseline Spectrum:
-
Rationale: This step is crucial to correct for any background signal originating from the buffer and the instrument optics.[13]
-
Procedure: Fill the clean, dry cuvette with the exact same buffer used for the sample. Place it in the sample holder and acquire a spectrum using the parameters set in the previous step. This is your baseline.
-
-
Acquire Sample Spectrum:
-
Procedure: Carefully rinse the cuvette with the peptide solution before filling it. Ensure there are no air bubbles. Place the cuvette back in the holder in the same orientation as the baseline measurement.
-
Acquisition: Acquire the sample spectrum using the same parameters. The instrument software will typically subtract the baseline from the sample spectrum automatically.
-
Data Processing and Interpretation
A. Data Processing
-
Averaging and Smoothing: Average the multiple accumulations to generate the final spectrum. If the data is noisy, a gentle smoothing algorithm (e.g., Savitzky-Golay) may be applied, but be cautious not to distort the spectral features.
-
Conversion to Molar Residue Ellipticity [θ]: Raw data is typically in millidegrees (mdeg). To normalize for concentration, pathlength, and the number of residues, convert the data to Molar Residue Ellipticity using the following equation:
[θ] = (mdeg * MRW) / (10 * c * l)
Where:
-
mdeg is the measured ellipticity.
-
MRW is the mean residue weight (Molecular Weight of the peptide / Number of amino acids).
-
c is the peptide concentration in mg/mL.
-
l is the cuvette pathlength in cm.
-
B. Interpretation and Deconvolution
The presence of the β-Phenyl-L-phenylalanine side chain requires a nuanced interpretation.
Figure 2: Contributions to the observed CD spectrum of the target peptide.
-
Qualitative Analysis: First, visually inspect the spectrum. Does it resemble a classic α-helix, β-sheet, or random coil? Note any shifts in the positions of the minima or maxima, which could be due to the aromatic residue.[9] For example, a red-shift in a negative band near 218 nm might indicate strong aromatic stacking in a β-sheet-like structure.[9]
-
Quantitative Analysis (Deconvolution):
-
Concept: Deconvolution algorithms use a basis set of reference spectra from proteins with known structures to estimate the percentage of each secondary structure type in the experimental spectrum.[16][17]
-
Tools: Online servers like DichroWeb are widely used and provide access to several algorithms (e.g., CONTINLL, SELCON3, CDSSTR).[18]
-
Caveat for β-Phe Peptides: Standard deconvolution may be less accurate due to the aromatic contribution not present in the reference protein sets.[6] If the deconvolution algorithm provides a poor fit to the experimental data (high Normalized Root Mean Square Deviation - NRMSD), it is a strong indication that the aromatic chromophore is significantly influencing the spectrum. In such cases, the results should be treated as a rough estimate. Advanced analysis may require creating a custom basis set or using complementary techniques like NMR or FTIR for structural validation.[1]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High Noise / Low Signal | Low peptide concentration. | Increase concentration, ensuring absorbance remains < 1.5. Use a longer pathlength cuvette if possible. |
| High absorbance of buffer. | Use a CD-transparent buffer (e.g., phosphate). Ensure buffer concentration is low (10-20 mM).[13] | |
| Insufficient N2 purge. | Purge the instrument for a longer duration before and during the experiment.[12] | |
| Spectrum appears "flat-lined" or cut off | Detector saturation due to high absorbance. | Dilute the sample or use a shorter pathlength cuvette (e.g., 0.1 mm).[14] Verify absorbance is < 1.5 before running the scan. |
| Inconsistent results between runs | Cuvette not cleaned properly. | Thoroughly clean the cuvette with appropriate solvents and high-purity water between samples. |
| Temperature fluctuations. | Use a Peltier temperature controller to maintain a constant sample temperature.[11] | |
| Poor deconvolution fit (High NRMSD) | Significant spectral contribution from the β-Phenyl-L-phenylalanine side chain. | Report the qualitative structure. Treat quantitative results with caution. Validate with other structural methods (NMR, FTIR).[1] |
| Peptide aggregation. | Centrifuge the sample before measurement. Measure CD as a function of concentration to check for aggregation-dependent changes. |
References
- Creative Proteomics. (n.d.). Sample Preparation Best Practices for Circular Dichroism (CD).
- Anonymous. (2025). The Role of Circular Dichroism in Peptide Structural Analysis.
- Creative BioMart. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis.
- ACROBiosystems. (n.d.). Mastering Circular Dichroism: Techniques, Troubleshooting & Advances.
- Nick, T. (2022). 5 handy pointers on circular dichroism sample preparation. Bitesize Bio.
- Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy.
- DichroWeb. (n.d.). CD Deconvolution Algorithms.
- American Peptide Society. (n.d.). Analysis.
- JASCO Inc. (n.d.). Circular Dichroism Tips & Tricks for Biological Samples.
- Chakrabartty, A., Padmanabhan, S., & Baldwin, R. L. (1993). Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities. Biochemistry, 32(21), 5584-5591.
- Mtoz Biolabs. (n.d.). How to Analyze CD Spectra Using Deconvolution Algorithms.
- Mayer, R., & Hélène, C. (1975). Interaction of aromatic residues of proteins with nucleic acids. Circular dichroism studies of the binding of oligopeptides to poly(adenylic acid). Biochemistry, 14(3), 563-570.
- Greenfield, N. J. (1999). Applications of circular dichroism in protein and peptide analysis. Analytical Biochemistry, 269(2), 1-13.
- Sahoo, B. R., et al. (2014). Probing the role of aromatic residues in the self-assembly of Aβ(16–22) in fluorinated alcohols and their aqueous mixtures. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(8), 1465-1474.
- Woody, R. W. (1995). Aromatic side-chain contributions to protein circular dichroism. In Circular Dichroism and the Conformational Analysis of Biomolecules (pp. 317-342). Springer, Boston, MA.
- Creative Biostructure. (n.d.). Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights.
- Iannuzzi, C., et al. (2015). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3. Journal of Peptide Science, 21(8), 652-659.
- Stapley, J., et al. (2002). Stabilizing interactions between aromatic and basic side chains in α-helical peptides and proteins. Tyrosine effects on helix circular dichroism. Journal of the American Chemical Society, 124(43), 12706-12714.
- Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(13), 7545-7561.
- Amdursky, N., & Stevens, M. M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774.
- Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- D'Este, E., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13426.
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Application Note: Leveraging β-Phenyl-L-phenylalanine for the Diastereoselective Synthesis of Chiral β-Lactams
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Chiral β-Lactams
The β-lactam, a four-membered cyclic amide, is a cornerstone of medicinal chemistry.[1] Its significance is rooted in its role as the core structural motif for a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2][3] These antibiotics function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives.[1] Beyond their antibacterial prowess, β-lactams are highly valued as versatile chiral synthons in organic synthesis.[4] The inherent ring strain of the azetidin-2-one core makes them susceptible to controlled ring-opening reactions, providing stereochemically defined pathways to valuable molecules like non-protein amino acids, peptides, and other complex nitrogen-containing heterocycles.[4][5][6]
The biological activity of β-lactam derivatives is critically dependent on their absolute stereochemistry. Therefore, controlling the configuration of the stereocenters at the C3 and C4 positions is paramount. One of the most effective strategies to achieve this control is through the use of chiral precursors that guide the stereochemical outcome of the synthesis.[4] β-Phenyl-L-phenylalanine, a non-proteinogenic β-amino acid, is an exemplary chiral building block for this purpose. Its well-defined stereochemistry and rigid phenyl substituents provide a powerful tool for directing the formation of specific diastereomers during the critical ring-closing step. This application note provides a detailed exploration of the mechanistic principles, experimental protocols, and expert insights for the synthesis of chiral β-lactams using β-Phenyl-L-phenylalanine.
Mechanistic Principles: From β-Amino Acid to Strained Ring
The direct intramolecular cyclization of β-amino acids is a fundamental and powerful method for constructing the β-lactam ring. This approach contrasts with the more classical Staudinger [2+2] cycloaddition of a ketene and an imine, offering a convergent pathway where the stereochemistry is pre-installed in the linear precursor.[1][7][8]
The Core Mechanism: Intramolecular Amide Bond Formation
The conversion of β-Phenyl-L-phenylalanine to a β-lactam is fundamentally an intramolecular dehydration-condensation reaction. The process involves two key stages:
-
Activation of the Carboxylic Acid: The carboxyl group is converted into a more reactive species (e.g., a mixed anhydride, active ester, or acyl phosphate). This activation is essential to make the carbonyl carbon sufficiently electrophilic to be attacked by the weakly nucleophilic secondary amine.
-
Nucleophilic Acyl Substitution: The nitrogen atom of the amino group attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically unfavorable, strained four-membered ring.[9]
Various reagents have been developed to facilitate this transformation efficiently. A common and effective method involves the use of phosphonic dichlorides, such as phenylphosphonic dichloride (PhPOCl₂), in the presence of a tertiary amine base like triethylamine (Et₃N).[2] The base serves to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
Stereochemical Control: The Role of the Precursor
The primary advantage of using a chiral β-amino acid like β-Phenyl-L-phenylalanine is the high degree of stereochemical control it imparts. The existing stereocenters at the α and β positions of the amino acid backbone dictate the relative stereochemistry of the substituents at the C3 and C4 positions of the resulting β-lactam. While the Staudinger reaction's stereoselectivity depends on the kinetics of ring closure versus isomerization of a zwitterionic intermediate[8], the direct cyclization of a β-amino acid is often highly diastereoselective, preserving the stereochemical integrity of the starting material. The reaction typically proceeds with retention of configuration, leading to a specific diastereomer.
Experimental Protocols and Methodologies
This section provides a detailed, field-proven protocol for the synthesis of a chiral β-lactam from a protected β-Phenyl-L-phenylalanine derivative.
Protocol: Synthesis of N-Boc-(3S,4R)-3-amino-1,4-diphenylazetidin-2-one
This protocol details the cyclization of N-Boc-protected β-Phenyl-L-phenylalanine. The Boc (tert-butyloxycarbonyl) group is a standard amine protecting group that is stable under the cyclization conditions and can be readily removed later if desired.[10]
Workflow Overview
Caption: Synthetic workflow from starting material to final product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| N-Boc-β-Phenyl-L-phenylalanine | C₂₄H₂₅NO₄ | 391.46 | Synthesized/Commerical | Must be pure and dry |
| Phenylphosphonic dichloride | C₆H₅Cl₂OP | 194.99 | Sigma-Aldrich | Corrosive, handle in a fume hood |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Acros Organics | Distill from CaH₂ before use |
| Benzene | C₆H₆ | 78.11 | Fisher Scientific | Anhydrous grade, carcinogen |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | EMD Millipore | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | Macron Fine Chem. | HPLC Grade |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | LabChem | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | J.T. Baker | |
| Silica Gel | SiO₂ | 60.08 | SiliCycle | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-Boc-β-Phenyl-L-phenylalanine (3.91 g, 10.0 mmol).
-
Add 100 mL of anhydrous benzene to the flask. Stir the resulting suspension.
-
Expert Insight: Benzene is often the solvent of choice for this reaction due to its ability to azeotropically remove any trace amounts of water.[2] Anhydrous conditions are critical to prevent hydrolysis of the phosphonic dichloride and the activated acid intermediate.
-
-
Addition of Reagents:
-
Cool the flask to 0 °C using an ice bath.
-
Add triethylamine (4.2 mL, 30.0 mmol, 3.0 equiv.) dropwise to the stirring suspension.
-
In a separate dry dropping funnel, prepare a solution of phenylphosphonic dichloride (1.47 mL, 10.0 mmol, 1.0 equiv.) in 20 mL of anhydrous benzene.
-
Add the phenylphosphonic dichloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Expert Insight: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. The excess triethylamine ensures that all generated HCl is neutralized promptly.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system until the starting material spot has been consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution to quench any remaining acidic species.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (visualized by TLC) and remove the solvent in vacuo to yield the pure N-Boc-(3S,4R)-3-amino-1,4-diphenylazetidin-2-one as a white solid.
-
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Diastereomeric Ratio | >95:5 (determined by ¹H NMR of the crude product) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.1 (m, 10H, Ar-H), 5.1 (d, 1H), 4.8 (d, 1H), 1.4 (s, 9H, Boc) ppm |
| IR (KBr, cm⁻¹) | ~1750 (β-lactam C=O), ~1690 (Boc C=O), ~3350 (N-H) |
| Mass Spec (ESI+) | m/z = 375.19 [M+H]⁺, 397.17 [M+Na]⁺ |
Mechanistic Visualization and Troubleshooting
Key Cyclization Step
Caption: Intramolecular attack to form the β-lactam ring.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | 1. Wet reagents/solvents. 2. Ineffective activating agent. | 1. Ensure all glassware is flame-dried. Use freshly distilled, anhydrous solvents. 2. Use a fresh bottle of phenylphosphonic dichloride. Alternatively, consider other cyclizing agents like Mukaiyama's reagent.[1] |
| Formation of Polymeric Byproducts | Reaction concentration too high, favoring intermolecular reactions. | Perform the reaction under high dilution conditions. Add the activated acid precursor slowly via syringe pump to a refluxing solution of the base to maintain a low concentration of the reactive species. |
| Epimerization at C3 | Presence of a strong base or prolonged reaction at high temperatures. | Use a non-nucleophilic, hindered base if possible. Minimize reaction time by carefully monitoring via TLC and quenching the reaction as soon as the starting material is consumed. The formation of an enolate at C3 can lead to loss of stereochemical integrity. |
| Incomplete Reaction | Insufficient amount of activating agent or base. Steric hindrance. | Ensure accurate stoichiometry (at least 1.0 equivalent of activating agent and 2-3 equivalents of base). If the substrate is highly hindered, a longer reaction time or a more potent activating agent may be required. |
Conclusion
The use of β-Phenyl-L-phenylalanine as a chiral precursor offers a reliable and highly diastereoselective route to valuable β-lactam structures. The direct intramolecular cyclization strategy provides excellent control over the stereochemistry at the C3 and C4 positions, which is a critical requirement for the development of biologically active compounds. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can effectively leverage this powerful synthetic tool. The protocols and insights provided in this note serve as a comprehensive guide for scientists and professionals in drug discovery and organic synthesis, enabling the efficient and predictable construction of complex chiral molecules from readily available amino acid derivatives.
References
- Wikipedia. β-Lactam. [Link]
- Al-Tel, T. H. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In An Overview of the Last Two Decades of Research on the Synthesis of Heterocycles. IntechOpen.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Kamath, A. K., & Ojima, I. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 68(52), 10640-10664.
- Organic Chemistry Portal. β-Lactam synthesis. [Link]
- Ghorai, S., & Ghorai, P. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 19(31), 6746-6768.
- Townsend, C. A. (2016). Convergent biosynthetic pathways to β-lactam antibiotics. Pure and Applied Chemistry, 88(9), 835-854.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino acids, 16(3-4), 321–343.
- Al-Zoubi, R. M., & Al-Jaber, H. I. (2021). Synthesis of β-lactams with π electron-withdrawing substituents. Mini-Reviews in Organic Chemistry, 18(6), 769-788.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16, 321-343.
- Berini, C., et al. (2020). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 25(23), 5691.
- Abraham, C. J., Paull, D. H., Dogo-Isonagie, C., & Lectka, T. (2009).
- Bose, A. K., Manhas, M. S., Kapur, J. C., & Sharma, S. D. (1981). A convenient synthesis of α-amino-β-lactams. Tetrahedron, 37(13), 2321-2334.
- Collet, F., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(5), 790-808.
- ResearchGate.
- Wikipedia. Staudinger synthesis. [Link]
- Organic Chemistry Portal. Staudinger Synthesis. [Link]
- ChemInform.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
- D'Atri, V., et al. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Antibiotics, 10(11), 1373.
- Wang, Y., et al. (2022). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Frontiers in Chemistry, 10, 986603.
- YouTube. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
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Application Notes and Protocols: The Strategic Use of β-Phenylalanine in Modern Enzyme Inhibitor Design
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Alpha-Centric World
In the landscape of medicinal chemistry and drug discovery, the quest for potent and specific enzyme inhibitors is relentless. For decades, the design of peptidomimetics has been dominated by α-amino acids, the natural building blocks of proteins. However, their inherent susceptibility to proteolytic degradation presents a significant hurdle for therapeutic development. This has catalyzed a shift towards exploring "unnatural" amino acids, among which β-phenylalanine and its derivatives (β-PADs) have emerged as a particularly versatile and powerful scaffold.[1][2]
β-PADs are structural analogues of the natural α-amino acid, phenylalanine, but with the amino group shifted to the β-carbon of the propionic acid backbone. This seemingly subtle change imparts a profound and advantageous set of characteristics. As scaffolds, β-PADs offer a unique combination of modularity for chemical diversification, a chiral pseudopeptidic nature that allows recognition by biological systems, and critically, enhanced stability against enzymatic breakdown compared to their α-amino acid counterparts.[3][4] Their presence has been identified in natural products with antibiotic and antifungal properties, underscoring their biological relevance.[3] This guide provides an in-depth exploration of the strategic application of β-phenylalanine in enzyme inhibitor design, complete with field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Core Principles: Why β-Phenylalanine is a Superior Scaffold for Inhibitor Design
The utility of β-phenylalanine in inhibitor design is not coincidental; it is rooted in fundamental biochemical and structural principles. Its incorporation into a lead compound can overcome common challenges in drug development, such as poor metabolic stability and bioavailability.[5]
Causality Behind the Choice:
-
Enhanced Proteolytic Stability: The peptide bond is the primary target of proteases. By introducing an additional methylene group into the peptide backbone, β-amino acids disrupt the canonical structure recognized by these degradative enzymes. This renders β-peptide-containing inhibitors significantly more resistant to proteolysis, a critical factor for improving their pharmacokinetic profile.[3][6]
-
Structural Mimicry and Bio-recognition: Despite their "unnatural" backbone, β-PADs effectively mimic the spatial and electronic features of natural α-amino acids.[1] This "pseudopeptidic character" allows them to be recognized by enzyme active sites, particularly those that process peptide substrates, making them excellent starting points for competitive inhibitors.[3]
-
Conformational Control: The extended backbone of β-peptides introduces different conformational preferences compared to α-peptides. This can be strategically exploited to lock an inhibitor into a specific "bioactive conformation" that has a higher affinity for the target enzyme's active site, thereby increasing potency and selectivity.[6]
-
A Platform for Diversity (Pharmacore Modulation): β-Phenylalanine is not just a single entity but a versatile platform. The aromatic ring can be substituted to explore hydrophobic pockets, the amine can be functionalized to form key hydrogen bonds, and the carboxylic acid can be modified to interact with catalytic residues or metal ions. This modularity makes β-PADs ideal scaffolds for pharmacomodulation and structure-activity relationship (SAR) studies.[1][3]
Caption: Core advantages of the β-phenylalanine scaffold in inhibitor design.
Applications Across Enzyme Classes: From Proteases to Kinases
The versatility of the β-phenylalanine scaffold has been demonstrated in the successful design of inhibitors for a wide range of enzyme targets implicated in various diseases.
Protease Inhibitors
Proteases are a major class of drug targets. The peptide-like nature of β-PADs makes them particularly well-suited for inhibiting these enzymes.
-
Proteasome: The proteasome is a key target in cancer therapy. Di- and tripeptidyl inhibitors incorporating β-PADs have been developed that show potent inhibition, with IC50 values as low as 1 nM.[3] These compounds exploit the scaffold's stability to effectively target the enzyme complex.
-
Carboxypeptidase A (CPA): A classic model zinc protease, CPA has been a proving ground for β-PAD inhibitor design. By incorporating a reactive β-lactone warhead onto a phenylalanine scaffold, researchers have created stereochemistry-dependent inhibitors. One diastereoisomer acts as an irreversible inactivator, while the other is a weak competitive inhibitor, highlighting the exquisite structural sensitivity of the enzyme-inhibitor interaction.[7]
-
Dengue Virus Protease: The NS2B-NS3 protease is essential for the replication of the Dengue virus. Potent inhibitors have been developed using phenylalanine derivatives that act as "arginine mimetics," where the phenyl ring is modified with basic groups to mimic the natural substrate, achieving nanomolar affinities.[8][9]
Kinase Inhibitors
While less common than in protease inhibition, β-PADs have also found application in targeting kinases.
-
Eukaryotic Elongation Factor-2 Kinase (eEF2K): Implicated in cancer angiogenesis and chemotherapy resistance, eEF2K has been successfully targeted by β-PADs. A library screen identified initial hits, and subsequent structure-activity relationship (SAR) analysis led to the synthesis of a series of β-PADs with promising activity against eEF2K (IC50 of 18.7 μM) and anti-proliferative effects in cancer cell models.[3][10]
Other Enzyme Targets
-
Trypanosoma cruzi Trans-Sialidase (TcTS): This enzyme is crucial for the survival of the parasite that causes Chagas disease. The rational design of β-PAD-based inhibitors is an active area of research for developing new anti-Chagas drugs.[3]
| Inhibitor Class / Compound | Target Enzyme | Reported Potency (IC50 / Ki) | Reference |
| Dipeptide (Compound 12) | Proteasome | 1 µM | [3] |
| Tripeptide (Compound 15) | Proteasome | 1 nM | [3] |
| β-PAD (Compound 10) | eEF2K | 18.7 µM | [3] |
| (3S,1'S)-β-lactone-Phe | Carboxypeptidase A | Irreversible Inactivation | [7] |
| N-(Hydroxyaminocarbonyl) D-phenylalanine | Carboxypeptidase A | Ki = 1.54 µM | [11] |
| Phenylalanine Derivative (V-25i) | HIV-1 Capsid | EC50 = 2.57 µM | [12] |
Table 1: Examples of β-Phenylalanine-based inhibitors and their reported potencies.
Application Protocol I: Rational Design Workflow for a β-Phenylalanine-Based Inhibitor
This section outlines a self-validating, systematic approach to inhibitor design, integrating computational and synthetic chemistry.
Pillar of Trustworthiness: Each step in this workflow is designed to build upon the last, with feedback loops (e.g., comparing docking scores to experimental binding affinities) to validate the design process.
Step 1: Target Validation and Active Site Interrogation
-
Objective: To understand the structural and chemical environment of the enzyme's active site.
-
Procedure:
-
Obtain a high-resolution crystal structure of the target enzyme, preferably co-crystallized with a known ligand or substrate analogue (from PDB).
-
Analyze the active site to identify key features:
-
Hydrophobic Pockets: Where the phenyl ring of β-phenylalanine could bind.
-
Hydrogen Bond Donors/Acceptors: To interact with the inhibitor's amide and carboxyl groups.
-
Catalytic Residues/Metal Ions: Key interaction points for potent inhibition.
-
Solvent-Exposed Regions: Areas where modifications can be made to improve solubility or other drug-like properties.
-
-
Step 2: Scaffold Hopping and In Silico Docking
-
Objective: To computationally predict the binding pose and affinity of a virtual library of β-PADs.
-
Causality: This step prioritizes synthetic efforts on compounds most likely to succeed, saving time and resources.
-
Procedure:
-
Select the β-phenylalanine scaffold.
-
Create a virtual library of derivatives by modifying the phenyl ring, N-terminus, and C-terminus.
-
Perform molecular docking simulations (e.g., using software like GOLD® or Glide) to place each virtual compound into the enzyme's active site.
-
Score the poses based on predicted binding affinity (e.g., docking score, binding free energy).[13]
-
Prioritize the top 5-10 candidates that show favorable interactions (e.g., hydrophobic packing, key hydrogen bonds) for synthesis.
-
Step 3: Chemical Synthesis
-
Objective: To synthesize the prioritized inhibitor candidates.
-
Procedure: Employ a robust synthetic route. The Knoevenagel/Rodionow-Johnson reaction is a classic and widely used method for accessing the β-PAD core.[3] For enantiomerically pure compounds, biocatalytic methods using enzymes like lipases or aminomutases are increasingly employed.[3] (See Protocol II for a detailed example).
Step 4: Biochemical Evaluation and Iteration
-
Objective: To experimentally determine the inhibitory potency (e.g., IC50) of the synthesized compounds.
-
Procedure:
-
Perform an in vitro enzyme inhibition assay (See Protocol III).
-
Analyze the Structure-Activity Relationship (SAR) from the results.
-
Self-Validation Loop: Compare the experimental results with the in silico predictions. If there is a good correlation, it validates the docking model. If not, the model may need refinement.
-
Based on the SAR, design and synthesize a second generation of inhibitors to optimize potency and selectivity.
-
Caption: A workflow for the rational design of β-phenylalanine inhibitors.
Application Protocol II: Synthesis of a Representative β-Phenylalanine Derivative
This protocol is adapted from the synthesis of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid, a core structure that can be further elaborated.[14]
Expertise & Experience: This protocol follows a standard, reliable tosylation reaction of an amino acid. The use of sodium carbonate provides the basic conditions necessary for the deprotonation of the amine, making it nucleophilic. Dichloromethane (DCM) is an appropriate solvent for this reaction type. The workup procedure is designed to effectively separate the product from unreacted starting materials and salts.
Materials:
-
(±)-β-phenylalanine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium Carbonate (Na2CO3)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve (±)-β-phenylalanine (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and DCM (1:1 ratio). Stir vigorously at room temperature to ensure the β-amino acid is deprotonated and soluble in the aqueous phase.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM to the stirring biphasic mixture. The reaction is often mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup - Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer twice with fresh portions of DCM to recover any dissolved product. Combine all organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally with brine. This removes unreacted base and other aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.
Application Protocol III: General In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a synthesized β-PAD inhibitor using a fluorescence-based assay.
Expertise & Experience: This is a robust, industry-standard workflow. The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for achieving equilibrium, especially for slow-binding inhibitors. Using a fluorogenic substrate provides high sensitivity. The final DMSO concentration must be kept constant across all wells to prevent solvent effects from confounding the results.
Materials:
-
Purified target enzyme
-
Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for a trypsin-like protease)[15]
-
Synthesized β-PAD inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the β-PAD inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Assay Plate Setup:
-
Add 2 µL of each inhibitor dilution to triplicate wells of a 96-well plate.
-
For control wells, add 2 µL of DMSO only (0% inhibition, maximum activity) and 2 µL of a known potent inhibitor or buffer (100% inhibition, background).
-
-
Enzyme Addition: Prepare a working solution of the enzyme in assay buffer at twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration). Add 50 µL of this enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration). Add 50 µL of this substrate solution to all wells to start the reaction. The total volume is now 102 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the increase in fluorescence (e.g., Ex: 355 nm, Em: 460 nm for AMC release) every 60 seconds for 30-60 minutes.[15]
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the DMSO control (0% inhibition) and background control (100% inhibition) to calculate the "% Inhibition" for each inhibitor concentration.
-
Plot "% Inhibition" versus log([Inhibitor]).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC50 value.
-
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Conclusion and Future Perspective
β-Phenylalanine derivatives have firmly established their place as privileged scaffolds in medicinal chemistry.[1] Their inherent stability and ability to mimic natural substrates provide a robust starting point for the design of potent and selective enzyme inhibitors. Traditional synthetic routes are still widely used, but the development of new biocatalytic and green chemistry methods is making access to diverse and enantiomerically pure β-PADs more efficient and sustainable.[3] As our understanding of enzyme structure and mechanism deepens, the rational, structure-based design of β-phenylalanine-containing inhibitors will continue to be a highly fruitful strategy in the development of next-generation therapeutics for a multitude of diseases.
References
- Gelin, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online.
- Gelin, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). figshare.
- Gelin, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry.
- Gelin, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed.
- Al-Ostath, A., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules.
- Lee, M. J. & Kim, D. H. (2001). Inhibition of carboxypeptidase A with {beta}-lactone-bearing phenylalanine. design, synthesis, and stereochemistry-dependent inhibition mode. Bulletin of the Korean Chemical Society.
- Mock, W. L. & Liu, Y. (1991). Peptidic Mechanism-Based Inactivators for Carboxypeptidase A. PubMed.
- Unknown. (2021). Peptidomimetic Drug Design. Longdom Publishing.
- Chung, S. J. & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry.
- Tucker, J. A., et al. (2005). Biochemical and cell-based assays for characterization of BACE-1 inhibitors. PubMed.
- Unknown. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons.
- Klein, C. D., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry.
- Zhang, M., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules.
- Klein, C. D., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. ResearchGate.
- de Oliveira, R. B., et al. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules.
- Geng, T., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry.
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- 7. Inhibition of carboxypeptidase A with {beta}-lactone-bearing phenylalanine. design, synthesis, and stereochemistry-dependent inhibition mode (Journal Article) | ETDEWEB [osti.gov]
- 8. Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in β-Phenyl-L-phenylalanine Synthesis
Welcome to the technical support center for the synthesis of β-Phenyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields and purity for this valuable amino acid derivative. Here, we address common issues with in-depth, evidence-based solutions, moving beyond simple protocols to explain the "why" behind each experimental choice.
Troubleshooting Guide: Diagnosis and Resolution of Low Yields
This section is structured in a question-and-answer format to directly address specific problems you may be encountering during your synthesis.
Issue 1: My overall yield is consistently low, regardless of the synthetic route.
Question: I've attempted multiple synthetic strategies, including the Rodionow-Johnson reaction and catalytic asymmetric methods, but my yields for β-Phenyl-L-phenylalanine are consistently poor. What are the fundamental aspects I should re-evaluate?
Answer: Persistently low yields across different synthetic routes often point to systemic issues rather than a flaw in a specific protocol. Here’s a breakdown of critical factors to investigate:
-
Starting Material Quality: The purity of your starting materials is paramount. For instance, in the classic Rodionow-Johnson reaction, benzaldehyde is a key precursor.[1] Oxidized benzaldehyde containing benzoic acid can significantly hinder the reaction.
-
Actionable Protocol: Before use, wash your benzaldehyde with a 5% sodium carbonate solution to remove acidic impurities, dry it over anhydrous magnesium sulfate, and distill it under reduced pressure.
-
-
Solvent Purity and Anhydrous Conditions: Many of the organometallic and catalytic reactions used for β-amino acid synthesis are highly sensitive to moisture and oxygen.
-
Expert Insight: Trace amounts of water can quench organometallic reagents or deactivate catalysts. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
-
Reaction Stoichiometry and Reagent Addition: Incorrect stoichiometry or improper reagent addition can lead to the formation of side products.
Issue 2: I'm struggling with poor diastereoselectivity in my asymmetric synthesis.
Question: My goal is to synthesize enantiomerically pure β-Phenyl-L-phenylalanine, but I'm obtaining a mixture of diastereomers. How can I improve the stereocontrol of my reaction?
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of β-amino acids due to the creation of two chiral centers.[4][5] Here’s how to troubleshoot this issue:
-
Choice of Chiral Catalyst or Auxiliary: The selection of the chiral ligand or auxiliary is the most critical factor influencing stereoselectivity.
-
Authoritative Grounding: Rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands has proven effective for producing chiral β-amino acids.[2][3] Similarly, copper-catalyzed hydroamination reactions with specific phosphine ligands can control the stereochemical outcome.[1]
-
Experimental Workflow Diagram:
Caption: Iterative optimization of asymmetric synthesis.
-
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[6]
-
Expert Insight: At lower temperatures, the energy difference between the transition states leading to the different diastereomers is more pronounced, favoring the formation of the thermodynamically more stable product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Actionable Protocol: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF) to identify the optimal medium for your specific catalytic system.
-
Issue 3: I'm observing significant formation of byproducts during the reaction.
Question: My reaction mixture contains multiple unexpected products, which complicates purification and reduces the yield of β-Phenyl-L-phenylalanine. What are the likely side reactions, and how can I suppress them?
Answer: Side product formation is a common culprit for low yields. Identifying the nature of these byproducts is the first step toward mitigating their formation.
-
α-Amino Acid Formation: In some synthetic routes, particularly those starting from cinnamates, the formation of the constitutional isomer, the α-amino acid, can be a competing pathway.[1]
-
Causality: This is often due to a lack of regioselectivity in the addition of the amine to the α,β-unsaturated system.
-
Solution: The choice of catalyst and ligand is crucial for directing the reaction towards the desired β-addition. For instance, in copper-catalyzed hydroamination, specific phosphine ligands have been shown to favor β-addition.[1]
-
-
Dimerization and Polymerization: For reactions involving reactive intermediates, such as radicals or enamines, dimerization or polymerization of the starting material or product can occur.
-
Actionable Protocol: To minimize these side reactions, consider using a higher dilution of your reactants. You can also try adding the more reactive component slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 4: My enzymatic resolution/synthesis is inefficient.
Question: I'm using a biocatalytic approach (e.g., lipase or transaminase) to obtain enantiomerically pure β-Phenyl-L-phenylalanine, but the conversion is low or the enantiomeric excess (ee) is not satisfactory. What can I do to improve the enzyme's performance?
Answer: Biocatalysis offers a green and highly selective route, but it requires careful optimization of reaction conditions to match the enzyme's optimal activity and stability.[1][7]
-
Enzyme Choice and Activity: Not all enzymes of the same class will perform equally well.
-
Authoritative Grounding: Lipases, such as Candida antarctica lipase B (CAL-B), are widely used for the kinetic resolution of β-lactams or the hydrolysis of racemic esters to yield enantiopure β-amino acids.[1] Phenylalanine aminomutases (PAM) can isomerize α-phenylalanine to β-phenylalanine with high yield and enantioselectivity.[1]
-
Expert Insight: It is advisable to screen a panel of different enzymes to find the one with the highest activity and selectivity for your specific substrate.
-
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity.
-
Actionable Protocol: Consult the literature or the enzyme supplier's data sheet for the optimal conditions. Perform small-scale experiments to create a pH and temperature profile for your specific reaction.
-
-
Cofactor and Co-solvent Effects: Some enzymes require cofactors for their activity. The presence of organic co-solvents, often needed to dissolve hydrophobic substrates, can impact enzyme stability and activity.
-
Causality: For example, ω-transaminases often require pyridoxal-5'-phosphate (PLP) as a cofactor. Ensure the cofactor is present in sufficient concentration.
-
-
Equilibrium Limitations: Some enzymatic reactions, like those catalyzed by phenylalanine ammonia lyases (PALs) in the synthetic direction, are limited by an unfavorable equilibrium.[8]
-
Solution: To drive the reaction towards product formation, you can use a high concentration of one of the reactants (e.g., ammonia) or remove one of the products as it is formed.[8]
-
Quantitative Data Summary: Comparison of Synthetic Methods
| Synthetic Method | Typical Yield | Enantiomeric Excess (ee) | Key Challenges |
| Rodionow-Johnson Reaction | Moderate | Racemic (requires resolution) | Formation of byproducts, requires subsequent resolution step.[1] |
| Rhodium-Catalyzed Asymmetric Hydrogenation | High | >95% | Catalyst cost, sensitivity to impurities.[2][3] |
| Copper-Catalyzed Asymmetric Hydroamination | Good to High | >90% | Regioselectivity (α- vs. β-addition).[1] |
| Lipase-Mediated Kinetic Resolution | 45-50% (theoretical max. 50%) | >99% | Yield is inherently limited to 50% for the desired enantiomer.[1] |
| Phenylalanine Aminomutase (PAM) Isomerization | ~72% | >99% | Substrate scope can be limited.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my final β-Phenyl-L-phenylalanine product?
A1: Purification can be challenging due to the amphoteric nature of amino acids. A common and effective method involves ion-exchange chromatography.[9][10] The crude product can be dissolved in an acidic aqueous solution and loaded onto a cation-exchange resin. After washing away neutral and anionic impurities, the desired amino acid can be eluted with a basic solution, such as dilute aqueous ammonia.[10] Subsequent crystallization from a suitable solvent system (e.g., water/ethanol) can yield a highly pure product.
Q2: What are the best analytical techniques to determine the yield and enantiomeric purity?
A2: For determining the chemical yield, quantitative NMR (qNMR) with an internal standard is a reliable method. To assess enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[11] You will need to select a suitable chiral stationary phase that can resolve the enantiomers of β-Phenyl-L-phenylalanine or a derivatized form of it.
Q3: Can I use a one-pot reaction to improve my overall yield and efficiency?
A3: One-pot reactions can indeed be more efficient by minimizing purification steps and material loss between stages. There are reports of multi-component reactions, such as the Mannich reaction, for the synthesis of β-amino acids.[12] However, these reactions require careful optimization to ensure that all reaction steps are compatible and that side reactions are minimized.
Q4: Are there any "green" or more sustainable methods for this synthesis?
A4: Biocatalytic methods are inherently "greener" as they are performed in aqueous media under mild conditions and use renewable catalysts (enzymes).[1][7] Additionally, research is ongoing to develop metal-free catalytic systems to reduce reliance on expensive and potentially toxic heavy metals.[1]
Q5: My synthesis involves a β-lactam intermediate, and the ring-opening step is giving me low yields. What could be the problem?
A5: The hydrolysis of a β-lactam ring to yield the corresponding β-amino acid requires specific conditions. If you are using acidic or basic hydrolysis, the conditions might be too harsh, leading to degradation of the product.
-
Expert Insight: Consider using enzymatic hydrolysis with a lipase like CAL-B, which can be highly selective and proceed under milder conditions, potentially improving your yield.[1]
References
- Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. (n.d.). ResearchGate.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Center for Biotechnology Information.
- Synthetic difficulties to access α‐ and β‐amino acids. (n.d.). ResearchGate.
- PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. (n.d.). Google Patents.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). National Center for Biotechnology Information.
- Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024). National Center for Biotechnology Information.
- Development of a Commercial Process for (S)-β-Phenylalanine. (n.d.). ACS Publications.
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). National Center for Biotechnology Information.
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). ACS Publications.
- A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. (n.d.). SciTePress.
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023). Frontiers.
- Aspartame. (n.d.). Wikipedia.
- Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution. (n.d.). ChemRxiv.
- Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (n.d.). National Center for Biotechnology Information.
- Purification of L-phenylalanine. (n.d.). Google Patents.
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Royal Society of Chemistry.
- Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). ACS Omega.
- Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Royal Society of Chemistry.
- Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). National Center for Biotechnology Information.
- Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (n.d.). MDPI.
- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (n.d.). ACS Catalysis.
- Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. (n.d.). ResearchGate.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). National Center for Biotechnology Information.
- Resolution of DL-phenylalanine. (n.d.). Google Patents.
- Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit.
- Troubleshooting Guides. (n.d.). Bionano Genomics.
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications.
- Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024). National Center for Biotechnology Information.
- METHOD FOR SEPARATING AND PURIFYING L-PHENYLALANINE. (n.d.). Google Patents.
- Microbial Cell Factories for Phenylethanoid Glycosides: A Review on Engineering Strategies and Perspectives. (n.d.). MDPI.
- Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019). National Center for Biotechnology Information.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). (n.d.). National Center for Biotechnology Information.
- Phenylalanine. (n.d.). Wikipedia.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during beta-phenylalanine synthesis
Welcome to the technical support resource for β-phenylalanine synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this valuable non-canonical amino acid. The synthesis of β-phenylalanine and its derivatives is a cornerstone of peptidomimetic and pharmaceutical development, but it is not without its challenges.[1][2] Low yields, unexpected byproducts, and loss of stereochemical integrity are common hurdles.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemistry. By explaining the causality behind common side reactions and outlining robust, self-validating troubleshooting strategies, we aim to empower you to optimize your synthetic routes for higher purity, yield, and enantioselectivity.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequent issues encountered during β-phenylalanine synthesis in a direct question-and-answer format.
Q1: My final product shows poor enantiomeric excess (ee) or is completely racemic. What are the likely causes of this racemization?
A1: Racemization, the loss of stereochemical purity at the α-carbon (or β-carbon, depending on the synthetic route), is a critical issue, particularly in multi-step syntheses. The primary culprits are reaction conditions that facilitate the formation of a planar, achiral intermediate, such as an enolate or a related resonance-stabilized carbanion.[3]
Probable Causes & Mechanistic Insights:
-
Harsh Bases: Strong, non-coordinating bases (e.g., DIPEA) used during activation or coupling steps can readily deprotonate the α-carbon of N-protected amino acids, especially N-acyl protected variants like N-acetyl-phenylalanine, leading to racemization.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed to overcome the barrier to deprotonation and subsequent reprotonation, increasing the rate of racemization.[5]
-
Activating Agents: Certain peptide coupling reagents can promote the formation of symmetrical intermediates (like oxazolones) which are prone to racemization. TBTU, for instance, has been shown to cause racemization of N-acetyl-L-phenylalanine during amidation.[4]
-
Protecting Group Choice: The N-terminal protecting group significantly influences the acidity of the α-proton. N-acyl groups (e.g., Acetyl) are more susceptible to racemization than N-carbamate groups (e.g., Boc, Cbz, Fmoc) because the latter's carbonyl group is less available for forming a resonance-stabilized oxazolone intermediate.[4][6]
Recommended Solutions:
-
Optimize Base Selection: Switch from sterically hindered tertiary amines like DIPEA to less aggressive bases such as pyridine or 2,6-lutidine, which have been shown to reduce racemization rates.[4]
-
Control Temperature: Maintain low reaction temperatures (e.g., 0 °C to -15 °C) during all critical steps, including acid activation and coupling.
-
Select Appropriate Protecting Groups: Employ urethane-type protecting groups like Boc (tert-Butoxycarbonyl) or Cbz (Benzyloxycarbonyl) for the amine terminus. These groups are highly effective at suppressing racemization.[6][7]
-
Use Additives: In coupling reactions, consider adding racemization suppressants like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
Troubleshooting Decision Tree for Low Enantioselectivity
This diagram provides a logical workflow to diagnose and resolve issues related to poor stereochemical control.
Caption: A decision tree for troubleshooting racemization.
Q2: My reaction mixture has become viscous, and I'm getting a low yield of an insoluble, high-molecular-weight substance. What's causing this polymerization?
A2: Unwanted polymerization is a frequent side reaction when working with β-amino acids.[8][9] This occurs when the activated carboxylic acid of one molecule reacts with the free amine of another, leading to the formation of poly-β-peptides. This is especially problematic in syntheses that do not use N-protecting groups or when deprotection occurs prematurely.
Probable Causes & Mechanistic Insights:
-
Inadequate Amine Protection: The most direct cause is the presence of a free amine and an activated carboxyl group in the same pot. This is why N-protection is a mandatory strategy in peptide chemistry.[10]
-
Choice of Activating Agent: Carbodiimides like EDAC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) are highly efficient at activating carboxylic acids and can readily trigger the polymerization of β-amino acids in aqueous solutions if not properly controlled.[8][11]
-
Harsh Deprotection Conditions: If the N-protecting group is unintentionally cleaved during the reaction (e.g., by trace acid when using a highly acid-labile group), the liberated free amine can initiate polymerization.
Recommended Solutions:
-
Ensure Robust N-Protection: Always use an appropriate N-protecting group (see Table 1 below) that is stable to the reaction conditions required for subsequent steps.
-
Controlled Reagent Addition: When using potent activating agents, add them slowly at low temperatures to a solution of the N-protected amino acid before introducing the nucleophile. This minimizes the concentration of the activated species at any given time.
-
Orthogonal Strategy: Use a protecting group strategy where the N-terminal group and any side-chain protecting groups can be removed without affecting each other, ensuring the amine is only deprotected at the desired final stage.[12]
Q3: I'm performing an Arndt-Eistert homologation to convert N-protected phenylalanine to N-protected β-phenylalanine, but my yield is low and I see several byproducts on my TLC/LC-MS. What are these side reactions?
A3: The Arndt-Eistert synthesis is a powerful method for one-carbon homologation but is sensitive to reaction conditions.[13][14][15] Several side reactions can occur, primarily during the formation of the diazoketone and its subsequent Wolff rearrangement.
Probable Causes & Mechanistic Insights:
-
α-Haloketone Formation: The reaction of the acid chloride with diazomethane generates one equivalent of HCl. If not neutralized, this HCl can react with the α-diazoketone product to form an undesired α-chloromethylketone byproduct.[13]
-
Incomplete Wolff Rearrangement: The key step is the Wolff rearrangement of the diazoketone to a ketene.[14][15] This rearrangement requires a catalyst (typically Ag₂O or light) and a nucleophile (like water or an alcohol) to trap the ketene. Insufficient catalysis or inefficient trapping can lead to low conversion.
-
Diketene Formation: If the ketene intermediate is not promptly trapped by a nucleophile, it can dimerize to form diketenes, reducing the yield of the desired homologated acid or ester.[15]
Recommended Solutions:
-
Neutralize HCl In Situ (Newman-Beal Modification): When preparing the diazoketone, use at least two equivalents of diazomethane—the second equivalent acts as a proton sponge to neutralize the HCl.[13] Alternatively, and more safely, add a non-nucleophilic base like triethylamine (Et₃N) to the reaction mixture to scavenge the HCl.[13]
-
Ensure Efficient Rearrangement: Use a freshly prepared, active catalyst (e.g., Ag₂O). For photochemical rearrangements, ensure the wavelength and intensity of the light source are appropriate.
-
Effective Ketene Trapping: Ensure an adequate concentration of the nucleophile (e.g., water for the acid, an alcohol for an ester) is present during the Wolff rearrangement step to efficiently capture the ketene intermediate.[15]
Workflow: Minimizing Side Reactions in Arndt-Eistert Synthesis
Caption: Key steps and potential side reactions in the Arndt-Eistert synthesis.
Frequently Asked Questions (FAQs)
Q: How do I choose the best N-protecting group to minimize side reactions during β-phenylalanine synthesis?
A: The choice of the N-protecting group is one of the most critical decisions in your synthetic strategy, directly impacting racemization, polymerization, and other side reactions.[10] The ideal group should be easy to install, stable throughout intermediate steps, and removable under mild conditions that do not affect other parts of the molecule or the stereocenter.
| Protecting Group | Structure | Cleavage Conditions | Advantages for Minimizing Side Reactions |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Mild Acid (TFA) | Excellent at preventing racemization; stable to base and hydrogenolysis, offering good orthogonality.[6][12] |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) | Highly stable and prevents racemization.[6][7] Cleavage by hydrogenolysis is very mild and orthogonal to acid/base labile groups. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Mild Base (Piperidine in DMF) | Cleavage conditions are very mild, avoiding acid-catalyzed side reactions. Ideal for strategies requiring orthogonal acid-labile side-chain protection (e.g., tBu).[6][12] |
Expert Recommendation: For most solution-phase syntheses where racemization is a primary concern, Boc and Cbz are excellent first choices due to their robustness and proven ability to suppress epimerization. Fmoc is the standard for solid-phase synthesis and is also highly effective in solution-phase syntheses where acid-sensitive functionalities are present.
Visualizing Orthogonal Protection
This diagram illustrates how different protecting groups are cleaved by distinct mechanisms, allowing for selective deprotection and preventing unintended side reactions.
Caption: Orthogonal protection scheme using Fmoc (base-labile) and t-Butyl (acid-labile) groups.
Q: My synthesis involves a Mannich-type reaction. How can I improve diastereoselectivity and avoid byproducts?
A: The Mannich reaction is a powerful tool for forming the C-C bond necessary for many β-amino acid scaffolds.[16][17][18] However, controlling the stereochemistry and minimizing side reactions requires careful optimization.
Key Optimization Points:
-
Catalyst Choice: Modern enantioselective Mannich reactions often rely on chiral catalysts. These can be metal-based (e.g., Cu, Ag) or organocatalysts (e.g., proline derivatives).[1][17] The catalyst not only controls the facial selectivity of the nucleophilic attack but also enhances the reaction rate, minimizing side reactions that can occur over long reaction times.
-
Pre-formation of the Iminium Ion: The reaction proceeds via an iminium ion intermediate formed from the aldehyde and the amine.[17] Ensuring this intermediate forms efficiently before the addition of the enolizable component can lead to cleaner reactions. Running the reaction in a solvent that favors iminium formation can be beneficial.
-
Substrate Control: The structure of your aldehyde, amine, and ketone/ester component can dramatically influence the outcome. Bulky substituents can enhance diastereoselectivity through steric hindrance.
Experimental Protocols
Protocol: Arndt-Eistert Homologation of N-Boc-L-phenylalanine
This protocol incorporates best practices to minimize the side reactions discussed above.
Objective: To synthesize N-Boc-L-β-homophenylalanine from N-Boc-L-phenylalanine with high yield and stereochemical fidelity.
Materials:
-
N-Boc-L-phenylalanine
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
(Trimethylsilyl)diazomethane (TMS-diazomethane, 2.0 M in hexanes) - A safer alternative to diazomethane gas[14]
-
Triethylamine (Et₃N)
-
Silver(I) benzoate
-
Methanol (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Acid Chloride Formation:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately.
-
-
α-Diazoketone Synthesis (Side Reaction Control):
-
Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.
-
In a separate flask, mix TMS-diazomethane (2.2 eq) with triethylamine (1.1 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add the acid chloride solution to the TMS-diazomethane/Et₃N mixture via cannula. The Et₃N is critical for scavenging HCl generated from any excess acid chloride reacting with adventitious water or from the reaction itself, thus preventing α-chloromethylketone formation.[13]
-
Stir the reaction at 0 °C for 2-3 hours. Monitor by TLC for the disappearance of the acid chloride.
-
Carefully quench any excess diazomethane with a few drops of acetic acid.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to obtain the crude α-diazoketone.
-
-
Wolff Rearrangement and Ketene Trapping:
-
Dissolve the crude α-diazoketone in anhydrous methanol (this will act as the nucleophile to trap the ketene, forming the methyl ester).
-
In a separate flask, prepare a solution of the catalyst by dissolving silver(I) benzoate (0.1 eq) in triethylamine (1.0 eq).
-
Add the catalyst solution dropwise to the diazoketone solution at room temperature. The reaction is often accompanied by N₂ evolution.
-
Stir for 2-4 hours at room temperature until the diazoketone is consumed (monitor by TLC or IR spectroscopy for the disappearance of the diazo stretch at ~2100 cm⁻¹).
-
Filter the reaction mixture through a pad of Celite to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude methyl ester can be purified by flash column chromatography. The ester can then be hydrolyzed to the carboxylic acid if desired. The rearrangement has been shown to preserve the stereochemistry of the chiral center.[14]
-
References
- Cardillo, G., & Tolomelli, A. (2010). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 53(15), 5345-5374. [Link]
- Liu, R., & Orgel, L. E. (1998). Polymerization of beta-amino acids in aqueous solution. Origins of Life and Evolution of the Biosphere, 28(1), 47-60. [Link]
- ACS Fall 2025. Water-insensitive and controllable synthesis of β-amino acid polymers via polymerization on β-amino acid N-thiocarboxyanhydrides. American Chemical Society. [Link]
- Liu, R., & Orgel, L. E. (1998). Polymerization on the rocks: beta-amino acids and arginine. Origins of Life and Evolution of the Biosphere, 28(3), 245-257. [Link]
- Cardillo, G., & Tolomelli, A. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Cheng, J., & Deming, T. J. (2001). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Macromolecules, 34(16), 5169-5171. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Wegman, M. A., & Lommerts, B. J. (1991). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
- Wikipedia. (n.d.). Arndt–Eistert reaction. [Link]
- El-Faham, A., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis. Request PDF. [Link]
- Vries, T., et al. (2005). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step.
- Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
- Tang, W., & Zhang, X. (2014). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
- Chemistry LibreTexts. (2023). Arndt-Eister reaction. [Link]
- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]
- Omizzolo, L. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. APTBIO. [Link]
- AAPPTec. (n.d.).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]
- Wikipedia. (n.d.). Aspartame. [Link]
- Varese, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 594. [Link]
- Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2016). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Journal of Physical Organic Chemistry, 29(11), 635-640. [Link]
- Flores-Holguín, N., & Frau, J. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12001. [Link]
- Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
- S. Kavitha, et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences, 20(2), 241-255. [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Crude β-Phenyl-L-phenylalanine
Welcome to the dedicated technical support guide for the purification of crude β-Phenyl-L-phenylalanine (β-Phe). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity β-Phe. Drawing from established principles in amino acid chemistry and separation science, this guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to streamline your purification workflow.
Purification Strategy: A Decision-Making Workflow
The initial state of your crude material is the most critical factor in selecting an appropriate purification strategy. A high-purity crude (>90%) may only require a simple recrystallization, whereas a complex mixture will necessitate chromatographic methods. The following workflow provides a general framework for making this decision.
Caption: Decision workflow for β-Phe purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of β-Phenyl-L-phenylalanine in a question-and-answer format.
Question 1: My product fails to crystallize from solution, or worse, it has "oiled out." What is happening and how can I fix it?
Answer:
This is a common and frustrating issue in crystallization, often stemming from problems with supersaturation, purity, or the chosen solvent system. An "oil" is essentially a liquid phase of your compound that is immiscible with the solvent, indicating that the compound has come out of solution but failed to organize into a solid crystal lattice.[1]
Potential Causes & Solutions:
-
Cause: The cooling process is too rapid. Fast cooling creates a high level of supersaturation very quickly, which can favor the formation of an amorphous oil over an ordered crystal.
-
Solution: Slow down the cooling rate. After dissolving your crude product at an elevated temperature, allow the flask to cool slowly to room temperature, perhaps insulated with glass wool. Once at room temperature, transfer it to a refrigerator (4°C) and then to a freezer (-20°C) if necessary. Slow, stepwise cooling is crucial.
-
-
Cause: The solution is too concentrated. If the concentration of β-Phe is excessively high, its solubility limit is exceeded too quickly upon cooling, leading to oiling.
-
Solution: Add a small amount of the hot, primary solvent back into the mixture to re-dissolve the oil. If it re-dissolves, your initial concentration was too high. Add slightly more solvent than needed for complete dissolution at the boiling point to ensure you are not working at the saturation limit.
-
-
Cause: The presence of impurities. Impurities can disrupt the crystal lattice formation, acting as "crystal poisons." The α-phenylalanine isomer, in particular, can interfere with the crystallization of the β-isomer.[2][3]
-
Solution 1: Attempt to "shock" the system into crystallization by scratching the inside of the flask with a glass rod at the solvent line. This creates microscopic imperfections that can serve as nucleation sites.
-
Solution 2: Add a seed crystal of pure β-Phe to the supersaturated solution. This provides a template for proper crystal growth.
-
Solution 3: If impurities are significant, a pre-purification step using flash column chromatography is necessary to remove the interfering substances before attempting recrystallization.
-
-
Cause: The chosen solvent system is inappropriate. The polarity of the solvent system may be too high or too low, affecting the solubility curve in a way that promotes oiling.
-
Solution: Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[4] For β-Phe, which has both polar (amino and carboxyl groups) and non-polar (phenyl ring) features, solvent mixtures like water/ethanol, water/isopropanol, or ethyl acetate/heptane are often effective.[5][6] Experiment with different solvent ratios on a small scale.
-
Question 2: I performed flash column chromatography, but my fractions are still impure, or the yield is very low. What went wrong?
Answer:
Poor chromatographic separation is typically due to an improperly chosen mobile phase, incorrect column packing, or overloading the column.
Potential Causes & Solutions:
-
Cause: The mobile phase (eluent) polarity is incorrect. If the eluent is too polar, all compounds, including your product and impurities, will travel quickly with the solvent front (low Rf values), resulting in no separation. If it's not polar enough, the product may not move off the baseline (Rf = 0).
-
Solution: Optimize the mobile phase using Thin-Layer Chromatography (TLC) first.[7] The ideal eluent system should provide a target Rf value for β-Phe of approximately 0.25-0.35. For β-Phe on silica gel, start with a mixture of Dichloromethane (DCM) and Methanol (MeOH), such as 95:5 DCM:MeOH, and gradually increase the MeOH percentage. Adding a small amount of acetic acid (e.g., 0.5-1%) can improve peak shape by protonating the amino and carboxyl groups, reducing tailing on the silica.
-
-
Cause: The column was overloaded. Applying too much crude material to the column relative to the amount of stationary phase (silica gel) will exceed the column's separation capacity, leading to broad, overlapping bands.
-
Solution: A general rule of thumb is to load no more than 1 gram of crude material for every 30-50 grams of silica gel (a 1:30 to 1:50 ratio). If the separation is particularly difficult (impurities with similar Rf values), increase this ratio to 1:100.
-
-
Cause: The sample was not loaded onto the column correctly. If the initial sample band is too wide, separation will be compromised from the start.
-
Solution: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like pure DCM or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude material), evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column. This "dry loading" technique results in a much sharper starting band.[8]
-
-
Cause: Co-elution of a structurally similar impurity. The α-phenylalanine isomer is a common impurity that can be difficult to separate from β-phenylalanine due to their similar polarities.
-
Solution: A specialized separation technique may be required. One reported method involves the selective extraction of α-amino acids from mixtures containing β-isomers using a palladium complex, which could be adapted for this specific challenge.[9] Alternatively, very careful chromatography with a shallow solvent gradient may be necessary.
-
Question 3: My final product looks clean by TLC and ¹H NMR, but the yield is significantly lower than expected. Where could my product have been lost?
Answer:
Product loss can occur at multiple stages of the purification process. Identifying the specific step is key to improving your yield in subsequent attempts.
Potential Causes & Solutions:
-
Cause (Recrystallization): The product has significant solubility in the cold recrystallization solvent. Even at low temperatures, some product will remain dissolved in the mother liquor.
-
Solution 1: Ensure you are cooling the crystallization mixture for a sufficient amount of time (several hours to overnight) to maximize precipitation.
-
Solution 2: Minimize the amount of solvent used. While avoiding supersaturation is important, using a large excess of solvent will inevitably lead to higher losses in the mother liquor.
-
Solution 3: After filtering the crystals, wash them with a minimal amount of ice-cold solvent to remove residual impurities without re-dissolving a significant amount of the product.
-
-
Cause (Chromatography): The product is irreversibly adsorbed onto the silica gel. Highly polar compounds can sometimes bind very strongly to the acidic silica stationary phase.
-
Solution: After running the primary eluent, flush the column with a much more polar solvent system (e.g., 80:20:1 DCM:MeOH:Acetic Acid) to recover any strongly retained material. Check these fractions by TLC.
-
-
Cause (Workup): Product was lost during aqueous extractions. β-Phenyl-L-phenylalanine is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. Its solubility in water is highly pH-dependent.[6]
-
Solution: Be mindful of the pH during any liquid-liquid extractions. At its isoelectric point (pI), the amino acid exists as a zwitterion and has minimal water solubility. At very low or very high pH, it will be in its cationic or anionic form, respectively, increasing its aqueous solubility. Avoid unnecessary or prolonged exposure to highly acidic or basic aqueous phases if the goal is to keep the product in the organic layer.
-
Frequently Asked Questions (FAQs)
-
Q: What are the most common impurities I should expect in crude β-Phenyl-L-phenylalanine?
-
A: Impurities are highly dependent on the synthetic route.[10] Common sources include:
-
Unreacted Starting Materials: Such as phenylacetaldehyde or acetamide if using certain synthetic pathways.[11]
-
Isomeric Impurities: The corresponding α-Phenyl-L-phenylalanine is a very common process-related impurity, which can be challenging to separate.[9]
-
By-products: Side-products from the reaction, such as self-condensation products of the starting materials.
-
Reagents: Residual catalysts or reagents used in the synthesis.
-
-
-
Q: How do I choose the best solvent system for recrystallization?
-
A: The ideal solvent will dissolve your crude product completely when hot but very poorly when cold. The principle of "like dissolves like" is a good starting point. Given β-Phe's structure, you'll likely need a moderately polar solvent or a binary mixture. Small-scale trials are the best approach: place a few milligrams of your crude material in a test tube, add a small amount of a single solvent, and heat it. If it dissolves readily in the cold, the solvent is too good. If it doesn't dissolve even when boiling, the solvent is too poor. A good candidate is a solvent where it is sparingly soluble cold but dissolves completely upon heating. Often, a binary system (e.g., ethanol/water) is required, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").[4]
-
| Solvent System (v/v) | Application Notes |
| Water / Ethanol | A common choice for amino acids. Dissolve in a minimum of hot water/ethanol mixture and cool slowly. Adjust ratio to optimize recovery. |
| Water / Isopropanol | Similar to water/ethanol, but isopropanol is less polar and may offer different solubility characteristics. |
| Ethyl Acetate / Heptane | A less polar system. Dissolve in hot ethyl acetate and add heptane dropwise until the solution becomes cloudy (the cloud point), then add a drop of ethyl acetate to clarify and allow to cool. |
-
Q: What analytical techniques should I use to assess the purity of my final product?
-
A: A combination of techniques is essential for a complete picture of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column is typically used with a mobile phase of water and acetonitrile containing an additive like trifluoroacetic acid (TFA) or formic acid.[12][13] Purity is determined by the area percentage of the main product peak.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to monitor the progress of a reaction or chromatographic separation.[7][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound and can help identify impurities if they are present in significant amounts (>1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]
-
Chiral HPLC or GC: To determine the enantiomeric purity (enantiomeric excess, ee) if the synthesis is stereoselective.
-
-
Standard Operating Protocols
Protocol 1: Recrystallization of β-Phenyl-L-phenylalanine
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., a water/ethanol mixture).
-
Dissolution: Place the crude β-Phe (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (e.g., ethanol) dropwise while heating (e.g., to 70-80°C) and stirring until the solid is just dissolved. Use the absolute minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, transfer the flask to a 4°C refrigerator for several hours or overnight to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small volume of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under high vacuum to a constant weight.
-
Analysis: Analyze the purified product for purity and identity using HPLC, NMR, and MS.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) by TLC. Aim for an Rf of ~0.3 for β-Phe. A common starting point is 95:5 DCM:MeOH with 0.5% acetic acid.
-
Column Packing: Secure a glass column vertically. Add the eluent, then slowly pour in silica gel as a slurry. Allow the silica to settle into a uniform bed, continuously tapping the column gently to remove air bubbles. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top to protect the silica surface.[8]
-
Sample Loading: Dissolve the crude β-Phe in a minimal amount of a strong solvent (e.g., DCM). Add 2-3 times its weight of silica gel and evaporate the solvent completely to create a dry, free-flowing powder. Carefully layer this powder onto the sand at the top of the column.
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions continuously in test tubes.
-
Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate. Use a UV lamp and/or a potassium permanganate stain to visualize the spots.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the pooled product by HPLC and NMR.
References
- PubChem. (n.d.). DL-Phenylalanine. National Center for Biotechnology Information.
- Walker, V. K., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters.
- Walker, V. K., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC.
- PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information.
- Sosso Group. (n.d.). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
- Google Patents. (n.d.). Purification of beta-alanine.
- PubMed. (n.d.). Purification, cloning, and functional expression of phenylalanine aminomutase.
- Solubility of Things. (n.d.). Phenylalanine.
- Research Explorer The University of Manchester. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
- PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
- PubMed. (n.d.). Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus.
- Pharmaffiliates. (n.d.). Phenylalanine-impurities.
- ACS Publications. (2012). Solubility of l-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions.
- PubMed. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.
- SynZeal. (n.d.). Phenylalanine Impurities.
- ResearchGate. (n.d.). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
- GEA. (n.d.). Crystallization of Amino Acids.
- Google Patents. (n.d.). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
- ResearchGate. (2004). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES.
- Google Patents. (n.d.). Purification of L-phenylalanine.
- Chemical Communications (RSC Publishing). (2010). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step.
- The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Phenylalanine.
- UMass Chan Medical School. (n.d.). Column Chromatography.
- Orbion. (n.d.). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes.
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- ACS Publications. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
- Hampton Research. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials.
- Chemistry LibreTexts. (2021). Paper Chromatography of Amino Acids Lab Procedure.
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- 15. gea.com [gea.com]
Technical Support Center: Scaling Up β-Phenyl-L-phenylalanine Production
Welcome to the technical support center for the production of β-Phenyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable non-proteinogenic amino acid. As a key building block in the development of peptidomimetics and other pharmaceuticals, robust and scalable production methods are critical.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up process.
Troubleshooting Guide: From Benchtop to Bioreactor
This section addresses specific issues that may arise during the experimental and scale-up phases of β-Phenyl-L-phenylalanine production. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Issue 1: Low Yield in Enzymatic Synthesis
Question: We are using a Phenylalanine Ammonia Lyase (PAL) for the asymmetric amination of trans-cinnamic acid to produce L-β-phenylalanine, but our yields are significantly lower upon scaling up from the lab bench. What are the likely causes and how can we improve the yield?
Answer: Low yields in enzymatic reactions during scale-up are a common challenge. Several factors can contribute to this issue, primarily related to reaction equilibria, enzyme stability, and substrate/product inhibition.
Underlying Causes and Solutions:
-
Unfavorable Reaction Equilibrium: The PAL-catalyzed amination of cinnamic acid is a reversible reaction.[3] At larger scales, the accumulation of product can shift the equilibrium back towards the reactants, limiting the final conversion. Even with high concentrations of ammonia, conversions may only reach 80-90% due to this equilibrium limitation.[4]
-
Solution: Implement in situ product removal (ISPR) techniques. One effective method is reactive extraction, where the product is continuously removed from the aqueous phase into an organic phase, thereby driving the reaction forward.[5] Another approach is to use a biphasic system or to crystallize the product out of the reaction mixture as it is formed.
-
-
Enzyme Inactivation or Inhibition: PAL activity can be sensitive to various factors that become more pronounced at scale, such as shear stress from mechanical stirring, temperature gradients, and high substrate or product concentrations.
-
Solution:
-
Immobilization: Covalently immobilizing the enzyme on a solid support can enhance its stability and allow for easier separation and reuse.[4]
-
Optimize Reaction Conditions: Re-evaluate and optimize parameters such as pH, temperature, and ammonia concentration for the larger scale. For instance, PALs often exhibit optimal activity at a pH around 8.0-9.0.[4][6]
-
Fed-Batch Strategy: A fed-batch approach for substrate addition can maintain a low, non-inhibitory concentration of the substrate throughout the reaction.[5]
-
-
Experimental Protocol: Optimizing PAL-Catalyzed Amination at Scale
-
Enzyme Immobilization:
-
Select a suitable commercially available support (e.g., epoxy-activated resins).
-
Follow a standard protocol for covalent immobilization of the PAL enzyme. .
-
-
Reactor Setup:
-
Utilize a stirred-tank bioreactor with controlled pH and temperature.
-
If using an immobilized enzyme, a packed-bed reactor can be an efficient alternative for continuous production.[4]
-
-
Reaction Conditions:
-
pH: Maintain the pH at the enzyme's optimum (typically pH 8.0-9.0) using a suitable buffer system (e.g., bicarbonate buffer).[4]
-
Temperature: Set the temperature to the enzyme's optimum, often around 37°C.[4]
-
Ammonia Source: Use a high concentration of an ammonia source, such as ammonium carbamate (e.g., 5M), to favor the amination reaction.[4]
-
-
Monitoring and Control:
-
Monitor the reaction progress by periodically taking samples and analyzing the concentration of the substrate and product using HPLC.[4]
-
Implement a fed-batch strategy by slowly feeding the cinnamic acid substrate into the reactor to avoid substrate inhibition.
-
Issue 2: Poor Stereoselectivity in Chemical Synthesis
Question: Our chemical synthesis route, based on a Mannich-type reaction, is producing a racemic or poorly enantiomerically enriched mixture of β-Phenyl-L-phenylalanine. How can we improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a critical challenge in the synthesis of chiral molecules like β-amino acids.[7] The formation of a racemic mixture indicates that the transition states leading to the (R) and (S) enantiomers are of similar energy.
Underlying Causes and Solutions:
-
Achiral Reagents or Catalysts: The use of achiral reagents and catalysts will inherently lead to a racemic mixture.
-
Solution: Employ a chiral catalyst or a chiral auxiliary. For Mannich-type reactions, chiral Brønsted bases or metal complexes with chiral ligands can be highly effective in inducing stereoselectivity.[1]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reactant concentrations can all influence the degree of stereoselectivity.
-
Solution: Systematically screen different reaction conditions. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. The choice of solvent can also play a crucial role by influencing the conformation of the catalyst-substrate complex.
-
Workflow for Asymmetric Mannich Reaction
Caption: Workflow for developing a stereoselective Mannich reaction.
Issue 3: Difficult Purification of the Final Product
Question: We are struggling with the purification of β-Phenyl-L-phenylalanine from our reaction mixture at a larger scale. The presence of unreacted starting materials and by-products is making crystallization difficult.
Answer: Purification is a common bottleneck in scaling up chemical processes.[8] The increased volume and concentration of impurities can significantly impact the efficiency of downstream processing.
Underlying Causes and Solutions:
-
Incomplete Reactions: If the reaction does not go to completion, the final product will be contaminated with starting materials, which may have similar physical properties, making separation challenging.
-
Solution: Drive the reaction closer to completion by optimizing reaction time, temperature, or catalyst loading.
-
-
Formation of By-products: Side reactions can lead to impurities that co-crystallize with the desired product. For instance, in the Rodionow-Johnson reaction, cinnamic acid can be a significant by-product.[1]
-
Solution:
-
Reaction Optimization: Adjust reaction conditions to minimize the formation of by-products.
-
Chromatographic Purification: While challenging at a large scale, ion-exchange chromatography can be a robust method for separating amino acids from impurities.[9]
-
Selective Adsorption: Using activated carbon can be an effective step to remove certain impurities before crystallization. The pH of the solution is a critical parameter for selective adsorption.[9]
-
-
Protocol for a Robust Purification Strategy
-
Initial Workup:
-
After the reaction is complete, perform a liquid-liquid extraction to remove non-polar impurities.
-
-
Activated Carbon Treatment:
-
Adjust the pH of the aqueous solution containing the product to approximately 5.5-6.5 to maximize the selective adsorption of β-Phenyl-L-phenylalanine.[9]
-
Add activated carbon and stir for a defined period.
-
Filter to remove the carbon.
-
-
Ion-Exchange Chromatography:
-
Pass the solution through a suitable ion-exchange resin to further purify the product.
-
Elute the β-Phenyl-L-phenylalanine using an appropriate buffer.
-
-
Crystallization:
-
Concentrate the purified solution and induce crystallization by adjusting the pH and/or adding an anti-solvent.
-
A single crystallization step after these purification stages should yield a product of high purity.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a biocatalytic approach over a purely chemical synthesis for β-Phenyl-L-phenylalanine production at an industrial scale?
A1: The primary advantage of biocatalysis is the high stereoselectivity of enzymes.[10] This often eliminates the need for chiral resolution steps, which can be costly and reduce the overall yield.[11] Enzymes also operate under milder reaction conditions (temperature, pH), reducing energy consumption and the formation of degradation by-products.[1] Furthermore, biocatalytic processes are generally considered more environmentally friendly ("greener").
Q2: Can Phenylalanine Aminomutase (PAM) be used for the synthesis of β-Phenyl-L-phenylalanine, and what are the challenges?
A2: Yes, Phenylalanine Aminomutase (PAM) can be used to synthesize β-phenylalanine from α-phenylalanine.[1] PAMs can also catalyze the amination of cinnamic acid derivatives.[12] A key challenge is the enzyme's substrate specificity and the potential for the reverse reaction to occur. The enzyme requires an internal MIO (5-methylene-3,5-dihydroimidazol-4-one) cofactor for its activity.[12]
Q3: We are considering a lipase-mediated resolution of a racemic ester of β-phenylalanine. What are the key considerations for scaling up this process?
A3: Lipase-mediated resolution is a well-established and industrially viable method.[1][13] Key considerations for scale-up include:
-
Enzyme Stability and Reusability: Immobilizing the lipase can significantly improve its stability and allow for its reuse over multiple batches, which is crucial for process economics.[1]
-
Reaction Conditions: Lipases can be sensitive to the solvent system and temperature. For instance, Amano PS lipase from Burkholderia cepacia is thermoresistant and can be used at temperatures around 50°C.[1]
-
Separation of Product and Unreacted Ester: An efficient method for separating the hydrolyzed acid (the desired enantiomer) from the unreacted ester is required. This is typically achieved through extraction at different pH values.
-
Racemization of the Unwanted Enantiomer: To maximize the theoretical yield beyond 50%, a process for racemizing and recycling the unreacted ester is necessary.
Reaction Pathway: Lipase-Mediated Kinetic Resolution
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. turner-biocatalysis.com [turner-biocatalysis.com]
- 4. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 5. Fully integrated L-phenylalanine separation and concentration using reactive-extraction with liquid-liquid centrifuges in a fed-batch process with E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pharmtech.com [pharmtech.com]
- 9. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 10. Biotechnological Methods for Producing Amino Acids • Food Safety Institute [foodsafety.institute]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enantioselective Synthesis of β-Phenylalanine
Welcome to the technical support center for the enantioselective synthesis of β-phenylalanine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. Our guidance is grounded in established scientific principles and supported by authoritative literature.
Introduction: The Challenge of Stereocontrol
β-phenylalanine and its derivatives are crucial chiral building blocks in medicinal chemistry, valued for their ability to form stable secondary structures in peptides and their applications in drug design.[1][2] However, achieving high enantioselectivity in their synthesis is a persistent challenge.[2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Part 1: Troubleshooting Low Enantioselectivity (ee%)
Low enantiomeric excess (ee%) is one of the most common hurdles in asymmetric synthesis. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction conditions.
FAQ 1: My organocatalyzed Michael addition is giving low ee%. What are the likely causes and how can I fix it?
Common Causes & Solutions:
-
Suboptimal Catalyst Choice: The structure of the organocatalyst is paramount. Bifunctional catalysts, such as squaramide or thiourea-based catalysts derived from cinchona alkaloids, are often effective as they activate both the nucleophile and the electrophile through hydrogen bonding.[3] If one catalyst provides low ee%, consider screening a panel of catalysts with different hydrogen-bond donating capabilities or steric bulk.
-
Incorrect Catalyst Loading: While counterintuitive, higher catalyst loading doesn't always lead to better results. It can sometimes promote background (non-catalyzed) reactions, which are non-selective and will erode the overall ee%. We recommend starting with a catalyst loading of 5-10 mol% and optimizing from there.
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can significantly impact the transition state of the reaction. Non-polar solvents like toluene or dichloromethane often favor the organized, hydrogen-bonded transition state required for high enantioselectivity. Polar, protic solvents can interfere with the catalyst-substrate interactions.
-
Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the lower-energy transition state that leads to the major enantiomer. If your reaction is running at room temperature, try cooling it to 0 °C or even -20 °C.
Experimental Protocol: Screening Organocatalysts for Michael Addition
-
Setup: In parallel reaction vials, add your β-keto ester nucleophile (1.2 equiv.) and the chosen organocatalyst (0.1 equiv., 10 mol%).
-
Solvent: Add the optimized anhydrous solvent (e.g., toluene) to each vial.
-
Initiation: Add the trans-β-nitrostyrene electrophile (1.0 equiv.) to each vial and stir the reactions at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Analysis: Once the reaction is complete, quench, work up, and purify the products. Determine the enantiomeric excess of each product using chiral HPLC.
| Catalyst Type | Typical ee% Range | Key Strengths |
| Cinchona-derived Squaramide | 85-98%[3] | Broad applicability, high enantioselectivity |
| Chiral Phosphoric Acid | 70-95% | Effective for imine activation |
| Proline Derivatives | 60-90% | Readily available, good for Mannich reactions |
Part 2: Addressing Poor Diastereoselectivity
When synthesizing β-phenylalanine derivatives with multiple chiral centers, controlling diastereoselectivity is as critical as enantioselectivity.
FAQ 2: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Common Causes & Solutions:
-
Steric Hindrance: The steric bulk of both the catalyst and the protecting groups on your substrates can influence which face of the prochiral intermediate is attacked. For instance, in a Mannich reaction, a bulkier N-protecting group on the imine can effectively shield one face, directing the nucleophilic attack to the other.
-
Catalyst-Substrate Matching: The chosen catalyst may not be optimal for creating the desired diastereomer. Some catalysts may favor a syn product, while others favor an anti product. Screening catalysts with different structural scaffolds is a crucial step. For example, in some organocatalyzed additions, diastereoselectivity has been observed to reverse with a change in catalyst.[3]
-
Reaction Kinetics vs. Thermodynamics: A low diastereomeric ratio can sometimes result from the product epimerizing under the reaction conditions. If you suspect this is the case, try running the reaction for a shorter time or at a lower temperature to favor the kinetically formed product.
Part 3: Optimizing Biocatalytic Methods
Enzymes offer a green and highly selective route to β-phenylalanine, but they come with their own set of challenges.[2]
FAQ 3: I am using Phenylalanine Ammonia Lyase (PAL) for an asymmetric hydroamination, but the conversion is low and I'm not getting the desired (S)-enantiomer exclusively.
Common Causes & Solutions:
-
Substrate Inhibition/Recognition: PALs can be sensitive to the substitution pattern on the aromatic ring of the cinnamic acid substrate.[2] Electron-withdrawing or bulky groups may be poorly recognized by the enzyme's active site, leading to low conversion. If possible, consider using an engineered PAL variant that has been optimized for non-natural substrates. Recent research has focused on engineering the active site of PALs to even favor the formation of d-amino acids, which are typically disfavored.[4]
-
Reversibility of the Reaction: The hydroamination reaction catalyzed by PAL is reversible.[2] High concentrations of ammonia are typically required to push the equilibrium towards the product. Using ammonium carbamate as both the ammonia source and buffer can be an effective strategy.[5]
-
pH and Temperature Optima: Every enzyme has an optimal pH and temperature range for activity. Ensure your reaction buffer is at the correct pH for the specific PAL you are using. Running the reaction outside of this optimal range can drastically reduce the enzyme's activity.
Visualizing the PAL Catalytic Cycle
The following diagram illustrates the key steps in the PAL-catalyzed hydroamination of cinnamic acid.
Caption: Troubleshooting flowchart for hydrogenation.
References
- Bistrović, A., et al. (2024). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules.
- Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Bencze, L. C., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis.
- Daressy, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate.
- Denard, C. A., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology.
- Buslov, I., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition.
- Jian, J-H., et al. (2019). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
troubleshooting difficult couplings with beta-Phenyl-L-phenylalanine in SPPS
Troubleshooting Difficult Couplings with β-Phenyl-L-phenylalanine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, specifically β-Phenyl-L-phenylalanine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome these synthetic hurdles.
The incorporation of β-amino acids, such as β-Phenyl-L-phenylalanine, into peptide chains is a powerful strategy for developing novel therapeutics with enhanced proteolytic stability and unique conformational properties. However, the increased steric bulk of these residues often leads to incomplete or slow coupling reactions. This guide provides a structured approach to troubleshooting these difficult couplings.
Frequently Asked Questions (FAQs)
Q1: Why is β-Phenyl-L-phenylalanine difficult to couple in SPPS?
The primary reason for difficult couplings with β-Phenyl-L-phenylalanine lies in its structure. The presence of a phenyl group on the β-carbon creates significant steric hindrance around the carboxylic acid and the amino group. This bulkiness physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, slowing down the rate of amide bond formation. Incomplete couplings can lead to the accumulation of deletion sequences, which are challenging to separate from the desired peptide during purification[1].
Q2: My standard coupling protocol with HBTU is giving me a positive Kaiser test. What is the first thing I should change?
If your standard protocol with a common coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is failing, the most straightforward initial troubleshooting step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated β-Phenyl-L-phenylalanine. This approach gives the reaction more time to go to completion without changing the fundamental chemistry. If the Kaiser test remains positive after a double coupling, it is a strong indication that a more potent coupling reagent is required.
Q3: What are the best coupling reagents for β-Phenyl-L-phenylalanine?
For sterically hindered amino acids, it is often necessary to move beyond standard carbodiimide or HBTU/TBTU reagents. The most effective coupling reagents for such challenging couplings are typically uronium or phosphonium salts that form highly reactive active esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings. It forms a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the amine than the OBt-ester formed by HBTU[2]. This leads to faster and more complete reactions, with a lower risk of epimerization[2].
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with reactivity comparable to HATU. It has the added benefits of being safer to handle and more soluble than many other coupling reagents[3][4].
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also very effective for hindered couplings and can be a good alternative to uronium salts[5].
Q4: Can I just extend the coupling time instead of changing reagents?
While extending the coupling time can help, it is often not sufficient for highly hindered residues like β-Phenyl-L-phenylalanine. Steric hindrance can slow the reaction to a point where even prolonged reaction times do not lead to complete coupling. Furthermore, extended coupling times, especially at elevated temperatures, can increase the risk of side reactions, such as racemization[6]. A more robust strategy is to employ a more powerful coupling reagent.
Q5: I've heard about using acyl fluorides for very difficult couplings. When should I consider this?
Acyl fluorides are highly reactive and can be very effective for extremely hindered couplings where even potent uronium/phosphonium reagents fail. The small size of the fluoride leaving group minimizes steric hindrance during the acylation step. However, the preparation of acyl fluorides requires an additional reaction step and the use of specific fluorinating agents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This method should be considered as a secondary option when more conventional high-reactivity reagents do not yield the desired results.
Q6: My peptide sequence containing β-Phenyl-L-phenylalanine is showing signs of aggregation. What can I do?
Peptide aggregation on the resin is a common problem, especially with hydrophobic residues, and can be exacerbated by the presence of β-amino acids which can influence secondary structure formation[7][8]. Signs of aggregation include poor resin swelling, slow deprotection and coupling reactions, and a shrunken appearance of the resin bed[1]. To mitigate aggregation:
-
Solvent Choice : Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which has superior solvating properties.
-
Chaotropic Salts : Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation[1].
-
Microwave Synthesis : Microwave-assisted peptide synthesis (MAPS) can be very effective in driving difficult couplings to completion and reducing aggregation by providing localized, efficient heating.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting difficult couplings with β-Phenyl-L-phenylalanine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aza-Amino Acids Disrupt β-Sheet Secondary Structures [mdpi.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of β-Phenylalanine-Containing Peptides from Resin
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that incorporating non-canonical amino acids like β-phenylalanine introduces unique challenges into standard workflows. This guide is designed to provide in-depth troubleshooting advice and robust protocols to help you navigate the critical final step of cleaving your β-peptide from the resin, ensuring high yield and purity.
The increased steric bulk around the peptide backbone, a consequence of the additional methylene group in β-amino acids, can influence reaction kinetics, particularly during the acid-catalyzed cleavage from the solid support.[1] This guide addresses the most common issues encountered and provides field-proven solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the cleavage of β-phenylalanine-containing peptides.
Q1: I'm observing incomplete cleavage of my β-phenylalanine peptide. What are the likely causes and how can I improve the yield?
A1: Incomplete cleavage is a common issue, often stemming from the increased steric hindrance imparted by the β-amino acid, which can slow the acidolysis of the resin linker. Several factors can be optimized to drive the reaction to completion.
-
Cause 1: Insufficient Cleavage Time: The standard 1-2 hour cleavage time for α-peptides may not be sufficient.[2] The stability of the ester bond to the Wang resin is high, and the bulky nature of the β-peptide can limit the access of trifluoroacetic acid (TFA).
-
Solution: Extend the cleavage reaction time. We recommend performing a time-course study. Start with the standard 2 hours and check for residual peptide on a small aliquot of resin. Extend the cleavage to 4 hours, or in some cases longer, monitoring for completion. However, be aware that prolonged exposure to TFA can increase the risk of side reactions for sensitive residues.[3]
-
-
Cause 2: Inadequate Resin Swelling: For TFA to efficiently access the linker cleavage sites, the resin beads must be fully swollen.
-
Solution: Before adding the cleavage cocktail, ensure the peptide-resin is washed and swollen in a suitable solvent like dichloromethane (DCM).[4] For polyethylene glycol (PEG)-based resins, which swell well in TFA, ensure a sufficient volume of the cleavage cocktail is used to maintain a slurry (approx. 5 mL per 0.5 g of resin).[3]
-
-
Cause 3: Suboptimal Cleavage Cocktail: The composition of your cleavage cocktail might be insufficient to handle the specific demands of your peptide.
Q2: My final peptide product shows significant impurities. What are the potential side reactions, and how can they be minimized?
A2: Impurities after cleavage are typically caused by the reaction of highly reactive cationic species, generated from acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), with sensitive amino acid residues in your peptide.[6][7] The key to preventing this is a properly formulated scavenger cocktail.
-
Side Reaction 1: Alkylation of Tryptophan: The indole side chain of Trp is highly susceptible to modification by carbocations, especially the tert-butyl cation released from Boc or tBu groups.[8]
-
Side Reaction 2: Oxidation of Methionine and Cysteine: The thioether of Met can be oxidized to the sulfoxide, and the thiol of Cys can undergo various modifications.
-
Side Reaction 3: Re-attachment of Protecting Groups: Cations generated from protecting groups like Pbf (from Arg) or Trt (from His, Cys, Asn, Gln) can re-attach to other nucleophilic residues if not properly scavenged.[6][9]
-
Side Reaction 4: Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to cyclization under acidic conditions, forming an aspartimide intermediate that can reopen to yield a mixture of α- and β-linked peptides.[11]
-
Prevention: While this is primarily a synthesis issue, harsh or prolonged cleavage conditions can exacerbate it. Using optimized cleavage times is recommended.[11]
-
Q3: How do I choose the optimal TFA cleavage cocktail for my specific peptide?
A3: The ideal cleavage cocktail is tailored to the amino acid composition of your peptide. A "one-size-fits-all" approach is often suboptimal. Below is a table summarizing common cleavage cocktails and their applications.
| Reagent Name | Composition | Primary Application |
| Standard 95% TFA | 95% TFA, 2.5% Water, 2.5% TIS | For simple peptides without sensitive residues like Trp, Cys, or Met. TIS scavenges trityl cations, and water scavenges t-butyl cations.[9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[7][10] Highly recommended for complex or unknown sequences. |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative to cocktails containing thiols.[10] Effective for Trp-containing peptides but will not prevent the oxidation of Met.[10] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially suited for peptides with Arg residues protected by sulfonyl groups (e.g., Pmc, Mtr), which can be difficult to remove and scavenge. |
All cocktails should be prepared fresh before use.
Q4: How do I confirm the purity and identity of my cleaved β-phenylalanine peptide?
A4: Post-cleavage analysis is critical to validate your synthesis and cleavage protocol. The two primary techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][13]
-
Purity Analysis (RP-HPLC): Reverse-phase HPLC is the gold standard for assessing peptide purity.[14] The crude peptide is dissolved (e.g., in 0.1% TFA in water) and injected onto a C18 column.[15] A gradient of increasing acetonitrile (ACN) concentration is used to elute the peptide and any impurities. Purity is calculated by comparing the area of the main peptide peak to the total area of all peaks detected at a specific wavelength (typically 214-220 nm for the peptide bond).[12][16]
-
Identity Verification (Mass Spectrometry): MS confirms that the synthesized peptide has the correct molecular weight.[15] Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) are commonly used.[16] The observed mass should match the calculated theoretical mass of your target β-peptide. This technique will also reveal the presence of deletion sequences or modified products.[16]
Protocols & Methodologies
Protocol 1: Optimized TFA Cleavage from Wang Resin
This protocol provides a robust method for cleaving peptides, including those containing β-phenylalanine, from acid-labile resins like Wang resin.
Pre-Cleavage Preparation:
-
If the N-terminus is Fmoc-protected, perform a final deprotection step with 20% piperidine in DMF.[2]
-
Transfer the peptide-resin to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin thoroughly to remove residual DMF and piperidine. Perform the following washes:
-
3x with DMF
-
3x with DCM[4]
-
-
Dry the resin under a high vacuum for at least 1-2 hours to remove all traces of solvent.[17]
Cleavage Procedure:
-
In a chemical fume hood, prepare the appropriate cleavage cocktail (e.g., Reagent K) fresh.
-
Add the cleavage cocktail to the dried resin (a general rule is 10 mL per gram of resin, ensuring the resin is fully submerged and can be agitated).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[2][4] For a first attempt with a new β-peptide, we recommend a 3-hour cleavage time.
-
Filter the cleavage mixture directly into a centrifuge tube containing 8-10 times the volume of ice-cold diethyl ether.[2] A white precipitate of your crude peptide should form immediately.
-
Rinse the resin 2-3 times with small portions of fresh TFA and add these washes to the cold ether to maximize recovery.[2]
Peptide Isolation and Workup:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Perform this wash step 3-4 times to thoroughly remove residual scavengers and TFA.[15]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a powder.
-
For long-term storage, dissolve the peptide in a suitable solvent (e.g., 20% aqueous acetic acid or an ACN/water mixture) and lyophilize.[2][17]
Workflow Visualization
Caption: General workflow for peptide cleavage from solid support.
The Role of Scavengers in Preventing Side Reactions
During acidolysis, TFA serves two main purposes: it cleaves the peptide from the resin linker and removes acid-labile side-chain protecting groups. Both processes generate highly reactive carbocations. These cations are electrophilic and will attack any available nucleophile, including the sensitive side chains of certain amino acids, leading to undesired modifications. Scavengers are nucleophilic molecules added to the cleavage cocktail to "trap" or "quench" these carbocations before they can damage the peptide.
Caption: Role of scavengers in preventing side-product formation.
References
- Aapptec Peptides. Cleavage from Wang Resin. URL: https://www.aapptec.
- Benchchem. Application Notes and Protocols: Cleavage of H-Lys-Gly-OH from Wang Resin. URL: https://www.benchchem.
- Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. URL: https://www.aapptec.
- Pawlas, J., Svensson, T., & Rasmussen, J. H. Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. URL: https://www.polypeptide.com/wp-content/uploads/2021/11/Benzylthiols-as-scavengers-in-TFA-cleavages-of-peptide-resins.pdf
- CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures. URL: https://cem.com/media/contenttype/media/literature/app-note_peptide-cleavage_a533_v10_2017-09-21.pdf
- Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. URL: https://www.aapptec.com/purification-and-analysis-of-peptides-i-1073.html
- Singh, S. K., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00228
- Török, B., & Török, M. (Eds.). (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/bk-2016-1241.ch001
- AltaBioscience. Peptide Purification and Product Analysis. URL: https://www.altabioscience.
- ResearchGate. Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. URL: https://www.researchgate.net/publication/230866030_Amyloid-beta_as_a_difficult_sequence_in_solid_phase_peptide_synthesis
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. URL: https://ijsra.net/index.php/ijsra/article/view/1547
- Creative Proteomics. Peptide Purity Analysis Service. URL: https://www.creative-proteomics.com/services/peptide-purity-analysis-service.htm
- ResearchGate. TFA cleavage of DSIP synthesis on a Wang resin. URL: https://www.researchgate.net/publication/259178332_TFA_cleavage_of_DSIP_synthesis_on_a_Wang_resin
- Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. URL: https://www.agilent.
- Aapptec Peptides. Cleavage Cocktails; Reagent B. URL: https://www.aapptec.com/cleavage-cocktails-reagent-b-i-1073.html
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. URL: https://www.researchgate.
- Aapptec. Cleaving peptides from Merrifield resin; TFMSA cleavage. URL: https://www.aapptec.com/cleaving-peptides-from-merrifield-resin-tfmsa-cleavage-i-1073.html
- Paradís-Bas, M., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Biosciences. URL: https://www.frontiersin.org/articles/10.3389/fmolb.2019.00079/full
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. URL: https://www.inno-pharmchem.
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides. URL: https://patents.google.
- Derksen, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3776101/
- Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. URL: https://www.activotec.com/5-common-challenges-in-custom-peptide-synthesis-how-to-overcome-them/
- Royal Society of Chemistry. (2015). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. URL: https://pubs.rsc.org/en/content/chapter/bk9781782620159-00445/978-1-78262-015-9
- Green Chemistry. (2024). Advancing sustainable peptide synthesis. URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc04724a
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-i-1073.html
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage
- Mu, X., et al. Cα–Cβ bond cleavage occurs at the side chain of the N-terminal phenylalanine residue during CID of tyrosine-containing peptide radical cations. CityUHK Scholars. URL: https://scholars.cityu.edu.hk/en/publications/publication(c52204c3-b097-40f4-88d4-fcf6758406f5).html
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. URL: https://www.semanticscholar.org/paper/A-cleavage-method-which-minimizes-side-reactions-King-Fields/8a72283e334a171120a133d1c8f1857997672221
- Bibliomed. Side reactions in peptide synthesis: An overview. URL: https://www.bibliomed.org/?sec=paper&id=25576136
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Technical Support Center: Addressing Aggregation of Peptides with beta-Phenyl-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing β-Phenyl-L-phenylalanine. The unique structural properties of β-Phenyl-L-phenylalanine, particularly its bulky and hydrophobic aromatic side chain, can significantly contribute to peptide aggregation. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate these challenges and ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter when working with β-Phenyl-L-phenylalanine-containing peptides.
Q1: My lyophilized peptide containing β-Phenyl-L-phenylalanine won't dissolve. What should I do?
A1: This is a common issue, as the hydrophobicity of β-Phenyl-L-phenylalanine can drastically reduce solubility in aqueous buffers.[1][2][3] The key is to use a systematic approach, starting with a small amount of your peptide for solubility testing.[1]
Root Cause Analysis: The primary drivers of poor solubility are strong hydrophobic interactions and the potential for intermolecular hydrogen bonding, leading to the formation of insoluble aggregates. The aromatic rings of β-Phenyl-L-phenylalanine can engage in π-π stacking, further promoting self-assembly and reducing interaction with aqueous solvents.[4][5]
Step-by-Step Solubilization Protocol:
-
Initial Assessment: First, determine the overall charge of your peptide at a neutral pH.
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solution like 0.1M ammonium bicarbonate, then dilute with your aqueous buffer.[1]
-
Basic Peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution, such as 10% acetic acid, before diluting.[1][2]
-
Neutral or Highly Hydrophobic Peptides (>50% hydrophobic residues): These peptides, common with β-Phenyl-L-phenylalanine, will likely require an organic solvent.[1]
-
-
Organic Solvent Protocol:
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[6][7]
-
Add a minimal amount of a strong organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to the vial.[1][2][8] Note: Avoid DMSO if your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), as it can cause oxidation.[1]
-
Gently swirl or sonicate briefly (e.g., 3 cycles of 10 seconds) to aid dissolution.[1][8] The solution should become completely clear.
-
Once fully dissolved in the organic solvent, slowly add this concentrated stock solution dropwise into your vigorously stirring aqueous buffer to the final desired concentration. This critical step prevents localized high concentrations that can cause the peptide to immediately precipitate out of solution.
-
-
If Precipitation Occurs: If the peptide precipitates upon dilution, it has reached its solubility limit in that specific buffer. You may need to use a lower final concentration or incorporate solubilizing additives into your final buffer (see Q2).
Q2: My peptide solution is clear initially but becomes cloudy or forms a precipitate over time. How can I prevent this?
A2: This delayed aggregation is a sign of solution instability. The peptide molecules are slowly self-associating into larger, insoluble structures. Several factors, including concentration, pH, ionic strength, and temperature, can influence this process.[9][10][11]
Mitigation Strategies:
-
Optimize pH and Ionic Strength: The pH of your buffer should be at least one to two units away from the peptide's isoelectric point (pI) to maximize net charge and electrostatic repulsion between molecules.[12] Adjusting the ionic strength with salts like NaCl can also modulate aggregation, though the effect is peptide-specific and requires empirical testing.[13][14]
-
Reduce Peptide Concentration: Whenever your experimental design allows, working at a lower peptide concentration can significantly slow down the kinetics of aggregation.[9]
-
Utilize Anti-Aggregation Additives: Incorporating specific excipients into your buffer can stabilize the peptide. The choice of additive depends on the primary driving force of aggregation (hydrophobic vs. hydrogen bonding).
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, Glycine | 50-250 mM | Reduces non-specific hydrophobic and charged interactions that lead to aggregation.[12][15][16] |
| Chaotropic Agents | Guanidine HCl, Urea | 1-6 M | Disrupts the hydrogen-bonding network and hydrophobic interactions, but can denature proteins and interfere with biological assays.[1] |
| Non-denaturing Detergents | Tween® 20, Triton™ X-100 | 0.01-0.1% (v/v) | Low concentrations can coat hydrophobic surfaces of the peptide, preventing self-association.[12][15][16][17] |
| Sugars/Polyols | Sucrose, Glycerol | 5-50% (v/v) | Stabilize the native conformation and increase solvent viscosity, hindering molecular collisions.[12][15] |
-
Control Temperature: Store stock solutions aliquoted at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[6][7][18][19][20] Perform experiments at a controlled, consistent temperature.
Workflow for Troubleshooting Peptide Solubility and Aggregation
Caption: A step-by-step decision tree for solubilizing and stabilizing peptides containing β-Phenyl-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q3: What is β-Phenyl-L-phenylalanine, and why does it promote peptide aggregation?
A3: β-Phenyl-L-phenylalanine is a non-natural amino acid where a second phenyl group is attached to the β-carbon of the phenylalanine side chain. This structure has two key features that drive aggregation:
-
Increased Hydrophobicity: The presence of two phenyl rings makes this residue exceptionally hydrophobic. In aqueous environments, these hydrophobic groups are driven to associate with each other to minimize their contact with water, a primary factor in aggregation.[4]
-
Aromatic Interactions (π-π Stacking): The flat surfaces of the phenyl rings can stack on top of each other, like coins. While not the sole driver, these interactions can contribute to the ordered self-assembly that leads to the formation of β-sheets and, eventually, insoluble amyloid-like fibrils.[4][5][21]
This combination of extreme hydrophobicity and potential for aromatic interactions makes peptides containing this residue particularly challenging to handle.
Q4: How can I predict if my peptide sequence is likely to aggregate before I synthesize it?
A4: While no method is perfect, several computational tools can analyze a peptide sequence and predict its aggregation propensity.[22][23] These algorithms identify "aggregation-prone regions" (APRs) based on physicochemical properties like hydrophobicity, charge, and propensity to form β-sheet structures.[24][25]
Recommended Web-Based Tools:
-
AGGRESCAN: Predicts aggregation "hot spots" in polypeptide sequences.[23][24]
-
Waltz: Focuses on identifying short, amyloidogenic sequence motifs.[23][25]
-
TANGO: Predicts β-aggregation in protein sequences.[25]
Using these tools during the design phase can help you modify sequences to reduce aggregation risk, for example, by breaking up hydrophobic stretches with charged residues.
Q5: What are the best methods to detect and quantify aggregation in my peptide solution?
A5: It is crucial to use orthogonal methods to confirm and characterize aggregation, as each technique provides different information.
| Method | Information Provided | Key Advantages |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius (size) of particles in solution, size distribution, and polydispersity. | Fast, non-destructive, and highly sensitive to the presence of small amounts of large aggregates.[26][27][28][29][30] |
| Thioflavin T (ThT) Fluorescence Assay | Presence of amyloid-like fibrils (cross-β-sheet structures). | Highly specific for amyloid fibrils; provides real-time kinetic data on fibril formation.[31][32] |
| Circular Dichroism (CD) Spectroscopy | Changes in peptide secondary structure (e.g., random coil to β-sheet transition). | Provides information on the conformational changes that precede or accompany aggregation.[21] |
| Transmission Electron Microscopy (TEM) | Direct visualization of aggregate morphology (e.g., amorphous aggregates vs. ordered fibrils). | Provides definitive visual evidence and morphological details of the aggregates.[32] |
Mechanism of β-Phe Driven Aggregation
Caption: The aggregation pathway of peptides containing β-Phenyl-L-phenylalanine, from soluble monomers to insoluble fibrils.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This protocol is used to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[31][32]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)[31][33]
-
Assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer
Procedure:
-
Prepare Working Solutions:
-
Prepare your peptide solution at the desired final concentration in the assay buffer. Include negative controls (buffer only) and positive controls if available.
-
Prepare the ThT working solution by diluting the ThT stock into the assay buffer to a final concentration of 10-25 µM.[33]
-
-
Set up the Assay Plate:
-
In triplicate, add 180 µL of the peptide solution (or controls) to the wells of the 96-well plate.
-
Add 20 µL of the ThT working solution to each well.
-
-
Incubation and Measurement:
-
Place the plate in the fluorometer. Set the temperature as required for your experiment.
-
Program the instrument to take fluorescence readings at set intervals (e.g., every 5-10 minutes) over the desired time course (hours to days).
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-510 nm.[31][33][34]
-
Incorporate intermittent shaking between reads to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from all readings.
-
Plot the average fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated polymerization, indicating a lag phase, an exponential growth phase, and a plateau phase.
-
References
- Peptide Solubility Guidelines - How to solubilize a peptide.SB-PEPTIDE.[Link]
- Peptide Solubiliz
- A Review of Fifteen Years Developing Computational Tools to Study Protein Aggreg
- DLS Services for Peptide Development.Zentriforce Pharma.[Link]
- Bioinformatics Methods in Predicting Amyloid Propensity of Peptides and Proteins.PubMed.[Link]
- Factors affecting the physical stability (aggregation) of peptide therapeutics.Interface Focus.[Link]
- Prediction and evaluation of protein aggregation with comput
- Evaluation of Peptide/Protein aggregation using Dynamic Light Sc
- Assessing the role of aromatic residues in the amyloid aggregation of human muscle acylphosph
- Dynamic Light Sc
- List of Computational Tools to Identify APR in Peptides/Proteins.
- Aggregation by DLS.
- Mutations that replace aromatic side chains promote aggregation of the Alzheimer's Aβ peptide.PMC - PubMed Central.[Link]
- Dynamic Light Scattering (DLS) Technology.
- The role of aromatic interactions in amyloid formation by islet amyloid polypeptide.PMC.[Link]
- Reconstitution: Best Practices for Peptides in Research Labs.Peptide Sciences.[Link]
- Popular strategies to solubilize peptides during CPS.
- Computational methods to predict protein aggreg
- Storing and Handling Peptides: Best Practices for Peptides.Pinnacle Peptides.[Link]
- Role of Aromatic Side Chains in Amyloid β-Protein Aggreg
- Best Practices for Storing Peptides: Maximizing Stability and Potency.GenScript.[Link]
- Thioflavin T Assay.Protocols.io.[Link]
- Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent.PubMed.[Link]
- Thioflavin T spectroscopic assay.Amyloid-imaging.com.[Link]
- Influence of pH and sequence in peptide aggregation via molecular simulation.The Journal of Chemical Physics.[Link]
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility.G-Biosciences.[Link]
- Preventing Protein Aggregation.Biozentrum, University of Basel.[Link]
- Rational Design of Solution Additives for the Prevention of Protein Aggreg
- Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtr
- (PDF) Thioflavin T Assay v1.
- Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria.PMC - NIH.[Link]
- ThT 101: a primer on the use of thioflavin T to investigate amyloid form
- The effects of ionic strength and pH on self-assembly of peptide.DR-NTU, Nanyang Technological University.[Link]
- Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
- Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.RSC Publishing.[Link]
- Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms.Frontiers.[Link]
- Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules.University of Cambridge.[Link]
- Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria.PubMed Central.[Link]
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- 2. jpt.com [jpt.com]
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- 4. Assessing the role of aromatic residues in the amyloid aggregation of human muscle acylphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations that replace aromatic side chains promote aggregation of the Alzheimer’s Aβ peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protopeptide.is [protopeptide.is]
- 19. peptidesuk.com [peptidesuk.com]
- 20. honestpeptide.com [honestpeptide.com]
- 21. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioinformatics Methods in Predicting Amyloid Propensity of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Review of Fifteen Years Developing Computational Tools to Study Protein Aggregation [mdpi.com]
- 25. ddd.uab.cat [ddd.uab.cat]
- 26. zentriforce.com [zentriforce.com]
- 27. medium.com [medium.com]
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- 29. enovatia.com [enovatia.com]
- 30. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 31. Thioflavin T spectroscopic assay [assay-protocol.com]
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- 34. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
Technical Support Center: Enhancing Solubility of β-Phenylalanine-Modified Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of peptides modified with β-phenylalanine. The inclusion of β-phenylalanine, a non-natural amino acid with a bulky and hydrophobic phenyl group, often presents significant solubility challenges due to its propensity to induce peptide aggregation. This document is designed to provide both theoretical understanding and practical, step-by-step protocols to overcome these issues in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with these challenging peptides.
Q1: Why is my peptide containing β-phenylalanine so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of β-phenylalanine-containing peptides stems primarily from the physicochemical properties of the phenylalanine side chain. Peptides with a high content of non-polar amino acids like phenylalanine tend to have limited solubility in water. The large, aromatic phenyl group is highly hydrophobic and drives the peptide to self-associate or aggregate in aqueous environments to minimize its exposure to water.[1] This process is often mediated by strong hydrophobic interactions and π-π stacking between the phenyl rings of adjacent peptide molecules, leading to the formation of stable, insoluble aggregates that are difficult to disrupt.[2][3]
Q2: I have a lyophilized powder of my peptide. What is the very first step I should take before trying to dissolve it?
A2: Before adding any solvent, it is crucial to perform a quick, preliminary assessment of your peptide's sequence to predict its general characteristics.
-
Calculate the Net Charge: First, determine the overall charge of your peptide at a neutral pH (around 7.0).[4][5][6]
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus (-NH2).
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus (-COOH).
-
Sum these values to get the net charge.
-
-
Estimate Hydrophobicity: Calculate the percentage of hydrophobic residues. Peptides with over 50% hydrophobic amino acids (like Phenylalanine, Valine, Leucine, Isoleucine, etc.) are very likely to be insoluble in purely aqueous solutions.[1][5]
This initial analysis will guide your choice of a starting solvent, saving you time and valuable peptide material.[7]
Q3: What is the single most effective initial strategy for improving the solubility of a charged peptide?
A3: Adjusting the pH of the solvent is the most powerful initial strategy. A peptide's solubility is typically at its minimum at its isoelectric point (pI), the pH at which its net charge is zero. By moving the pH of the solution away from the pI, you increase the peptide's net charge, leading to greater electrostatic repulsion between molecules and hindering aggregation.[8]
-
For Basic Peptides (Net Positive Charge): Try dissolving in an acidic solution (e.g., 10% acetic acid).[1][4][5]
-
For Acidic Peptides (Net Negative Charge): Try dissolving in a basic solution (e.g., 0.1 M ammonium bicarbonate or a dilute ammonium hydroxide solution).[1][4][5]
Q4: My peptide is neutral or highly hydrophobic. What should I do?
A4: For neutral or very hydrophobic peptides, water-based solutions will likely fail. In this case, the recommended approach is to first use a small amount of a water-miscible organic co-solvent to disrupt the hydrophobic interactions.[4][5]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[5] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[5]
-
Method: Dissolve the peptide completely in the minimum amount of the organic solvent first. Then, slowly add your aqueous buffer to this solution dropwise while vortexing.[1][4] This method prevents the peptide from immediately crashing out of solution, which can happen if water is added too quickly.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, systematic approaches to solving specific solubility problems.
Guide 1: Systematic Approach to Solubilization
This workflow provides a logical progression for identifying a suitable solvent system for your β-phenylalanine-modified peptide. It is always recommended to test solubility with a small, non-critical amount of your peptide first.[4][7]
Caption: A decision workflow for peptide solubilization.
Experimental Protocol 1: Step-by-Step Solubilization of a Hydrophobic Peptide
This protocol details the standard procedure for dissolving a peptide with high hydrophobic content (>50%).
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Centrifuge the vial briefly to collect all the powder at the bottom.[5]
-
Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial. For example, add 20 µL to 1 mg of peptide.
-
Vortexing: Vortex the vial vigorously for 1-2 minutes to ensure the peptide is fully dissolved in the DMSO. The solution should be completely clear.
-
Sonication (Optional but Recommended): If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.[4][5] This helps break up small aggregates.
-
Dilution: This is the most critical step. While continuously vortexing the peptide/DMSO solution, add your desired aqueous buffer (e.g., PBS, Tris) very slowly in a dropwise manner.[1]
-
Final Observation: Once the final concentration is reached, inspect the solution. If it remains clear, the peptide is soluble. If it becomes cloudy or forms a precipitate, the solubility limit in that buffer system has been exceeded.
Guide 2: Optimizing Solubility via pH Adjustment
The relationship between pH, isoelectric point (pI), and peptide solubility is fundamental. Aggregation is minimized when electrostatic repulsion is maximized.
Caption: Relationship between pH, net charge, and peptide solubility.
Part 3: Advanced Strategies for Persistent Solubility Issues
If standard methods fail, more advanced formulation or chemical modification strategies may be necessary.
Q5: My peptide precipitates out of solution even with DMSO and pH adjustments. What else can I try?
A5: For extremely challenging peptides, you may need to employ stronger solubilizing agents or consider permanent modifications.
| Strategy | Mechanism of Action | Typical Starting Concentration | Key Considerations |
| Denaturants | Disrupt the non-covalent interactions (hydrogen bonds) that stabilize aggregates.[5] | 6 M Guanidine-HCl or 8 M Urea | High biological incompatibility. Often interferes with protein function and cellular assays. Primarily for analytical purposes like HPLC or MS.[5] |
| Detergents | Non-polar tails interact with hydrophobic regions of the peptide, while polar headgroups maintain aqueous solubility. | 0.1 - 1% (e.g., SDS, CHAPS) | Can be difficult to remove and may disrupt cell membranes or interfere with downstream assays. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains creates a hydrophilic "shield" around the peptide, physically blocking aggregation and increasing hydrodynamic volume. | N/A (Requires synthesis) | A permanent modification that can alter the peptide's biological activity and pharmacokinetics. Can significantly improve both solubility and in vivo half-life. |
| Amino Acid Substitution | Strategically replacing β-phenylalanine or other hydrophobic residues with charged or polar amino acids (e.g., Lys, Arg, Ser). | N/A (Requires synthesis) | A permanent modification that may impact the peptide's structure, receptor binding, and overall function. |
| Solubility-Enhancing Tags | Fusing a highly soluble peptide sequence (e.g., a poly-arginine or poly-lysine tag) to the N- or C-terminus.[9] | N/A (Requires synthesis) | Can dramatically improve solubility. The tag may need to be cleaved later, adding an extra step to the workflow.[9] |
Q6: Are there any chemical modifications I should be particularly careful about when choosing a solvent?
A6: Yes. If your peptide contains Methionine (Met) or Cysteine (Cys) residues, you should avoid using DMSO as a solvent. DMSO is a mild oxidizing agent and can oxidize the sulfur-containing side chains of these amino acids, which could alter the peptide's structure and function.[4] In these cases, DMF is a safer alternative for an organic co-solvent.[4]
References
- Peptide Solubilization. (n.d.). GenScript.
- Zhang, S., et al. (2013). Increasing Solubility of Proteins and Peptides by Site-Specific Modification with Betaine. Bioconjugate Chemistry.
- How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein.
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript.
- Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE.
- Graziano, G. (2010). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
- Tchao, M. N., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed.
- Tchao, M. N., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE.
- Solvent for hydrophobic peptides. (2024, January 29). Reddit.
- Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing.
- Mondal, S., et al. (2017). Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Scientific Reports.
- Sahoo, B. R., et al. (2019). Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators. ACS Chemical Neuroscience.
- Sarma, R., et al. (2015). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Biophysical Journal.
- Seo, J., et al. (2015). Phenylalanine Oligomers and Fibrils: The Mechanism of Assembly and the Importance of Tetramers and Counterions. The Journal of Physical Chemistry B.
- Li, D., et al. (2017). Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations. Soft Matter.
- Saadati-Eskandari, S., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyliquefaciens alpha-amylase. Journal of Molecular Recognition.
- peptide solubility guidelines. (n.d.). GenScript.
- peptide solubility. (2023, May 2). Isca Biochemicals.
- Gihar, A., et al. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. AAPS Journal.
- Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. (2022). Digital Commons@Kennesaw State.
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- 3. Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. genscript.com [genscript.com]
stability issues of beta-Phenyl-L-phenylalanine in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for beta-Phenyl-L-phenylalanine (also known as (2S)-2-amino-3,3-diphenylpropanoic acid). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound solutions. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.
Question 1: My this compound solution, which was initially clear, has become cloudy or shows visible precipitate. What is the cause and how can I fix it?
Answer:
Cloudiness or precipitation typically indicates that the compound has exceeded its solubility limit under the current storage or experimental conditions. The structure of this compound, with two phenyl groups, gives it significant hydrophobic character, making its solubility in aqueous solutions inherently limited.
Primary Causes & Solutions:
-
Solvent Choice & Concentration: While soluble in some organic solvents like DMSO and methanol, its solubility in aqueous buffers is much lower. If you are preparing a stock in an organic solvent and then diluting it into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound dissolved.
-
Causality: The hydrophobic phenyl rings are poorly solvated by water. High concentrations of the compound in aqueous media can lead to aggregation and precipitation.[1]
-
Solution:
-
Confirm the maximum solubility in your specific buffer system. You may need to work at a lower concentration.
-
When diluting a DMSO stock, add the stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can cause immediate precipitation.
-
Consider increasing the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final working solution, if your experimental system permits.
-
-
-
Temperature Effects: Solubility is temperature-dependent. If you prepared a saturated solution at room temperature and then stored it at 4°C or -20°C, the compound may precipitate out as solubility decreases at lower temperatures.[2]
-
Causality: The dissolution of many organic solids is an endothermic process, meaning solubility increases with temperature. Cooling reduces the kinetic energy of the solvent molecules, decreasing their ability to solvate the solute.[2]
-
Solution: Before use, allow the refrigerated or frozen solution to fully equilibrate to room temperature. If precipitation persists, gently warm the solution (e.g., to 37°C) and vortex to redissolve the compound.[3] Always ensure the compound is fully dissolved before making dilutions or adding it to your experiment.
-
-
pH-Dependent Solubility: As an amino acid derivative, this compound has both an amino group and a carboxylic acid group. Its net charge and, consequently, its solubility, will change with the pH of the solution.[4]
-
Causality: At its isoelectric point (pI), the net charge of the molecule is zero, minimizing electrostatic repulsion between molecules and often leading to the lowest solubility. Moving the pH away from the pI increases the net charge (either positive or negative), enhancing interactions with polar water molecules and increasing solubility.[4]
-
Solution: Adjust the pH of your buffer. For amino acids with hydrophobic side chains, solubility is often greater in alkaline solutions where the carboxylic acid is deprotonated (-COO⁻).[4] Test a small aliquot by adjusting the pH slightly upwards or downwards to see if the precipitate redissolves. A 1% aqueous solution of the parent compound, L-phenylalanine, has a pH of 5.4-6.0.[5]
-
Question 2: I am observing a progressive loss of compound activity or a decrease in concentration in my stock solution over time. What degradation processes might be occurring?
Answer:
Loss of activity or concentration points to chemical degradation. For a peptide-like molecule such as this compound, the primary suspects are hydrolysis, oxidation, and photodegradation.
Potential Degradation Pathways:
-
Oxidation: The phenyl rings and the tertiary carbon at the beta position could be susceptible to oxidation, especially if exposed to atmospheric oxygen, metal ions, or reactive oxygen species generated by other components in the buffer.[6][7] Oxidation of amino acids like methionine and cysteine is a common issue in peptide solutions, and while phenylalanine is generally more stable, its derivatives can still be vulnerable.[7][8]
-
Causality: Oxygen can react with susceptible functional groups, particularly in the presence of catalysts like metal ions, leading to the formation of byproducts with altered structure and activity.[9]
-
Solution:
-
Prepare solutions using high-purity, degassed buffers.
-
Minimize headspace in your storage vials. Consider purging the vial with an inert gas like argon or nitrogen before sealing.[10]
-
If compatible with your experiment, add an antioxidant like ascorbic acid to the formulation.[8] Store solutions in tightly sealed containers.[11]
-
-
-
Hydrolysis: Although the peptide bond is the most common site for hydrolysis, other functional groups can also be susceptible, particularly under strongly acidic or alkaline conditions.[12] For this compound, this is less likely to be the primary degradation route under typical physiological pH conditions (pH 5-8) but can be accelerated at pH extremes.[6]
-
Causality: Water molecules can attack electrophilic centers in the molecule, leading to bond cleavage. This process is catalyzed by H⁺ (acid) or OH⁻ (base).[7]
-
Solution: Maintain the pH of your solution within a stable range, ideally between pH 5 and 7. Avoid prolonged storage in highly acidic or basic buffers.[13]
-
-
Photodegradation: Aromatic amino acids can absorb UV light, which can lead to photochemical reactions and degradation.[14] While L-phenylalanine itself does not absorb strongly at wavelengths >290 nm and is relatively resistant to photolysis by sunlight[15], prolonged exposure to direct light, especially high-energy lab lighting, should be avoided.[10][16]
-
Causality: Absorption of photons can promote the molecule to an excited state, from which it can undergo various reactions, including bond cleavage or reaction with oxygen.[16][17]
-
Solution: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[10] Minimize exposure to light during handling.
-
Question 3: My experimental results are inconsistent when using different aliquots of the same stock solution. Could this be related to freeze-thaw cycles?
Answer:
Yes, inconsistency between aliquots is a classic sign of degradation caused by repeated freeze-thaw cycles. While freezing is an excellent method for long-term storage, the process of freezing and thawing can introduce physical and chemical stress.[18][19]
Why Freeze-Thaw Cycles are Damaging:
-
Ice Crystal Formation: The formation of ice crystals can physically damage the structure of molecules.
-
pH Shifts: As pure water freezes into ice, solutes like buffer salts become concentrated in the remaining liquid phase. This can cause drastic shifts in pH, leading to acid- or base-catalyzed degradation like hydrolysis.[13]
-
Increased Solute Concentration: The concentration of the compound itself increases in the unfrozen pockets, which can promote aggregation and precipitation.[1]
-
Air Exposure: Each thaw cycle re-exposes the solution to atmospheric oxygen, increasing the risk of cumulative oxidative damage.[18]
Self-Validating Protocol for Solution Preparation and Storage:
This protocol is designed to maximize stability and ensure consistency.
-
Initial Dissolution: Dissolve the lyophilized this compound powder in a pure, high-quality organic solvent (e.g., DMSO) to create a concentrated primary stock.
-
Aliquoting is Critical: Immediately after confirming the powder is fully dissolved, divide the primary stock into single-use aliquots in sterile, low-binding polypropylene vials. The volume of each aliquot should be appropriate for a single experiment or a single day's work.[10]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots in a deep freezer at -80°C for long-term storage or at -20°C for short-term storage.[11][20] Avoid using frost-free freezers, as their temperature cycles can be detrimental.[13]
-
Usage: For each experiment, retrieve a single aliquot. Allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation from introducing moisture.[10] Use the entire aliquot for the experiment and discard any unused portion. Never refreeze an aliquot.
By following this procedure, you ensure that every experiment starts with a solution that has undergone exactly one freeze-thaw cycle, dramatically improving reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Answer: Storage conditions depend on whether the compound is in solid form or in solution.
| Form | Temperature | Conditions | Expected Stability |
| Solid (Lyophilized) | -20°C to -80°C[11][20] | Tightly sealed container, protected from light and moisture.[10] A desiccator is recommended. | Years[11][20] |
| Solution (Stock) | -80°C (preferred) or -20°C[10] | Single-use aliquots, protected from light (amber vials), minimal headspace. | Months[11] |
| Solution (Working) | 2-8°C | Use within a day. Protect from light. | Days (stability is limited)[10] |
Q2: How do key environmental factors influence the stability of this compound in solution?
Answer: Several factors must be carefully controlled to maintain the integrity of the solution.
| Factor | Impact on Stability | Recommended Practice |
| Temperature | Higher temperatures accelerate all forms of chemical degradation (hydrolysis, oxidation).[6] | Store stock solutions frozen (-20°C or -80°C). Keep working solutions on ice or at 2-8°C and use them promptly.[10][19] |
| pH | Extreme pH values (<4 or >8) can catalyze hydrolysis. Solubility is also pH-dependent.[6][8] | Prepare solutions in sterile buffers with a pH between 5 and 7.[13] |
| Light | UV and high-intensity visible light can cause photodegradation due to the aromatic rings.[8][10] | Store in amber vials or wrap vials in foil. Minimize exposure during handling.[10] |
| Oxygen | Exposure to atmospheric oxygen can lead to oxidative degradation.[10][18] | Use degassed solvents. Purge vials with inert gas (argon/nitrogen) and seal tightly.[10] |
Q3: What analytical method is recommended for assessing the stability of my solution?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and concentration of small molecules like this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradants.
Basic Experimental Protocol for a Stability Study:
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method using a C18 column that gives a sharp, symmetrical peak for the parent compound. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. Detection is typically done with a UV detector at a wavelength where the phenyl rings absorb (e.g., ~210 nm or ~260 nm).[21][22]
-
Initial Analysis (T=0): Prepare your solution of this compound under the exact conditions you plan to store it (solvent, concentration, pH, container). Immediately analyze this solution by HPLC to determine the initial peak area, which represents 100% purity/concentration.
-
Incubation: Store aliquots of the solution under various conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light vs. dark).
-
Time-Point Analysis: At regular intervals (e.g., 1 day, 3 days, 1 week, 1 month), retrieve an aliquot from each condition.
-
Quantification: Analyze the samples by HPLC. Compare the peak area of the parent compound to the T=0 sample. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. This will give you a quantitative measure of the compound's stability under your specific experimental settings.
Visual Diagrams
Workflow for Troubleshooting Solution Instability
Caption: A decision tree for diagnosing and resolving common stability issues.
Key Factors Affecting Solution Stability
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. L-Phenylalanine | 63-91-2 [chemicalbook.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. researchgate.net [researchgate.net]
- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 11. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 12. Aspartame - Wikipedia [en.wikipedia.org]
- 13. NIBSC - Peptide Storage [nibsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 19. peptidesuk.com [peptidesuk.com]
- 20. jpt.com [jpt.com]
- 21. sepax-tech.com.cn [sepax-tech.com.cn]
- 22. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in separating beta-phenylalanine diastereomers
Welcome to the technical support center for analytical challenges in the separation of β-phenylalanine diastereomers. This guide is designed for researchers, chromatographers, and drug development professionals who encounter specific issues during the analysis of these complex stereoisomers. Here, we move beyond generic advice to provide in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
The Core Challenge: Why are β-Phenylalanine Diastereomers Difficult to Separate?
β-Phenylalanine possesses two chiral centers, at the α- and β-carbons of the propanoic acid chain. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) pairs are enantiomers, while any other combination forms a pair of diastereomers (e.g., (2R,3R) and (2R,3S)).
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical properties, such as melting points, boiling points, and solubility.[1] This fundamental difference suggests that their separation should be possible on standard, achiral stationary phases. However, the structural similarity between β-phenylalanine diastereomers is often so high that achieving baseline resolution on common achiral columns (like C18) is a significant challenge, necessitating the use of specialized chiral stationary phases (CSPs) or derivatization techniques.[2][3]
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the most common technique for analyzing β-phenylalanine stereoisomers. Success hinges on selecting the correct chiral stationary phase (CSP) and optimizing the mobile phase.
Frequently Asked Questions (HPLC)
Q1: I'm seeing little to no separation of my β-phenylalanine diastereomers on a standard C18 column. Is my column faulty?
A1: No, your column is likely performing as expected. Standard reversed-phase columns like C18 separate compounds based on hydrophobicity. Since the diastereomers of β-phenylalanine have very similar structures and polarities, they exhibit nearly identical retention on achiral phases.
The Scientific Reason: Chiral recognition requires the formation of transient, diastereomeric complexes between the analyte and a chiral selector. A C18 phase lacks the necessary three-dimensional chiral environment to differentiate between the stereoisomers.
Solution Pathway:
-
Primary Recommendation: Employ a Chiral Stationary Phase (CSP). This is the most direct and effective approach. Several classes of CSPs are effective for amino acid separations.[4]
-
Alternative (Indirect Method): Pre-column Derivatization. You can react the β-phenylalanine mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to create new diastereomeric products that may be separable on an achiral C18 column.[3][5] However, this adds complexity and potential for side reactions.
Q2: I'm using a chiral column, but my resolution (Rs) is still below the target of 1.5. How can I improve it?
A2: Poor resolution on a CSP is a classic optimization problem. The key is to systematically adjust parameters that influence the delicate chiral recognition mechanism.
Troubleshooting Workflow for Poor Resolution (Rs < 1.5)
Caption: Troubleshooting workflow for poor HPLC resolution.
Q3: My peaks are tailing badly on a new macrocyclic glycopeptide column. What is causing this?
A3: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or extra-column effects.[6][7] For an amphoteric molecule like β-phenylalanine on a complex CSP, several factors could be at play.
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Scientific Explanation | Recommended Solution |
|---|---|---|
| Secondary Silanol Interactions | Residual acidic silanol groups on the silica support can interact strongly with the basic amine group of β-phenylalanine, causing tailing.[8] | Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase at a low concentration (0.05-0.1%) to mask the silanols.[8] |
| Mobile Phase pH Mismatch | The ionization state of both the analyte and the CSP is critical for chiral recognition. An incorrect pH can lead to poor peak shape. | Adjust the mobile phase pH with additives like trifluoroacetic acid (TFA) or formic acid to ensure consistent ionization. For zwitterionic CSPs, the mobile phase often contains both acidic and basic additives.[9] |
| Column Overload | Injecting too much sample mass can saturate the active sites on the CSP, leading to peak distortion. Chiral columns are particularly sensitive to overloading.[10] | Reduce the injection volume or dilute the sample. On-column concentrations below 50 ng are often recommended for chiral applications.[10] |
| Extra-Column Dead Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[7] | Use narrow-bore tubing (≤0.005" I.D.) and ensure all fittings are properly seated with no gaps. |
Section 2: Gas Chromatography (GC) Troubleshooting
GC analysis of β-phenylalanine requires derivatization to increase its volatility.[11] The success of the separation then depends on both the derivatization process and the GC conditions.
Frequently Asked Questions (GC)
Q1: Why is derivatization mandatory for GC analysis of β-phenylalanine?
A1: β-phenylalanine is a zwitterionic, non-volatile compound with a high melting point (around 222°C).[12] Direct injection into a hot GC inlet would cause it to decompose rather than vaporize.
The Scientific Reason: The derivatization process serves two main purposes:
-
Increases Volatility: It replaces the active, polar hydrogens on the amine (-NH2) and carboxylic acid (-COOH) groups with nonpolar moieties (e.g., silyl or acyl groups).[11]
-
Improves Thermal Stability: The resulting derivatives are more stable at the high temperatures used in GC.
Common derivatization agents include silylating reagents like MTBSTFA or esterification/acylation reagents like ethyl chloroformate.[11][13]
Q2: My derivatization reaction seems to be working, but I get only one peak for all my stereoisomers on a chiral GC column. What's wrong?
A2: This indicates a failure in chiral recognition at the column level. Several factors specific to GC can cause this.
Troubleshooting Checklist for Co-elution on a Chiral GC Column:
-
Incorrect Stationary Phase: Ensure you are using a CSP known to be effective for amino acid derivatives. Cyclodextrin-based phases (e.g., Chirasil-L-Val) are common choices.[14]
-
Suboptimal Temperature Program: Chiral separations in GC are highly dependent on temperature.
-
Action: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min). This maximizes the differential interaction between the diastereomers and the CSP.
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency.
-
Action: Optimize the linear velocity for your carrier gas (e.g., for hydrogen, optimal velocities can be higher than for helium).[10]
-
-
Derivatization Issues: Incomplete or side reactions during derivatization can lead to multiple products that complicate the chromatogram or fail to resolve.
Q3: I'm using a non-chiral column but a chiral derivatizing agent. Why is my separation still poor?
A3: This is the "indirect" method of chiral analysis. You are creating diastereomers in the vial that should be separable on a standard, non-chiral column (e.g., a DB-5 or HP-5).[13] If the separation is poor, the issue lies with the properties of the newly formed diastereomers.
The Scientific Reason: The success of this method depends on the chiral derivatizing agent creating diastereomers with sufficiently different physicochemical properties to be resolved by the achiral phase.
Optimization Steps:
-
Choose a Better Derivatizing Agent: The distance between the original chiral centers and the new one introduced by the agent is critical. A larger, more rigid agent can create derivatives with greater conformational differences, enhancing separation.
-
Optimize GC Conditions: Even on an achiral column, separation of closely related diastereomers requires high efficiency. Use a longer column (e.g., 30m or 60m) and optimize the temperature program as described above.
Section 3: General FAQs
Q1: How can I confirm the identity and elution order of the diastereomer peaks?
A1: Peak assignment is critical and should not be assumed.
-
Use Pure Standards: The most reliable method is to inject pure standards of each individual stereoisomer if they are available.
-
LC-MS/MS: Couple your LC system to a mass spectrometer. While diastereomers have the same mass, their fragmentation patterns can sometimes differ. More often, this is used to confirm that the peaks of interest correspond to the correct mass of β-phenylalanine.
-
Chiral Detectors: An HPLC system equipped with a circular dichroism (CD) detector can help determine the enantiomeric elution order.[16][17]
Q2: My resolution is good, but my retention times are drifting between injections. What is the cause?
A2: Retention time instability points to a lack of system equilibrium or a changing mobile phase.
-
Insufficient Equilibration: Chiral columns, especially those used in normal-phase or polar-organic modes, can require long equilibration times (20+ column volumes).[18] Ensure the column is fully equilibrated before starting your sequence.
-
Mobile Phase Volatility: If you are using a volatile mobile phase component (like hexane) or additive (like DEA), selective evaporation can change the mobile phase composition over time. Prepare fresh mobile phase daily and keep the reservoir bottles capped.[8][18]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention on sensitive chiral phases.[18]
References
- Comparison of three chiral stationary phases with respect to their enantio- and diastereoselectivity for cyclic beta-substituted alpha-amino acids.Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 409-419.
- Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.BenchChem.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.BenchChem.
- Recent Advances in Chiral Analysis of Proteins and Peptides.Molecules, 25(23), 5695.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.Daicel Chiral Technologies.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Technical Support Center: HPLC Separation of Phenylalanine Analogues.BenchChem.
- Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery.Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909.
- Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent.ACS Omega.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.Food Analytical Methods, 11, 3293–3302.
- Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
- [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types].Ceska a Slovenska farmacie, 66(2), 62-66.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.LCGC North America, 41(11), 506-511.
- Stereochemistry of Amino Acids.Chemistry LibreTexts.
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- DL-beta-Phenylalanine | C9H11NO2 | CID 69189.
- L-beta-Phenylalanine | C9H11NO2 | CID 6921434.
- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Chiral Separation of Phenylalanine Methyl Esters using UPC2.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.Yakhak Hoeji, 65(3), 196-203.
- Amino Acid and Peptide Chiral Separ
- Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent.ACS Omega.
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- The Derivatization and Analysis of Amino Acids by GC-MS.Sigma-Aldrich.
- DL-b-Phenylalanine 98 614-19-7.Sigma-Aldrich.
- Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus.Applied and Environmental Microbiology, 79(4), 1149-1157.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comparison of three chiral stationary phases with respect to their enantio- and diastereoselectivity for cyclic beta-substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 12. DL-β-苯丙氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ionization Optimization for β-Phenylalanine Peptides
Welcome to the technical support center for mass spectrometry analysis of peptides containing β-phenylalanine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols tailored to the unique chemical properties of β-amino acid-containing peptides. As a non-natural analog, β-phenylalanine introduces specific challenges and opportunities in ionization and fragmentation that differ from standard α-peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities and achieve high-quality, reproducible results.
Introduction: The Challenge of the Extra Carbon
β-peptides differ from their natural α-peptide counterparts by an additional carbon atom in the backbone between the N-terminus and the α-carbon. This seemingly small change has profound effects on the molecule's structure and chemical behavior. The increased flexibility and altered bond angles of the β-peptide backbone can influence ionization efficiency, charge state distribution, and, most notably, fragmentation pathways in tandem mass spectrometry. Furthermore, the hydrophobic and aromatic nature of the phenylalanine side chain plays a significant role in the peptide's interaction with solvents and its behavior within the ion source, adding another layer of complexity. This guide will dissect these issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my β-phenylalanine peptide unexpectedly low?
A: Low signal intensity can stem from several factors. First, while the phenylalanine side chain is hydrophobic and generally promotes good surface activity for electrospray ionization (ESI), poor protonation can hinder ion generation.[1][2] Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to protonate available basic sites. Second, check for the presence of alkali metal adducts (e.g., [M+Na]⁺, [M+K]⁺), which split the ion signal and reduce the abundance of your desired protonated molecule [M+H]⁺.[3] Finally, high concentrations of non-volatile salts or buffers in your sample can cause significant ion suppression.[4]
Q2: My mass spectrum is dominated by sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. How can I minimize them?
A: Adduct formation is a common issue arising from trace metal contamination. The primary sources are glassware, plasticware, and reagents. To mitigate this, use high-purity, LC-MS grade solvents and additives. Prepare mobile phases in certified low-density polyethylene (LDPE) containers instead of glass bottles, as glass can leach sodium ions.[3] The most effective solution is to ensure your mobile phase promotes strong protonation by using an additive like formic acid or acetic acid, which creates competition in favor of proton adduction over metal adduction.[5]
Q3: My MS/MS fragmentation pattern is missing expected b- and y-ions. Is this normal for a β-peptide?
A: Yes, this is a known characteristic of β-peptide fragmentation. The additional backbone carbon disrupts the standard fragmentation mechanisms observed for α-peptides. For example, the formation of a stable, cyclic oxazolone structure is critical for the generation of b-ions. A β-amino acid at the C-terminal end of a potential b-ion fragment can prevent this cyclization process, leading to a significant reduction or complete absence of that ion in the spectrum.[6][7] Expect to see atypical fragmentation pathways and potentially novel neutral losses.
Q4: What are the best starting mobile phase conditions for ESI-MS analysis of a β-phenylalanine peptide?
A: A robust starting point is a mobile phase consisting of LC-MS grade water and acetonitrile, with 0.1% formic acid (FA) in both. FA is an excellent protonating agent that is volatile and causes minimal ion suppression compared to other modifiers like trifluoroacetic acid (TFA).[8][9] While TFA provides superior chromatographic peak shape, it is a strong ion-pairing agent that can severely suppress the peptide signal in the mass spectrometer.[9] If chromatographic performance with FA is poor, consider difluoroacetic acid (DFA) as a compromise, as it offers better peak shape than FA with significantly less ion suppression than TFA.[8]
Q5: I need to analyze my peptide with MALDI. Which matrix should I choose?
A: For general peptide analysis, α-cyano-4-hydroxycinnamic acid (CHCA) is an excellent starting choice, typically dissolved in a solution of 50% acetonitrile and 0.1% TFA.[10] Given the hydrophobic nature of phenylalanine, you may also see improved results by adding a surfactant or using a matrix mixture. For instance, incorporating the nonionic detergent n-octyl-β-d-glucopyranoside (OGP) into the CHCA matrix has been shown to improve the recovery and signal intensity of hydrophobic peptides.[7]
In-Depth Troubleshooting Guide
Problem: Poor Signal Intensity & High Detection Limits
Low signal is one of the most common yet multifaceted problems in peptide mass spectrometry. For β-phenylalanine peptides, the cause often lies in a delicate balance between hydrophobicity and protonation efficiency.
Causality & Explanation
The ionization efficiency of a peptide in ESI is heavily influenced by its ability to migrate to the surface of the charged droplet and acquire a proton.
-
Surface Activity: The hydrophobic phenylalanine side chain increases the peptide's affinity for the droplet-air interface, which is beneficial for ionization.[2] Peptides at the surface are more readily desolvated and emitted into the gas phase.
-
Protonation: Despite good surface activity, the peptide must be efficiently protonated to be detected in positive ion mode. The number and gas-phase basicity of sites like Lys, Arg, His, and the N-terminus are critical.[11] If the peptide lacks strongly basic residues, ionization will be poor regardless of its hydrophobicity.
-
Ion Suppression: Co-eluting substances from the sample matrix (salts, detergents) or mobile phase (TFA) can compete for charge or alter droplet properties, suppressing the ionization of the target peptide.[4][9]
Solutions & Protocols
-
Optimize Mobile Phase Modifier: Ensure sufficient proton availability. Formic acid is the preferred choice for MS.
Modifier Typical Concentration Pros Cons Formic Acid (FA) 0.1% (v/v) Excellent for protonation, minimal ion suppression.[8] May result in broader chromatographic peaks than TFA. Acetic Acid (AA) 0.1% - 0.5% (v/v) Good for protonation, minimal suppression. Weaker acid than FA, may be less effective for some peptides. Difluoroacetic Acid (DFA) 0.05% - 0.1% (v/v) Good compromise between chromatographic performance and MS sensitivity.[8] More suppressive than FA, but much less than TFA. Trifluoroacetic Acid (TFA) 0.1% (v/v) Excellent chromatographic peak shape.[9] Severe ion suppression in ESI-MS. Avoid for MS detection.[9] -
Sample Clean-Up: Implement a desalting step using a C18 ZipTip® or a similar solid-phase extraction (SPE) method to remove non-volatile salts and detergents that cause ion suppression.
-
Adjust Analyte Concentration: While counterintuitive, excessively high sample concentrations can lead to signal suppression as the analyte molecules compete with each other for available charge.[11] If you suspect this, perform a dilution series to find the optimal concentration range.
-
Instrument Tuning: Regularly tune and calibrate your mass spectrometer using a standard solution (e.g., myoglobin or a commercial peptide mix) to ensure the ion source, mass analyzer, and detector are performing optimally.[1]
Problem: Atypical MS/MS Fragmentation
Users familiar with α-peptide sequencing are often perplexed by the fragmentation patterns of β-peptides. The key is to abandon the assumption of standard fragmentation rules and consider the unique chemistry of the β-amino acid backbone.
Causality & Explanation
Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) of peptides primarily cleave the amide bonds of the backbone, producing characteristic ion series (a, b, c, x, y, z).[4]
-
Disruption of b-ion Formation: The formation of b-ions is believed to proceed through a charge-directed mechanism that results in a stable, five-membered oxazolone ring structure. When a β-amino acid is present at the C-terminus of the fragment, the extra methylene group in the backbone prevents the formation of this stable five-membered ring. This energetic barrier significantly suppresses or completely prevents the formation of that specific b-ion.[6][7]
-
Influence of the Phenylalanine Side Chain: The benzyl group of phenylalanine is not inert. In negative ion mode, it can direct fragmentation, leading to the elimination of neutral cinnamic acid when Phe is at the C-terminus, or the formation of a benzyl anion when at the N-terminus.[12] While less pronounced in positive ion mode, the bulky side chain can still sterically influence which backbone bonds are most susceptible to cleavage.
-
Charge State Influence: The precursor charge state affects fragmentation. Higher charge states often lead to more fragmentation and the production of smaller fragment ions. The presence of hydrophobic residues like phenylalanine can influence the charge state distribution (CSD) a peptide adopts in the ESI source.[13][14]
Solutions & Workflow
-
Workflow for Interpreting Atypical Spectra:
Caption: Troubleshooting workflow for atypical MS/MS spectra of β-peptides.
-
Focus on y-ions: The y-ion series is often more complete and reliable for β-peptides, as its formation mechanism is less dependent on the specific backbone geometry that is disrupted by the extra carbon.
-
Utilize Alternative Fragmentation: If available, consider using Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These non-ergodic methods cleave different backbone bonds (N-Cα) and are less sensitive to the structural constraints that inhibit CID, often providing complementary data for sequencing.
Problem: In-Source Fragmentation (ISF)
In-source fragmentation occurs when peptides fragment in the ion source or ion transfer optics before they reach the mass analyzer. This creates a composite spectrum where fragment ions have the same retention time as the precursor, making data interpretation difficult.
Causality & Explanation
ISF is caused by excessive energy being applied to the ions as they travel from the atmospheric pressure region of the source to the high vacuum of the mass analyzer. High voltages on components like the capillary exit, skimmer, or tube lens accelerate ions, causing them to undergo energetic collisions with residual gas molecules, which induces fragmentation. Peptides with labile bonds can be particularly susceptible to this phenomenon.
Solutions & Protocols
-
Optimize Source Voltages: Systematically reduce the voltages of ion transfer components. The key is to find a balance where ion transmission is efficient but the internal energy imparted to the ions is insufficient to cause fragmentation.
-
Protocol for Minimizing ISF:
-
Infuse a solution of your β-phenylalanine peptide at a constant rate.
-
Begin with the instrument manufacturer's default voltage settings.
-
Identify the component with the highest voltage differential after the capillary (often the tube lens or skimmer).
-
Gradually decrease this voltage in 10-20 V increments while monitoring the precursor ion intensity and looking for the disappearance of known fragment ions in the MS1 spectrum.
-
Repeat for other high-voltage elements in the ion path.
-
The optimal setting will be the one that maximizes precursor ion intensity while minimizing or eliminating fragment ions in the MS1 scan.
-
-
-
Diagram of ESI Source and ISF "Hot-Spots":
Caption: Key regions in an ESI source where in-source fragmentation (ISF) can occur.
References
- Raju, B., et al. (2011). Differentiation of positional isomers of hybrid peptides containing repeats of β-nucleoside derived amino acid (β-Nda-) and L-amino acids by positive and negative ion electrospray ionization tandem mass spectrometry (ESI-MSn). Journal of the American Society for Mass Spectrometry, 22(4), 703-17. [Link]
- Loo, R. R. O., et al. (2015). Matrix Development for the Detection of Phosphorylated Amyloid-β Peptides by MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 26(9), 1533-1542. [Link]
- Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-9. [Link]
- Kruve, A., et al. (2019). Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of Mass Spectrometry, 54(10), 844-851. [Link]
- Jedrychowski, M. P., et al. (2023). A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(6), 1035-1045. [Link]
- Kessans, S. A., et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
- Jedrychowski, M. P., et al. (2023). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 34(6), 1035-1045. [Link]
- Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization.
- Apffel, A., et al. (1995). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
- Walmsley, T. A., et al. (2014). Why does sodium adduct abundance appear in mass spectrum?.
- Waters Corporation. (2020). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers.
- Gauthier, J. W., et al. (2022). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Computers in Biology and Medicine, 146, 105574. [Link]
- Biotage. (2023).
- MassTech Inc. Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]
- Metware Biotechnology. (2024).
- Koivusalo, K., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12094-12102. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Differentiation of positional isomers of hybrid peptides containing repeats of β-nucleoside derived amino acid (β-Nda-) and L-amino acids by positive and negative ion electrospray ionization tandem mass spectrometry (ESI-MSn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uab.edu [uab.edu]
- 9. Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Cell Permeability of β-Phenylalanine Peptidomimetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in β-phenylalanine peptidomimetics. As peptidomimetics often fall into the 'beyond Rule of Five' chemical space, traditional predictors of oral bioavailability may not apply, necessitating a more nuanced approach to optimizing their cell permeability.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: My β-phenylalanine peptidomimetic shows excellent target affinity in vitro but has no effect in cell-based assays. Is low cell permeability the likely culprit?
A1: Yes, this is a classic scenario pointing towards poor cell permeability. Peptides and peptidomimetics, due to their size and polarity, often struggle to cross the lipid bilayer of cell membranes to reach intracellular targets.[3][4] While other factors like enzymatic degradation can play a role, poor membrane permeation is a primary hurdle for this class of molecules.[5][6]
Q2: What are the key physicochemical properties of my β-phenylalanine peptidomimetic that I should be most concerned about for cell permeability?
A2: The key properties influencing passive diffusion across cell membranes are:
-
Molecular Weight (MW): While there's no strict cutoff, peptides exceeding 1000 Da often exhibit significantly reduced passive permeability.[7]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases the energy required for the molecule to move from the aqueous environment into the lipid membrane.[8][9]
-
Polar Surface Area (PSA): A lower PSA is generally correlated with better permeability.
-
Lipophilicity (logP): An optimal logP range is crucial; too low, and the compound won't partition into the membrane, too high, and it may get stuck within the lipid bilayer.
-
Conformational Flexibility: The ability of a molecule to adopt different shapes can be advantageous. "Chameleon-like" molecules can expose polar groups in aqueous solution to maintain solubility and then shield these groups by forming intramolecular hydrogen bonds to facilitate membrane crossing.[1][10]
Q3: Are there simple modifications I can make to my existing β-phenylalanine peptidomimetic to quickly assess if permeability can be improved?
A3: Yes, here are a few strategies to consider for initial assessment:
-
N-methylation: Replacing an N-H bond with an N-CH3 group can disrupt intermolecular hydrogen bonding with water, which can favor membrane partitioning.[3][11] However, be mindful that this can also alter the conformation and potentially impact target binding.[11]
-
Terminal Capping: Acetylating the N-terminus or amidating the C-terminus can reduce the overall charge and polarity of the molecule, which may enhance permeability.[12]
-
Lipidation: Attaching a fatty acid chain can increase lipophilicity and improve membrane interaction.[12]
Q4: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
A4:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[13][14] It is a high-throughput and cost-effective method for initial screening of a compound's intrinsic passive permeability.[14][15]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[16][17] It provides more comprehensive information as it accounts for passive diffusion, active transport, and efflux mechanisms.[18]
For initial troubleshooting, PAMPA is an excellent starting point to determine if your molecule has a fundamental issue with passive diffusion. If permeability is low in the PAMPA assay, you'll need to focus on chemical modifications to improve its physicochemical properties. If permeability is high in PAMPA but low in cell-based assays, this could suggest that your compound is a substrate for efflux pumps, which would then need to be confirmed with a bidirectional Caco-2 assay.[14][17]
II. In-Depth Troubleshooting Guides
Issue 1: My β-phenylalanine peptidomimetic has poor passive permeability in the PAMPA assay.
This indicates that the intrinsic physicochemical properties of your molecule are hindering its ability to cross a lipid bilayer. The following steps will guide you through a systematic approach to address this issue.
Step 1: Analyze and Optimize Physicochemical Properties
Your primary goal is to reduce the desolvation penalty the molecule pays when moving from an aqueous environment to a lipid one. This can be achieved by minimizing exposed polar groups.
Key Strategies:
-
Intramolecular Hydrogen Bonding (IMHB): Design modifications that encourage the formation of internal hydrogen bonds. This effectively "hides" polar functional groups, reducing the molecule's apparent polarity and facilitating membrane permeation.[19][20] This can be achieved through:
-
Cyclization: Converting a linear peptide to a cyclic one can pre-organize the backbone to favor IMHB and reduce the number of exposed polar groups.[3][21]
-
Strategic Placement of Donors and Acceptors: Computational modeling can help predict conformations that favor the formation of intramolecular hydrogen bonds.[20]
-
-
Backbone Modification:
-
N-methylation: As mentioned in the FAQs, this is a powerful tool. Systematically methylate different amide nitrogens to find a balance between improved permeability and retained biological activity.[3][22]
-
Amide to Ester/Thioamide Substitution: Replacing an amide bond with an ester or thioamide can reduce the hydrogen bond donor capacity and increase lipophilicity, which has been shown to improve permeability.[11]
-
-
Side Chain Modification: While the β-phenylalanine core is fixed, modifications to other side chains can influence overall properties.
-
Increase Lipophilicity: Introduce more hydrophobic residues or modify existing ones to increase the overall lipophilicity of the molecule.
-
Reduce Polar Functional Groups: If possible, replace or mask polar side chains that are not essential for target binding.
-
Data-Driven Decision Making: Physicochemical Property Guidelines
While not absolute rules for peptidomimetics, these guidelines can help direct your optimization efforts.
| Property | Guideline for Improved Permeability | Rationale |
| Molecular Weight (Da) | < 1000 | Smaller molecules generally diffuse more easily.[7] |
| Topological Polar Surface Area (TPSA) | < 250 Ų | Lower TPSA is associated with better membrane permeation.[23] |
| Hydrogen Bond Donors (HBD) | < 5 | Fewer HBDs reduce the desolvation penalty.[23] |
| logP | 1 - 3 | A balance is needed to allow for both partitioning into and out of the lipid membrane. |
Workflow for Addressing Poor Passive Permeability
Caption: Decision tree for diagnosing and addressing active efflux.
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a β-phenylalanine peptidomimetic.
Materials:
-
96-well filter plate (Donor plate)
-
96-well acceptor plate
-
Lecithin in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS or UV-Vis plate reader for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate. [24]2. Coat Donor Plate Membrane: Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate. [15]3. Prepare Donor Solutions: Dissolve the test compound and controls in PBS (with a small percentage of DMSO if necessary) to a final concentration of 10-50 µM.
-
Add Donor Solutions: Add 200 µL of the test compound/control solutions to the donor plate wells. [24]5. Assemble Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for 5-18 hours with gentle shaking. [24][25]7. Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the concentration of the compound in each well using LC-MS/MS or another suitable analytical method.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a β-phenylalanine peptidomimetic.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) [16]* Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (Transport Buffer) [16]* Test compound and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-28 days to allow for the formation of a differentiated, polarized monolayer. [16]2. Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values indicating sufficient tight junction formation.
-
Preparation for Transport Study: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate with transport buffer for 30 minutes at 37°C. [16]4. Apical to Basolateral (A→B) Transport:
-
Add the test compound (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking. [16]7. Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis and Calculation: Quantify the compound concentration using LC-MS/MS and calculate the Papp values for both A→B and B→A directions. Calculate the Efflux Ratio (ER).
IV. References
Sources
- 1. Beyond the Rule of 5: Vastly Expanding Targetable Drugs [bio-itworld.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. seranovo.com [seranovo.com]
- 6. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone <i>N</i>-Methylation as A Useful Tool - ProQuest [proquest.com]
- 11. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. [PDF] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Semantic Scholar [semanticscholar.org]
- 21. Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of β-Phenyl-L-phenylalanine and L-phenylalanine: A Guide for Researchers
For researchers in drug development and the life sciences, a nuanced understanding of how subtle molecular modifications can impact biological activity is paramount. This guide provides an in-depth, objective comparison of the biological properties of the canonical alpha-amino acid, L-phenylalanine, and its beta-amino acid analogue, β-Phenyl-L-phenylalanine. By synthesizing established biochemical principles with insights into the structural and functional differences between α- and β-amino acids, we aim to equip researchers with the foundational knowledge to strategically incorporate these molecules into their research and development pipelines.
Introduction: The Significance of the Alpha- to Beta-Amino Acid Shift
L-phenylalanine is an essential aromatic amino acid, serving as a fundamental building block for proteins and a crucial precursor for a variety of vital biomolecules, including neurotransmitters and hormones.[1][2] Its biological activities are intrinsically linked to its α-amino acid structure, where the amino group is attached to the carbon atom immediately adjacent to the carboxyl group.
β-Phenyl-L-phenylalanine, in contrast, is a non-proteinogenic β-amino acid. The key structural distinction lies in the position of the amino group, which is attached to the second carbon atom from the carboxyl group.[3] This seemingly minor alteration in the carbon backbone has profound implications for the molecule's conformational flexibility, metabolic stability, and interactions with biological systems.[4]
This guide will dissect these differences, providing a comparative analysis of their metabolic pathways, enzymatic stability, and potential as neurotransmitter precursors. We will also present detailed experimental protocols to enable researchers to conduct their own comparative studies and validate the concepts discussed herein.
Comparative Analysis of Biological Properties
A direct head-to-head comparison of the biological activities of L-phenylalanine and β-Phenyl-L-phenylalanine is not extensively documented in publicly available literature. However, by combining the well-established biochemistry of L-phenylalanine with the known characteristics of β-amino acids, we can construct a robust comparative framework.
| Property | L-phenylalanine | β-Phenyl-L-phenylalanine (Inferred) |
| Metabolic Fate | Primarily converted to L-tyrosine by phenylalanine hydroxylase; also undergoes transamination to phenylpyruvate.[1][5] | Likely resistant to phenylalanine hydroxylase and transaminases due to altered structure. May undergo novel metabolic transformations. |
| Enzymatic Stability | Susceptible to degradation by various proteases and peptidases when incorporated into peptides. | Expected to exhibit significantly higher resistance to enzymatic degradation by proteases and peptidases.[4] |
| Neurotransmitter Precursor | Serves as a precursor to L-tyrosine, which is then converted to dopamine, norepinephrine, and epinephrine.[2][6] | Unlikely to be a direct precursor to catecholamines via the canonical pathway. Potential for alternative neuromodulatory roles. |
| Cellular Uptake | Transported across cell membranes and the blood-brain barrier by large neutral amino acid (LNAA) transporters.[7][8][9] | Transport mechanisms are not well-defined but may involve different transporters or have altered affinity for LNAA transporters. |
| Toxicity | Generally safe, but high levels can be neurotoxic, particularly in individuals with phenylketonuria (PKU).[5] | Toxicity profile is not well-established and requires dedicated investigation. |
Delving into the Mechanistic Differences
Metabolic Pathways and Enzymatic Stability
The metabolic fate of L-phenylalanine is well-characterized. The primary pathway involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[5] This is the rate-limiting step in the catabolism of phenylalanine and the initial step in the biosynthesis of catecholamine neurotransmitters.[10] Alternatively, L-phenylalanine can be converted to phenylpyruvate through transamination.[1]
The structural shift in β-Phenyl-L-phenylalanine likely renders it a poor substrate for the enzymes that metabolize L-phenylalanine. The active sites of enzymes like phenylalanine hydroxylase are highly specific to the α-amino acid configuration.[8] Consequently, β-Phenyl-L-phenylalanine is expected to exhibit greater metabolic stability, a characteristic feature of β-amino acids that makes them attractive for the development of peptide-based therapeutics with longer half-lives.[4]
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol allows for the direct comparison of the stability of L-phenylalanine and β-Phenyl-L-phenylalanine-containing peptides in the presence of proteolytic enzymes.
Workflow Diagram:
Caption: Workflow for in vitro proteolytic stability assay.
Methodology:
-
Peptide Synthesis: Synthesize short peptides containing either L-phenylalanine or β-Phenyl-L-phenylalanine.
-
Reaction Setup: Prepare reaction mixtures containing the peptide, a specific protease (e.g., trypsin, chymotrypsin), and a suitable buffer. Include control reactions without the enzyme.
-
Incubation: Incubate all reaction mixtures at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and quench the enzymatic activity.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.
-
Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life for each peptide.
Neurotransmitter Biosynthesis
L-phenylalanine is a critical precursor for the synthesis of the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[2] This occurs through its initial conversion to L-tyrosine.[6] The availability of L-phenylalanine can therefore influence the levels of these neurotransmitters in the brain.[10]
Given that β-Phenyl-L-phenylalanine is unlikely to be a substrate for phenylalanine hydroxylase, it is not expected to contribute to the synthesis of catecholamines through the canonical pathway. However, this does not preclude it from having other neuromodulatory effects. Some β-amino acids, such as β-alanine, have been shown to act as neurotransmitters themselves.[11] Further research is needed to explore the potential for β-Phenyl-L-phenylalanine to interact with neuronal receptors or transporters.
Signaling Pathway: L-phenylalanine as a Neurotransmitter Precursor
Caption: Canonical pathway of catecholamine synthesis from L-phenylalanine.
Proposed Experimental Investigations
To bridge the knowledge gap and provide a direct, data-driven comparison between L-phenylalanine and β-Phenyl-L-phenylalanine, the following experimental approaches are recommended:
Comparative Metabolism Studies
-
In Vitro Enzyme Assays: Test the substrate activity of β-Phenyl-L-phenylalanine with purified phenylalanine hydroxylase and aminotransferases.
-
Cell-Based Assays: Utilize cell lines (e.g., hepatocytes) to compare the metabolic fate of radiolabeled L-phenylalanine and β-Phenyl-L-phenylalanine.
-
In Vivo Studies: Administer the compounds to animal models and analyze plasma and tissue samples for metabolites using mass spectrometry.
Receptor Binding and Cellular Uptake Assays
-
Competitive Binding Assays: Investigate the ability of β-Phenyl-L-phenylalanine to compete with radiolabeled L-phenylalanine for binding to LNAA transporters in isolated membrane preparations or cell lines.
-
Cellular Uptake Kinetics: Measure the rate of uptake of radiolabeled L-phenylalanine and β-Phenyl-L-phenylalanine into cells expressing specific amino acid transporters to determine transport kinetics (Km and Vmax).
Toxicity Assessment
-
In Vitro Cytotoxicity Assays: Evaluate the effect of increasing concentrations of both compounds on the viability of various cell lines (e.g., neuronal cells, liver cells).
-
In Vivo Toxicity Studies: Conduct acute and chronic toxicity studies in animal models to determine the safety profile of β-Phenyl-L-phenylalanine.
Conclusion and Future Perspectives
While L-phenylalanine's role in biology is well-established, β-Phenyl-L-phenylalanine represents an intriguing molecular analogue with the potential for distinct and advantageous properties. Its predicted resistance to enzymatic degradation makes it a compelling candidate for the development of more stable peptide-based therapeutics. However, a comprehensive understanding of its biological activity, including its metabolic fate, transport mechanisms, and potential toxicity, is crucial for its rational application.
The experimental frameworks outlined in this guide provide a roadmap for researchers to systematically investigate and compare the biological activities of these two molecules. The resulting data will be invaluable for advancing our understanding of how subtle structural modifications can be leveraged to design novel molecules with tailored biological functions for a wide range of research and therapeutic applications.
References
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- Gjedde, A., & Christensen, O. (1984). Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine. Journal of Neurochemistry, 43(1), 243-248.
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A Structural Showdown: Unveiling the Conformational Contrasts of β-Peptides and α-Peptides
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of peptide science and therapeutics, a profound understanding of molecular architecture is paramount. While α-peptides, the fundamental building blocks of natural proteins, have long been the focus of intense study, their synthetic cousins, β-peptides, are emerging as powerful tools in drug discovery and material science. This guide provides an in-depth structural comparison of β-peptides versus α-peptides, offering insights into their unique conformational preferences and the experimental methodologies used to elucidate their structures.
The Core Distinction: An Extra Carbon's Ripple Effect
The fundamental difference between α- and β-peptides lies in the structure of their constituent amino acid monomers. In α-amino acids, the amino group is attached to the α-carbon, the same carbon that bears the side chain and is directly bonded to the carboxyl group. In β-amino acids, the amino group is bonded to the β-carbon, introducing an additional methylene unit into the peptide backbone for each residue.[1][2] This seemingly minor alteration has profound consequences for the peptide's structural landscape.
This extended backbone grants β-peptides greater conformational flexibility in some respects, yet also predisposes them to form stable, well-defined secondary structures that are distinct from those of α-peptides.[3]
Secondary Structures: A Tale of Two Conformations
Both α- and β-peptides can fold into ordered secondary structures, such as helices and sheets, stabilized by hydrogen bonds. However, the specific geometries of these structures differ significantly.
Helical Structures: Beyond the α-Helix
The α-helix is the archetypal helical structure in α-peptides, characterized by a right-handed coil with 3.6 residues per turn and a pitch of 5.4 Å.[4] It is stabilized by intramolecular hydrogen bonds between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+4'.[5]
β-peptides, in contrast, can adopt a wider variety of helical conformations, the most common of which are the 14-helix, 12-helix, and 10/12-helix.[6] The nomenclature for these helices refers to the number of atoms in the hydrogen-bonded ring.[6]
-
14-Helix: This is a common and stable helix in β-peptides, particularly those derived from β³-amino acids. It is characterized by i,i+2 C=O···H-N hydrogen bonds, forming a 14-membered ring.[7] It typically has about 3 to 3.1 residues per turn.[7]
-
12-Helix: The 12-helix is defined by i,i+3 C=O···H-N hydrogen bonds, creating a 12-membered ring.[6] This structure is particularly interesting as its macrodipole and hydrogen bond orientation are analogous to those of the α-helix.[6]
-
10/12-Helix: This fascinating structure features an intertwined network of 10- and 12-membered hydrogen-bonded rings.
| Feature | α-Helix (α-Peptide) | 14-Helix (β-Peptide) | 12-Helix (β-Peptide) |
| Residues per Turn | 3.6[4] | ~3.0 - 3.1[7] | ~2.5 - 2.7 |
| Rise per Residue | 1.5 Å | ~2.0 Å | ~2.2 Å |
| Pitch | 5.4 Å[4] | ~6.0 Å | ~5.4 Å[6] |
| Hydrogen Bonding | i → i+4[5] | i → i+2[7] | i → i+3[6] |
Sheet Structures: A More Stable Arrangement
Both α- and β-peptides can form sheet-like structures stabilized by inter-strand hydrogen bonds. In α-peptides, these are known as β-sheets and can be parallel or anti-parallel. Anti-parallel β-sheets are generally more stable due to the optimal linear alignment of the hydrogen bonds.
β-peptides also form stable sheet structures. Due to their more extended backbone, β-peptide sheets can exhibit different pleating patterns and potentially stronger inter-strand interactions compared to their α-peptide counterparts.
The Power of Stability: Resistance to Proteolytic Degradation
One of the most significant advantages of β-peptides in a biological context is their remarkable resistance to degradation by proteases.[3] Proteases are enzymes that have evolved to recognize and cleave the peptide bonds of α-peptides.[8][9][10] The altered backbone geometry of β-peptides makes them poor substrates for these enzymes, leading to a significantly longer half-life in biological systems.[3] This intrinsic stability is a major driver for the development of β-peptide-based therapeutics.
Experimental Characterization of Peptide Structure
A multi-faceted approach employing various biophysical techniques is necessary to fully elucidate the three-dimensional structure of both α- and β-peptides.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[11] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures give rise to characteristic CD spectra.[12]
-
α-Helices typically show two negative bands around 222 nm and 208 nm and a strong positive band around 192 nm.[12][13]
-
β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm.[12][13]
-
Random coil conformations show a strong negative band below 200 nm.[13]
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer itself does not have a strong absorbance in the far-UV region.[1]
-
The peptide concentration should typically be in the range of 50-200 µM.
-
Prepare a buffer blank with the exact same composition as the sample solution.[11]
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * 100) / (c * n * l), where θobs is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of residues, and l is the path length in cm.
-
Analyze the spectral features to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software.[1]
-
Sources
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The Bulwark in the Backbone: A Comparative Guide to the Proteolytic Stability of Peptides Incorporating β-Phenyl-L-phenylalanine
For the researcher navigating the labyrinth of peptide therapeutics, the specter of proteolytic degradation looms large. The inherent susceptibility of natural peptides to enzymatic cleavage necessitates innovative strategies to enhance their in vivo half-life and therapeutic efficacy. Among the arsenal of peptidomimetic modifications, the incorporation of β-amino acids has emerged as a robust solution. This guide provides a comprehensive comparison of the proteolytic stability of peptides containing β-Phenyl-L-phenylalanine (β-Phe) against their natural α-amino acid counterparts and other stabilizing modifications, supported by established principles and illustrative experimental data.
The Achilles' Heel of Peptides and the β-Amino Acid Shield
Native peptides, constructed from α-amino acids, are readily recognized and cleaved by a host of proteases in the body. This enzymatic onslaught dramatically curtails their bioavailability and therapeutic window. The introduction of a β-amino acid, such as β-Phenyl-L-phenylalanine, into a peptide sequence fundamentally alters the peptide backbone, creating a formidable defense against proteolysis. This enhanced stability stems from the addition of an extra carbon atom in the backbone, which introduces steric hindrance and disrupts the canonical conformation recognized by proteolytic enzymes.[1][2]
The structural dissimilarity of the β-peptide backbone effectively camouflages the peptide from the enzymatic machinery designed to dismantle α-peptides. This molecular subterfuge translates into a significant extension of the peptide's half-life in biological systems, a critical attribute for the development of viable peptide-based drugs.
Visualizing the Proteolytic Barrier
The following diagram illustrates the fundamental difference between an α-peptide bond susceptible to cleavage and a β-peptide bond that resists it.
Caption: Mechanism of protease resistance by β-amino acid incorporation.
Comparative Stability: Evidence from the Field
While direct head-to-head quantitative data for a specific peptide containing β-Phenyl-L-phenylalanine versus its exact α-L-phenylalanine isomer is not extensively published, the principle of enhanced stability is well-documented with analogous modifications. The following table presents illustrative data from studies on other unnatural amino acid substitutions, demonstrating the significant improvements in peptide stability that can be anticipated with β-Phe incorporation.
| Modification Strategy | Peptide System | Stability Metric (Half-life) | Fold Improvement | Reference |
| Unmodified Peptide | Somatostatin Analog | ~2.75 hours (in serum) | - | [1] |
| Non-natural α-Amino Acid Substitution | Somatostatin Analog with Msa | 43.9 hours (in serum) | ~16x | [1] |
| Multiple Non-natural α-Amino Acid Substitutions | Somatostatin Analog with 3 Msa | >60 hours (in serum) | >22x | [1] |
| Unmodified Peptide | Hypothetical Peptide | ~0.8 hours (in serum) | - | [3] |
| N-Methylation | Hypothetical Peptide with N,N-Dimethyl-L-Valine | ~18 hours (in serum) | ~22.5x | [3] |
Msa = Mesitylalanine, a non-natural α-amino acid.
These examples underscore the profound impact of introducing unnatural amino acids on proteolytic stability. The incorporation of β-Phenyl-L-phenylalanine is expected to confer a similar, if not greater, degree of resistance due to the more significant alteration of the peptide backbone. In fact, some studies have reported that peptides containing β-amino acids remain completely intact after extended incubation with proteases like trypsin and chymotrypsin.
Experimental Protocols for Assessing Proteolytic Stability
To empirically determine the stabilizing effect of β-Phenyl-L-phenylalanine, researchers can employ a suite of in vitro stability assays. The following are detailed, step-by-step methodologies for two of the most common and informative assays.
In Vitro Plasma Stability Assay
This assay provides a broad assessment of a peptide's stability in a complex biological matrix containing a multitude of endogenous proteases.
Experimental Workflow:
Caption: Workflow for in vitro plasma stability assay.
Methodology:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the control (α-Phe containing) and test (β-Phe containing) peptides in a suitable solvent (e.g., DMSO or sterile water).
-
Incubation: Pre-warm human or rat plasma to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid protein precipitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a cold protein precipitation agent, such as acetonitrile or trifluoroacetic acid (TFA), to stop enzymatic activity.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated plasma proteins.
-
LC-MS/MS Analysis: Carefully collect the supernatant and analyze it using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining at each time point and calculate the half-life (t½) of the peptide in plasma.
Enzymatic Degradation Assay with Specific Proteases (Trypsin & Chymotrypsin)
This assay provides insights into the peptide's susceptibility to cleavage by specific, well-characterized proteases.
Methodology:
-
Enzyme and Peptide Preparation: Prepare stock solutions of trypsin and chymotrypsin in their respective assay buffers. Prepare stock solutions of the control and test peptides.
-
Reaction Initiation: In separate tubes, add the peptide solution to the pre-warmed (37°C) enzyme solution to initiate the digestion. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).
-
Incubation and Sampling: Incubate the reaction mixtures at 37°C. At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction.
-
Reaction Termination: Stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., TFA) or a specific protease inhibitor.
-
Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS to monitor the disappearance of the parent peptide peak and the appearance of degradation products.
-
Data Analysis: Quantify the percentage of the parent peptide remaining over time. For LC-MS/MS analysis, the cleavage sites can be identified by determining the mass of the resulting peptide fragments.
Conclusion: A Strategic Imperative for Peptide Drug Development
The incorporation of β-Phenyl-L-phenylalanine represents a powerful and rational strategy to overcome the fundamental challenge of proteolytic instability in peptide drug development. The altered backbone conformation provides a robust shield against enzymatic degradation, significantly extending the in vivo half-life and enhancing the therapeutic potential of peptide candidates. The experimental protocols detailed in this guide provide a clear roadmap for researchers to quantitatively assess the stability benefits of this modification. By embracing such innovative peptidomimetic approaches, the scientific community can unlock the full therapeutic promise of peptides, paving the way for a new generation of more durable and effective medicines.
References
- Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
- Truncation of somatostatin into Sandostatin and the Veber-Hirschman peptide. The active analogs resulted from the Nmethylation of the amides shown by arrows. ResearchGate.
- Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics. CORE.
- Amino acid sequence of somatostatin. ResearchGate.
- New ligand extends the half-life of peptide drugs from minutes to days. ScienceDaily.
- Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. MDPI.
- Protease cleavage sites in peptides. Cleavage sites of pepsin, trypsin,... ResearchGate.
- A biomimetic approach for enhancing the in vivo half-life of peptides. ResearchGate.
- Current strategies in extending half-lives of therapeutic proteins. Journal of Pharmaceutical Investigation.
- Proteases. Bowers Lab.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC.
- Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini. PNAS.
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
- Physiology, Somatostatin. StatPearls.
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- Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. MDPI.
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A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Analysis of β-Phenylalanine
Introduction: The Analytical Imperative for β-Phenylalanine
In the landscape of pharmaceutical development and medicinal chemistry, β-amino acids represent a class of molecules with immense therapeutic potential. Unlike their α-amino acid counterparts, β-amino acids, such as β-phenylalanine, confer unique structural properties to peptides, including increased stability against enzymatic degradation.[1] β-Phenylalanine derivatives (β-PADs) are integral scaffolds in drug discovery, serving as building blocks for compounds with diverse biological activities.[1][2]
Given its significance, the accurate and robust quantification of β-phenylalanine in various matrices—from reaction mixtures to complex biological fluids—is paramount. The choice of analytical methodology is a critical decision point that impacts data quality, throughput, and resource allocation. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of β-phenylalanine. We will move beyond a simple listing of pros and cons to explore the fundamental causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select the most fitting approach for their specific application.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach
HPLC is a separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase packed within a column.[3] Its primary advantage for amino acid analysis lies in its ability to handle non-volatile and thermally labile compounds in their native state, directly addressing the physicochemical properties of β-phenylalanine.[3][4]
The Causality of the HPLC Workflow
The logical flow of an HPLC analysis is designed to take the analyte from a complex sample to a quantifiable signal with minimal, targeted modifications. The process is predicated on the solubility of β-phenylalanine in a liquid phase, avoiding the harsh conditions required for volatilization.
Caption: Experimental workflow for β-phenylalanine analysis by HPLC.
Detailed Experimental Protocol: HPLC-FLD Analysis of β-Phenylalanine
This protocol details a common approach using pre-column derivatization for sensitive fluorescence detection (FLD), a technique that provides excellent sensitivity and selectivity for amino acids.
-
Sample Preparation (Protein Precipitation):
-
Rationale: Biological samples like plasma contain high concentrations of proteins that interfere with chromatography. Precipitation using an organic solvent is a simple and effective cleanup step.
-
Procedure:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 60 seconds to ensure thorough protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for derivatization.
-
-
-
Pre-Column Derivatization with OPA/MCE:
-
Rationale: β-phenylalanine lacks a strong native chromophore or fluorophore. Derivatization with o-phthalaldehyde (OPA) in the presence of a thiol like 2-mercaptoethanol (MCE) creates a highly fluorescent isoindole derivative, drastically lowering the limit of detection.[5]
-
Procedure:
-
Prepare a 0.4 M Borate Buffer (pH 9.5).
-
Prepare the OPA/MCE reagent fresh daily: Dissolve 25 mg of OPA in 2.25 mL of methanol, then add 250 µL of borate buffer and 25 µL of MCE. Protect from light.[5]
-
In an autosampler vial, mix 50 µL of the sample supernatant with 50 µL of the OPA/MCE reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. The timing is critical as the derivative can be unstable.
-
-
-
Chromatographic Conditions:
-
Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds like the OPA-derivatized amino acid. A gradient elution is used to ensure adequate separation from other sample components and elute the analyte with a good peak shape.
-
Instrumentation:
-
Column: ZORBAX Eclipse-AAA C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[6]
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient: 0-10 min (0-50% B), 10-12 min (50-100% B), 12-15 min (100% B).
-
Detection (FLD): Excitation: 340 nm, Emission: 450 nm.[6]
-
-
-
Chiral Analysis Considerations:
-
For separating D- and L- enantiomers of β-phenylalanine, a chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for underivatized amino acids.[7][8] This allows for direct chiral analysis without derivatization, which carries a risk of racemization.[8][9]
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Volatilization Mandate
GC-MS is a powerful technique that couples the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. However, its core principle dictates that analytes must be both volatile and thermally stable to traverse the heated column.[3] Amino acids like β-phenylalanine are polar, zwitterionic solids that decompose at the high temperatures used in GC.[10] Therefore, chemical derivatization is not optional; it is a mandatory prerequisite for GC-MS analysis. [11][12]
The Causality of the GC-MS Workflow
The GC-MS workflow is fundamentally shaped by the need to transform the non-volatile analyte into a volatile derivative. This introduces additional, critical steps into the sample preparation phase, each with its own potential for introducing variability.
Caption: Experimental workflow for β-phenylalanine analysis by GC-MS.
Detailed Experimental Protocol: GC-MS Analysis of β-Phenylalanine
This protocol employs a common and robust silylation derivatization method to make β-phenylalanine amenable to GC-MS analysis.
-
Sample Preparation and Drying:
-
Rationale: The presence of even trace amounts of water can quench the derivatization reaction and hydrolyze the resulting derivatives.[11][13] Therefore, complete drying of the sample extract is the most critical step.
-
Procedure:
-
Perform protein precipitation as described in the HPLC protocol (Step 1).
-
Transfer 100 µL of the supernatant to a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. A heated block (60-70°C) can accelerate this process.
-
-
-
Derivatization with MTBSTFA:
-
Rationale: Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on polar functional groups (amine, carboxylic acid) with nonpolar tert-butyldimethylsilyl (TBDMS) groups.[11][14] This neutralizes the zwitterionic character, increases volatility, and enhances thermal stability. MTBSTFA is often preferred as its derivatives are more stable and less moisture-sensitive than smaller silyl derivatives (e.g., from BSTFA).[11]
-
Procedure:
-
To the dried sample residue, add 50 µL of acetonitrile (as solvent) and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 100-120°C for 30-60 minutes.[14] The high temperature is necessary to drive the reaction to completion.
-
Cool the vial to room temperature before injection.
-
-
-
Chromatographic Conditions:
-
Rationale: A low-polarity capillary column is used for the separation of the relatively nonpolar TBDMS derivatives. A temperature program (oven ramp) is essential to first separate analytes at lower temperatures and then elute higher-boiling compounds and clean the column at higher temperatures.
-
Instrumentation:
-
Column: SLB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Port Temp: 250°C.
-
Oven Program: Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 300°C; hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
MS Mode: For quantification, Selected Ion Monitoring (SIM) is superior. Key ions for TBDMS-derivatized β-phenylalanine would be determined from a full scan analysis of a standard. Common fragments include [M-57]⁺, corresponding to the loss of a tert-butyl group.[11] For phenylalanine, a detection limit of 1.2 µmol/L has been reported using this approach.[14]
-
-
Pillar 3: Objective Comparison and Authoritative Grounding
The choice between HPLC and GC-MS is not a matter of which technique is "better," but which is more effective for the analytical question at hand.[3] The following table summarizes the key performance characteristics based on the principles and protocols described.
| Feature | HPLC | GC-MS | Supporting Rationale & Citations |
| Derivatization | Optional (for detection) | Mandatory (for volatilization) | HPLC analyzes soluble compounds directly, while GC requires volatile analytes. Amino acids are not volatile and will decompose at GC temperatures.[3][10][11] |
| Sample Prep Complexity | Lower | Higher | GC-MS requires a mandatory, anhydrous, heated derivatization step, adding time, cost, and potential sources of error.[10][11] |
| Thermal Stability | Not a concern | Critical | The analyte derivative must be stable at high injector and oven temperatures. |
| Throughput | Variable; can be high with UPLC | Potentially lower due to sample prep | While GC run times can be fast, the multi-step derivatization process often becomes the rate-limiting step for overall sample throughput. |
| Selectivity | Good; enhanced by specific detectors (FLD, MS) | Excellent | The mass spectrometer provides structural information, making it highly specific. SIM mode dramatically reduces matrix interference.[14] |
| Sensitivity | Good to Excellent | Excellent | MS detectors, especially in SIM mode, offer very low detection limits.[14] HPLC with FLD is also highly sensitive.[5] |
| Chiral Separation | Direct and robust | Indirect and complex | HPLC with chiral stationary phases is a well-established method for underivatized amino acids.[7][8] Derivatization for GC can risk racemization (loss of chiral information).[9] |
| Robustness | Generally high | Prone to derivatization issues | The derivatization step in GC-MS is sensitive to moisture and matrix effects, which can impact reproducibility if not rigorously controlled.[11] |
Conclusion and Recommendations for the Field
As a Senior Application Scientist, my recommendation is grounded in aligning the technique's strengths with the user's analytical goals.
-
For General Quantification and Routine Analysis: HPLC, particularly LC-MS, is the superior choice. Its ability to analyze β-phenylalanine directly without derivatization simplifies the workflow, reduces potential sources of error, and is inherently more robust for a non-volatile, thermally sensitive molecule.[3][10] This is the workhorse method for most research and development applications.
-
For High-Sensitivity Targeted Analysis: GC-MS is a powerful and viable alternative. When the absolute lowest detection limits are required, such as in neonatal screening for phenylketonuria from dried blood spots, a well-validated GC-MS derivatization method can provide exceptional sensitivity and specificity.[14] However, this comes at the cost of increased sample preparation complexity and requires significant expertise to ensure reproducibility.
-
For Chiral Purity Determination: Chiral HPLC is the recommended methodology. It offers a direct route to separating the enantiomers of underivatized β-phenylalanine, avoiding the risk of racemization that can be associated with the harsh derivatization conditions required for GC.[7][8][9]
Ultimately, the optimal method is one that is fit-for-purpose, validated for its intended use, and provides reliable, reproducible data to drive critical scientific and developmental decisions.
References
- HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.
- ResearchGate. GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. (2023).
- Klockiewicz-Kamińska, E., & Keutgen, A. J. (2007). Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. ResearchGate.
- Tan, D. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio.
- Deng, C., et al. (2002). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Chromatography B, 780(2), 407-413.
- Hroboňová, K., et al. (2014). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar.
- Davison, A. S., et al. (2020). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. PubMed Central.
- Rault, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry.
- ResearchGate. Monitoring of Phenylalanine Levels in Patients with Phenylketonuria Using Dried Blood Spots: a Comparison of Two Methods. (2018).
- Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Rault, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry.
- Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent.
- ResearchGate. Derivatization of amino acids analyzed by GCMS?. (2016).
- Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2024).
- Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Molecules, 19(8), 12561-12576.
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- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Beta-Phenylalanine Quantification
Introduction: The Analytical Imperative for Beta-Phenylalanine
Beta-phenylalanine, a non-proteinogenic amino acid, is more than just a structural isomer of the well-known L-alpha-phenylalanine. It serves as a crucial building block in the synthesis of various pharmaceuticals, including beta-lactam antibiotics and anti-cancer agents. Its presence, whether as an active pharmaceutical ingredient (API), a metabolite, or a chiral impurity, demands precise and accurate quantification. The reliability of this quantification underpins critical decisions in drug development, from pharmacokinetic studies to quality control of the final product.
However, generating this data is not a static process. Methods evolve, are transferred between laboratories, or are run on different instrument platforms. How do we ensure consistency and reliability across these changes? The answer lies in a rigorous, systematic process known as cross-validation .
This guide provides an in-depth comparison and a practical framework for conducting the cross-validation of two powerhouse analytical techniques for beta-phenylalanine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind each choice, ensuring a self-validating and trustworthy protocol.
Pillar 1: Understanding the Analytical Landscape
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the complexity of the sample matrix. For beta-phenylalanine, the primary challenge is often its separation from the endogenous and structurally similar alpha-phenylalanine.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is robust and widely accessible. For beta-phenylalanine, its successful application hinges on achieving chiral separation. This is typically accomplished using a chiral stationary phase (CSP) that can differentiate between the enantiomers.[1][2] Detection via UV is straightforward, provided the concentration is sufficient and interferences are minimal.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often considered the "gold standard" in bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[3][4][5][6][7] By monitoring specific precursor-to-product ion transitions, it can quantify an analyte with high confidence, even at very low concentrations and in complex matrices like plasma or blood.[5][8] While chiral separation is still necessary, the mass spectrometer's specificity provides an additional layer of certainty that is invaluable in regulated environments.
Pillar 2: The Principle and Necessity of Cross-Validation
Cross-validation is the formal process of comparing two validated analytical methods to demonstrate that they provide comparable results. It is not merely a suggestion but a regulatory expectation outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12]
When is Cross-Validation Required?
According to the FDA's "Bioanalytical Method Validation Guidance for Industry," cross-validation is necessary when:
-
Data is being compared across different methods within or between studies.
-
An analytical method is transferred between laboratories or sites.[12]
-
Significant changes are made to a validated method, such as a change in instrumentation, critical reagents, or sample processing procedures.[12]
The objective is to establish the inter-method and inter-laboratory reliability of the data, ensuring that results are consistent and reproducible, forming an unbroken chain of data integrity.
Pillar 3: A Practical Guide to Cross-Validation: HPLC-UV vs. LC-MS/MS
Let us consider a common scenario: A research laboratory has a validated chiral HPLC-UV method for quantifying beta-phenylalanine in human plasma. A new, more sensitive LC-MS/MS method has been developed and validated to support upcoming clinical trials with lower dosing. A cross-validation study is now required to bridge the data between the two methods.
Experimental Workflow Diagram
The overall workflow for the cross-validation process is depicted below.
Caption: Workflow for cross-validating two analytical methods.
Detailed Experimental Protocols
Objective: To demonstrate the interchangeability of an HPLC-UV and an LC-MS/MS method for beta-phenylalanine quantification in human plasma.
1. Preparation of Validation Samples
-
Source Matrix: Pooled, blank human plasma (K2EDTA anticoagulant).
-
Calibration Standards: Prepare a stock solution of beta-phenylalanine in methanol. Serially dilute to create calibration standards ranging from 50 ng/mL to 5000 ng/mL (for HPLC-UV) and 1 ng/mL to 1000 ng/mL (for LC-MS/MS).
-
Quality Control (QC) Samples: Prepare separate spiked QC samples in blank plasma at three concentrations:
-
Low QC (LQC): 3x the Lower Limit of Quantification (LLOQ) of the least sensitive method (HPLC-UV).
-
Medium QC (MQC): Mid-point of the calibration range.
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ).
-
Expertise Note: Using a separately prepared stock for QCs than for calibrators is a critical self-validating step to ensure accuracy.
-
2. Protocol: Chiral HPLC-UV Method
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (Calibrator, QC, or Unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
-
Causality: Acetonitrile is an effective precipitating agent that is also compatible with reversed-phase chromatography. Using it cold enhances the precipitation efficiency.
-
-
Chromatographic Conditions:
3. Protocol: LC-MS/MS Method
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (SIL-IS, e.g., d5-beta-phenylalanine).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Causality: A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction for matrix effects and instrument variability.
-
-
Chromatographic & Mass Spectrometry Conditions:
-
Column: Chiral Stationary Phase Column (can be the same as HPLC-UV or a similar UHPLC version for faster run times).
-
Mobile Phase: Gradient elution may be used to improve peak shape and reduce run time.
-
Mass Spectrometer: Triple Quadrupole (QqQ).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Beta-phenylalanine: e.g., m/z 166.1 -> 120.1
-
d5-Beta-phenylalanine (IS): e.g., m/z 171.1 -> 125.1
-
-
Trustworthiness: Monitoring specific Multiple Reaction Monitoring (MRM) transitions ensures that the signal is highly specific to the target analyte, building trust in the data's identity and accuracy.[7]
-
Data Analysis and Acceptance Criteria
For the cross-validation to be successful, the concentration values obtained from both methods for the same set of samples must agree.
-
Procedure: Analyze a minimum of 20 incurred study samples or, if unavailable, a full set of QCs (at least 6 replicates at LQC, MQC, and HQC).
-
Calculation: For each sample, calculate the percent difference: % Difference = [(Conc_HPLC - Conc_LCMS/MS) / Mean(Conc_HPLC, Conc_LCMS/MS)] * 100
-
Acceptance Criteria (per EMA/FDA guidelines):
Hypothetical Data Summary
| Sample ID | Conc. by HPLC-UV (ng/mL) | Conc. by LC-MS/MS (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail (≤ ±20%) |
| MQC-01 | 1550 | 1495 | 1522.5 | 3.6% | Pass |
| MQC-02 | 1480 | 1510 | 1495.0 | -2.0% | Pass |
| MQC-03 | 1610 | 1530 | 1570.0 | 5.1% | Pass |
| MQC-04 | 1525 | 1480 | 1502.5 | 3.0% | Pass |
| MQC-05 | 1590 | 1650 | 1620.0 | -3.7% | Pass |
| MQC-06 | 1495 | 1540 | 1517.5 | -3.0% | Pass |
| Study-01 | 85.5 | 94.2 | 89.85 | -9.7% | Pass |
| Study-02 | 245.1 | 220.5 | 232.8 | 10.6% | Pass |
| Study-03 | 670.8 | 715.3 | 693.05 | -6.4% | Pass |
| Study-04 | 12.5 | Not Detected* | - | - | Fail |
| Study-05 | 35.6 | 48.9 | 42.25 | -31.5% | Fail |
| Study-06 | 988.2 | 950.1 | 969.15 | 3.9% | Pass |
(*Below LLOQ of the HPLC-UV method)
Interpretation of Results: In this hypothetical dataset of 12 samples, 10 out of 12 (83%) passed the acceptance criteria of ±20% difference. This would be considered a successful cross-validation. The failures highlight important aspects: Sample "Study-04" demonstrates the differing sensitivity of the methods. Sample "Study-05" shows a significant discrepancy that would warrant investigation into potential matrix effects or other interferences affecting one method more than the other at that concentration.
Conclusion: Upholding Data Integrity Through Rigorous Validation
Cross-validation is an indispensable scientific and regulatory exercise. It ensures the continuity and integrity of data across the lifecycle of an analytical method and a drug development program. By systematically comparing different analytical techniques, such as the robust workhorse of HPLC-UV and the sensitive specialist of LC-MS/MS, we build a foundation of trust in our quantitative results. This guide provides a framework grounded in regulatory expectations and scientific causality, empowering researchers and drug development professionals to generate reliable, comparable, and defensible data for the quantification of beta-phenylalanine.
References
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Waters Corporation.Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
- European Medicines Agency (EMA).
- International Council for Harmonisation (ICH).
- Hroboňová, K., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
- European Bioanalysis Forum.
- Slideshare.
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- U.S. Food and Drug Administration (FDA). (2018).
- ResearchGate.Chromatograms of enantiomer separation of racemic N-PHT phenylalanine. [Link]
- ResearchGate.
- Pop, R. M., et al. (2014). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Clujul Medical, 87(4), 256–261. [Link]
- Moat, S. J., et al. (2020). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. Journal of inherited metabolic disease, 43(5), 934–943. [Link]
- ECA Academy. (2014).
- Roesel, R. A., et al. (1986). HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. Clinica Chimica Acta, 156(1), 91-96. [Link]
- U.S. Food and Drug Administration (FDA).Q2(R2)
- Kand'ár, R., & Záková, P. (2009). Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection.
- ProPharma. (2024).
- HELIX Chromatography.HPLC Methods for analysis of Phenylalanine. [Link]
- Pecce, R., et al. (2013). Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot.
- Yuan, L., et al. (2022). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. Clinical Biochemistry, 101, 35-41. [Link]
- Meesters, R. J., et al. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine.
- Pop, R. M., et al. (2011). COMPARISON OF PLASMA PHENYLALANINE DETERMINATION BY DENSITOMETRY OF THIN-LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH THE SCREENING OF PHENYLKETONURIA. Clujul Medical, 84(4), 543–548. [Link]
- Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1865-1869. [Link]
- Knoop, A., et al. (2023). Proof-of-concept of a prior validated LC-MS/MS method for detection of N-lactoyl-phenylalanine in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes. Frontiers in Physiology, 14, 1241198. [Link]
- Cell Biolabs, Inc.Phenylalanine Assay Kit. [Link]
- Pasieka, A. E., & Morgan, J. F. (1959). Quantitative Determination of Phenylalanine on Paper Chromatograms. Analytical Chemistry, 31(2), 289-291. [Link]
- Zytkovicz, T. H., et al. (2004). Determination of phenylalanine and tyrosine in dried blood specimens by ion-exchange chromatography using the Hitachi L-8800 analyzer. Clinical Biochemistry, 37(9), 772-777. [Link]
- Sahu, D., et al. (2024). Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease. Metabolites, 14(1), 26. [Link]
- American Chemical Society. (2025). Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. [Link]
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A Senior Application Scientist's Guide to Assessing the Immunogenicity of Beta-Phenylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as beta-phenylalanine, into therapeutic peptides is a rapidly advancing strategy to enhance stability, potency, and pharmacokinetic profiles. However, these modifications can introduce novel immunological challenges, making a thorough assessment of immunogenicity a critical component of preclinical development.[1] This guide provides an in-depth, technically-focused comparison of methodologies to evaluate the immunogenic potential of beta-phenylalanine-containing peptides, grounded in established scientific principles and regulatory expectations.
The Rationale: Why Beta-Phenylalanine Demands Specific Immunogenicity Scrutiny
The introduction of a beta-amino acid into a peptide backbone fundamentally alters its structure and proteolytic susceptibility. This can impact immunogenicity in several ways:
-
Altered Antigen Processing and Presentation: The resistance of beta-peptide bonds to enzymatic degradation can lead to the generation of novel peptide fragments by antigen-presenting cells (APCs).[2] These fragments may contain new or cryptic T-cell epitopes that are not present in the native peptide, potentially triggering an unwanted immune response.
-
Modified MHC Binding: The unique stereochemistry and conformational flexibility of beta-phenylalanine can influence how a peptide fits into the binding groove of Major Histocompatibility Complex (MHC) molecules.[3] This could either increase or decrease the affinity for MHC, a key determinant of T-cell activation.[4]
-
Creation of Neo-Epitopes: The beta-phenylalanine residue itself, or the altered conformation it induces, can be perceived as foreign by the immune system, creating a neo-epitope that can be recognized by T-cells or B-cells.[5]
A systematic and multi-tiered approach is therefore essential to de-risk these novel peptide therapeutics.
A Multi-Tiered Workflow for Immunogenicity Assessment
A robust immunogenicity assessment workflow for beta-phenylalanine-containing peptides should be a staged process, moving from computational predictions to sensitive in vitro assays. This allows for early identification of potential risks and informs the design of subsequent, more resource-intensive studies.
Caption: A tiered workflow for assessing the immunogenicity of modified peptides.
Tier 1: In Silico Prediction of T-Cell Epitopes
The initial step in assessing immunogenicity involves computational screening for potential T-cell epitopes.[6] These algorithms predict the binding affinity of peptide sequences to various Human Leukocyte Antigen (HLA) alleles, which are highly polymorphic in the human population.[6]
Causality Behind Experimental Choice: In silico tools offer a rapid and cost-effective way to screen large numbers of peptide candidates and identify potential "hotspots" of MHC binding.[7] This allows for the early prioritization of peptides for further experimental validation, reducing the overall cost and time of immunogenicity evaluation.
Challenges with Beta-Phenylalanine: Standard immunoinformatics tools are primarily trained on datasets of natural L-amino acids.[6] The presence of beta-phenylalanine necessitates a more nuanced approach. One strategy is to model the beta-phenylalanine as its closest natural counterpart (L-phenylalanine) to get a preliminary estimate, while acknowledging the limitations of this approach. More advanced methods may involve creating custom scoring matrices or using molecular modeling to predict the impact of the unnatural amino acid on MHC binding.
Data Presentation: In Silico Screening Results
| Peptide Sequence | Modification | Predicted MHC Allele | Predicted Binding Affinity (IC50 nM) | Immunogenicity Score |
| Native Peptide | None | HLA-DRB101:01 | 550 | Low |
| Beta-Phe Peptide | A -> β-Phe | HLA-DRB101:01 | 150 | Moderate |
| Scrambled Peptide | N/A | HLA-DRB1*01:01 | >10000 | Very Low |
Note: The immunogenicity score is a composite value derived from the prediction algorithm, with lower scores indicating a higher likelihood of being a T-cell epitope.
Tier 2: In Vitro Confirmation of Immunogenic Potential
In silico predictions must be validated through experimental assays.[7] This tier focuses on directly measuring the key events in the T-cell dependent immune response: MHC binding and subsequent T-cell activation.[8]
MHC Binding Assays
These assays directly quantify the ability of a peptide to bind to MHC class II molecules.[4]
Causality Behind Experimental Choice: A peptide must first bind to an MHC molecule to be presented to T-cells.[9] Therefore, confirming MHC binding is a critical validation of in silico predictions and a prerequisite for T-cell activation.
Experimental Protocol: Competitive MHC II Binding ELISA
-
Plate Coating: Coat a 96-well plate with a specific recombinant human HLA-DR protein.
-
Competition Reaction: Add a known high-affinity biotinylated peptide (probe) to the wells, along with serial dilutions of the test peptide (beta-phenylalanine-containing peptide or native counterpart).
-
Incubation: Incubate the plate to allow for competitive binding to the MHC molecules.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) to detect the bound biotinylated probe peptide.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance. A decrease in signal indicates that the test peptide has successfully competed with the probe peptide for MHC binding.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the probe peptide binding.
Data Presentation: Comparative MHC Binding Affinities
| Peptide | Target MHC Allele | IC50 (nM) | Interpretation |
| Native Peptide | HLA-DRB104:01 | 850 | Weak Binder |
| Beta-Phe Peptide | HLA-DRB104:01 | 220 | Moderate Binder |
| Positive Control | HLA-DRB104:01 | 50 | Strong Binder |
| Negative Control | HLA-DRB104:01 | >20,000 | Non-Binder |
T-Cell Activation Assays
These assays determine whether the peptide-MHC complex can be recognized by T-cells and elicit a functional response.[10]
Causality Behind Experimental Choice: MHC binding alone does not guarantee an immune response.[9] T-cell activation assays provide direct evidence of a peptide's ability to stimulate an adaptive immune response.
Experimental Protocol: ELISpot Assay for IFN-γ Secretion
-
Cell Culture: Co-culture peripheral blood mononuclear cells (PBMCs) from a panel of healthy donors (selected to represent diverse HLA types) with the test peptides.
-
Antigen Presentation: Dendritic cells within the PBMC population will process and present the peptides on their MHC class II molecules.
-
T-Cell Stimulation: Peptide-specific CD4+ T-cells, if present, will recognize the peptide-MHC complex and become activated.
-
Cytokine Capture: The assay is performed on a plate coated with antibodies that capture IFN-γ, a key cytokine secreted by activated T-helper 1 (Th1) cells.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that forms a colored spot at the site of cytokine secretion.
-
Analysis: The number of spots corresponds to the number of IFN-γ-secreting cells, providing a quantitative measure of the T-cell response.
Data Presentation: T-Cell Response to Peptides
| Peptide | Donor HLA Type | Mean Spot Forming Units (SFU) per 10^6 PBMCs | Stimulation Index (SI) |
| Native Peptide | DRB107:01 | 15 | 1.2 |
| Beta-Phe Peptide | DRB107:01 | 85 | 6.8 |
| Phytohemagglutinin (PHA) | N/A | 550 | 45.8 |
| Medium Alone | N/A | 12 | 1.0 |
A Stimulation Index (SI) greater than 2 is typically considered a positive response.
Tier 3: Mechanistic Insights into Antigen Processing
Understanding how the beta-phenylalanine modification affects the proteolytic processing of the peptide can provide valuable mechanistic insights into any observed differences in immunogenicity.
Causality Behind Experimental Choice: Differences in T-cell responses between the native and modified peptide may be due to the generation of different immunogenic fragments. Analyzing the peptide fragments presented by APCs can help to identify these neo-epitopes.
Experimental Protocol: In Vitro Antigen Processing Assay
-
Dendritic Cell Generation: Generate immature dendritic cells (DCs) from monocytes isolated from healthy donor PBMCs.
-
Peptide Pulsing: Pulse the DCs with a high concentration of the native or beta-phenylalanine-containing peptide.
-
Cell Lysis and MHC Elution: Lyse the DCs and immunoprecipitate the MHC class II molecules. Elute the bound peptides from the MHC molecules.
-
LC-MS/MS Analysis: Analyze the eluted peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify their sequences and relative abundance.
Data Presentation: Peptide Fragments Identified by LC-MS/MS
| Parent Peptide | Identified Peptide Fragment | Relative Abundance |
| Native Peptide | Fragment A | +++ |
| Native Peptide | Fragment B | + |
| Beta-Phe Peptide | Fragment A (modified) | + |
| Beta-Phe Peptide | Fragment C (novel) | ++++ |
This data can reveal if the beta-phenylalanine modification leads to the presentation of novel peptide fragments that may be responsible for an enhanced T-cell response.
Integrated Risk Assessment and Interpretation
The immunogenicity risk of a beta-phenylalanine-containing peptide should be assessed by integrating the data from all tiers of the workflow.
Caption: An integrated approach to immunogenicity risk assessment.
Conclusion
The assessment of immunogenicity for beta-phenylalanine-containing peptides requires a rigorous, multi-faceted approach that goes beyond standard protocols for natural peptides. By combining in silico prediction with robust in vitro assays for MHC binding and T-cell activation, researchers can gain a comprehensive understanding of the immunogenic risks associated with these novel therapeutics. This integrated strategy is crucial for the selection of lead candidates with an optimal balance of efficacy and safety, ultimately facilitating the successful clinical development of next-generation peptide drugs. The FDA recommends that all peptide drug products undergo an immunogenicity risk assessment, which is similar to that for therapeutic proteins.[11]
References
- In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - National Institutes of Health (NIH) - [Link]
- In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products - Food and Drug Administr
- In Silico Immunogenicity Assessment of Therapeutic Peptides - Current Medicinal Chemistry - [Link]
- In Silico Immunogenicity Assessment of Therapeutic Peptides - PubMed - PubMed - [Link]
- Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities Anne S. De Groot, Brian Robe - EpiVax, Inc. - EpiVax, Inc. - [Link]
- In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products | FDA - Food and Drug Administr
- FDA issues draft guidance of clinical pharmacology, labeling considerations for peptide drug products - Regulatory Affairs Professionals Society | RAPS - Regulatory Affairs Professionals Society (RAPS) - [Link]
- In silico immunogenicity scores are generated by prediction algorithms...
- Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PubMed Central - PubMed Central - [Link]
- T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 - Frontiers - Frontiers in Immunology - [Link]
- Guideline on Immunogenicity assessment of therapeutic proteins - European Medicines Agency (EMA) - European Medicines Agency (EMA) - [Link]
- Immunogenicity - IQVIA Labor
- Immunogenicity Assessments in Peptides: Progress and Remaining Challenges - FDA - Food and Drug Administr
- A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - STAR Protocols - [Link]
- Techniques for Theoretical Prediction of Immunogenic Peptides - MDPI - MDPI - [Link]
- Assessment and Reporting of the Clinical Immunogenicity of Therapeutic Proteins and Peptides—Harmonized Terminology and Tactical Recommendations - PubMed Central - PubMed Central - [Link]
- Screening Immunogenicity of Predicted T-Cell Epitope - Creative Biolabs - Cre
- A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement - PMC - PubMed Central - [Link]
- The Power of Peptides For Superior T Cell Stimulation - Virax Biolabs - Virax Biolabs - [Link]
- MHC/Peptide Competition Binding Assays - Creative BioMart - Cre
- The Mechanism of β2m Molecule-Induced Changes in the Peptide Presentation Profile in a Bony Fish - PMC - PubMed Central - PubMed Central - [Link]
- pMHC Binding Screening - Immudex - Immudex - [Link]
- T and B cell epitope analysis for the immunogenicity evaluation and mitigation of antibody-based therapeutics - Taylor & Francis Online - Taylor & Francis Online - [Link]
- MHC/Peptide Binding Assays - Creative BioMart - Cre
- CreMap™ MHC-Peptide Binding Assay Service - Creative Biolabs - Cre
- Revisiting the Antigen-Presenting Function of β Cells in T1D Pathogenesis - Frontiers - Frontiers in Immunology - [Link]
- The first step of peptide selection in antigen presentation by MHC class I molecules - PNAS - Proceedings of the N
- Properties of MHC Class I Presented Peptides That Enhance Immunogenicity | PLOS Computational Biology - Research journals - PLOS Comput
- Structural and Thermodynamic Approach to Peptide Immunogenicity - PMC - NIH - PubMed Central - [Link]
- Non-clinical Evaluation of Immunogenicity Risk of Generic Complex Peptide Products - YouTube - [Link]
- Antigen Processing and Presentation | British Society for Immunology - British Society for Immunology - [Link]
- T-cell activation by peptide antigen: effect of peptide sequence and method of antigen presentation - PMC - NIH - PubMed Central - [Link]
- Therapeutic proteins immunogenicity: a peptide point of view - Open Exploration Publishing - Open Explor
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A Comparative Guide to the In Vivo Efficacy of Beta-Phenylalanine Drugs Versus Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo efficacy of beta-phenylalanine-containing drugs against current standards of care, supported by experimental data. As a Senior Application Scientist, the aim is to synthesize technical data with field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.
Introduction: The Therapeutic Promise of Beta-Phenylalanine
Beta-phenylalanine derivatives (β-PADs) are structural analogs of the natural alpha-amino acid, phenylalanine.[1][2] This structural modification—shifting the amino group to the beta-carbon of the propionic acid backbone—confers unique and therapeutically advantageous properties. A key advantage is their increased stability against proteolytic enzymes compared to natural α-amino acids, which can enhance bioavailability and in vivo half-life.[1] This inherent stability, combined with the ability to be recognized by biological systems, makes β-PADs valuable scaffolds in medicinal chemistry for developing novel therapeutics, particularly in oncology.[1][2]
One of the most compelling applications of this technology is in the design of peptide-drug conjugates (PDCs).[3] These constructs leverage the unique properties of peptides for targeted drug delivery. By incorporating a β-phenylalanine derivative, a highly lipophilic and potent cytotoxic agent can be targeted to and enriched within cancer cells, offering a potentially wider therapeutic window compared to the systemic administration of the parent drug.
Comparative In Vivo Efficacy: Melflufen vs. Melphalan in Multiple Myeloma
A prime example of a clinically impactful beta-phenylalanine-containing drug is melflufen (melphalan flufenamide). Melflufen is a peptide-drug conjugate that targets aminopeptidases, which are often overexpressed in cancer cells, to deliver the alkylating agent melphalan.[3][4] Melphalan, the standard-of-care, is a nitrogen mustard derivative used in the treatment of multiple myeloma and ovarian cancer.[5][6][7]
Mechanism of Action: A Tale of Two Phenylalanines
The standard drug, melphalan , is an α-amino acid derivative. It functions as a bifunctional alkylating agent, forming covalent bonds with DNA, primarily at the N7 position of guanine.[5][6][7] This action leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5][6]
Melflufen , on the other hand, is a dipeptide derivative designed for targeted intracellular enrichment. Its high lipophilicity allows for rapid cell uptake.[3] Once inside the cancer cell, it is hydrolyzed by aminopeptidases, releasing melphalan.[3][8] This enzymatic cleavage traps the hydrophilic melphalan payload inside the cell, leading to a significantly higher intracellular concentration of the active alkylating agent compared to administering melphalan directly.[4][8][9][10]
Data Summary: In Vivo Xenograft Models
Preclinical studies utilizing human multiple myeloma xenograft models in immunocompromised mice consistently demonstrate the superior in vivo efficacy of melflufen compared to equimolar doses of melphalan.[9][10] These models are a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutics in a living system that partially mimics the human tumor microenvironment.[11][12]
| Efficacy Endpoint | Melflufen | Melphalan (Standard of Care) | Reference |
| Tumor Growth Inhibition | More potent inhibition of tumor growth | Less potent inhibition | [10] |
| Intracellular Drug Concentration | Rapidly achieves higher intracellular melphalan levels | Lower achievable intracellular melphalan levels | [8][10] |
| Activity in Resistant Cells | Induces apoptosis even in melphalan-resistant cells | Ineffective in resistant cells | [9][10] |
| Anti-Angiogenic Activity | Inhibits tumor-associated angiogenesis | Not a primary mechanism | [10] |
| In Vitro Potency (IC50) | ~35-fold to 50-fold lower IC50 in hematological cancer cells | Higher IC50 values | [4][8] |
Table 1: Comparative efficacy of Melflufen vs. Melphalan in preclinical multiple myeloma models.
These in vivo findings are significant because they suggest that melflufen can overcome some of the clinical challenges associated with melphalan, such as acquired drug resistance.[9][10] The ability to achieve cytotoxic intracellular concentrations of melphalan with lower administered doses of melflufen points to an improved therapeutic index.
Mechanistic Insights: Visualizing the Advantage
The key difference in the in vivo efficacy lies in the targeted delivery and intracellular accumulation of the cytotoxic payload. Melflufen exploits the overexpression of aminopeptidases in multiple myeloma cells to its advantage.
Caption: Comparative mechanism of Melflufen and standard Melphalan.
Experimental Corner: Protocol for In Vivo Efficacy Assessment
To validate the comparative efficacy of a novel beta-phenylalanine drug like melflufen against a standard-of-care like melphalan, a subcutaneous human tumor xenograft model is the industry standard.[12][13]
Detailed Step-by-Step Methodology
Objective: To compare the anti-tumor efficacy of Melflufen and Melphalan in a human multiple myeloma xenograft mouse model.
1. Cell Line Preparation:
- Culture a human multiple myeloma cell line (e.g., MM.1S) under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO2).
- When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. The Matrigel is crucial as it provides an extracellular matrix environment that supports initial tumor establishment and growth.
2. Animal Model and Tumor Implantation:
- Use immunocompromised mice (e.g., 6-8 week old female NOD/SCID mice). The choice of an immunocompromised strain is critical to prevent rejection of the human tumor cells.[12]
- Anesthetize the mice using an approved protocol (e.g., isoflurane inhalation).
- Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
3. Study Groups and Treatment:
- Monitor the mice daily. Once tumors reach a palpable, measurable volume (e.g., ~100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group for statistical power).
- Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve the drugs (e.g., saline). This group serves as the baseline for tumor growth.
- Group 2 (Standard of Care): Administer Melphalan at a clinically relevant dose (e.g., 2.5 mg/kg).
- Group 3 (Test Article): Administer Melflufen at an equimolar dose to the melphalan group.
- Administer treatments via an appropriate route (e.g., intraperitoneal injection) on a defined schedule (e.g., twice weekly for 3 weeks).
4. Efficacy Monitoring and Endpoints:
- Measure tumor volume twice weekly using digital calipers. Volume (mm³) = (Length x Width²) / 2.
- Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
- The primary endpoint is tumor growth inhibition. Secondary endpoints can include overall survival.
- Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress, in accordance with animal welfare guidelines.
5. Data Analysis:
- Plot the mean tumor volume ± SEM for each group over time.
- Calculate the percentage of tumor growth inhibition (%TGI) for the treated groups relative to the vehicle control group.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the differences between groups are statistically significant.
A[label="1. Cell Culture\n(e.g., MM.1S)"];
B[label="2. Cell Harvest\n& Preparation in Matrigel"];
C [label="3. Subcutaneous Injection\ninto Immunocompromised Mice"];
D [label="4. Tumor Growth\n(to ~100 mm³)"];
E [label="5. Randomize into\nTreatment Groups", fillcolor="#FBBC05"];
F [label="Vehicle Control", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
G [label="Melphalan (SoC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
H [label="Melflufen (Test)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
I[label="6. Treatment Administration\n(e.g., 2x weekly for 3 weeks)"];
J [label="7. Monitor Tumor Volume\n& Body Weight"];
K [label="8. Endpoint Analysis\n(Tumor Growth Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> {F, G, H} [arrowhead=none];
{F, G, H} -> I;
I -> J;
J -> K;
}
Caption: Workflow for a subcutaneous xenograft efficacy study.
Conclusion and Future Directions
The case of melflufen versus melphalan provides a clear, data-supported example of how incorporating a beta-phenylalanine derivative can significantly enhance the in vivo efficacy of a known cytotoxic agent. The peptide-drug conjugate strategy allows for targeted delivery and higher intracellular accumulation, overcoming resistance mechanisms and improving the therapeutic index in preclinical models.[4][8][9][10] This approach represents a significant advancement in the design of alkylating agents.
Future research will likely focus on applying this beta-phenylalanine PDC strategy to other classes of cytotoxic drugs and exploring its utility in a wider range of solid and hematological malignancies. As our understanding of tumor-specific enzyme expression grows, so too will the opportunities for creating highly targeted and effective beta-phenylalanine-based therapeutics.
References
- What is the mechanism of Melphalan hydrochloride? - Patsnap Synapse. (2024-07-17).
- Melphalan - Wikipedia.
- An Introduction to Melphalan and Its Mechanism of Carcinogenesis - ChemicalBook. (2023-02-03).
- What is the mechanism of Melphalan? - Patsnap Synapse. (2024-07-17).
- MELPHALAN - Pharmaceuticals - NCBI Bookshelf.
- Application Notes and Protocols for In Vivo Xenograft Model Studies - Benchchem.
- A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC - NIH.
- Differential activity of melflufen and melphalan in human tumor cell... - ResearchGate.
- Melphalan and melflufen reduce cell viability of cancerous breast... - ResearchGate.
- Xenograft tumor model - SMC Laboratories Inc.
- Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC. (2020-09-27).
- In vitro and in vivo antitumor activity of a novel alkylating agent, melphalan-flufenamide, against multiple myeloma cells - PubMed. (2013-06-01).
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (2024-05-09).
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of β-Phenylalanine Derivatives
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing β-phenylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space of these fascinating molecules. We will move beyond a simple recitation of facts to provide a foundational understanding of why certain structural modifications lead to potent and selective biological activity. Our discussion will be grounded in experimental data and established protocols, offering a practical framework for your own research endeavors.
β-Phenylalanine derivatives are of significant interest in medicinal chemistry. Their pseudopeptidic nature allows them to be recognized by biological systems, while their non-natural β-amino acid backbone often confers greater metabolic stability compared to their α-amino acid counterparts.[1][2][3] This inherent advantage has led to their exploration in a multitude of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
I. The β-Phenylalanine Scaffold: A Versatile Platform for Drug Discovery
The core structure of β-phenylalanine, with its phenyl ring, flexible ethylamine backbone, and carboxylic acid and amino functionalities, presents multiple avenues for chemical modification. Each of these sites can be systematically altered to probe the binding requirements of a biological target and to optimize pharmacokinetic properties.
II. Comparative Analysis of β-Phenylalanine Derivatives in Oncology
The development of novel anticancer agents is a prominent application of β-phenylalanine derivatives.[1][4] These compounds have been shown to target various pathways involved in cancer progression, including cell proliferation and survival.
A. Targeting Eukaryotic Elongation Factor 2 Kinase (eEF2K)
eEF2K is implicated in tumor resistance to chemotherapy and angiogenesis, making it an attractive target for anticancer therapy.[1] SAR studies on β-phenylalanine derivatives as eEF2K inhibitors have revealed key structural requirements for activity.
| Compound ID | Modifications | Target | IC50 (µM) | Reference |
| Compound 10 | (Generic β-PAD structure) | eEF2K | 18.7 | [1] |
| Compound 20 | Amine replaced by phthalimide | TcTs | 87% inhibition at 10 µg/ml | [1] |
Key SAR Insights:
-
The replacement of the primary amine with a phthalimide group in some series has been shown to increase the predicted binding affinity for the target.[1]
-
Modifications to the aromatic ring of the β-phenylalanine core can significantly impact potency.
B. Antiproliferative Activity in Lung Cancer Models
A series of novel β-phenylalanine derivatives incorporating sulphonamide and various azole moieties have been synthesized and evaluated for their antiproliferative activity against A549 lung cancer cells.[4][5]
| Compound | R Group (Modification) | % Cell Viability (100 µM) | Reference |
| 5 | Pyrrole derivative | ~40% | [5] |
| 13b | Schiff base analogue | ~35% | [5] |
| Doxorubicin | (Positive Control) | ~30% | [5] |
| Cisplatin | (Positive Control) | ~45% | [5] |
Key SAR Insights:
-
The introduction of heterocyclic rings, such as pyrrole and triazole, through the hydrazide intermediate of the β-phenylalanine scaffold, has yielded compounds with significant cytotoxic activity.[4][5]
-
Specifically, compounds 5 and 13b demonstrated substantial antiproliferative effects, with compound 13b showing slightly higher activity.[5]
-
Importantly, these active compounds exhibited lower cytotoxicity in non-cancerous HEK293 cells, suggesting a degree of selectivity.[5]
III. β-Phenylalanine Derivatives as Integrin Antagonists
Integrins are cell adhesion receptors that play crucial roles in various physiological and pathological processes, including inflammation and cancer metastasis.[6] β-Phenylalanine derivatives have been investigated as antagonists of integrins, particularly α4β1 (also known as VLA-4).[6][7]
A. Targeting the α4β1 Integrin
The interaction between α4β1 integrin and its ligand, VCAM-1, is a key step in leukocyte trafficking during inflammation.[6][7] Blocking this interaction is a validated therapeutic strategy for inflammatory diseases.
| Compound Class | Key Structural Features | Target | Activity | Reference |
| Pyridazinone-substituted Phenylalanine Amides | Arylamide moiety and a carboxylic acid group | α4 Integrin | Cellular adhesion inhibition | [8] |
| Piperazinyl Phenylalanine Derivatives | Piperazine and chlorine substitutions | VLA-4/VCAM-1 | Varies with substitution patterns | [9] |
Key SAR Insights:
-
For pyridazinone-substituted phenylalanine amides, both the arylamide moiety and the carboxylic acid group are crucial for activity.[8]
-
In piperazinyl phenylalanine derivatives, the presence of chlorine atoms and specific fragmentation patterns in the molecular skeleton favor VLA-4/VCAM-1 inhibition. Conversely, increased lipophilicity and nitrogen bonded to an aromatic ring are detrimental to activity.[9]
IV. Enzyme Inhibition: A Focus on Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a therapeutic target for the treatment of type 2 diabetes.[10][11] β-Phenylalanine derivatives have been explored as DPP-IV inhibitors.
Key SAR Insights from 3D-QSAR and Molecular Docking Studies:
Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have provided valuable insights into the structural requirements for potent DPP-IV inhibition by β-phenylalanine derivatives.[10][11]
-
Steric and Electrostatic Fields: The CoMFA (Comparative Molecular Field Analysis) models indicate that both the steric bulk and the electrostatic potential of the substituents on the β-phenylalanine scaffold are critical for binding to the active site of DPP-IV.[10]
-
Hydrophobicity and Hydrogen Bonding: CoMSIA (Comparative Molecular Similarity Indices Analysis) models have highlighted the importance of hydrophobic interactions and the potential for hydrogen bonding in achieving high inhibitory potency.[10]
The contour maps generated from these studies can guide the rational design of novel and more potent DPP-IV inhibitors.[10][11]
V. Antimicrobial Applications of β-Phenylalanine Derivatives
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. β-Alanine derivatives, a related class of compounds, have shown promising antibacterial and antifungal activity.[12] While specific comparative data for β-phenylalanine derivatives in this area is less consolidated in the provided search results, the principles of SAR can be extrapolated.
General SAR Principles for Antimicrobial Activity:
-
Hydrophobicity: The introduction of hydrophobic moieties, such as long alkyl chains or aromatic groups, can enhance the interaction of the molecule with the bacterial cell membrane.[13]
-
Cationic Character: A positive charge, often from an amino group, is typically crucial for the initial electrostatic interaction with the negatively charged bacterial membrane.[13]
-
Cut-off Effect: The antimicrobial activity often increases with the length of an appended alkyl chain up to a certain point, after which the activity may decrease. This is known as the "cut-off effect".[13]
VI. Experimental Protocols: A Foundation for Reproducible Research
The following protocols are representative of the methodologies used in the synthesis and biological evaluation of β-phenylalanine derivatives, as described in the cited literature.
A. General Synthesis of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties
This protocol is a generalized representation based on the synthesis described by Al-Masoudi et al. (2025).[4][5]
Workflow for Synthesis of β-Phenylalanine Derivatives
Caption: Synthetic scheme for β-phenylalanine derivatives.
Step-by-Step Protocol:
-
Synthesis of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid: (±)-β-phenylalanine is reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a suitable base (e.g., sodium hydroxide) in an aqueous/organic solvent mixture.
-
Formation of the Hydrazide Intermediate: The resulting sulfonamide derivative is first esterified (e.g., with methanol and sulfuric acid) and then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding hydrazide.
-
Synthesis of Heterocyclic Derivatives: The hydrazide intermediate serves as a key building block for the synthesis of various five-membered heterocyclic rings (pyrrole, pyrazole, thiadiazole, oxadiazole, triazoles) through cyclization reactions with appropriate reagents.
-
Synthesis of Schiff Base Analogues: The hydrazide can also be condensed with various aldehydes or ketones to form Schiff base analogues.
B. In Vitro Antiproliferative Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized β-phenylalanine derivatives. A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
VII. Future Perspectives
The field of β-phenylalanine derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Expanding Chemical Diversity: The development of novel synthetic methodologies, including asymmetric and biocatalytic approaches, will enable access to a wider range of structurally diverse β-phenylalanine derivatives.[2][3]
-
Multi-target Ligands: Designing derivatives that can modulate multiple targets simultaneously could offer new therapeutic strategies for complex diseases like cancer.
-
Enhanced Drug Delivery: The incorporation of β-phenylalanine scaffolds into drug delivery systems or their conjugation to targeting moieties may improve their pharmacokinetic profiles and reduce off-target effects.
By understanding the fundamental structure-activity relationships outlined in this guide, researchers can more effectively design and synthesize novel β-phenylalanine derivatives with improved potency, selectivity, and therapeutic potential.
VIII. References
-
Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Bayati, M. F. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 4321. [Link]
-
Colson, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]
-
Colson, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
-
Jiang, Y., et al. (2010). Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. Journal of Molecular Modeling, 16(10), 1633-1644. [Link]
-
Colson, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry. [Link]
-
Moro, S., et al. (2005). Insights into phenylalanine derivatives recognition of VLA-4 integrin: from a pharmacophoric study to 3D-QSAR and molecular docking analyses. Journal of Medicinal Chemistry, 48(13), 4424-4434. [Link]
-
Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Bayati, M. F. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]
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Asati, V., & Srivastava, A. K. (2009). Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. Medicinal Chemistry Research, 18(8), 645-655. [Link]
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Gong, Y., et al. (2008). Synthesis and SAR of pyridazinone-substituted phenylalanine amide alpha4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1331-1335. [Link]
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Navigating the Fold: A Comparative Guide to Molecular Modeling of β-Peptide Helices
In the expanding landscape of peptidomimetics, β-peptides have emerged as compelling candidates for therapeutic development, owing to their remarkable proteolytic stability and diverse structural repertoire.[1][2] Among these, the ability of β-peptides to adopt stable helical conformations is of particular interest for mimicking α-helical protein-protein interactions. Computational approaches, specifically comparative molecular modeling, are indispensable tools for predicting and understanding the three-dimensional structures of these non-natural oligomers.
This guide provides an in-depth, comparative analysis of the methodologies and tools available for the molecular modeling of β-peptide helices. We will delve into the nuances of template selection, alignment, model building, and validation, offering field-proven insights to guide your research and drug development endeavors. Our focus is on providing a self-validating framework, grounded in established scientific principles and supported by experimental data.
The Unique Challenge of β-Peptide Helices
Unlike α-peptides, which are composed of α-amino acids, β-peptides are polymers of β-amino acids, featuring an additional carbon atom in their backbone. This seemingly minor alteration has profound consequences for their conformational preferences, leading to a variety of stable helical structures, including the 14-helix, 12-helix, and 10-helix.[1][3] The increased flexibility and larger conformational space of β-peptides present unique challenges for computational modeling that necessitate specialized approaches.[3]
Comparative Modeling Workflow: A Step-by-Step Protocol
Comparative modeling, also known as homology modeling, leverages the known three-dimensional structure of a related molecule (the template) to build a model of a target sequence. While conceptually similar to modeling α-peptides, the specifics of applying this to β-peptides require careful consideration.
Figure 1: A generalized workflow for the comparative molecular modeling of β-peptide helices.
Template Selection: The Foundation of a Good Model
The accuracy of a comparative model is fundamentally limited by the quality of the template and its sequence similarity to the target. For β-peptides, the pool of experimentally determined structures is significantly smaller than for α-peptides, making template identification more challenging.
-
Databases: The Protein Data Bank (PDB) and the Cambridge Structural Database (CSD) are primary resources for experimentally determined structures of β-peptides and other small molecules.
-
Search Strategy: Sequence-based searches using tools like BLAST can be a starting point. However, due to the diversity of β-amino acids, structure-based searches may be more effective.
-
Template Quality: Prioritize high-resolution crystal structures or NMR ensembles as templates. Scrutinize the experimental conditions to ensure they are relevant to the system being modeled.
Sequence Alignment: The Devil is in the Details
Accurate alignment of the target sequence to the template structure is a critical step that dictates the initial quality of the model.
-
Specialized Tools: Standard protein alignment algorithms may not be optimal for β-peptides. It is often necessary to use alignment tools that allow for custom substitution matrices or to perform manual alignment based on structural knowledge and the conservation of key residues.
-
Secondary Structure Considerations: Incorporating secondary structure information into the alignment process can significantly improve its accuracy. For β-peptide helices, ensuring the correct alignment of the helical regions between the target and template is paramount.
Model Building: From Template to Target
With a reliable alignment, the three-dimensional model of the target β-peptide can be constructed.
-
Software Packages: Several software packages are available for comparative modeling. While many are designed for α-peptides, they can often be adapted for β-peptides with careful parameterization.
-
MODELLER: A widely used and highly flexible program that generates models by satisfying spatial restraints. It can handle non-standard residues but requires familiarity with its scripting language.
-
SWISS-MODEL: A user-friendly, automated web server that is well-suited for generating initial models, particularly for those new to molecular modeling.
-
I-TASSER: A powerful server that combines threading, ab initio modeling, and structural refinement, which can be particularly useful when good templates are not available.[4]
-
PEP-FOLD: A de novo approach for predicting peptide structures from their amino acid sequences, which can be a valuable alternative or complementary tool.[5]
-
Table 1: Comparison of Common Molecular Modeling Software for β-Peptides
| Software | Strengths | Weaknesses | Best For |
| MODELLER | Highly customizable, handles non-standard residues, powerful scripting. | Steeper learning curve, requires more manual input. | Experienced modelers requiring fine-grained control. |
| SWISS-MODEL | User-friendly web interface, automated workflow. | Less flexible, may be less optimal for highly divergent sequences. | Beginners and high-throughput model generation. |
| I-TASSER | Combines multiple modeling techniques, can perform well with low template similarity. | Computationally intensive, offers less direct control over the modeling process. | Challenging targets with limited or no available templates. |
| PEP-FOLD | Specialized for peptides, de novo prediction capabilities. | May be less accurate for longer or more complex peptides compared to template-based methods. | Shorter peptides and when template information is unavailable. |
Model Validation: Assessing the Quality of the Model
Rigorous validation is a critical final step to ensure the reliability and accuracy of the generated model. A multi-faceted approach to validation is highly recommended.
-
Stereochemical Quality:
-
Ramachandran Plot: While the classical Ramachandran plot is designed for α-amino acids, analogous plots for the backbone dihedral angles (φ, ψ) of β-amino acids are essential for assessing the stereochemical quality of the model.
-
-
Energy-Based Validation:
-
Force Fields: The choice of force field is crucial for accurate energy calculations of β-peptides. Standard protein force fields like AMBER, CHARMM, and OPLS have been used, but their parameters may not be optimal for non-natural backbones.[6][7][8] Recent studies have focused on developing and refining force fields specifically for foldamers.[6][9]
-
-
Comparison with Experimental Data:
-
NMR Spectroscopy: If available, Nuclear Overhauser Effect (NOE) distance restraints and scalar coupling constants from NMR experiments provide powerful data for validating the model's accuracy.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to confirm the overall helical content of the peptide, which can then be compared to the secondary structure content of the model.
-
Experimental Protocol: A Practical Example with MODELLER
This protocol provides a generalized workflow for building a comparative model of a β-peptide helix using the MODELLER software.
1. Prepare Input Files:
- target.seq: A file containing the amino acid sequence of the target β-peptide.
- template.pdb: The PDB file of the chosen template structure.
- align.ali: An alignment file in PIR format that aligns the target sequence to the template sequence.
- model.py: A Python script to execute the MODELLER modeling job.
2. Create the Alignment File (align.ali):
- Manually create the alignment or use an alignment tool, ensuring that the residue numbering and chain identifiers correspond to the template PDB file.
3. Write the MODELLER Script (model.py):
4. Execute the MODELLER Job:
- Run the script from the command line: modeller model.py
5. Analyze and Validate the Output Models:
- MODELLER will generate a set of models. These should be thoroughly evaluated using the validation techniques described previously to identify the most accurate and reliable model.
Conclusion and Future Outlook
Comparative molecular modeling is a potent tool for predicting and understanding the three-dimensional structures of β-peptide helices, offering crucial insights for the design of novel therapeutics and biomaterials. The unique structural characteristics of β-peptides demand a specialized and careful approach to modeling, with a strong emphasis on template selection, alignment accuracy, and rigorous model validation. As the structural databases for β-peptides continue to expand and force fields become more refined, the predictive power and accuracy of these computational methods will undoubtedly increase, further propelling the exploration and application of this fascinating class of molecules.[10]
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A Comparative Guide to Validating the Mechanism of Action of Beta-Phenylalanine Compounds
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a therapeutic candidate is the bedrock of a successful development program. Beta-phenylalanine and its derivatives (β-PADs) represent a versatile class of compounds with significant therapeutic potential, acting as chiral pseudopeptidic scaffolds in drug design.[1] Their applications span oncology, virology, and neurodegenerative disorders.[1] However, progressing these promising molecules from hit to lead requires a rigorous, multi-faceted validation of their biological mechanism.
This guide eschews a simple checklist-based approach. Instead, it presents a logical, self-validating framework for MoA elucidation, grounded in field-proven insights. We will explore a continuum of essential experimental questions: Does the compound engage its intended target in a complex cellular environment? What are the immediate downstream consequences of this engagement? And finally, does this molecular activity translate to a desired, disease-relevant cellular phenotype? By integrating orthogonal methodologies, we can build a robust and compelling case for a compound's MoA.
The Core Logic of MoA Validation
A definitive MoA validation is not the result of a single experiment but a triangulation of evidence. The process follows a logical progression from direct physical interaction to functional cellular consequence. Each step should ideally corroborate the findings of the others, creating a cohesive and scientifically sound narrative.
Caption: High-level workflow for MoA validation.
PART 1: Target Identification and Engagement Validation
The foundational step in any MoA study is to unequivocally demonstrate that your compound physically interacts with its intended protein target within the native cellular context. While in vitro assays are essential, confirming target engagement in a live cell is the gold standard, as it accounts for factors like cell permeability and compound stability.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA operates on a simple biophysical principle: the binding of a ligand, such as a β-phenylalanine compound, typically stabilizes its target protein, making it more resistant to thermal denaturation.[2] This allows us to infer target engagement without any modification to the compound or the protein. It is a powerful tool for validating that your drug reaches and binds to its target in a physiological environment.[2][3][4]
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA Coupled with Western Blot
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat one set of cells with the β-phenylalanine compound at a desired concentration and another with vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells and resuspend in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Heat Shock: Aliquot the lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target protein.[6] Detect with an appropriate HRP-conjugated secondary antibody and an ECL reagent.[5]
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the vehicle and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.
Data Presentation: CETSA Melt Curve Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (β-Phe Cmpd X) |
| 46 | 100 | 100 |
| 49 | 95 | 98 |
| 52 | 82 | 95 |
| 55 | 51 | 88 |
| 58 | 25 | 65 |
| 61 | 10 | 30 |
| 64 | 5 | 12 |
Method 2: Affinity Purification-Mass Spectrometry (AP-MS)
Expertise & Experience: When the direct target of a phenotypically active compound is unknown, AP-MS is an indispensable discovery tool.[7] This technique uses a "bait" (e.g., an epitope-tagged protein or a biotinylated version of the β-phenylalanine compound) to capture its binding partners ("prey") from a cell lysate.[8][9] These partners are then identified using mass spectrometry, providing a list of high-confidence target candidates.
High-Level Protocol: AP-MS
-
Bait Preparation: Synthesize a derivative of the β-phenylalanine compound with an affinity tag (e.g., biotin) or transfect cells to express a tagged version of a putative protein target (e.g., with a FLAG or Strep-tag).[8][10]
-
Cell Lysis: Prepare a gentle cell lysate to preserve protein-protein interactions.
-
Affinity Capture: Incubate the lysate with an affinity matrix (e.g., streptavidin beads for a biotinylated compound or anti-FLAG antibody beads for a FLAG-tagged protein).
-
Washing: Perform a series of washes with increasing stringency to remove non-specific binders.
-
Elution: Elute the bait and its specifically bound prey proteins from the matrix.
-
MS Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Use database search algorithms to identify the proteins from the peptide spectra. Compare results against a negative control (e.g., beads only) to identify specific interactors.
Method 3: In Vitro Biophysical Validation
Trustworthiness: While cell-based assays are crucial, they can be noisy. Biophysical techniques using purified components provide unambiguous, quantitative data on the direct interaction between a compound and its target protein. They are essential for confirming hits from cellular assays and for detailed structure-activity relationship (SAR) studies.
-
Surface Plasmon Resonance (SPR): This label-free technology measures binding in real-time by detecting changes in the refractive index on a sensor chip where the target protein is immobilized.[11] It provides precise data on association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₑ).[11][12][13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[14] In a single experiment, it can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[14][15][16][17]
Comparison of Target Engagement Methodologies
| Technique | Context | Throughput | Key Data Output | Primary Advantage |
| CETSA | Cellular, Tissue | Low to High | Target Engagement, EC₅₀ | Physiologically relevant context[18] |
| AP-MS | Cellular | Low | Protein Interactors | Unbiased target discovery[9] |
| SPR | In Vitro (Purified) | Medium to High | Kinetics (kₐ, kₔ), Affinity (Kₑ) | Real-time kinetic information[11] |
| ITC | In Vitro (Purified) | Low | Thermodynamics (Kₑ, ΔH, ΔS) | Gold standard for binding thermodynamics[14] |
PART 2: Downstream Signaling Pathway Analysis
Confirming target engagement is only the first step. The critical follow-up question is: what is the functional consequence of this binding? For many β-phenylalanine compounds targeting enzymes or receptors, this involves modulating intracellular signaling pathways.
Method: Western Blotting for Pathway Interrogation
Expertise & Experience: Western blotting is the workhorse technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation, which are the hallmarks of signaling pathway activation or inhibition.[19] For example, if a β-phenylalanine derivative is designed to inhibit a specific kinase, a successful MoA validation would show decreased phosphorylation of that kinase's known substrates.[5]
Caption: Hypothetical pathway inhibited by a β-phenylalanine compound.
Detailed Protocol: Western Blotting
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells if necessary to reduce basal signaling.[5] Treat cells with the β-phenylalanine compound or vehicle for various times or at various concentrations.
-
Lysis: Lyse cells in ice-cold RIPA buffer with protease and phosphatase inhibitors to preserve phosphorylation states.[5]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[6]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[5]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[5]
-
Analysis: Quantify band intensities using densitometry software. Normalize the signal of phosphorylated proteins to the total amount of that protein to account for any changes in expression.
PART 3: Phenotypic and Functional Validation
The final, crucial piece of the puzzle is to connect the molecular mechanism (target engagement and pathway modulation) to a meaningful cellular outcome. Phenotypic screening has seen a resurgence because it focuses on disease-relevant outcomes without a priori knowledge of a specific target, making it a powerful approach for both discovery and validation.[7][20][21][22]
Method: Cell-Based Phenotypic Assays
Trustworthiness: A well-chosen phenotypic assay provides the ultimate validation: that the compound's molecular actions translate into the desired biological effect. For a β-phenylalanine compound designed as an anti-cancer agent, for example, the key phenotypic readout would be its ability to induce cell death or inhibit proliferation in cancer cells but not in healthy cells.[]
Examples of Relevant Phenotypic Assays:
-
Cytotoxicity/Viability Assays: Measure the number of living cells after compound treatment (e.g., using MTS or ATP-based luminescence assays).[20]
-
Apoptosis Assays: Detect markers of programmed cell death (e.g., caspase activation, PARP cleavage).[20]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.
-
High-Content Screening (HCS): Utilizes automated microscopy and image analysis to quantify complex cellular changes, such as morphology, protein localization, or organelle health, providing a multi-parametric view of the compound's effect.[22][]
Detailed Protocol: ATP-Based Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the β-phenylalanine compound and control compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 48-72 hours).
-
Assay Reagent Addition: Add a reagent that lyses the cells and provides the necessary substrates for a luciferase reaction that is dependent on the amount of ATP present (e.g., CellTiter-Glo®).
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the light output on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative IC₅₀ Values
| Compound | Target Kinase Kᵢ (nM) | p-Substrate IC₅₀ (nM) | Cell Viability IC₅₀ (nM) |
| β-Phe Analog A | 15 | 35 | 150 |
| β-Phe Analog B | 250 | 400 | >10,000 |
| Inactive Analog C | >10,000 | >10,000 | >10,000 |
Authoritative Grounding: The data in this table illustrates a self-validating system. Analog A shows strong biochemical potency, which translates to on-target pathway inhibition in cells and, ultimately, potent anti-proliferative activity. In contrast, the weaker Analog B shows a consistent drop-off in potency at all three levels, reinforcing the link between target engagement and the phenotypic outcome.
By systematically applying this integrated, multi-faceted approach—from biophysical engagement to cellular function—researchers can build an unassailable case for the mechanism of action of their beta-phenylalanine compounds, significantly de-risking their progression into valuable therapeutic candidates.
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A Comparative Guide to the Pharmacokinetic Profiles of Alpha- and Beta-Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic potential of peptides is often hampered by their poor pharmacokinetic properties, primarily their susceptibility to rapid proteolytic degradation. Beta-peptides, synthetic analogs of natural alpha-peptides, have emerged as a promising solution to this challenge. By incorporating an additional carbon atom into the peptide backbone, β-peptides adopt unique secondary structures that render them highly resistant to enzymatic cleavage. This fundamental difference results in significantly longer in vivo half-lives and improved bioavailability, making them attractive candidates for the development of next-generation therapeutics. This guide will dissect the pharmacokinetic disparities between these two classes of peptides, supported by experimental data and detailed protocols to provide a comprehensive resource for their evaluation.
Introduction: The Structural Divide
Alpha-peptides are polymers of α-amino acids, the fundamental building blocks of proteins in all living organisms. Their structure is characterized by a repeating backbone of N-Cα-C units. In contrast, β-peptides are composed of β-amino acids, which contain an additional methylene group in their backbone (N-Cβ-Cα-C).[1] This seemingly minor alteration has profound consequences for the peptide's three-dimensional structure and its interaction with biological machinery.
While α-peptides readily adopt well-defined secondary structures like α-helices and β-sheets, which are recognized by proteases, β-peptides fold into distinct helical and sheet-like conformations.[1] This structural dissimilarity is the primary reason for the stark contrast in their pharmacokinetic profiles.
Caption: Structural difference between alpha- and beta-peptide backbones.
Comparative Pharmacokinetic Profiles: An ADME Perspective
The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Here, we compare how α- and β-peptides fare in each of these stages.
Metabolism & Proteolytic Stability: The Core Advantage
The most significant pharmacokinetic difference lies in their metabolic stability.
-
Alpha-Peptides: These are the natural substrates for a vast array of proteases and peptidases present in the gastrointestinal tract, blood, and tissues.[2][3] This enzymatic degradation leads to rapid clearance and short in vivo half-lives, often in the range of minutes, which severely limits their therapeutic efficacy, especially for oral administration.[4][5]
-
Beta-Peptides: The altered backbone of β-peptides makes them poor substrates for most, if not all, endogenous proteases.[4][6][7] The additional methylene group sterically hinders the approach of the catalytic residues of proteases to the scissile peptide bond.[2] This remarkable resistance to proteolysis is the cornerstone of their therapeutic potential, leading to substantially longer elimination half-lives, with studies in rodents showing half-lives of several hours.[4][7] Even potent, non-specific proteases like pronase and proteinase K show no significant cleavage of β-peptides.[4]
The incorporation of even a few β-amino acid residues into an α-peptide sequence can significantly enhance its proteolytic stability.[8] This "mixed" α/β-peptide approach offers a tunable strategy to balance biological activity with improved pharmacokinetic properties.[6][8]
Caption: Comparative proteolytic pathways of alpha- and beta-peptides.
Absorption
The absorption of peptides is influenced by their size, charge, and route of administration.
-
Oral Absorption: Generally poor for both classes of peptides due to their size and hydrophilicity, as well as enzymatic degradation in the case of α-peptides.[2][9] However, the enhanced stability of β-peptides gives them a theoretical advantage, though significant hurdles for efficient oral delivery remain.
-
Subcutaneous/Intravenous Injection: This is the most common route for peptide therapeutics.[10] Following injection, peptides are absorbed into the systemic circulation. The bioavailability via this route is generally higher for β-peptides due to their reduced local degradation at the injection site.
Distribution
Once in the bloodstream, the distribution of peptides to various tissues is governed by factors like plasma protein binding and their ability to cross biological membranes.
-
Plasma Protein Binding: Both α- and β-peptides can bind to plasma proteins like albumin, which can extend their circulation half-life by protecting them from renal filtration and enzymatic degradation.[5][11]
-
Tissue Penetration: The distribution of peptides is often limited to the plasma volume due to their hydrophilic nature, which hinders their passage across cell membranes.[10] However, specific peptide sequences can be designed to target certain tissues or to facilitate cellular uptake.
Excretion
Peptides are primarily cleared from the body by the kidneys.
-
Renal Clearance: Peptides with a molecular weight below the renal filtration threshold (around 5-6 kDa) are filtered by the glomerulus and subsequently reabsorbed and metabolized in the proximal tubules. The enhanced stability of β-peptides means they are more likely to be excreted intact.
Data Synthesis: A Head-to-Head Comparison
The following table summarizes the key pharmacokinetic differences based on available literature.
| Parameter | Alpha-Peptides | Beta-Peptides | Rationale for Difference |
| Proteolytic Stability | Low (rapidly degraded) | High (resistant to degradation)[6][7] | Altered backbone structure of β-peptides prevents recognition by proteases.[2] |
| In Vivo Half-life | Short (minutes)[4] | Long (hours)[4][7] | A direct consequence of enhanced proteolytic stability. |
| Oral Bioavailability | Very Low (<1%)[9] | Low, but potentially better | Primarily limited by poor membrane permeability for both, but α-peptides also face extensive gut degradation.[2] |
| Primary Clearance | Proteolytic degradation & renal filtration | Primarily renal filtration | Reduced metabolic clearance for β-peptides. |
Experimental Validation: Protocols for PK Assessment
To empirically determine and compare the pharmacokinetic profiles, a series of standardized in vitro and in vivo experiments are essential.
Experimental Protocol 1: In Vitro Plasma Stability Assay
This assay provides a direct measure of a peptide's susceptibility to degradation by plasma proteases.
Objective: To determine the in vitro half-life (t½) of α- and β-peptides in plasma.
Methodology:
-
Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test peptides (e.g., at a final concentration of 1 µM) in plasma (human, rat, or mouse) at 37°C.[12][13]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture.[13][14]
-
Reaction Termination: Immediately terminate the enzymatic reaction by adding a protein precipitation agent, such as acetonitrile containing an internal standard.[12][14]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent peptide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[12]
-
Data Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Caption: Workflow for in vitro plasma stability assessment.
Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study provides crucial information on the in vivo ADME properties of the peptides.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) in a rodent model.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).
-
Administration: Administer the test peptide via the desired route (e.g., intravenous bolus and subcutaneous injection).[15]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via an appropriate method, such as tail vein or retro-orbital bleeding.[16][17]
-
Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.[18][19]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to derive the key PK parameters.[15]
Implications for Drug Development
The superior pharmacokinetic profile of β-peptides opens up new avenues for therapeutic intervention.
-
Reduced Dosing Frequency: The extended half-life of β-peptides can translate to less frequent dosing, improving patient compliance.
-
Broader Therapeutic Window: Enhanced stability can lead to more predictable and sustained plasma concentrations.
-
Oral Peptide Potential: While still a significant challenge, the inherent stability of β-peptides makes them more viable candidates for oral formulation development.[20]
-
Targeting Protein-Protein Interactions: The ability of β-peptides to mimic α-helical structures makes them ideal for disrupting protein-protein interactions, a class of targets that has been challenging for traditional small molecules.[20]
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A Senior Application Scientist's Guide to Beta-Phenylalanine Synthesis: A Comparative Analysis of Established and Novel Routes
For researchers, medicinal chemists, and professionals in drug development, the synthesis of beta-phenylalanine (β-Phe) and its derivatives is a critical step in the creation of novel therapeutics and peptidomimetics. The inherent stability and unique conformational properties of β-amino acids make them highly valuable building blocks.[1][2][3] This guide provides an in-depth technical comparison of established and emerging methods for β-Phe synthesis, offering insights into experimental choices, performance metrics, and detailed protocols to aid in selecting the most suitable route for your research and development needs.
The Enduring Workhorse: The Rodionow-Johnson Reaction
For decades, the Rodionow-Johnson reaction has been a cornerstone of β-Phe synthesis. This classical approach involves the condensation of benzaldehyde, malonic acid, and ammonium acetate.[1][2] While it remains a widely used method, particularly for industrial-scale production of the (S)-enantiomer, it is not without its drawbacks, including moderate yields and the formation of by-products like cinnamic acid.[1]
A significant advancement in this established route has been the integration of enzymatic resolution. For instance, a racemic mixture of β-Phe produced via the Rodionow-Johnson reaction can be resolved using lipases, such as Amano PS lipase from Burkholderia cepacia, to selectively hydrolyze the ester of one enantiomer, yielding the other with high enantiomeric excess (>99%) and a respectable yield of 45%.[1] This chemoenzymatic approach leverages the robustness of the classical synthesis with the precision of biocatalysis.
Experimental Protocol: Chemoenzymatic Synthesis of (R)-β-Phenylalanine via Rodionow-Johnson Reaction and Lipase Resolution
Step 1: Synthesis of Racemic β-Phenylalanine Propyl Ester
-
Combine benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent.
-
Heat the reaction mixture to drive the condensation and subsequent decarboxylation.
-
Following reaction completion, perform an esterification step using propanol and an acid catalyst to yield the racemic propyl ester of β-phenylalanine.
-
Purify the racemic ester via standard procedures (e.g., distillation or chromatography).
Step 2: Enzymatic Resolution
-
Dissolve the racemic β-phenylalanine propyl ester in an appropriate buffer system.
-
Add Amano PS lipase to the solution.
-
Maintain the reaction at a controlled temperature (e.g., 50°C) and pH.[1]
-
Monitor the reaction progress until approximately 50% conversion is achieved.
-
Separate the resulting (R)-β-phenylalanine from the unreacted (S)-β-phenylalanine propyl ester. This can be achieved by extraction, taking advantage of the differing solubility of the free acid and the ester.
A Step Up in Homologation: The Arndt-Eistert Synthesis
The Arndt-Eistert synthesis offers a reliable method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts.[4][5][6] This multi-step process begins with the conversion of an N-protected α-amino acid (like N-Boc-phenylalanine) to its acid chloride, which then reacts with diazomethane to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver oxide, to generate a ketene intermediate. This ketene is then trapped by a nucleophile (e.g., water) to yield the desired β-amino acid.[4][6]
A key advantage of the Arndt-Eistert synthesis is the retention of stereochemistry at the α-carbon of the starting material, allowing for the synthesis of enantiomerically pure β-amino acids.[4] However, the use of the toxic and explosive diazomethane is a significant safety concern, prompting the development of safer alternatives.[4]
Experimental Workflow: Arndt-Eistert Synthesis of β-Phenylalanine
Caption: Workflow for the Arndt-Eistert homologation of α-phenylalanine to β-phenylalanine.
The Rise of Biocatalysis: Greener and More Selective Syntheses
Recent years have witnessed a surge in the development of biocatalytic methods for β-Phe synthesis, driven by the demand for more sustainable and highly selective processes.[1][2] These methods utilize enzymes to catalyze specific transformations, often with excellent enantioselectivity and under mild reaction conditions.
Phenylalanine Aminomutase (PAM)
Phenylalanine aminomutase (PAM) is a powerful enzyme that can catalyze the isomerization of α-phenylalanine to β-phenylalanine.[1][7] More importantly for synthesis, PAM can catalyze the direct addition of ammonia to cinnamic acid and its derivatives.[7][8][9] This approach offers a direct route to enantiopure β-phenylalanine. The regioselectivity of the ammonia addition (to the α or β position) can be influenced by substituents on the aromatic ring of the cinnamic acid substrate.[8][9] For example, using PAM from Taxus chinensis, the amination of various substituted cinnamic acids can yield (S)-β-phenylalanine derivatives with high enantiomeric excess (>99%).[1]
Engineered Phenylalanine Ammonia Lyases (PAL)
Phenylalanine ammonia lyases (PALs) naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[10] However, the reverse reaction, the addition of ammonia to cinnamic acids, can be exploited for the synthesis of phenylalanine analogues.[10][11] Through protein engineering, PAL variants have been developed that exhibit enhanced activity for the synthesis of β-branched aromatic α-amino acids, a challenging transformation due to the presence of two stereocenters.[12] These engineered enzymes can produce various β-branched phenylalanine analogs with high diastereoselectivity and enantioselectivity.[12]
Other Enzymatic Approaches
A variety of other enzymes are being explored for β-Phe synthesis, including:
-
ω-Transaminases (ω-TA): These enzymes can be used for the asymmetric amination of ketones.[1]
-
Dehydrogenases: β-Amino acid dehydrogenases (β-AADH) have been developed for the reductive amination of β-keto acids to produce (R)-β-phenylalanine.[1]
-
Hydrolases: Hydantoinases can be used for the enantioselective hydrolysis of dihydrouracils to afford β-amino acids.[1]
Modern Chemical Methods: Precision and Diversity
Alongside biocatalysis, modern organic synthesis has provided a host of new and efficient methods for accessing β-Phe and its derivatives, often with high levels of stereocontrol.
Asymmetric Mannich-Type Reactions
The Mannich reaction, which involves the aminoalkylation of a carbon acid, has been adapted for the asymmetric synthesis of β-amino acids.[1][13][14][15][16] Catalytic asymmetric Mannich-type reactions, using chiral catalysts, can provide direct access to enantiomerically enriched β-amino esters and acids. For example, a vinylogous Mannich-type reaction has been described for the enantioselective synthesis of β-Phe derivatives with yields ranging from 53-81% and high diastereoselectivity.[1]
Metal-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of enamides or other suitable precursors is a powerful and widely used method for the synthesis of chiral amino acids.[17][18][19] This technique has been successfully applied to the synthesis of β-amino ketones, which are valuable intermediates for β-amino acids, with excellent enantioselectivities.[20]
Other Novel Metal-Catalyzed and Metal-Free Approaches
-
Copper-Catalyzed Hydroamination: Enantioselective copper-catalyzed hydroamination of cinnamates has been developed for the synthesis of β-Phe derivatives.[1]
-
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions involving the addition of a secondary amine to a β-unsaturated ester have also been reported.[1]
-
Metal-Free Methods: To address the cost and toxicity concerns of some metal catalysts, metal-free approaches using chiral organocatalysts are gaining prominence.[1]
Comparative Analysis of Synthesis Methods
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key performance indicators of the discussed methods.
| Synthesis Method | Typical Yield | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Rodionow-Johnson | Moderate[1] | Racemic (requires resolution) | Scalable, uses inexpensive starting materials | Moderate yields, by-product formation |
| Arndt-Eistert | Good | High (retains stereochemistry)[4] | Reliable for homologation | Use of hazardous diazomethane[4] |
| Biocatalysis (PAM) | Good (e.g., 72%)[1] | Excellent (>99%)[1] | "Green," high selectivity, mild conditions | Enzyme availability and stability can be a factor |
| Asymmetric Mannich | Good (53-81%)[1] | High | Direct access to chiral β-amino acids | Catalyst cost and optimization may be required |
| Asymmetric Hydrogenation | High | Excellent | High efficiency and selectivity | Requires specialized catalysts and equipment |
Conclusion and Future Perspectives
The synthesis of β-phenylalanine has evolved significantly from its classical roots. While established methods like the Rodionow-Johnson reaction remain relevant for large-scale production, a diverse and powerful toolbox of new synthetic methods is now available to researchers. The choice of method will ultimately depend on the specific requirements of the project, including the desired scale, enantiopurity, substrate scope, and available resources.
The trend towards greener and more sustainable chemistry is evident in the increasing use of biocatalysis.[1][2] The development of novel enzymes and the engineering of existing ones will undoubtedly continue to provide more efficient and selective routes to β-Phe and its derivatives. Simultaneously, the discovery of new catalysts and reaction methodologies in organic synthesis will expand the accessible chemical space of these valuable building blocks. The synergy between these fields will be crucial for advancing the synthesis of complex and medicinally relevant β-amino acids in the future.
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- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of beta-Phenyl-L-phenylalanine
This guide provides a detailed protocol for the proper disposal of beta-Phenyl-L-phenylalanine, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-proven procedures to create a self-validating system for waste management.
Hazard Assessment and Regulatory Profile
This compound, a non-proteinogenic amino acid, is generally not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, its toxicological properties have not been exhaustively investigated, and like many fine chemical powders, it can pose an irritation hazard, particularly through inhalation of dust or contact with eyes.[3][4]
The primary principle of disposal is to prevent its release into the environment.[2][5] Disposal procedures are governed by federal and local regulations, primarily the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) .
-
OSHA's Laboratory Standard (29 CFR 1910.1450) requires that laboratories establish a written Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of all chemicals.[6][7]
-
The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal ("cradle to grave").[8] While pure this compound is not typically a listed hazardous waste, it is the generator's responsibility to determine if their specific waste stream (e.g., mixtures with hazardous solvents) meets the criteria for hazardous waste.[2][3]
Table 1: Chemical Profile & Hazard Summary for this compound
| Property | Description | Source(s) |
| Appearance | White to off-white powder/solid. | [1][3] |
| Stability | Stable under normal laboratory conditions of storage and handling. | [1][5] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. Avoid dust formation. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [1][5] |
| Hazardous Decomposition | Upon combustion, may emit toxic fumes including carbon oxides (CO, CO2) and nitrogen oxides (NOx). | [1][2][6] |
| Regulatory Status | Generally not classified as a hazardous substance. Not listed as a RCRA P- or U-series waste. | [1][3][9] |
Core Disposal Principle: Professional Waste Management
The most reliable and compliant method for disposing of this compound waste is to treat it as chemical waste designated for professional disposal. This ensures that it is handled by trained personnel and disposed of in a licensed facility.
The cardinal rule is to prevent environmental release: Do not dispose of solid or liquid this compound waste down the drain. [2][9][10] While it has high water solubility, this practice is forbidden for most laboratory chemicals that are not explicitly designated as safe for sewer systems by your institution's Environmental Health & Safety (EHS) department.[11]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a safe, compliant, and documented disposal process.
Step 1: Waste Characterization The laboratory (the "generator") is legally responsible for characterizing its waste.
-
Pure, Unused this compound: This is considered non-hazardous chemical waste.
-
Contaminated Waste: If this compound is mixed with other substances (e.g., solvents, reaction byproducts), the entire mixture must be evaluated. If it is mixed with a listed hazardous material (like methanol or dichloromethane), the entire container must be treated as hazardous waste.
-
Grossly Contaminated Labware: Items such as weigh boats, gloves, or wipers that are heavily contaminated with the solid powder should be collected as solid chemical waste.
Step 2: Segregation and Containerization Proper segregation is critical to prevent dangerous reactions.
-
Collect solid this compound waste in a dedicated, clearly labeled container.
-
The container must be compatible with the chemical (a high-density polyethylene (HDPE) or glass container is standard) and have a secure, sealable lid.[11][12]
-
Do not use food-grade containers (e.g., jars, bottles) for waste accumulation.[11]
-
Keep the container closed except when adding waste. This minimizes the risk of spills and personnel exposure.
Step 3: Waste Labeling Accurate labeling is a cornerstone of safe waste management.
-
Attach a waste label to the container as soon as you begin accumulating waste.
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The physical state: "Solid"
-
An accurate list of all components, including trace contaminants if known.
-
The appropriate hazard warnings (e.g., "Irritant," or if mixed, the hazards of the other components).
-
The name of the Principal Investigator and the laboratory location.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Labs may accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][13]
-
The SAA must be under the control of laboratory personnel.
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Store it away from incompatible materials, particularly strong oxidizing agents.[11]
Step 5: Arranging for Disposal
-
Once the waste container is full or is no longer needed, arrange for its removal.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[9][14]
-
Follow their specific procedures for waste pickup requests. Do not move hazardous waste between different laboratories or buildings.[13]
Spill and Decontamination Procedures
Accidents require a prepared and immediate response.
Protocol for Solid Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush to sweep, as this can generate dust.
-
Clean-Up: Gently cover the spill with a damp paper towel to wet the powder. Alternatively, carefully scoop or vacuum the material with a HEPA-filtered vacuum.[3][5]
-
Collect Waste: Place all contaminated materials (paper towels, used PPE) into a sealed bag or container and label it as "this compound Spill Debris." Dispose of this as chemical waste.
-
Final Decontamination: Wipe the spill area with soap and water.
Decontamination of Glassware and Equipment:
-
Initial Cleaning: Scrape or wipe any excess solid into the solid waste container.
-
Washing: Wash glassware and equipment with soap and water. Since the material is water-soluble, this is generally effective.
-
Rinsate: For the first rinse, it is best practice to collect the rinsate as aqueous chemical waste, especially if dealing with large quantities. Subsequent rinses can typically go down the drain, but consult your institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different waste streams containing this compound (BPLP).
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- The OSHA Laboratory Standard. (2020-04-01). Lab Manager Magazine.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager Magazine.
- Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%. (n.d.). Cole-Parmer.
- OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Safety Data Sheet (Amino acid). (n.d.). Carl ROTH.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 6. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
